molecular formula C11H16N5O7P B15599472 2'-O-methyladenosine 5'-phosphate CAS No. 28516-86-1

2'-O-methyladenosine 5'-phosphate

カタログ番号: B15599472
CAS番号: 28516-86-1
分子量: 361.25 g/mol
InChIキー: TVGFEBXIZUYVFR-IOSLPCCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-O-methyladenosine 5'-monophosphate is a adenosine 5'-phosphate that is the 2'-O-methyl derivative of adenosine 5'-monophosphate. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is functionally related to an adenosine 5'-monophosphate.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

28516-86-1

分子式

C11H16N5O7P

分子量

361.25 g/mol

IUPAC名

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChIキー

TVGFEBXIZUYVFR-IOSLPCCCSA-N

関連するCAS

28516-86-1

製品の起源

United States

Foundational & Exploratory

The Biological Significance of 2'-O-methyladenosine 5'-phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methyladenosine 5'-phosphate is a modified ribonucleotide that plays a crucial role in fundamental cellular processes, most notably in the intricate interplay between host and viral RNA. As a key component of the 5' cap structure of messenger RNA (mRNA), this modification serves as a molecular signature to distinguish "self" from "non-self" RNA, thereby preventing the activation of the innate immune system. This technical guide provides an in-depth exploration of the biological role of this compound, its involvement in signaling pathways, and its implications for the development of novel therapeutics and vaccine technologies.

Introduction

The landscape of molecular biology is replete with examples of how subtle chemical modifications to biological macromolecules can have profound functional consequences. One such modification, the methylation of the 2'-hydroxyl group of the ribose sugar in adenosine, gives rise to 2'-O-methyladenosine. When phosphorylated at the 5' position, it becomes this compound, a molecule of significant interest in virology, immunology, and RNA therapeutics.

This document will delve into the core biological functions of this modified nucleotide, with a particular focus on its role in mRNA capping and the evasion of innate immune surveillance. We will explore the enzymatic machinery responsible for its addition to RNA, the signaling cascades it influences, and the experimental methodologies used to study its effects.

The Role of 2'-O-methyladenosine in mRNA Capping and Innate Immune Evasion

The 5' end of eukaryotic and many viral mRNAs is characterized by a cap structure, which is essential for mRNA stability, splicing, nuclear export, and translation initiation. This cap typically consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA chain via a 5'-5' triphosphate bridge. The first one or two nucleotides of the mRNA can be further modified by methylation of the 2'-hydroxyl group of the ribose.

When the first nucleotide is adenosine, it can be methylated to form 2'-O-methyladenosine. This modification is a critical determinant in how the innate immune system perceives RNA molecules.

Evasion of Pattern Recognition Receptor (PRR) Activation

The innate immune system is the first line of defense against invading pathogens, including viruses.[1] A key component of this system is a class of proteins known as pattern recognition receptors (PRRs), which detect pathogen-associated molecular patterns (PAMPs).[1] For many viruses, their RNA serves as a potent PAMP.[1]

Cytoplasmic RNA sensors, such as Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5), are crucial for detecting viral RNA and initiating an antiviral response.[1] However, these sensors must be able to distinguish between host and viral RNA to prevent an autoimmune reaction. The 2'-O-methylation of the first nucleotide of the mRNA cap, including the formation of 2'-O-methyladenosine, serves as a "self" signal.[1]

Viral RNAs that lack this 2'-O-methylation are recognized by MDA5, triggering a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] Conversely, viruses that have evolved the ability to 2'-O-methylate their RNA caps (B75204) can effectively mimic host RNA, thereby evading detection by MDA5.[1] This molecular mimicry allows the virus to replicate more efficiently in the early stages of infection.[1]

The significance of this evasion mechanism has profound implications for the development of RNA-based vaccines and therapeutics. The inclusion of 2'-O-methyladenosine and other 2'-O-methylated nucleotides in synthetic mRNA can reduce its immunogenicity, leading to higher protein expression and a more favorable safety profile.[2][3]

Signaling Pathways Modulated by 2'-O-methyladenosine

The presence or absence of 2'-O-methyladenosine at the 5' end of an RNA molecule directly impacts the activation of the MDA5-dependent innate immune signaling pathway.

The MDA5 Signaling Cascade

The following diagram illustrates the signaling pathway initiated by the recognition of unmethylated viral RNA by MDA5, and how this pathway is suppressed by the presence of 2'-O-methyladenosine.

MDA5_Signaling_Pathway Unmethylated_RNA Viral RNA (lacks 2'-O-methylation) MDA5 MDA5 Unmethylated_RNA->MDA5 binds and activates Methylated_RNA Host or Modified Viral RNA (contains 2'-O-methyladenosine) Methylated_RNA->MDA5 evades recognition MAVS MAVS MDA5->MAVS activates TBK1_IKKe TBK1 / IKKε MAVS->TBK1_IKKe recruits and activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization Nucleus Nucleus pIRF3->Nucleus translocates to IFN_genes Type I Interferon Genes pIRF3->IFN_genes activates transcription of Interferon_Response Antiviral State IFN_genes->Interferon_Response leads to IVT_Workflow DNA_template Linearized DNA Template Transcription_mix Transcription Reaction Mix DNA_template->Transcription_mix NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->Transcription_mix Cap_analog m7GpppAm Cap Analog Cap_analog->Transcription_mix Polymerase T7 RNA Polymerase Polymerase->Transcription_mix Incubation Incubation at 37°C Transcription_mix->Incubation DNase_treatment DNase I Treatment Incubation->DNase_treatment Purification RNA Purification DNase_treatment->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_RNA 2'-O-methylated RNA QC->Final_RNA

References

The Discovery and History of 2'-O-methyladenosine 5'-phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and biological significance of a key modified nucleotide.

Abstract

This technical guide provides a comprehensive overview of 2'-O-methyladenosine 5'-phosphate (Am), a modified ribonucleotide with profound implications in molecular biology, virology, and immunology. From its initial discovery as a component of the 5' cap of viral and eukaryotic messenger RNA (mRNA) to its critical role in the innate immune system's ability to distinguish "self" from "non-self," this document traces the history and scientific journey of understanding Am. Detailed experimental protocols for its chemical and enzymatic synthesis, as well as its quantification by liquid chromatography-mass spectrometry (LC-MS/MS), are provided for researchers, scientists, and drug development professionals. Furthermore, this guide illustrates the key signaling pathway involving Melanoma Differentiation-Associated protein 5 (MDA5) and the experimental workflows for Am analysis through detailed diagrams.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery of the 5' cap structure of messenger RNA in the mid-1970s. In a seminal 1975 paper published in FEBS Letters, Urushibara et al. reported a modified structure at the 5'-terminus of mRNA from vaccinia virus.[1] Their analysis revealed the presence of a 7-methylguanosine (B147621) (m7G) linked via a triphosphate bridge to the first nucleotide of the mRNA, which was often a 2'-O-methylated adenosine (B11128). This structure, termed the "Cap 1" structure, was a significant breakthrough in understanding eukaryotic and viral mRNA processing and function.

Subsequent research confirmed that this 2'-O-methylation of the first nucleotide is a common feature of eukaryotic and viral mRNAs. This modification was found to enhance the stability of the mRNA by protecting it from nuclease degradation and to promote its efficient translation into protein. The discovery of 2'-O-methyladenosine as a fundamental component of the mRNA cap laid the groundwork for decades of research into the diverse roles of RNA modifications, a field now known as epitranscriptomics.

Biological Significance: A Molecular Signature for Self

A pivotal role of 2'-O-methyladenosine, particularly in the context of viral infection, is its function as a molecular signature to evade the host's innate immune system. The innate immune system has evolved to recognize pathogen-associated molecular patterns (PAMPs), which include foreign nucleic acids. Cytoplasmic RNA sensors, such as Melanoma Differentiation-Associated protein 5 (MDA5), are crucial for detecting viral RNA and initiating an antiviral response.

MDA5 recognizes long double-stranded RNA (dsRNA), a common intermediate in the replication of many viruses.[2][3] However, the presence of a 2'-O-methylated nucleotide at the 5' end of the RNA, as is common in host mRNA, prevents its recognition by MDA5.[2][3] This molecular mimicry allows viruses that can methylate their RNA to be perceived as "self" by the host cell, thereby avoiding the triggering of a potent antiviral interferon response.[2][3] Coronaviruses, for example, encode their own 2'-O-methyltransferase to modify their viral mRNA and subvert this immune surveillance mechanism.

The signaling pathway initiated by the recognition of unmethylated viral RNA by MDA5 is a critical component of the innate immune response.

MDA5_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Unmethylated Viral dsRNA MDA5_inactive MDA5 (inactive) Viral_RNA->MDA5_inactive Recognition MDA5_active MDA5 Filament (active) MDA5_inactive->MDA5_active Oligomerization MAVS MAVS MDA5_active->MAVS Activation TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3_inactive IRF3 (inactive) TBK1_IKKi->IRF3_inactive Phosphorylation IRF3_active p-IRF3 (active) Dimer IRF3_inactive->IRF3_active IFN_Genes Type I Interferon Genes IRF3_active->IFN_Genes Transcription Activation ISGs Interferon-Stimulated Genes (ISGs) IFN_Genes->ISGs Antiviral Response

MDA5 signaling pathway activated by unmethylated viral RNA.

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process starting from adenosine.

Chemical_Synthesis Adenosine Adenosine Protection Protection of 3', 5' -OH and N6-amino groups Adenosine->Protection Methylation Selective 2'-O-methylation (e.g., with CH3I) Protection->Methylation Deprotection1 Partial Deprotection Methylation->Deprotection1 Phosphorylation 5'-OH Phosphorylation (e.g., with POCl3) Deprotection1->Phosphorylation Deprotection2 Final Deprotection Phosphorylation->Deprotection2 Purification Purification (e.g., HPLC) Deprotection2->Purification AmP 2'-O-methyladenosine 5'-phosphate Purification->AmP

General workflow for the chemical synthesis of this compound.

Step-by-Step Protocol:

  • Protection of Adenosine:

    • Protect the 3' and 5' hydroxyl groups of adenosine, for example, using silyl (B83357) protecting groups like TBDMS (tert-butyldimethylsilyl).

    • Protect the N6-amino group, for instance, with a benzoyl group.

  • 2'-O-Methylation:

    • Perform the selective methylation of the 2'-hydroxyl group. A common method involves using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).[4][5][6] This reaction preferentially yields the 2'-O-methylated product over the 3'-O-methylated isomer.[5]

  • Selective Deprotection:

    • Selectively remove the 5'-hydroxyl protecting group to make it available for phosphorylation.

  • 5'-Phosphorylation:

    • Phosphorylate the free 5'-hydroxyl group. This can be achieved using phosphoryl chloride (POCl₃) in a suitable solvent.

  • Final Deprotection:

    • Remove the remaining protecting groups from the 3'-hydroxyl and N6-amino positions.

  • Purification:

    • Purify the final product, this compound, using techniques such as high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and often milder alternative to chemical synthesis. The process typically involves the phosphorylation of 2'-O-methyladenosine.

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products Am 2'-O-methyladenosine AmP 2'-O-methyladenosine 5'-phosphate Am->AmP Kinase Nucleoside Kinase (e.g., Adenosine Kinase) ADP ADP Kinase->ADP Kinase->AmP ATP ATP ATP->ADP

Enzymatic synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer, typically a Tris-HCl buffer at a pH around 7.5.

    • Add the substrate, 2'-O-methyladenosine.

    • Add a phosphate (B84403) donor, most commonly adenosine triphosphate (ATP).

    • Include magnesium chloride (MgCl₂), as most kinases require Mg²⁺ as a cofactor.

  • Enzyme Addition:

    • Add a suitable nucleoside kinase that can phosphorylate adenosine or its analogs. Adenosine kinase is a common choice.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme, typically 37°C.

    • The reaction time can vary from a few hours to overnight.

  • Reaction Quenching and Purification:

    • Stop the reaction, for example, by heating or adding EDTA.

    • Purify the this compound from the reaction mixture using techniques like ion-exchange chromatography or HPLC.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleotides like this compound from biological samples.[7]

LCMS_Workflow RNA_Sample RNA Sample Digestion Nuclease P1 and Alkaline Phosphatase Digestion RNA_Sample->Digestion LC_Separation Liquid Chromatography (e.g., Reversed-Phase) Digestion->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2 Quantification Quantification MS2->Quantification

Workflow for the detection and quantification of 2'-O-methyladenosine by LC-MS/MS.

Detailed Methodology:

  • RNA Isolation and Digestion:

    • Isolate total RNA or specific RNA fractions from cells or tissues.

    • Digest the RNA to individual nucleosides using a combination of nuclease P1 and alkaline phosphatase.[7][8][9] Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides, and alkaline phosphatase removes the phosphate group to yield nucleosides.[7][8][9]

  • Liquid Chromatography (LC):

    • Separate the resulting nucleosides using a reversed-phase HPLC column.

    • A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Tandem Mass Spectrometry (MS/MS):

    • The separated nucleosides are introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.[7]

    • Multiple Reaction Monitoring (MRM): This highly specific mode is used for quantification.

      • Precursor Ion: The protonated molecule of 2'-O-methyladenosine ([M+H]⁺) at m/z 282.1 is selected in the first quadrupole.[7]

      • Product Ion: The precursor ion is fragmented, and a specific product ion (e.g., the protonated adenine (B156593) base at m/z 136.1) is monitored in the third quadrupole.

  • Quantification:

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Quantitative Data

The following table summarizes some of the quantitative data related to the synthesis and analysis of 2'-O-methyladenosine and its derivatives.

ParameterMethodValueReference
Synthesis Yield
2'-O-methyladenosineDirect methylation with CH₃I~42%[5]
2'-O-methyladenosineFrom 2-amino-6-chloropurine (B14584) riboside80%[4]
LC-MS/MS Parameters
Precursor Ion (m/z)Positive ESI282.1[7]
Product Ion (m/z)Positive ESI136.1

Conclusion

From its discovery as a subtle modification at the end of an RNA molecule to its recognition as a key player in the intricate dance between host and pathogen, this compound has emerged as a molecule of significant interest. The ability to synthesize and accurately quantify this modified nucleotide is crucial for advancing our understanding of its roles in RNA metabolism, viral replication, and innate immunity. The detailed methodologies and historical context provided in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to unraveling the complexities of the epitranscriptome and harnessing this knowledge for the development of novel therapeutics and diagnostics.

References

The Guardian of the Transcriptome: A Technical Guide to 2'-O-Methylation and its Critical Role in RNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleic acid (RNA) stability is a fundamental determinant of gene expression, and its dysregulation is implicated in a multitude of human diseases, including cancer and viral infections. Among the vast array of post-transcriptional modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, has emerged as a critical guardian of the transcriptome. This modification, present in virtually all classes of RNA, from messenger RNA (mRNA) to non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), profoundly influences RNA structure, function, and, most notably, its lifespan within the cell. This technical guide provides an in-depth exploration of the multifaceted role of 2'-O-methylation in RNA stability, detailing the underlying molecular mechanisms, the key enzymatic players, and its impact on cellular physiology and disease. We further present a compilation of quantitative data on the effects of Nm on RNA half-life, detailed experimental protocols for its study, and visual representations of the key pathways involved, offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this pivotal RNA modification.

The Molecular Basis of 2'-O-Methylation-Mediated RNA Stability

The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar confers significant biophysical advantages to the RNA molecule, directly contributing to its enhanced stability.

1.1. Steric Hindrance and Protection from Nuclease Degradation: The 2'-hydroxyl group is a primary site for nucleophilic attack by ribonucleases (RNases), enzymes that mediate RNA degradation. The addition of a bulky methyl group sterically hinders the access of these enzymes to the phosphodiester backbone, thereby protecting the RNA from cleavage.[1] This protective effect is a cornerstone of how 2'-O-methylation safeguards RNA integrity. For instance, 2'-O-methylation of the mRNA cap structure has been shown to protect RNAs from decapping and subsequent degradation by the DXO enzyme.[2][3]

1.2. Conformational Rigidity and Structural Stabilization: The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, a key feature of A-form RNA helices.[2][4] This conformational preference pre-organizes the RNA backbone for duplex formation and stabilizes helical structures, making the molecule less susceptible to spontaneous hydrolysis and enzymatic degradation.[1][4][5] Each Nm modification is estimated to stabilize RNA duplexes by approximately 0.2 kcal/mol.[2][6]

The Enzymatic Machinery of 2'-O-Methylation

The deposition of 2'-O-methyl marks is a highly regulated process orchestrated by a dedicated set of enzymes known as 2'-O-methyltransferases. These can be broadly categorized into two classes: snoRNA-guided and standalone methyltransferases.

2.1. SnoRNA-Guided Methylation: The Fibrillarin (FBL) Complex: In eukaryotes, the majority of 2'-O-methylation on rRNAs and small nuclear RNAs (snRNAs) is directed by box C/D small nucleolar RNAs (snoRNAs). These snoRNAs act as guides, base-pairing with target RNAs to direct the catalytic activity of the methyltransferase Fibrillarin (FBL) to specific nucleotides.[6][7] FBL is the core enzymatic component of the box C/D snoRNP complex, which also includes the proteins NOP56, NOP58, and 15.5K.[7] Recent studies have expanded the role of FBL to include the internal 2'-O-methylation of mRNAs, demonstrating its broader impact on transcriptome stability.[8][9][10][11]

2.2. Standalone Methyltransferases: A growing number of 2'-O-methyltransferases function independently of a guide RNA. A prominent example is the Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) , which is responsible for methylating the first transcribed nucleotide of the mRNA 5' cap (Cap1).[12][13] This modification is crucial for protecting mRNA from degradation and for efficient translation. Other standalone enzymes, such as FTSJ1 and FTSJ3, have been identified to methylate specific tRNAs and viral RNAs, respectively.[6]

Functional Consequences of 2'-O-Methylation Across Different RNA Species

The stabilizing effect of 2'-O-methylation has profound and diverse functional implications depending on the type of RNA molecule that is modified.

3.1. Messenger RNA (mRNA):

  • Cap 2'-O-Methylation (Cap1): The methylation of the first nucleotide at the 5' cap by CMTR1 is a critical step in mRNA maturation in higher eukaryotes.[12] This modification enhances mRNA stability by preventing decapping by enzymes like DXO.[3] Furthermore, the Cap1 structure is essential for distinguishing "self" from "non-self" RNA, thereby preventing the activation of the innate immune response by endogenous transcripts.[13][14][15]

  • Internal 2'-O-Methylation: The discovery of internal 2'-O-methylations within the coding sequence and untranslated regions of mRNAs has opened new avenues of research. FBL-mediated internal Nm modifications have been shown to positively correlate with increased mRNA stability and expression levels.[8][9][10][11] This is achieved, in part, through a connection to widespread 3' UTR shortening, a mechanism known to globally increase RNA stability.[8][9]

3.2. Ribosomal RNA (rRNA) and Transfer RNA (tRNA): 2'-O-methylation is abundant in rRNAs and tRNAs, where it plays a crucial role in the structural integrity and proper functioning of the translational machinery.[2][6][16] In rRNA, these modifications are critical for ribosome biogenesis and translational fidelity.[7][17] For tRNA, 2'-O-methylation contributes to the stability of its L-shaped structure, which is essential for its function in protein synthesis.[16]

3.3. Non-coding RNAs and Viral RNAs: 2'-O-methylation is also found in other non-coding RNAs, such as snRNAs, where it is important for spliceosome assembly and function.[18] In the context of viral infections, many viruses have evolved to 2'-O-methylate their own RNA to mimic host transcripts. This allows them to evade recognition by the host's innate immune system and protect their genomes from degradation by host nucleases.[1][19]

Quantitative Impact of 2'-O-Methylation on RNA Stability

The following tables summarize quantitative data from key studies, illustrating the significant impact of 2'-O-methylation on RNA half-life.

Table 1: Effect of Fibrillarin (FBL) Knockdown on mRNA Half-Life in HEK293T Cells

Gene SetConditionMedian mRNA Half-Life (hours)Fold ChangeReference
All mRNAsControl5.8-[10]
FBL Knockdown5.20.90[10]
2'-O-methylated mRNAsControl7.5-[10]
FBL Knockdown6.10.81[10]

Table 2: Effect of NOP56 Knockdown on mRNA Half-Life in HEK293T Cells

Gene SetConditionMedian mRNA Half-Life (hours)Fold ChangeReference
All mRNAsControl5.8-[10]
NOP56 Knockdown5.10.88[10]
2'-O-methylated mRNAsControl7.5-[10]
NOP56 Knockdown6.00.80[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental procedures is crucial for a deeper understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key processes related to 2'-O-methylation.

FBL_mediated_mRNA_stability cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FBL FBL mRNA mRNA-Nm FBL->mRNA 2'-O-methylation snoRNA Box C/D snoRNA snoRNA->FBL guides pre_mRNA pre-mRNA pre_mRNA->mRNA mRNA_stable Stable mRNA mRNA->mRNA_stable mRNA->mRNA_stable Increased half-life Translation Translation mRNA_stable->Translation Degradation Degradation mRNA_stable->Degradation RNase RNase RNase->Degradation catalyzes

Caption: FBL-mediated internal 2'-O-methylation of mRNA enhances its stability.

CMTR1_innate_immunity cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CMTR1 CMTR1 Cap1_mRNA Cap1-mRNA CMTR1->Cap1_mRNA Cap0_mRNA Cap0-mRNA Cap0_mRNA->Cap1_mRNA 2'-O-methylation RIG_I RIG-I Cap0_mRNA->RIG_I binds & activates Cap1_mRNA->RIG_I evades recognition Translation_machinery Translation Cap1_mRNA->Translation_machinery IFN_Response Interferon Response RIG_I->IFN_Response triggers

Caption: CMTR1-mediated Cap1 methylation allows mRNA to evade innate immune recognition.

experimental_workflow_RNA_stability start Cell Culture (e.g., HEK293T) treatment Transcription Inhibition (e.g., Actinomycin D) start->treatment time_points Time Course Collection (0h, 2h, 4h, 8h, etc.) treatment->time_points rna_extraction Total RNA Extraction time_points->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis: - Read Alignment - Transcript Quantification - Half-life Calculation sequencing->data_analysis results RNA Stability Profile data_analysis->results

Caption: Experimental workflow for genome-wide analysis of RNA stability.

Experimental Protocols

6.1. Protocol for Genome-Wide RNA Stability Analysis using Transcriptional Inhibition

This protocol outlines a common method for measuring RNA decay rates across the transcriptome by inhibiting transcription with Actinomycin D followed by RNA sequencing.[20][21]

Materials:

  • Cultured cells (e.g., HEK293T)

  • Complete growth medium

  • Actinomycin D (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • RNA-seq library preparation kit

  • High-throughput sequencer

Procedure:

  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Transcription Inhibition: Treat cells with a final concentration of 5 µg/mL Actinomycin D. A vehicle control (DMSO) should be run in parallel for the 0-hour time point.

  • Time Course Collection: Harvest cells at multiple time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12, and 24 hours). For each time point, wash the cells with ice-cold PBS and lyse them directly in the plate using the appropriate lysis buffer from the RNA extraction kit.

  • RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol. Ensure to include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the integrity and concentration of the extracted RNA using a Bioanalyzer or similar instrument.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the total RNA of each time point. Perform high-throughput sequencing to generate a sufficient number of reads for accurate transcript quantification.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Quantify transcript abundance (e.g., as transcripts per million, TPM) for each gene at each time point.

    • For each transcript, fit the decay in its abundance over time to a first-order exponential decay model to calculate its half-life.

6.2. Protocol for SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA)

SLAM-seq is a metabolic labeling approach that allows for the determination of RNA stability without the need for transcriptional inhibitors.[10][22]

Materials:

  • Cultured cells

  • Complete growth medium

  • 4-thiouridine (4sU)

  • Iodoacetamide (B48618) (IAA)

  • RNA extraction kit

  • SLAM-seq compatible library preparation kit

Procedure:

  • Metabolic Labeling: Add 4sU to the cell culture medium at a final concentration of 100 µM and incubate for a defined period (pulse).

  • Chase: Remove the 4sU-containing medium, wash the cells, and replace it with fresh medium containing a high concentration of uridine (B1682114) (chase).

  • Time Course Collection: Harvest cells at various time points during the chase.

  • RNA Extraction: Isolate total RNA.

  • Alkylation: Treat the isolated RNA with iodoacetamide (IAA). IAA specifically alkylates the thiol group of the incorporated 4sU, leading to a T-to-C conversion during reverse transcription.

  • Library Preparation and Sequencing: Prepare sequencing libraries using a method that is compatible with the T-to-C conversions.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Identify and quantify T-to-C conversions to distinguish newly synthesized (labeled) from pre-existing (unlabeled) transcripts.

    • Model the decay of the labeled RNA population over the chase period to calculate transcript half-lives.

Conclusion and Future Directions

2'-O-methylation is a fundamentally important RNA modification that plays a central role in maintaining the stability and integrity of the transcriptome. Its influence extends across all major classes of RNA, impacting a wide range of cellular processes from translation to innate immunity. The enzymes that catalyze these modifications, particularly FBL and CMTR1, represent promising targets for therapeutic intervention in diseases characterized by aberrant gene expression and RNA metabolism.

Future research will likely focus on several key areas. The continued development of high-resolution, quantitative mapping techniques will be crucial for a more complete understanding of the "Nm-epitranscriptome" and its dynamics in different cellular contexts and disease states. Elucidating the full range of "reader" proteins that recognize and interpret 2'-O-methyl marks will provide deeper insights into the downstream functional consequences of this modification. Finally, the development of small molecule modulators of 2'-O-methyltransferases holds significant promise for the development of novel therapeutic strategies for a variety of human diseases. This in-depth guide serves as a foundational resource for researchers and clinicians aiming to explore and exploit the critical role of 2'-O-methylation in health and disease.

References

A Technical Guide to 2'-O-methyladenosine 5'-phosphate in Ribosomal RNA: Biosynthesis, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methyladenosine (Am) is a prevalent post-transcriptional modification of ribosomal RNA (rRNA), where a methyl group is added to the 2'-hydroxyl of the ribose moiety of adenosine (B11128).[1] This modification, a subset of 2'-O-methylation (Nm), is critical for ribosome biogenesis, structural stability, and the fine-tuning of protein synthesis.[2][3] Dysregulation of Am patterns in rRNA has been increasingly linked to various human diseases, including cancer, making the enzymatic machinery of this modification a potential target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the biosynthesis of Am in rRNA, its multifaceted roles in ribosome function, and its implications in disease. We detail key experimental protocols for the detection and quantification of Am and present quantitative data to illustrate the dynamics of this crucial epitranscriptomic mark.

Introduction to 2'-O-methyladenosine in rRNA

Post-transcriptional modifications of RNA are essential regulators of gene expression, adding a layer of complexity beyond the primary sequence.[2] Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) is one of the most common, found in nearly every type of cellular RNA.[4][6][7] When this modification occurs on an adenosine residue, it forms 2'-O-methyladenosine (Am). In ribosomal RNA, these modifications are not randomly placed but are concentrated in functionally significant regions, such as the peptidyl transferase center (PTC) and the decoding center.[1][6]

The addition of a methyl group to the 2'-hydroxyl group enhances the local structural stability of the rRNA by favoring a C3'-endo sugar pucker, characteristic of A-form RNA helices, and protects the phosphodiester backbone from hydrolysis.[2][8][9] While initially thought to be static, recent evidence suggests that rRNA methylation patterns can be dynamic and heterogeneous, giving rise to "specialized ribosomes" that may selectively translate specific mRNAs in response to cellular signals.[2][10] This concept of an "rRNA epitranscriptome" opens new avenues for understanding translational control in health and disease.[6]

Biosynthesis of 2'-O-methyladenosine in rRNA

In eukaryotes and archaea, the vast majority of 2'-O-methylations in rRNA, including Am, are installed post-transcriptionally by a large ribonucleoprotein complex known as the box C/D small nucleolar ribonucleoprotein (snoRNP).[2][6][10]

  • Components of the snoRNP Complex : The box C/D snoRNP is a sophisticated molecular machine composed of four core proteins and a guide RNA.

    • Box C/D snoRNA : These are small (70-120 nucleotides in humans) non-coding RNAs that act as guides.[6] They contain conserved sequence motifs (Box C and Box D) and an antisense element that identifies the target nucleotide on the pre-rRNA through direct base-pairing.[6]

    • Fibrillarin (FBL or Nop1 in yeast) : This is the catalytic core, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase that transfers a methyl group to the 2'-hydroxyl of the target ribose.[2][4][10]

    • Other Core Proteins : The complex also includes NOP56, NOP58, and SNU13 (15.5K in humans), which are essential for the structural integrity, assembly, and proper positioning of the snoRNP on the pre-rRNA.[6][10]

The methylation process primarily occurs in the nucleolus during the early stages of ribosome biogenesis, ensuring the correct folding and processing of the pre-rRNA transcript into mature 18S, 5.8S, and 28S rRNAs.[2][11]

G Fig 1. Biosynthesis of Am in rRNA via snoRNP cluster_0 Box C/D snoRNP Complex cluster_1 Target RNA FBL Fibrillarin (Methyltransferase) snoRNA Box C/D snoRNA (Guide RNA) pre_rRNA Pre-rRNA Transcript FBL->pre_rRNA Catalyzes Methylation SAH SAH FBL->SAH Releases Proteins NOP56, NOP58, SNU13 snoRNA->pre_rRNA Site Recognition (Base Pairing) Am_rRNA Am-modified rRNA pre_rRNA->Am_rRNA Modification SAM SAM (Methyl Donor) SAM->FBL Binds

Caption: Biosynthesis of Am in rRNA via the snoRNP complex.

Role and Function of Am in Ribosomal RNA

2'-O-methyladenosine modifications, while seemingly subtle, have a profound impact on the structure and function of the ribosome.

  • Ribosome Biogenesis and rRNA Processing : Am modifications are crucial for the correct folding of pre-rRNA. They protect the transcript from exonucleolytic degradation and guide the endonucleolytic cleavages necessary to produce mature rRNAs.[2]

  • Structural Stability : By restricting the conformational flexibility of the ribose sugar, Am stabilizes local helical structures and helps maintain the intricate three-dimensional architecture of the ribosomal subunits.[2][9] This structural reinforcement is vital for the overall stability and longevity of the ribosome.[8]

  • Regulation of Translation : The pattern of rRNA modifications can fine-tune the translational output of the cell. Alterations in the Am profile have been linked to changes in the translation of specific mRNAs, particularly those containing Internal Ribosome Entry Sites (IRES), which are often involved in stress response and cell cycle control.[2] This suggests that ribosome heterogeneity, driven by variable methylation, can regulate protein synthesis.[6][10]

  • Translational Fidelity : While the precise mechanism is still under investigation, 2'-O-methylations in key functional centers of the ribosome are thought to enhance translational fidelity, ensuring the accurate decoding of mRNA codons.[12] The absence of certain modifications can lead to increased rates of stop codon readthrough and frameshifting.[10]

Quantitative Analysis of Am in rRNA

The level of 2'-O-methylation is not always stoichiometric, meaning not every ribosome molecule may be modified at every potential site. This variability is a key aspect of ribosome heterogeneity.[3][10]

Parameter Organism/Context Value Significance Reference
Total 2'-O-Me SitesS. cerevisiae (Yeast)55Foundational model for studying rRNA modifications.[8][10]
Total 2'-O-Me SitesH. sapiens (Human)~100-110Highlights the increased complexity in higher eukaryotes.[3][8][10]
Conserved 2'-O-Me SitesYeast and Human38Indicates fundamental roles in ribosome function across species.[10]
Variable Methylation SitesYeast (bcd1-D72A mutant)25 of 38 conserved sites methylated in <80% of the rRNA population.Demonstrates that many methylation sites are not constitutive and can be regulated.[10]
Dispensable Methylation SitesYeast (bcd1-D72A mutant)17 of 53 total sitesShows that some modifications are not essential for ribosome biogenesis under normal conditions.[10]
Methylation Fold-ChangeHuman Cancer Cells6-fold increase at 18S rRNA position 1803; 2-fold increase at 28S rRNA position 1858.Links aberrant rRNA methylation patterns directly to tumorigenesis.[13]
Relative Content of AmSmall RNAs from Herbal Decoction5.04%Shows the relative abundance of Am compared to other modified and unmodified nucleosides in a specific context.[14]

Experimental Protocols for Am Detection and Quantification

Several methods have been developed to detect, map, and quantify 2'-O-methylations in rRNA. Each has distinct advantages in terms of sensitivity, throughput, and the type of information it provides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute and accurate quantification of RNA modifications.[2] It provides a global overview of the modification landscape.

Methodology:

  • RNA Isolation and Digestion : High-purity rRNA is isolated and enzymatically digested into single nucleosides using nucleases like nuclease P1 and alkaline phosphatase.[1][2]

  • Chromatographic Separation : The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[2]

  • Mass Spectrometry Analysis : The separated nucleosides are ionized and analyzed by a tandem mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its specific fragmentation pattern are used to identify each nucleoside, including Am.[2]

  • Quantification : The amount of Am is determined by comparing its signal intensity to that of a known quantity of a stable isotope-labeled internal standard or by using a standard curve.[2]

Fig 2. LC-MS/MS Workflow for Am Quantification node1 1. Isolate rRNA node2 2. Enzymatic Digestion (to Nucleosides) node1->node2 node3 3. UHPLC Separation node2->node3 node4 4. Tandem Mass Spectrometry (MS/MS) node3->node4 node5 5. Data Analysis (Identify & Quantify Am) node4->node5

Caption: LC-MS/MS Workflow for Am Quantification.

RiboMethSeq

RiboMethSeq is a high-throughput sequencing method that enables the quantitative mapping of 2'-O-methylation sites across the entire rRNA molecule. It is based on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.[2][8]

Methodology:

  • RNA Fragmentation : Purified rRNA is subjected to limited random alkaline hydrolysis, which preferentially cleaves the RNA backbone at nucleotides that are not 2'-O-methylated.[2]

  • Library Preparation : The resulting RNA fragments are converted into a cDNA library suitable for high-throughput sequencing. This involves steps like end-repair, adapter ligation, reverse transcription, and PCR amplification.[2]

  • Sequencing : The cDNA library is sequenced using a platform such as Illumina.[2]

  • Data Analysis : Sequencing reads are mapped to the reference rRNA sequence. The positions of the 5' and 3' ends of the reads are analyzed. A gap or a significant reduction in read coverage at a specific nucleotide position indicates the presence of a 2'-O-methylation at the preceding nucleotide, which conferred protection from cleavage. The level of methylation can be quantified by analyzing the cleavage frequency.[2][6]

Fig 3. RiboMethSeq Experimental Workflow node1 1. Purify rRNA node2 2. Limited Alkaline Hydrolysis node1->node2 node3 3. cDNA Library Preparation node2->node3 node4 4. High-Throughput Sequencing node3->node4 node5 5. Bioinformatic Analysis (Map Cleavage Sites) node4->node5 result Quantitative Methylation Profile node5->result

Caption: RiboMethSeq Experimental Workflow.

RNase H-Based Detection

This method provides site-specific detection of 2'-O-methylation by exploiting the properties of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. The presence of a 2'-O-methyl group in the RNA strand inhibits this cleavage.[2][15]

Methodology:

  • Probe Design : A chimeric DNA-RNA-DNA probe is designed to be complementary to the target rRNA sequence. The RNA portion of the probe is positioned opposite the suspected methylation site.[2]

  • Hybridization : The chimeric probe is hybridized to the target rRNA molecule.[2]

  • RNase H Digestion : The RNA/probe hybrid is treated with RNase H. If the target site is unmethylated, RNase H will cleave the rRNA. If the site is 2'-O-methylated, cleavage will be inhibited.[2][15]

  • Analysis : The extent of cleavage is analyzed by methods such as quantitative PCR (qPCR), northern blotting, or primer extension. A lack of cleavage indicates methylation at the target site.[2]

Fig 4. RNase H-Based Detection of Am cluster_out Results node1 1. Design Chimeric DNA-RNA-DNA Probe node2 2. Hybridize Probe to rRNA node1->node2 node3 3. Treat with RNase H node2->node3 node4 4. Analyze Cleavage (e.g., qPCR) node3->node4 result1 Cleavage Detected (Unmethylated) node4->result1 If... result2 Cleavage Inhibited (Methylated) node4->result2 If...

Caption: RNase H-Based Detection of Am.

Am in rRNA: Implications for Disease and Drug Development

The machinery and patterns of rRNA 2'-O-methylation are frequently dysregulated in human diseases, presenting new opportunities for diagnostics and therapeutics.

  • Cancer : Several studies have reported significant changes in the expression of C/D box snoRNAs and the methyltransferase fibrillarin in various cancers.[6] High FBL levels are often linked to altered rRNA methylation, leading to increased ribosome biogenesis and protein synthesis, which supports rapid tumor growth.[4] This makes FBL and the snoRNP assembly process attractive targets for anti-cancer drug development. For instance, enhancer of zeste homolog 2 (EZH2), a protein often overexpressed in prostate cancer, facilitates snoRNP assembly and subsequent rRNA methylation, linking epigenetic regulation to ribosome function in tumorigenesis.[5]

  • Neurological and Developmental Disorders : Given the critical role of proper translation in neuronal function and development, it is not surprising that mutations or dysregulation in RNA modification pathways are linked to neurological syndromes.[5] While direct links to Am in rRNA are still emerging, the fundamental importance of ribosome function suggests this is a promising area of investigation.

Fig 5. Impact of Dysregulated Am on Translation node_stimuli Oncogenic Signals (e.g., high EZH2) node_snoRNP Altered snoRNP Activity (e.g., high Fibrillarin) node_stimuli->node_snoRNP node_methylation Aberrant rRNA Am Patterns node_snoRNP->node_methylation node_ribosome Formation of 'Specialized Ribosomes' node_methylation->node_ribosome node_translation Altered Translation of Specific mRNAs (e.g., Pro-growth factors) node_ribosome->node_translation node_disease Disease Phenotype (e.g., Tumorigenesis) node_translation->node_disease

References

The Cellular Signature: A Technical Guide to the Natural Occurrence of 2'-O-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are a critical layer of gene regulation, influencing every aspect of an RNA molecule's life, from its processing and stability to its ultimate function. Among the over 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most prevalent and functionally significant. When this modification occurs on an adenosine (B11128) residue, it forms 2'-O-methyladenosine (A2m). Found across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), A2m plays a pivotal role in maintaining cellular homeostasis and is increasingly implicated in disease pathogenesis, including cancer and viral infections.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of A2m in cells, detailing its quantification, the enzymatic machinery responsible for its deposition, and its impact on key cellular pathways.

Quantitative Analysis of 2'-O-methyladenosine

The precise quantification of A2m is crucial for understanding its dynamic regulation and biological significance. While absolute quantification can be challenging, several methods provide reliable data on the abundance of this modification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.[2]

Table 1: Relative Abundance of 2'-O-methyladenosine (Am) and N6,2'-O-dimethyladenosine (m6Am) in mRNA from Mouse Tissues

Tissuem6Am:Am RatioKey Observation
Brain15:1Significantly higher prevalence of m6Am over Am.[3][4]
Testis10:1High prevalence of m6Am compared to Am.[3][4]
Kidney2.4:1A more balanced ratio, with a slight prevalence of m6Am.[3][4]
Liver2:1The most balanced ratio among the tissues tested, with m6Am being twice as prevalent as Am.[3][4]

Table 2: Concentration of Adenosine and Methylated Adenosines in Human Serum

AnalyteHealthy Controls (nM) (n=99)Colorectal Cancer Patients (nM) (n=51)Gastric Cancer Patients (nM) (n=27)
Adenosine (A)7.98 ± 3.018.47 ± 6.3011.53 ± 8.55
N6-methyladenosine (m6A)4.51 ± 1.085.57 ± 1.676.93 ± 1.38
N1-methyladenosine (m1A)154.58 ± 21.10158.62 ± 24.79156.83 ± 27.07
N6,2'-O-dimethyladenosine (m6Am)0.63 ± 0.371.13 ± 0.530.91 ± 0.57

Note: While this study did not report absolute concentrations of 2'-O-methyladenosine (Am), the data for the closely related m6Am provides valuable context for the levels of methylated adenosines in circulation. Data from Hu et al., 2021.[5]

Key Enzymes in 2'-O-methyladenosine Metabolism

The levels of A2m are dynamically regulated by "writer" enzymes that install the modification. Two of the most well-characterized methyltransferases responsible for A2m synthesis are Fibrillarin (FBL) and FTSJ1.

  • Fibrillarin (FBL): A highly conserved protein that is the catalytic core of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex.[6] FBL, guided by snoRNAs, is responsible for the majority of 2'-O-methylation on rRNA and some mRNAs.[1][6]

  • FTSJ1: An RNA methyltransferase that catalyzes the 2'-O-methylation of specific tRNAs, particularly at positions 32 and 34 in the anticodon loop.[7][8][9] Mutations in FTSJ1 have been linked to X-linked intellectual disability.

Signaling Pathways and Biological Functions

The presence or absence of A2m has profound effects on various cellular processes, from translation to innate immunity.

FTSJ1-Mediated Regulation of Translation and Cancer Progression

FTSJ1-mediated 2'-O-methylation of tRNA is crucial for maintaining translational fidelity and efficiency.[10] Dysregulation of FTSJ1 and, consequently, A2m levels in tRNA has been implicated in non-small cell lung cancer (NSCLC).[7][11] In NSCLC, downregulation of FTSJ1 leads to decreased A2m levels in tRNA, which in turn affects the expression of downstream targets like DNA-damage regulated autophagy modulator 1 (DRAM1), ultimately promoting cancer cell proliferation and inhibiting apoptosis.[7] Furthermore, FTSJ1 has been shown to influence glycolysis metabolism in NSCLC cells.[12]

FTSJ1_Pathway FTSJ1 FTSJ1 A2m_tRNA 2'-O-methyladenosine (A2m) on tRNA FTSJ1->A2m_tRNA Methylation Glycolysis Glycolysis Metabolism FTSJ1->Glycolysis Inhibits tRNA tRNA tRNA->A2m_tRNA DRAM1 DRAM1 Expression A2m_tRNA->DRAM1 Inhibits Proliferation Cell Proliferation Migration DRAM1->Proliferation Promotes Apoptosis Apoptosis DRAM1->Apoptosis Inhibits NSCLC NSCLC Progression Proliferation->NSCLC Apoptosis->NSCLC Suppresses Glycolysis->NSCLC

FTSJ1 signaling in NSCLC.
Fibrillarin, 2'-O-methylation, and Innate Immunity

FBL-mediated 2'-O-methylation of cellular RNA, particularly rRNA, serves as a "self" signal to the innate immune system, preventing the activation of pattern recognition receptors (PRRs) like MDA5.[1] Viral RNAs often lack these modifications, marking them as "non-self" and triggering an antiviral interferon response.[13] When MDA5 recognizes unmethylated viral RNA, it initiates a signaling cascade through the adaptor protein MAVS, leading to the activation of transcription factors IRF3 and IRF7 and the subsequent production of type I interferons.[14][15]

FBL_InnateImmunity cluster_host Host Cell cluster_virus Viral Infection FBL Fibrillarin (FBL) + snoRNA A2m_Host_RNA 2'-O-methylated Host RNA FBL->A2m_Host_RNA Methylation Host_RNA Host RNA (rRNA, mRNA) Host_RNA->A2m_Host_RNA MDA5 MDA5 A2m_Host_RNA->MDA5 No Recognition (Self) Viral_RNA Unmethylated Viral RNA Viral_RNA->MDA5 Recognition (Non-self) MAVS MAVS MDA5->MAVS Activation TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Activation IRF3_IRF7 IRF3/IRF7 Activation TBK1_IKKe->IRF3_IRF7 Phosphorylation Type1_IFN Type I Interferon Production IRF3_IRF7->Type1_IFN Induction Antiviral_Response Antiviral Response Type1_IFN->Antiviral_Response Leads to

Role of FBL-mediated A2m in innate immunity.

Experimental Protocols

Accurate detection and quantification of A2m are paramount for elucidating its biological roles. The following are detailed methodologies for key experiments.

Quantification of 2'-O-methyladenosine by LC-MS/MS

This protocol outlines the steps for the absolute quantification of A2m from total cellular RNA.

1. RNA Isolation:

  • Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit to ensure high purity and integrity.[2]

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).[2]

2. Enzymatic Digestion of RNA to Nucleosides:

  • To 1-5 µg of total RNA, add a spike-in of a known amount of a stable isotope-labeled 2'-O-methyladenosine internal standard (e.g., [¹³C₅]-A2m).[2]

  • Add nuclease P1 (e.g., 2 units in 10 mM ammonium (B1175870) acetate, pH 5.3) and incubate at 42°C for 2 hours.[2]

  • Add bacterial alkaline phosphatase (BAP) (e.g., 1 unit in 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.[2]

  • Remove enzymes by filtration through a 10 kDa molecular weight cutoff filter.[2]

3. LC-MS/MS Analysis:

  • Separate the nucleoside mixture using a reversed-phase or HILIC column on a UHPLC system.[5]

  • Perform mass spectrometry in positive ion mode using a triple quadrupole mass spectrometer.

  • Use multiple reaction monitoring (MRM) to detect and quantify A2m and the internal standard. The specific precursor-to-product ion transition for A2m is typically m/z 282.1 → 136.1.[5][16]

  • Generate a standard curve using known concentrations of A2m to calculate the absolute amount in the sample.

LC-MS/MS workflow for A2m quantification.
RiboMethSeq for Mapping 2'-O-methylation Sites

RiboMethSeq is a high-throughput sequencing method to map 2'-O-methylation sites at single-nucleotide resolution.[8][12]

1. RNA Fragmentation:

  • Subject total RNA (10-100 ng) to random alkaline hydrolysis (e.g., sodium carbonate buffer, pH 9.2, at 95°C for a specific duration) to generate RNA fragments.[7] 2'-O-methylated sites are more resistant to this cleavage.

2. Library Preparation:

  • Perform end-repair of the RNA fragments (3'-dephosphorylation and 5'-phosphorylation).

  • Ligate 3' and 5' adapters to the RNA fragments.

  • Reverse transcribe the ligated fragments into cDNA.

  • Amplify the cDNA library by PCR.

3. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Trim adapter sequences and align reads to the reference transcriptome.

  • Analyze the distribution of the 5' and 3' ends of the sequencing reads. A significant reduction in the number of read ends at a specific nucleotide position is indicative of the presence of a 2'-O-methylated nucleotide at that site.[17][18] A "methylation score" can be calculated for each position to quantify the level of modification.[2]

RiboMethSeq_Workflow RNA Total RNA Fragmentation Alkaline Fragmentation RNA->Fragmentation End_Repair End Repair Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation RT_PCR Reverse Transcription & PCR Adapter_Ligation->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing Data_Analysis Data Analysis (Read End Profiling) Sequencing->Data_Analysis Methylation_Map 2'-O-methylation Map Data_Analysis->Methylation_Map

RiboMethSeq experimental workflow.
RNase H-Based Site-Specific Cleavage Assay

This method validates and quantifies the methylation status of a specific site by exploiting the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated nucleotide.[1][9]

1. Probe Design and Hybridization:

  • Design a chimeric DNA-RNA-DNA probe that is complementary to the target RNA sequence. The central RNA portion of the probe will anneal to the putative A2m site.[19]

  • Hybridize the probe with the target RNA.

2. RNase H Digestion:

  • Treat the RNA/probe hybrid with RNase H. The enzyme will cleave the RNA strand only if the target site is not 2'-O-methylated.[20]

3. Analysis:

  • Analyze the cleavage products using quantitative PCR (qPCR), northern blotting, or primer extension.[21] The extent of cleavage is inversely proportional to the methylation level at the target site.

RNaseH_Assay cluster_outcomes Possible Outcomes Target_RNA Target RNA Hybridization Hybridization Target_RNA->Hybridization Chimeric_Probe Chimeric DNA-RNA-DNA Probe Chimeric_Probe->Hybridization RNaseH_Treatment RNase H Treatment Hybridization->RNaseH_Treatment Unmethylated Unmethylated Site: RNA Cleavage RNaseH_Treatment->Unmethylated If Unmethylated Methylated 2'-O-methylated Site: No Cleavage RNaseH_Treatment->Methylated If Methylated Analysis Analysis (e.g., qPCR) Unmethylated->Analysis Methylated->Analysis

Workflow for RNase H-based A2m detection.

Conclusion

2'-O-methyladenosine is a fundamental and widespread RNA modification with profound implications for cellular function and human health. Its role in fine-tuning RNA stability, translation, and the innate immune response highlights the intricacy of post-transcriptional gene regulation. As our understanding of the epitranscriptome expands, the development and refinement of quantitative and site-specific detection methods will be instrumental in unraveling the full spectrum of A2m's biological roles. For researchers in basic science and drug development, a deeper appreciation of the mechanisms governing A2m deposition and function will undoubtedly open new avenues for therapeutic intervention in a host of diseases.

References

The Biosynthesis of 2'-O-methyladenosine 5'-phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 2'-O-methyladenosine 5'-phosphate, a critical post-transcriptional modification of RNA. The focus of this document is on the enzymatic pathways, molecular mechanisms, and experimental methodologies pertinent to understanding this modification's role in cellular processes and its potential as a therapeutic target.

Introduction to 2'-O-methyladenosine

2'-O-methylation is a highly conserved post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose moiety.[1] When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (Am). This modification is prevalent in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and at the 5' cap of messenger RNA (mRNA).[1] The presence of the 2'-O-methyl group enhances the structural stability of RNA and provides protection against degradation by cellular nucleases.[1]

While the primary biosynthesis of 2'-O-methyladenosine occurs on adenosine residues already incorporated into RNA polymers, the free nucleoside monophosphate, this compound, is understood to be generated primarily through the catabolism of these modified RNA molecules.

Primary Biosynthesis: 2'-O-methylation of Adenosine within RNA

The biosynthesis of 2'-O-methyladenosine is not a de novo pathway for the free nucleotide. Instead, it is a post-transcriptional modification catalyzed by specific methyltransferases that act on adenosine residues within different classes of RNA. The primary methyl donor for these reactions is S-adenosylmethionine (SAM), which is converted to S-adenosylhomocysteine (SAH) in the process.

mRNA Cap 2'-O-methylation

In eukaryotes, the 5' end of mRNA is modified with a 7-methylguanosine (B147621) cap, which is crucial for mRNA stability, splicing, and translation. The first and sometimes the second nucleotides of the mRNA transcript are often 2'-O-methylated. The enzyme responsible for the 2'-O-methylation of the first transcribed nucleotide, which can be adenosine, is the cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) .[1] This modification is critical for the innate immune system to differentiate between self and non-self RNA.[1]

tRNA 2'-O-methylation

In human cells, the 2'-O-methylation of adenosine in the anticodon loop of specific tRNAs is primarily catalyzed by the FTSJ1 methyltransferase in a complex with its auxiliary protein, WDR6 .[2] FTSJ1 is responsible for methylation at positions 32 and 34 of certain tRNAs, a modification essential for the accurate decoding of mRNA during protein synthesis.[2]

rRNA and snRNA 2'-O-methylation

For ribosomal RNA (rRNA) and small nuclear RNA (snRNA), the 2'-O-methylation of adenosine is guided by C/D box small nucleolar RNAs (snoRNAs) . These snoRNAs are part of a larger ribonucleoprotein (RNP) complex that includes the methyltransferase fibrillarin . The snoRNA acts as a guide to direct the enzymatic activity of fibrillarin to specific adenosine residues within the target rRNA or snRNA.

Generation of this compound via RNA Turnover

The free this compound is not directly synthesized but is a product of the degradation of RNA molecules that have undergone 2'-O-methylation. Cellular ribonucleases cleave these modified RNA strands, releasing the constituent nucleotides, including this compound.

Hypothetical Salvage Pathway

It is plausible that a salvage pathway could exist where 2'-O-methyladenosine, a degradation product of modified RNA, is phosphorylated to this compound. This reaction would likely be catalyzed by adenosine kinase (ADK) , the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP).[3] However, there is currently a lack of direct evidence confirming that 2'-O-methyladenosine is a substrate for ADK in vivo.

Quantitative Data

Quantitative kinetic data for the direct synthesis of this compound is not available due to the nature of its formation. The following table summarizes the key enzymes involved in the primary biosynthesis of 2'-O-methyladenosine within RNA.

Enzyme/ComplexRNA SubstrateFunctionMethyl Donor
CMTR1 mRNA (at the 5' cap)Catalyzes the 2'-O-methylation of the first transcribed nucleotide.S-adenosylmethionine (SAM)
FTSJ1-WDR6 Complex tRNA (anticodon loop)Catalyzes the 2'-O-methylation of adenosine at positions 32 and 34.S-adenosylmethionine (SAM)
Fibrillarin (within snoRNP) rRNA, snRNAsnoRNA-guided 2'-O-methylation of adenosine.S-adenosylmethionine (SAM)

Experimental Protocols

Methyltransferase Assay (SAH Detection)

This protocol describes a generic in vitro methyltransferase assay based on the detection of the universal byproduct S-adenosylhomocysteine (SAH), which is applicable to enzymes like CMTR1 and FTSJ1.[4]

Principle: The amount of SAH produced is directly proportional to the methyltransferase activity. The detection of SAH can be achieved using various methods, including luminescence-based assays (e.g., MTase-Glo™).[4][5]

Materials:

  • Purified methyltransferase (e.g., recombinant CMTR1 or FTSJ1-WDR6)

  • RNA substrate (specific mRNA cap analog or tRNA)

  • S-adenosylmethionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2)

  • SAH detection kit (e.g., MTase-Glo™ Methyltransferase Assay, Promega)

  • Multi-well plates (white, for luminescence)

  • Plate-reading luminometer

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, RNA substrate, and purified methyltransferase.

    • In a white multi-well plate, dispense the master mix.

    • To initiate the reaction, add SAM to each well. Include a "no enzyme" control.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • SAH Detection (using MTase-Glo™ as an example):

    • Add the MTase-Glo™ Reagent to each well to convert SAH to ADP.

    • Incubate as per the manufacturer's instructions.

    • Add the MTase-Glo™ Detection Solution to convert ADP to ATP, which generates a luminescent signal with luciferase.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of SAH produced and thus to the methyltransferase activity.

Adenosine Kinase Assay

This protocol describes a continuous spectrophotometric assay to measure adenosine kinase (ADK) activity, which can be adapted to test 2'-O-methyladenosine as a potential substrate.

Principle: The production of ADP by ADK is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored.

Materials:

  • Purified adenosine kinase (human recombinant)

  • Substrate: Adenosine (as a positive control) and 2'-O-methyladenosine (test substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in the kinase buffer containing ATP, PEP, NADH, PK, and LDH.

  • Assay Setup:

    • In a cuvette or well, combine the reaction mixture and the substrate (adenosine or 2'-O-methyladenosine).

    • Include a control without the substrate to measure any background ATPase activity.

  • Enzyme Reaction:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of adenosine kinase.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the rate of ADP production and thus to the kinase activity.

Visualizations

Biosynthesis_of_2_O_methyladenosine_in_RNA cluster_mRNA mRNA Cap Methylation cluster_tRNA tRNA Methylation cluster_rRNA_snRNA rRNA/snRNA Methylation mRNA_Cap 5' Cap of mRNA (with initial Adenosine) CMTR1 CMTR1 mRNA_Cap->CMTR1 Substrate m_mRNA mRNA with 2'-O-methyladenosine (Cap 1 structure) CMTR1->m_mRNA Product SAH S-adenosyl- homocysteine (SAH) CMTR1->SAH tRNA tRNA (Anticodon Loop Adenosine) FTSJ1_WDR6 FTSJ1-WDR6 Complex tRNA->FTSJ1_WDR6 Substrate m_tRNA tRNA with 2'-O-methyladenosine FTSJ1_WDR6->m_tRNA Product FTSJ1_WDR6->SAH rRNA_snRNA rRNA or snRNA (Adenosine residue) snoRNP snoRNP Complex (Fibrillarin + snoRNA) rRNA_snRNA->snoRNP Substrate m_rRNA_snRNA rRNA/snRNA with 2'-O-methyladenosine snoRNP->m_rRNA_snRNA Product snoRNP->SAH SAM S-adenosyl- methionine (SAM) SAM->CMTR1 SAM->FTSJ1_WDR6 SAM->snoRNP

Caption: Primary biosynthesis of 2'-O-methyladenosine within RNA.

Generation_of_2_O_methyladenosine_5_phosphate cluster_salvage Hypothetical Salvage Pathway Modified_RNA RNA containing 2'-O-methyladenosine Nucleases Ribonucleases Modified_RNA->Nucleases Degradation Am_5P 2'-O-methyladenosine 5'-phosphate Nucleases->Am_5P Product Am 2'-O-methyladenosine Nucleases->Am Product Adenosine_Kinase Adenosine Kinase (ADK) (Hypothetical) Am->Adenosine_Kinase Adenosine_Kinase->Am_5P ADP ADP Adenosine_Kinase->ADP ATP ATP ATP->Adenosine_Kinase

Caption: Generation of this compound.

References

A Technical Guide to 2'-O-methyladenosine 5'-phosphate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-methyladenosine 5'-phosphate is a naturally occurring modified ribonucleotide, distinguished by a methyl group on the 2'-hydroxyl of its ribose sugar. This seemingly minor modification imparts significant biological properties, primarily related to the stability and function of messenger RNA (mRNA). As a key component of the 'cap-1' structure at the 5' end of eukaryotic and viral mRNAs, it plays a critical role in enhancing RNA stability, promoting efficient translation, and, crucially, enabling RNA to evade detection by the host's innate immune system. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological roles, and the experimental protocols used for its synthesis and analysis, making it an essential resource for researchers in molecular biology, virology, and the development of RNA-based therapeutics and vaccines.

Chemical Structure and Physicochemical Properties

This compound is structurally analogous to adenosine (B11128) 5'-monophosphate (AMP), with the defining feature being the methylation of the 2'-hydroxyl group of the ribose moiety.

IUPAC Name: [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate.[1][2]

Quantitative Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 24121-00-4[1][3]
Molecular Formula C11H16N5O7P[1][4]
Molecular Weight 361.25 g/mol [1][3][4]
Appearance Crystalline Solid (related compound)[5][6]
Storage Temperature -20°C[][8][]
UV Absorbance (λmax) ~260 nm[5][6]
Solubility (related compound) DMSO: ~20 mg/mL, PBS (pH 7.2): ~10 mg/mL[5][6]

Biological Role and Signaling Pathways

The primary biological significance of 2'-O-methylation on adenosine (and other nucleotides) is its incorporation into the 5' cap of mRNA molecules. This modification is integral to the formation of the "cap-1" structure, which is crucial for the lifecycle of an mRNA molecule.

  • RNA Stability: The 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester bond from cleavage by nucleases, thereby increasing the metabolic stability of the RNA transcript.[10][11]

  • Translational Efficiency: A proper cap-1 structure is required for the efficient recruitment of the ribosomal machinery, promoting the translation of mRNA into protein.[12]

  • Evasion of Innate Immunity: The host's innate immune system uses pattern recognition receptors (PRRs) like RIG-I and MDA5 to detect foreign RNA, such as that from a viral infection.[13] These sensors recognize RNA lacking the 2'-O-methylation characteristic of host mRNA. By mimicking this "self" signal, viruses can methylate their own RNA caps (B75204) to evade detection and suppress the subsequent type I interferon antiviral response.[11][12][13] This mechanism is a key area of study in virology and immunology and is a critical consideration in the design of RNA vaccines to minimize unintended immune stimulation.[3][4]

Signaling Pathway: Innate Immune Recognition of RNA

The following diagram illustrates the differential signaling outcomes upon cellular detection of RNA based on its 2'-O-methylation status.

InnateImmunityPathway cluster_sensing Immune Sensing cluster_signaling Downstream Signaling Unmethylated_RNA Unmethylated RNA (No 2'-O-Me, 'Non-Self') MDA5 MDA5 / RIG-I (RNA Sensor) Unmethylated_RNA->MDA5 Recognized Methylated_RNA 2'-O-Methylated RNA (Cap-1, 'Self' Mimic) Methylated_RNA->MDA5 Evades Recognition MAVS MAVS Signaling Cascade MDA5->MAVS Activates No_Response Immune Evasion & Viral Replication IRF3 IRF3/7 Activation MAVS->IRF3 IFN Type I Interferon Production IRF3->IFN Induces

Innate immune sensing of viral RNA based on 2'-O-methylation status.

Experimental Protocols

Synthesis of 2'-O-methyladenosine

A common laboratory method for the synthesis of 2'-O-methyladenosine involves the direct methylation of adenosine. This protocol is adapted from established procedures.[14]

Principle: This method uses methyl iodide (CH₃I) as a methyl group donor in an anhydrous alkaline medium to favor methylation on the ribose hydroxyl groups. The reaction yields a mixture of isomers, with 2'-O-methyladenosine being the major product over the 3'-O-methyl isomer. Purification is achieved through chromatography and crystallization.

Methodology:

  • Preparation: Dry adenosine thoroughly under vacuum. Prepare an anhydrous alkaline solution (e.g., sodium hydride in anhydrous DMF). All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Dissolve the dried adenosine in the anhydrous alkaline solvent. Cool the mixture to 0°C in an ice bath.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C.

  • Incubation: Allow the reaction to proceed for approximately 4 hours at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by carefully adding methanol (B129727) to consume any excess sodium hydride, followed by the addition of water.

  • Purification (Chromatography): Neutralize the reaction mixture and evaporate the solvent under reduced pressure. Resuspend the crude product and purify it using silica (B1680970) gel column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol) to separate monomethylated adenosine from other products.[14]

  • Purification (Crystallization): Collect the fractions containing the mixture of 2'-O- and 3'-O-methylated isomers. The pure 2'-O-methyladenosine can be selectively separated by crystallization from ethanol (B145695), exploiting differences in solubility.[14] The overall yield for 2'-O-methyladenosine is reported to be around 42%.[14]

Quantification of 2'-O-methyladenosine from Biological Samples via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of modified nucleosides from complex biological matrices.[15][16]

Principle: Total RNA is first isolated from a biological sample. The RNA is then enzymatically digested into its constituent nucleosides. These nucleosides are separated by liquid chromatography and subsequently detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Methodology:

  • RNA Isolation:

    • Homogenize cells or tissue samples in TRIzol reagent or use a commercial RNA isolation kit (e.g., RNeasy Mini Kit).[16]

    • Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend the purified RNA in RNase-free water.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is desired).[16]

  • Enzymatic Digestion:

    • To a known amount of RNA (e.g., 1-2 µg), add nuclease P1 and incubate at 42°C for 2 hours to digest the RNA into 5'-mononucleotides.[16]

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides.[16]

  • Sample Cleanup:

    • Remove the enzymes from the digestion mixture. This can be achieved by chloroform extraction or by using a molecular weight cut-off filter (e.g., 3K Nanosep spin column).[16]

    • Dry the resulting nucleoside mixture in a vacuum centrifuge.

    • Reconstitute the dried sample in the initial LC mobile phase (e.g., 0.1% formic acid in water).[16]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) or methanol).

    • Detect and quantify 2'-O-methyladenosine using a triple quadrupole mass spectrometer set to monitor the specific precursor-to-product ion transition for the compound. Use a stable isotope-labeled internal standard for absolute quantification.

General Experimental Workflow

The diagram below outlines the typical workflow for the analysis of 2'-O-methyladenosine from biological samples.

ExperimentalWorkflow Sample Biological Sample (Cells, Tissue, etc.) Isolation RNA Isolation (e.g., TRIzol) Sample->Isolation Digestion Enzymatic Digestion (Nuclease P1 & Phosphatase) Isolation->Digestion Cleanup Sample Cleanup (Enzyme Removal) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for the quantification of 2'-O-methyladenosine.

Conclusion

This compound is more than a simple structural variant of AMP; it is a critical modulator of RNA function and host-pathogen interactions. Its role in stabilizing mRNA and facilitating immune evasion has profound implications for virology, immunology, and the burgeoning field of RNA therapeutics. A thorough understanding of its properties and the methods used to study it are indispensable for professionals seeking to harness or inhibit its biological effects, from designing more effective mRNA vaccines to developing novel antiviral strategies.

References

A Deep Dive into the Contrasting Worlds of Adenosine 5'-phosphate and its 2'-O-methylated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-phosphate (AMP) and 2'-O-methyladenosine 5'-phosphate are two pivotal adenylic acid derivatives with fundamentally distinct roles in cellular biology. While AMP is a cornerstone of cellular energy metabolism and a key signaling molecule, its 2'-O-methylated form is a critical player in the intricate dance of post-transcriptional gene regulation and innate immunity. This technical guide provides a comprehensive comparison of these two molecules, detailing their biochemical properties, their involvement in distinct signaling pathways, and the experimental protocols used to study them. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and manipulate the biological systems in which these molecules operate.

Core Biochemical and Physicochemical Properties

Adenosine 5'-phosphate and this compound, while structurally similar, exhibit key differences that dictate their unique biological functions. The primary distinction lies in the presence of a methyl group on the 2'-hydroxyl of the ribose sugar in this compound. This seemingly minor modification has profound implications for the molecule's stability, conformation, and interactions with cellular machinery.

PropertyAdenosine 5'-phosphate (AMP)This compound
Molecular Formula C10H14N5O7PC11H16N5O7P[1]
Molecular Weight 347.22 g/mol 361.25 g/mol [1]
Primary Role Central metabolite in energy homeostasis, signaling molecule.[2][3][4]Post-transcriptional RNA modification, modulator of innate immunity.[5][6]
Key Functions - Precursor to ADP and ATP[2]- Allosteric regulator of enzymes (e.g., AMPK)[4]- Precursor to the second messenger cAMP[2]- Component of the 5' cap of mRNA[5]- Distinguishes "self" from "non-self" RNA to evade immune detection[5]- Enhances RNA stability[7]
Structural Impact Standard ribonucleotide structure.The 2'-O-methyl group favors a C3'-endo sugar pucker, stabilizing A-form RNA helices.[7]
Stability Susceptible to enzymatic degradation by ribonucleases.Increased resistance to nuclease degradation due to the 2'-O-methyl group.

Signaling Pathways

The distinct roles of AMP and this compound are underscored by their involvement in separate and critical signaling pathways. AMP is a key activator of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy metabolism. In contrast, this compound is a crucial component in the innate immune sensing of viral RNA, primarily through the MDA5 and RIG-I pathways.

Adenosine 5'-phosphate and the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[8][9] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[9]

AMPK_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects AMP AMP AMPK AMPK AMP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CAMKK2 CaMKK2 CAMKK2->AMPK Phosphorylation (Thr172) Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Autophagy ↑ Autophagy AMPK->Autophagy mTORC1 mTORC1 AMPK->mTORC1 Inhibition

AMPK Signaling Pathway
This compound in Innate Immune Sensing

The innate immune system distinguishes between host and viral RNA through pattern recognition receptors (PRRs) like MDA5 and RIG-I.[10][11] A key feature of host mRNA is the presence of a 2'-O-methylated cap structure, which serves as a "self" signal. Viral RNAs lacking this modification are recognized as "non-self," triggering an antiviral response.[5]

Innate_Immunity_Pathway cluster_recognition RNA Recognition cluster_signaling Downstream Signaling Viral_RNA_unmethylated Viral RNA (lacks 2'-O-methylation) MDA5_RIGI MDA5 / RIG-I Viral_RNA_unmethylated->MDA5_RIGI Recognition Viral_RNA_methylated Viral RNA (with 2'-O-methylation) Viral_RNA_methylated->MDA5_RIGI Evasion MAVS MAVS MDA5_RIGI->MAVS Activation TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe NFkB NF-κB MAVS->NFkB Activation IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 Phosphorylation Interferons Type I Interferons (IFN-α/β) IRF3_IRF7->Interferons Transcription ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) Interferons->ISGs Induction

Innate Immune Sensing of Viral RNA

Experimental Protocols

The study of adenosine 5'-phosphate and this compound requires a range of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Quantification of Adenosine Nucleotides by HPLC-MS/MS

This protocol describes a general method for the simultaneous quantification of adenosine and its phosphorylated derivatives in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Internal standards (e.g., stable isotope-labeled adenosine nucleotides)

  • Solid Phase Extraction (SPE) cartridges

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in a methanol/acetonitrile/water solution to quench metabolic activity and precipitate proteins.

    • Centrifuge the samples to pellet debris and collect the supernatant.

    • Add internal standards to the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

    • Elute the nucleotides with a high-percentage organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Separate the nucleotides using a suitable column (e.g., C18 or HILIC) with a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each nucleotide and its internal standard.

In Vitro Transcription and 2'-O-methylation of RNA

This protocol outlines the synthesis of RNA transcripts with or without 2'-O-methylation for use in functional assays.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • 2'-O-methyladenosine triphosphate (for modified transcripts)

  • Cap analog (e.g., m7G(5')ppp(5')G)

  • Vaccinia Capping Enzyme

  • S-adenosylmethionine (SAM)

  • mRNA Cap 2'-O-Methyltransferase

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • In Vitro Transcription:

    • Assemble the transcription reaction containing the DNA template, T7 RNA polymerase, and either standard NTPs or a mix with 2'-O-methyladenosine triphosphate.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Treat the reaction with DNase I to remove the DNA template.

  • RNA Capping and Methylation:

    • Purify the transcribed RNA.

    • Perform the capping reaction using Vaccinia Capping Enzyme and GTP.

    • For 2'-O-methylation, subsequently treat the capped RNA with mRNA Cap 2'-O-Methyltransferase in the presence of SAM.

  • RNA Purification:

    • Purify the final RNA product using an RNA purification kit to remove enzymes, unincorporated nucleotides, and salts.

    • Assess the integrity and concentration of the purified RNA.

RIG-I/MDA5 Activation Assay

This assay measures the ability of different RNA molecules to activate the RIG-I/MDA5 signaling pathway.

Materials:

  • HEK293T cells

  • Plasmids encoding a luciferase reporter under the control of an IFN-β promoter

  • Plasmid for constitutive expression of a control reporter (e.g., Renilla luciferase)

  • In vitro transcribed RNA (with and without 2'-O-methylation)

  • Transfection reagent

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in a multi-well plate.

    • Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the control reporter plasmid.

  • RNA Stimulation:

    • After 24 hours, transfect the cells with the different in vitro transcribed RNA molecules.

  • Luciferase Assay:

    • After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Compare the induction of the IFN-β promoter by the different RNA molecules.

Conclusion

Adenosine 5'-phosphate and this compound exemplify how a subtle chemical modification can lead to vastly different biological roles. AMP's position at the heart of cellular energy sensing and metabolism contrasts sharply with the role of its 2'-O-methylated derivative as a key modulator of RNA stability and innate immune recognition. A thorough understanding of their distinct properties and the signaling pathways they regulate is essential for researchers and drug development professionals aiming to develop novel therapeutics targeting metabolic disorders, viral infections, and inflammatory diseases. The experimental protocols detailed in this guide provide a foundation for the further investigation of these two fascinating and functionally diverse molecules.

References

The Critical Role of N6,2'-O-dimethyladenosine (m6Am) in mRNA Cap Structures: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of N6,2'-O-dimethyladenosine (m6Am), a key modification in the 5' cap structure of messenger RNA (mRNA). Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, function, and analytical methodologies related to m6Am, highlighting its significance in gene expression, viral replication, and the development of mRNA-based therapeutics.

Executive Summary

The 5' cap of eukaryotic mRNA is a critical determinant of its stability, transport, and translation. While the canonical cap structures (Cap 0, Cap 1, and Cap 2) are well-documented, the role of further modifications, such as N6-methylation of the first transcribed adenosine (B11128) (to form m6Am), is an area of burgeoning research. This guide synthesizes current knowledge on m6Am, providing a comprehensive resource on its enzymatic regulation, its impact on mRNA fate, and detailed protocols for its study. The insights presented herein are vital for the rational design of mRNA vaccines and therapeutics with enhanced stability and translational efficiency.

The m6Am Modification: A Key Player in the Epitranscriptome

The m6Am modification is found at the 5' end of a significant fraction of eukaryotic mRNAs, specifically when the first transcribed nucleotide is adenosine. This modification is layered on top of the Cap 1 structure, where the 2'-hydroxyl group of the first nucleotide is already methylated.

Enzymatic Regulation of m6Am

The presence of m6Am is dynamically regulated by a dedicated methyltransferase and a demethylase.

  • "Writer" - PCIF1 (Phosphorylated CTD Interacting Factor 1): PCIF1 is the primary, if not sole, methyltransferase responsible for installing the N6-methyl group on the cap-adjacent 2'-O-methyladenosine (Am).[1][2][3] PCIF1 specifically recognizes the m7G cap structure and the adjacent Am, ensuring the precise localization of this modification.[4] Its activity is linked to transcription, as it interacts with the C-terminal domain of RNA Polymerase II.[1][2]

  • "Eraser" - FTO (Fat Mass and Obesity-associated protein): FTO is an RNA demethylase that can remove the N6-methyl group from m6Am, converting it back to Am.[5] FTO shows a preference for m6Am over the internal m6A modification, suggesting a specialized role in regulating cap methylation.[5] This reversibility implies that the m6Am status of an mRNA can be dynamically regulated in response to cellular signals.

m6Am_Regulation cluster_synthesis m6Am Synthesis cluster_demethylation m6Am Demethylation Cap1_mRNA mRNA with Cap 1 (m7GpppAm...) m6Am_mRNA mRNA with m6Am (m7Gpppm6Am...) Cap1_mRNA->m6Am_mRNA N6-methylation PCIF1 PCIF1 (Methyltransferase) PCIF1->m6Am_mRNA SAM S-adenosyl methionine (Methyl Donor) SAM->PCIF1 m6Am_mRNA_rev mRNA with m6Am (m7Gpppm6Am...) Cap1_mRNA_rev mRNA with Cap 1 (m7GpppAm...) m6Am_mRNA_rev->Cap1_mRNA_rev N6-demethylation FTO FTO (Demethylase) FTO->m6Am_mRNA_rev

Diagram 1. Enzymatic regulation of m6Am.
Functional Consequences of m6Am Modification

The m6Am modification has a profound impact on the fate of an mRNA molecule, influencing its stability and translational efficiency.

  • mRNA Stability: m6Am enhances mRNA stability by protecting it from decapping.[5] The N6-methylation of the cap-adjacent adenosine sterically hinders the access of the decapping enzyme DCP2, thereby slowing down the primary route of mRNA degradation.[5] This increased stability can lead to higher steady-state levels of the corresponding protein. In colorectal cancer cells, depletion of PCIF1 resulted in decreased stability of FOS mRNA.

  • Translation Efficiency: The effect of m6Am on translation is complex and appears to be context-dependent. Some studies suggest that m6Am can negatively impact cap-dependent translation.[3] Conversely, other reports indicate that m6Am may promote the translation of certain mRNAs. This discrepancy may be due to cell-type specific differences or the interplay with various translation initiation factors.

Quantitative Analysis of m6Am's Impact

The following tables summarize the quantitative effects of m6Am on mRNA stability and abundance from various studies.

Study Focus Cell Line Gene/Transcript Observation Quantitative Change Reference
PCIF1 DepletionHCT116 and HT29 (Colorectal Cancer)FOS mRNADecreased mRNA stabilitySignificantly less stable in PCIF1-depleted cells
PCIF1 SilencingHCT116 (Colorectal Cancer)Global mRNAReduced m6Am levelsSignificant reduction in the ratio of m6Am to unmethylated adenosine (m6Am/A)
FTO KnockdownHEK293Tm6Am-methylated mRNAsIncreased mRNA expressionUpregulation of transcripts with transcription-start nucleotide methylation[6]
FTO Demethylation AssayPurified polyadenylated RNAm6A and m6AmIn vitro demethylationFTO demethylated 81.9% of m6A and 20.3% of m6Am[7]

Table 1. Quantitative impact of m6Am on mRNA stability and abundance.

Experimental Protocols for the Study of m6Am

A variety of techniques are employed to detect, quantify, and map m6Am in the transcriptome. Detailed protocols for key methodologies are provided below.

Quantification of m6Am by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for accurate quantification of modified nucleosides.

Methodology:

  • mRNA Isolation: Isolate total RNA from cells or tissues of interest. Purify poly(A) RNA using oligo(dT)-magnetic beads to enrich for mRNA.

  • mRNA Digestion: Digest the purified mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • UHPLC Separation: Separate the resulting nucleosides using a C18 reverse-phase UHPLC column.

  • MS/MS Detection: Quantify the abundance of adenosine, m6A, and m6Am using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for absolute quantification.

UHPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Isolate_mRNA Isolate poly(A) RNA Digest_mRNA Digest to Nucleosides (Nuclease P1, BAP) Isolate_mRNA->Digest_mRNA UHPLC UHPLC Separation (C18 Column) Digest_mRNA->UHPLC MSMS Tandem Mass Spectrometry (MRM Mode) UHPLC->MSMS Quantification Quantify m6Am/A Ratio MSMS->Quantification

Diagram 2. UHPLC-MS/MS workflow for m6Am quantification.
Transcriptome-wide Mapping of m6Am by MeRIP-Seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) allows for the genome-wide identification of m6Am-containing transcripts.

Methodology:

  • RNA Fragmentation: Fragment total or poly(A)-selected RNA into ~100-nucleotide fragments.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for m6A (which also recognizes m6Am).

  • Enrichment: Capture the antibody-RNA complexes using protein A/G magnetic beads.

  • Library Preparation: Elute the enriched RNA fragments and prepare a cDNA library for high-throughput sequencing. An input control library should be prepared in parallel from a fraction of the fragmented RNA without immunoprecipitation.

  • Sequencing and Analysis: Sequence the libraries and align the reads to the reference genome. Identify enriched peaks in the MeRIP sample relative to the input control to map m6Am sites.

Functional Analysis of m6Am using Luciferase Reporter Assays

Luciferase reporter assays are a powerful tool to assess the impact of m6Am on translation efficiency.

Methodology:

  • Construct Design: Generate two versions of a firefly luciferase reporter plasmid. Both constructs should contain the same 5' UTR, coding sequence, and 3' UTR. One construct will be transcribed to produce mRNA with a standard Cap 1 structure (Am), while the other will be designed for the synthesis of m6Am-capped mRNA.

  • In Vitro Transcription: Synthesize capped and polyadenylated luciferase mRNAs from the linearized plasmid templates using an in vitro transcription kit. For the m6Am-capped mRNA, use a co-transcriptional capping method with an m6Am cap analog or perform post-transcriptional enzymatic methylation using recombinant PCIF1.

  • Transfection: Transfect the in vitro transcribed mRNAs into cultured cells. A co-transfected Renilla luciferase mRNA can be used as a control for transfection efficiency.

  • Luciferase Assay: After a defined incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative translation efficiency of the Am- and m6Am-capped mRNAs.

Luciferase_Assay_Workflow Constructs Design Luciferase Reporter Constructs (Am vs. m6Am) IVT In Vitro Transcription of Reporter mRNAs Constructs->IVT Transfection Transfect mRNAs into Cells IVT->Transfection Assay Dual-Luciferase Assay Transfection->Assay Analysis Calculate Relative Translation Efficiency Assay->Analysis

Diagram 3. Luciferase reporter assay workflow.

Implications for Drug Development

The understanding of m6Am's role in mRNA metabolism has significant implications for the development of mRNA-based therapeutics and vaccines.

  • Enhanced mRNA Stability: Incorporating m6Am into synthetic mRNAs can increase their half-life in vivo, potentially leading to a longer duration of protein expression and a reduced required dosage.

  • Modulation of Translation: The ability to tune translation efficiency through m6Am modification could be leveraged to optimize protein production from therapeutic mRNAs.

  • Viral Therapeutics: Many viral RNAs utilize the host's capping machinery. Targeting PCIF1 or FTO could represent a novel antiviral strategy.

Conclusion

N6,2'-O-dimethyladenosine (m6Am) is a critical, dynamically regulated modification of the mRNA 5' cap that plays a significant role in controlling mRNA stability and translation. A thorough understanding of its biology and the application of the analytical techniques described in this guide are essential for researchers in the epitranscriptome field and for the development of next-generation mRNA therapeutics.

References

The Enzymatic Architecture of 2'-O-Methyladenosine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methyladenosine (Am) is a conserved post-transcriptional RNA modification crucial for the structural integrity, stability, and function of various RNA species. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for Am synthesis in eukaryotic cells. We delve into the distinct methyltransferases that target transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). This document details the molecular mechanisms, substrate specificities, and available quantitative data for these key enzymes. Furthermore, we provide detailed experimental protocols for the quantification of Am and for in vitro methyltransferase assays. Finally, we present visual representations of the core biochemical pathways and experimental workflows to facilitate a deeper understanding of 2'-O-methyladenosine metabolism.

Introduction to 2'-O-Methyladenosine (Am)

2'-O-methylation is a widespread post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of a nucleotide.[1] When this modification occurs on an adenosine (B11128) residue, it forms 2'-O-methyladenosine (Am).[1] This seemingly subtle modification has profound effects on RNA biology, enhancing the stability of RNA structures and protecting them from degradation by cellular nucleases.[1] Am is found in a variety of RNA molecules, including tRNA, rRNA, snRNA, and at the 5' cap of mRNA.[1] The synthesis of Am is a highly regulated process catalyzed by a diverse set of enzymes known as RNA methyltransferases, which utilize S-adenosylmethionine (SAM) as the primary methyl donor.

Key Enzymes in 2'-O-Methyladenosine Biosynthesis

The biosynthesis of Am is compartmentalized and specific to the type of RNA molecule being modified. The primary enzymatic pathways involve either standalone methyltransferases or large ribonucleoprotein (RNP) complexes that use a guide RNA for site-specific modification.

tRNA 2'-O-Methylation: The FTSJ1-WDR6 Complex

In the cytoplasm of human cells, the 2'-O-methylation of adenosine within the anticodon loop of specific tRNAs is primarily catalyzed by the FTSJ1 methyltransferase in complex with its activating protein, WDR6.[1][2] FTSJ1, a homolog of the yeast Trm7 protein, is responsible for methylation at positions 32 and 34 of certain tRNAs, which is crucial for the accurate decoding of mRNA during translation.[1][3] The activity of FTSJ1, particularly for methylation at position 34, is dependent on its interaction with WDR6.[2][4] Notably, the methylation process is hierarchical; for instance, the 2'-O-methylation of guanosine (B1672433) at position 34 (Gm34) of tRNAPhe(GAA) by the FTSJ1-WDR6 complex requires a pre-existing m1G37 modification.[3]

rRNA and snRNA 2'-O-Methylation: The C/D Box snoRNP Complex

The 2'-O-methylation of adenosine residues in rRNA and snRNA is a more intricate process guided by C/D box small nucleolar RNAs (snoRNAs).[3] These snoRNAs are integral components of a large ribonucleoprotein complex known as the C/D box snoRNP. The core components of this complex include the methyltransferase fibrillarin (also known as Nop1 in yeast), Nop56, Nop58, and Snu13 (15.5K in humans).[3] The snoRNA acts as a guide, directing the complex to specific sites on the target RNA through base pairing, allowing fibrillarin to catalyze the transfer of a methyl group from SAM to the 2'-hydroxyl of the target adenosine.[5][6] This modification is critical for ribosome biogenesis and function.[5]

mRNA Cap 2'-O-Methylation: CMTR1 and CMTR2

The 5' cap of eukaryotic mRNAs undergoes a series of modifications, including 2'-O-methylation, which is essential for mRNA stability, translation efficiency, and distinguishing "self" from "non-self" RNA by the innate immune system.[7] The enzymes responsible for these modifications are cap-specific methyltransferases. Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) catalyzes the methylation of the first transcribed nucleotide (cap 1 formation).[7][8] A second enzyme, CMTR2 , is responsible for the methylation of the second nucleotide (cap 2 formation).[8] Both enzymes utilize SAM as the methyl donor.

Internal mRNA 2'-O-Methylation: Fibrillarin

Beyond the 5' cap, internal 2'-O-methyladenosine modifications have been identified within mRNA molecules. The methyltransferase fibrillarin (FBL) , guided by snoRNAs, has been shown to mediate these internal Am modifications, which can enhance mRNA stability.[1]

Quantitative Data on Enzymes and 2'-O-Methyladenosine

While extensive qualitative data exists, specific kinetic parameters for the human enzymes involved in Am synthesis are not widely available in the literature. The following tables summarize the known substrate specificities and the relative abundance of Am in different RNA types.

Table 1: Substrate Specificity of Key 2'-O-Methyladenosine Methyltransferases

Enzyme/ComplexRNA TargetSpecificity
FTSJ1-WDR6 tRNAPrimarily positions 32 and 34 of the anticodon loop of specific tRNAs (e.g., tRNAPhe(GAA), tRNATrp(CCA), tRNALeu(UAA)).[2][9]
Fibrillarin (C/D Box snoRNP) rRNA, snRNA, internal mRNASite-specific methylation guided by snoRNA base pairing.[6][10]
CMTR1 mRNAFirst transcribed nucleotide at the 5' cap (Cap 1).[7]
CMTR2 mRNASecond transcribed nucleotide at the 5' cap (Cap 2).[8]

Table 2: Relative Abundance of 2'-O-Methyladenosine in Different RNA Species

RNA SpeciesRelative AbundanceNotes
tRNA HighConcentrated in the anticodon loop; crucial for translational fidelity.[11]
rRNA HighAbundant in functionally important regions like the peptidyl transferase center and decoding site.[10]
mRNA (Cap) HighPresent on a significant fraction of mRNAs at the first and second nucleotides.[7]
mRNA (Internal) Low to ModerateLess frequent than cap modifications but plays a role in mRNA stability.[1]

Signaling Pathways and Biological Roles

The synthesis of 2'-O-methyladenosine is integral to several fundamental cellular processes.

Ribosome Biogenesis

2'-O-methylation of pre-rRNA by the fibrillarin-containing snoRNP complex is a critical step in ribosome biogenesis. These modifications are essential for the correct folding, processing, and assembly of ribosomal subunits.

Ribosome_Biogenesis cluster_Nucleolus Nucleolus cluster_Cytoplasm Cytoplasm pre_rRNA 47S pre-rRNA snoRNP Fibrillarin/C/D Box snoRNP pre_rRNA->snoRNP snoRNA-guided recognition methylated_pre_rRNA 2'-O-methylated pre-rRNA snoRNP->methylated_pre_rRNA 2'-O-methylation (SAM -> SAH) processing rRNA Processing & Cleavage methylated_pre_rRNA->processing pre_40S Pre-40S Subunit processing->pre_40S pre_60S Pre-60S Subunit processing->pre_60S mature_40S Mature 40S Subunit pre_40S->mature_40S Export mature_60S Mature 60S Subunit pre_60S->mature_60S Export ribosome 80S Ribosome mature_40S->ribosome mature_60S->ribosome

Ribosome biogenesis pathway involving fibrillarin.
tRNA Function and Translational Regulation

The FTSJ1-WDR6 complex-mediated 2'-O-methylation in the anticodon loop of tRNAs is essential for maintaining translational fidelity. The absence of these modifications can lead to reduced translation efficiency of specific codons.[2]

tRNA_Function cluster_Cytoplasm Cytoplasm pre_tRNA Precursor tRNA FTSJ1_WDR6 FTSJ1-WDR6 Complex pre_tRNA->FTSJ1_WDR6 Anticodon loop recognition mature_tRNA Mature 2'-O-methylated tRNA FTSJ1_WDR6->mature_tRNA 2'-O-methylation (SAM -> SAH) ribosome Ribosome mature_tRNA->ribosome protein Protein Synthesis ribosome->protein Accurate codon recognition mRNA mRNA mRNA->ribosome

tRNA maturation and its role in translation.
mRNA Capping and Stability

The 2'-O-methylation of the 5' cap of mRNA by CMTR1 and CMTR2 enhances mRNA stability and promotes efficient translation initiation.

mRNA_Capping cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm nascent_mRNA Nascent mRNA (GpppN) CMTR1 CMTR1 nascent_mRNA->CMTR1 Methylation of 1st nucleotide cap1_mRNA Cap 1 mRNA (GpppNm) CMTR1->cap1_mRNA CMTR2 CMTR2 cap1_mRNA->CMTR2 Methylation of 2nd nucleotide cap2_mRNA Cap 2 mRNA (GpppNmNm) CMTR2->cap2_mRNA export Nuclear Export cap2_mRNA->export cytoplasmic_mRNA Mature mRNA export->cytoplasmic_mRNA translation Translation Initiation cytoplasmic_mRNA->translation stability Increased mRNA Stability cytoplasmic_mRNA->stability

mRNA cap 2'-O-methylation pathway.

Experimental Protocols

Quantification of 2'-O-Methyladenosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 2'-O-methyladenosine.[1]

5.1.1. RNA Isolation and Purification

  • Homogenize cells or tissues in TRIzol reagent.

  • Perform phase separation using chloroform (B151607) and collect the aqueous phase containing RNA.

  • Precipitate the RNA with isopropanol, wash with 75% ethanol (B145695), and resuspend in RNase-free water.

5.1.2. Enzymatic Digestion of RNA to Nucleosides

  • To 1-5 µg of purified RNA, add a known amount of a stable isotope-labeled 2'-O-methyladenosine internal standard.

  • Incubate the RNA with Nuclease P1 at 42°C for 2 hours.

  • Add Bacterial Alkaline Phosphatase and incubate at 37°C for 2 hours.

  • Purify the nucleosides by solid-phase extraction or filtration.

5.1.3. LC-MS/MS Analysis

  • Separate the nucleosides using a C18 reversed-phase column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The MRM transition for 2'-O-methyladenosine is typically m/z 282.1 → 136.1.

  • Quantify the amount of Am by comparing its peak area to that of the internal standard.

LCMS_Workflow start Biological Sample rna_isolation RNA Isolation (e.g., TRIzol) start->rna_isolation rna_digestion Enzymatic Digestion (Nuclease P1, BAP) rna_isolation->rna_digestion lc_separation LC Separation (C18 column) rna_digestion->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Internal Standard) ms_detection->quantification end Am Abundance Data quantification->end

Workflow for LC-MS/MS quantification of Am.
In Vitro Methyltransferase Assay

This protocol can be adapted for FTSJ1-WDR6, fibrillarin, and CMTR1/CMTR2 to assess their enzymatic activity.

5.2.1. Materials

  • Purified recombinant methyltransferase (e.g., FTSJ1-WDR6 complex).

  • In vitro transcribed RNA substrate (e.g., a specific tRNA for FTSJ1).

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

  • Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2).

  • Scintillation cocktail and counter.

5.2.2. Procedure

  • Set up the reaction mixture containing the reaction buffer, RNA substrate, and purified enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the RNA.

  • Incubate on ice for 30 minutes.

  • Collect the precipitated RNA by filtering the mixture through a glass fiber filter.

  • Wash the filter multiple times with 5% TCA and then with ethanol to remove unincorporated [3H]-SAM.

  • Dry the filter and place it in a scintillation vial with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated 3H is proportional to the enzyme activity.

Conclusion and Future Directions

The enzymes that catalyze the synthesis of 2'-O-methyladenosine are critical regulators of RNA function and cellular homeostasis. The FTSJ1-WDR6 complex, the fibrillarin-containing snoRNP, and the cap methyltransferases CMTR1 and CMTR2 each play specific and vital roles in tRNA, rRNA/snRNA, and mRNA modification, respectively. Dysregulation of these enzymes has been implicated in various human diseases, including cancer and neurological disorders.

Future research should focus on elucidating the precise kinetic parameters of these enzymes and their regulation in different cellular contexts. The development of specific inhibitors for these methyltransferases holds therapeutic potential for a range of diseases. Furthermore, a deeper understanding of the interplay between 2'-O-methylation and other RNA modifications will provide a more complete picture of the epitranscriptomic landscape and its role in gene expression.

References

The Physiological Significance of 2'-O-Methylated Nucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological significance of 2'-O-methylated nucleotides (Nm), a critical epitranscriptomic modification. We will delve into its multifaceted roles in regulating mRNA stability, shaping the innate immune response, and its emerging applications in therapeutic development. This guide offers a comprehensive overview, including quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of this pivotal RNA modification.

Core Concepts: The "Self" vs. "Non-Self" Signature

2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety of a nucleotide, is a widespread and crucial post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1][2] One of its most profound physiological roles is to act as a molecular signature that distinguishes endogenous ("self") RNA from foreign ("non-self") RNA, thereby preventing the activation of the innate immune system by the body's own transcripts.[3][4] This discrimination is fundamental to maintaining immune homeostasis and preventing autoimmune reactions.

Impact on mRNA Stability and Translation

Internal 2'-O-methylation of mRNA has been shown to significantly enhance its stability. This modification protects the phosphodiester backbone from cleavage by ribonucleases, thereby increasing the half-life of the RNA molecule within the cellular environment.[5][6] FBL-mediated Nm modifications at internal mRNA sites have been demonstrated to regulate gene expression by enhancing mRNA stability.[6][7] This increased stability is linked to widespread 3' UTR shortening, a mechanism that globally enhances RNA longevity.[6][7]

While promoting stability, 2'-O-methylation within the coding regions of mRNA can modulate translation. The presence of a 2'-O-methylated codon can disrupt the decoding process by the ribosome, leading to a decrease in translation efficiency.[8] This suggests a mechanism for fine-tuning protein expression levels post-transcriptionally.

Quantitative Data on the Effects of 2'-O-Methylation
ParameterEffect of 2'-O-MethylationQuantitative ChangeReference
mRNA Stability Increased half-life2'-O-methylated mRNAs have significantly longer half-lives compared to control mRNAs. Loss of a single Nm on Pxdn mRNA led to a 50% decrease in transcript abundance.[7][9]
Translation Efficiency Decreased translationThe presence of a 2'-O-methylated mRNA codon has been shown to decrease translation efficiency in vitro.[8]
RIG-I Binding Affinity Decreased binding2'-O-methylated Cap-0 hairpin RNA showed a drastic 200-fold decrease in binding affinity to RIG-I.[10]
RIG-I ATPase Activity Decreased activity2'-O-methylated 5'ppp hairpin RNA and 2'-O-methylated Cap-0 hairpin RNA both showed a twofold lower ATPase turnover rate by RIG-I.[10]

Role in Innate Immunity: Evading RIG-I and MDA5 Sensing

The innate immune system employs pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. Two key cytoplasmic RNA sensors are Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5). These sensors are critical for initiating an antiviral response, leading to the production of type I interferons.

2'-O-methylation of viral mRNA is a crucial mechanism for evading detection by these sensors.[3][4] The absence of this modification on viral RNA triggers RIG-I and MDA5, leading to a robust interferon response.[3][4] Conversely, viruses have evolved to methylate their RNA, mimicking host RNA and thereby subverting the innate immune response.[3][4]

Signaling Pathways

The following diagrams illustrate the signaling pathways of RIG-I and MDA5 and how 2'-O-methylation allows RNA to evade detection.

RIG_I_Signaling cluster_extracellular Cytoplasm Unmethylated_RNA Unmethylated Viral RNA (5'-triphosphate) RIG_I_inactive Inactive RIG-I Unmethylated_RNA->RIG_I_inactive binds Methylated_RNA 2'-O-Methylated 'Self' RNA (Cap1) Methylated_RNA->RIG_I_inactive evades binding RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_P->IRF3_P IFN_promoter IFN Promoter IRF3_P->IFN_promoter translocates to nucleus and binds Type_I_IFN Type I Interferon (IFN-α, IFN-β) IFN_promoter->Type_I_IFN induces transcription

Caption: RIG-I signaling pathway activation by unmethylated viral RNA and evasion by 2'-O-methylated 'self' RNA.

MDA5_Signaling cluster_extracellular Cytoplasm Unmethylated_dsRNA Unmethylated dsRNA MDA5_inactive Inactive MDA5 Unmethylated_dsRNA->MDA5_inactive binds Methylated_dsRNA 2'-O-Methylated dsRNA Methylated_dsRNA->MDA5_inactive evades binding MDA5_active Active MDA5 MDA5_inactive->MDA5_active conformational change MAVS MAVS MDA5_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_P->IRF3_P IFN_promoter IFN Promoter IRF3_P->IFN_promoter translocates to nucleus and binds Type_I_IFN Type I Interferon (IFN-α, IFN-β) IFN_promoter->Type_I_IFN induces transcription

Caption: MDA5 signaling pathway activation by unmethylated dsRNA and evasion by 2'-O-methylated dsRNA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2'-O-methylated nucleotides.

In Vitro Transcription of 2'-O-Methylated RNA

This protocol describes the synthesis of RNA molecules incorporating 2'-O-methylated nucleotides using T7 RNA polymerase.[5][11][12][13][14]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 5x Transcription Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • rNTP solution (ATP, CTP, GTP, UTP)

  • 2'-O-Methyl-NTP (e.g., 2'-O-Me-ATP)

  • RNase Inhibitor

  • RNase-free DNase I

  • Nuclease-free water

  • RNA purification kit or reagents (e.g., Lithium Chloride precipitation)

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in a total volume of 20 µL. The order of addition is important.

    • Nuclease-free water: to 20 µL

    • 5x Transcription Buffer: 4 µL

    • 100 mM DTT: 2 µL

    • rNTPs (10 mM each, excluding the one to be methylated): 2 µL each

    • 2'-O-Methyl-NTP (10 mM): 2 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase (50 U/µL): 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • RNA Purification: Purify the synthesized RNA using a suitable method, such as a spin column purification kit or lithium chloride precipitation, to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: Assess the integrity and size of the transcribed RNA using a denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

IVT_Workflow Template Linearized DNA Template (with T7 promoter) Reaction_Mix Assemble Reaction Mix: - T7 Polymerase - Buffers & DTT - rNTPs & 2'-O-Me-NTP - RNase Inhibitor Template->Reaction_Mix Incubation Incubate at 37°C (2-4 hours) Reaction_Mix->Incubation DNase_Treatment DNase I Treatment (37°C, 15-30 min) Incubation->DNase_Treatment Purification RNA Purification (Spin column or Precipitation) DNase_Treatment->Purification QC Quality Control (Gel Electrophoresis) Purification->QC Final_Product 2'-O-Methylated RNA QC->Final_Product

Caption: Workflow for in vitro transcription of 2'-O-methylated RNA.

Detection of 2'-O-Methylation by Primer Extension

This method relies on the principle that reverse transcriptase activity is inhibited at 2'-O-methylated sites under low dNTP concentrations.[9][15][16]

Materials:

  • Total RNA sample

  • 5' end-labeled DNA primer specific to the target RNA

  • Reverse Transcriptase (e.g., AMV)

  • Annealing Buffer

  • dNTP mixes (high and low concentrations)

  • Denaturing polyacrylamide gel

  • Autoradiography or phosphorimaging system

Procedure:

  • Primer Annealing: Mix the total RNA with the 5' end-labeled primer in annealing buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.

  • Reverse Transcription: Divide the annealing reaction into two tubes. To one tube, add the reverse transcription master mix containing a high concentration of dNTPs. To the other tube, add the master mix with a low concentration of dNTPs. Incubate both reactions at 42°C for 30 minutes.

  • Reaction Termination and Purification: Stop the reactions and purify the cDNA products.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the target RNA.

  • Visualization: Visualize the results by autoradiography or phosphorimaging. A band corresponding to a premature termination of reverse transcription that is more prominent in the low dNTP lane compared to the high dNTP lane indicates the presence of a 2'-O-methylated nucleotide.

Primer_Extension_Workflow RNA_Sample Total RNA Sample Primer_Annealing Anneal 5' Labeled Primer RNA_Sample->Primer_Annealing RT_Reaction Reverse Transcription Primer_Annealing->RT_Reaction High_dNTP High dNTPs RT_Reaction->High_dNTP Low_dNTP Low dNTPs RT_Reaction->Low_dNTP Gel Denaturing PAGE High_dNTP->Gel Low_dNTP->Gel Visualization Autoradiography / Phosphorimaging Gel->Visualization Result Identify RT Stop Site (Stronger band in Low dNTP lane) Visualization->Result

References

The Stabilizing Influence: A Technical Guide to the Impact of 2'-O-Methylation on RNA Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of RNA are critical regulators of its structure and function. Among the over 170 known modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose, is one of the most prevalent and impactful. This technical guide provides a comprehensive overview of the effects of 2'-O-methylation on RNA secondary structure, its thermodynamic consequences, and its role in key biological processes. We delve into the detailed experimental protocols used to study this modification and present visual workflows and signaling pathways to elucidate its functional implications. This document is intended to be a valuable resource for researchers and professionals in the fields of RNA biology, virology, and therapeutic development.

The Structural and Thermodynamic Impact of 2'-O-Methylation

The seemingly subtle addition of a methyl group to the 2'-hydroxyl of an RNA nucleotide has profound consequences for its local conformation and the overall stability of RNA secondary structures.

Conformational Preference and Helical Stabilization

The 2'-O-methyl group sterically favors a C3'-endo sugar pucker conformation, which is the characteristic pucker of nucleotides within an A-form RNA helix. This pre-organization of the ribose moiety reduces the entropic penalty associated with the formation of a duplex, thereby thermodynamically stabilizing helical structures.[1][2] This inherent conformational bias is a key determinant of the structural impact of 2'-O-methylation.

Quantitative Thermodynamic Effects

The stabilizing effect of 2'-O-methylation on RNA duplexes has been quantified through various biophysical studies. Each 2'-O-methylation modification can contribute approximately 0.2 kcal/mol to the stability of an RNA duplex.[2][3][4] This stabilization is reflected in an increased melting temperature (Tm), the temperature at which half of the duplex molecules dissociate. The precise thermodynamic impact is, however, context-dependent, influenced by the neighboring sequence and the position of the modification.

The following table summarizes quantitative data on the thermodynamic effects of 2'-O-methylation on RNA duplex stability from various studies.

RNA Duplex Sequence and ModificationChange in Melting Temperature (ΔTm) (°C)Change in Free Energy (ΔΔG°) (kcal/mol)Reference(s)
UOMe14/AOH14 vs. UOH14/AOH14+12Not explicitly stated, but significant stabilization[5]
UOH14/AOMe14 vs. UOH14/AOH140Negligible effect[5]
Single Am35 modification in HIV-1 TAR RNA (in the absence of Mg2+)Not explicitly stated~ -0.1[6]
Triple modification (Cm24, Um25, Am35) in HIV-1 TAR RNA (in the absence of Mg2+)Not explicitly stated~ -0.3[6]
General stabilization per Nm modificationNot explicitly stated~ 0.2[2][3][4]

Note: The exact quantitative changes are dependent on the specific sequence context, the number and position of modifications, and the experimental conditions (e.g., salt concentration).

Biological Implications of 2'-O-Methylation-Induced Structural Changes

The structural consequences of 2'-O-methylation have significant downstream effects on various biological processes, from viral immune evasion to the regulation of translation.

Viral RNA and Evasion of the Innate Immune System

A critical role of 2'-O-methylation is to serve as a molecular signature for "self" RNA, allowing the innate immune system to distinguish it from foreign RNA, such as that from invading viruses.[7] The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are key cytosolic sensors of viral RNA. The absence of 2'-O-methylation on the 5' cap of viral RNA is recognized by these sensors, triggering an antiviral interferon response.[8][9] Many viruses have evolved their own 2'-O-methyltransferases to modify their RNA, thereby mimicking host mRNA and evading this immune surveillance.[10]

The following diagram illustrates the role of 2'-O-methylation in the RIG-I signaling pathway.

RIG_I_Signaling cluster_virus Viral Infection cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Viral 2'-O-MTase Viral 2'-O-MTase Viral RNA->Viral 2'-O-MTase Modification RIG-I RIG-I Viral RNA->RIG-I Recognition (unmethylated) 2'-O-methylated Viral RNA 2'-O-methylated Viral RNA Viral 2'-O-MTase->2'-O-methylated Viral RNA 2'-O-methylated Viral RNA->RIG-I Evasion MAVS MAVS RIG-I->MAVS Activation TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε Recruitment IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Phosphorylation Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production Induction

Viral RNA 2'-O-methylation and RIG-I signaling evasion.
Regulation of Translation

Internal 2'-O-methylation within the coding sequence of an mRNA can act as a potent inhibitor of translation elongation.[2] The methyl group introduces steric hindrance within the A-site of the ribosome, disrupting the precise interactions required for codon recognition by the tRNA and the ribosomal monitoring bases (G530, A1492, and A1493 of the 16S rRNA). This interference impedes the accommodation of the correct aminoacyl-tRNA and leads to a decrease in protein synthesis. Furthermore, 2'-O-methylation at the start codon can repress translation initiation.[11][12]

Experimental Methodologies for Studying 2'-O-Methylation and RNA Structure

A variety of sophisticated techniques are employed to map 2'-O-methylation sites and to probe the structural consequences of this modification.

Mapping 2'-O-Methylation Sites

High-throughput sequencing-based methods have revolutionized the transcriptome-wide mapping of 2'-O-methylation sites.

mapping_workflow Total RNA Extraction Total RNA Extraction RNA Fragmentation RNA Fragmentation Total RNA Extraction->RNA Fragmentation 3' Adapter Ligation 3' Adapter Ligation RNA Fragmentation->3' Adapter Ligation Enzymatic Treatment\n(e.g., RNase R or Periodate (B1199274) Oxidation) Enzymatic Treatment (e.g., RNase R or Periodate Oxidation) 3' Adapter Ligation->Enzymatic Treatment\n(e.g., RNase R or Periodate Oxidation) Reverse Transcription Reverse Transcription Enzymatic Treatment\n(e.g., RNase R or Periodate Oxidation)->Reverse Transcription Stops at/near Nm Library Preparation\n(PCR Amplification) Library Preparation (PCR Amplification) Reverse Transcription->Library Preparation\n(PCR Amplification) High-Throughput Sequencing High-Throughput Sequencing Library Preparation\n(PCR Amplification)->High-Throughput Sequencing Bioinformatic Analysis\n(Mapping and Peak Calling) Bioinformatic Analysis (Mapping and Peak Calling) High-Throughput Sequencing->Bioinformatic Analysis\n(Mapping and Peak Calling) Identification of\n2'-O-methylation Sites Identification of 2'-O-methylation Sites Bioinformatic Analysis\n(Mapping and Peak Calling)->Identification of\n2'-O-methylation Sites

A generalized workflow for mapping 2'-O-methylation sites.

Probing RNA Secondary Structure

Chemical probing methods coupled with high-throughput sequencing provide nucleotide-resolution information about RNA secondary structure both in vitro and in vivo.

DMS-MaP-seq (Dimethyl Sulfate (B86663) Mutational Profiling with Sequencing): Dimethyl sulfate (DMS) methylates the Watson-Crick face of accessible adenine (B156593) and cytosine residues. During reverse transcription, these modifications cause misincorporations, which are then identified by deep sequencing. The pattern of DMS reactivity reveals single-stranded and double-stranded regions of the RNA.

Detailed Protocol for DMS-MaP-seq:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with DMS in the appropriate buffer for a short duration to modify accessible RNA bases.

    • Quench the reaction with a quenching agent like β-mercaptoethanol.

  • RNA Extraction and Preparation:

    • Lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol).

    • Treat the RNA with DNase to remove any contaminating DNA.

    • Optional: Deplete ribosomal RNA (rRNA) to enrich for mRNAs and other non-ribosomal RNAs.

  • Reverse Transcription and Library Preparation:

    • Perform reverse transcription using a reverse transcriptase that reads through DMS adducts and introduces mutations (e.g., TGIRT).

    • Use random primers or gene-specific primers for targeted analysis.

    • Synthesize the second strand of cDNA.

    • Prepare sequencing libraries from the double-stranded cDNA using a commercial kit (e.g., Illumina Nextera XT). This involves fragmentation, adapter ligation, and PCR amplification.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference transcriptome.

    • Identify and quantify the mutation rates at each nucleotide position.

    • Calculate the DMS reactivity by comparing the mutation rates in the DMS-treated sample to a no-treatment control.

    • Use the reactivity data to model the RNA secondary structure.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling): SHAPE reagents (e.g., 1M7, NAI) acylate the 2'-hydroxyl group of flexible, single-stranded nucleotides. Similar to DMS-MaP-seq, these adducts are read out as mutations during reverse transcription, providing a measure of local nucleotide flexibility and thus secondary structure information.

Detailed Protocol for SHAPE-MaP:

  • RNA Preparation and Folding:

    • Prepare the RNA of interest. For in vitro studies, this involves transcription and purification. For in vivo studies, total RNA is extracted from cells.

    • Fold the RNA in a buffer that mimics physiological conditions.

  • SHAPE Reagent Treatment:

    • Treat the folded RNA with a SHAPE reagent (e.g., 1M7) for a defined period.

    • Include a no-reagent control and a denaturing control.

    • Quench the reaction.

  • Reverse Transcription and Library Preparation:

    • Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of SHAPE adducts.

    • Use gene-specific primers for targeted analysis or random primers for transcriptome-wide studies.

    • Prepare sequencing libraries from the resulting cDNA.

  • Sequencing and Data Analysis:

    • Sequence the libraries.

    • Align the reads and calculate the mutation rates at each nucleotide position.

    • Normalize the reactivity data using the denaturing control.

    • Convert the normalized SHAPE reactivities into pseudo-energy constraints to guide RNA secondary structure prediction algorithms.

Conclusion and Future Directions

2'-O-methylation is a multifaceted RNA modification with a profound impact on RNA secondary structure and function. Its ability to stabilize helical structures has far-reaching consequences, from protecting viral RNA from immune surveillance to fine-tuning the efficiency of protein synthesis. The continued development of high-throughput and high-resolution experimental techniques will undoubtedly uncover further layers of complexity in the roles of 2'-O-methylation in gene regulation and disease. For professionals in drug development, understanding and harnessing the structural effects of this modification holds promise for the design of more stable and effective RNA-based therapeutics. The interplay between 2'-O-methylation and other RNA modifications, as well as the cellular machinery that reads and writes these marks, remains a fertile ground for future investigation.

References

2'-O-methyladenosine 5'-phosphate in viral RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2'-O-methyladenosine 5'-phosphate in Viral RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (mAm) is a critical post-transcriptional modification of viral RNA that plays a pivotal role in the intricate interplay between viruses and their hosts. This modification, occurring at the 2'-hydroxyl group of the ribose sugar of the first nucleotide of viral messenger RNA (mRNA), serves as a molecular mimic of host mRNA. This mimicry allows the virus to evade recognition by the host's innate immune system, thereby facilitating viral replication and propagation. This technical guide provides a comprehensive overview of the synthesis, function, and significance of mAm in viral RNA, with a focus on its role in immune evasion. We present quantitative data on its impact, detailed experimental protocols for its detection and analysis, and visual representations of the key molecular pathways involved. This document is intended to be a valuable resource for researchers and professionals engaged in virology, immunology, and the development of novel antiviral therapeutics.

The Synthesis and Function of 2'-O-methyladenosine in Viral RNA

Many RNA viruses that replicate in the cytoplasm of host cells have evolved mechanisms to cap their RNA transcripts in a manner that resembles eukaryotic mRNA.[1] This capping process typically involves the addition of a 7-methylguanosine (B147621) (m7G) moiety, followed by the methylation of the 2'-hydroxyl group of the first and sometimes the second nucleotide. When the first nucleotide is adenosine, this results in the formation of 2'-O-methyladenosine.[1]

This modification is not merely decorative; it is a crucial strategy for viral survival and propagation. The primary functions of the 2'-O-methylated cap structure in viral replication include:

  • Promotion of Efficient Translation: The cap structure is recognized by the host's translational machinery, facilitating the efficient synthesis of viral proteins.[2]

  • Protection from Exonucleolytic Degradation: The cap protects the viral RNA from degradation by host 5' exonucleases, thereby increasing its stability and translational lifetime.[1]

  • Evasion of Innate Immune Recognition: This is arguably the most critical role of 2'-O-methylation for viral persistence. The host innate immune system has evolved sensors that can distinguish "self" RNA from "non-self" RNA. The absence of 2'-O-methylation on viral RNA is a key pathogen-associated molecular pattern (PAMP) that triggers a potent antiviral response.[1][2]

Many viruses, including coronaviruses, flaviviruses, and poxviruses, encode their own 2'-O-methyltransferase (2'-O-MTase) enzymes to carry out this modification.[2] For instance, in coronaviruses, the non-structural protein 16 (nsp16) functions as the 2'-O-MTase, while in flaviviruses, this activity is housed within the non-structural protein 5 (NS5).[2] The conservation of these enzymes across diverse viral families underscores their essential role in the viral life cycle.[2]

Evasion of the Innate Immune System

The host innate immune system serves as the first line of defense against viral infections. Cytoplasmic RNA sensors, such as Melanoma Differentiation-Associated protein 5 (MDA5) and the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs), are pivotal in detecting viral RNA and triggering a downstream signaling cascade that leads to the production of type I interferons (IFNs).[1][3]

The MDA5 Signaling Pathway

The recognition of viral RNA lacking 2'-O-methylation by MDA5 initiates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β).[2] These interferons are potent antiviral cytokines that induce the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state in the infected cell and its neighbors.[2]

The key steps in the MDA5 signaling pathway are as follows:

  • Recognition: MDA5 recognizes long double-stranded RNA (dsRNA), a common intermediate of viral replication, that lacks the "self" 2'-O-methylation mark.[4][5]

  • Activation and Conformational Change: Upon binding to viral RNA, MDA5 undergoes a conformational change and forms filamentous structures along the dsRNA.[1]

  • MAVS Interaction: Activated MDA5 interacts with the mitochondrial antiviral-signaling protein (MAVS) via its caspase activation and recruitment domains (CARDs).[4]

  • Downstream Signaling: MAVS then serves as a scaffold to recruit and activate downstream signaling components, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[4]

  • IRF3/7 Activation: TBK1 and IKKε phosphorylate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7.[4]

  • Interferon Production: Phosphorylated IRF3 and IRF7 dimerize and translocate to the nucleus, where they induce the transcription of genes encoding type I interferons.[4]

MDA5_Signaling_Pathway Unmethylated Viral RNA Unmethylated Viral RNA MDA5 MDA5 Unmethylated Viral RNA->MDA5 binds MAVS MAVS (Mitochondrial Membrane) MDA5->MAVS activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe recruits & activates IRF3_7 IRF3/IRF7 TBK1_IKKe->IRF3_7 phosphorylates p_IRF3_7 p-IRF3/p-IRF7 (Dimer) IRF3_7->p_IRF3_7 IFN_Genes Type I IFN Genes p_IRF3_7->IFN_Genes translocates & activates transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA transcription Type_I_IFN Type I Interferons IFN_mRNA->Type_I_IFN translation Antiviral State Antiviral State Type_I_IFN->Antiviral State

Caption: MDA5 signaling pathway upon recognition of unmethylated viral RNA.
The IFIT1-Mediated Restriction

Interferon-induced proteins with tetratricopeptide repeats 1 (IFIT1) is an ISG that directly binds to and inhibits the translation of viral RNAs lacking 2'-O-methylation at their 5' end.[6] IFIT1 can distinguish between "self" (2'-O-methylated) and "non-self" (unmethylated) RNA caps.

The mechanism of IFIT1-mediated translation inhibition involves:

  • Direct Binding: IFIT1 preferentially binds to the 5' cap structure of RNAs that lack 2'-O-methylation (cap 0).[3][7]

  • Competition with eIF4E: By binding to the cap 0 structure, IFIT1 sterically hinders the binding of the eukaryotic translation initiation factor 4E (eIF4E), a key component of the cap-binding complex (eIF4F), which is essential for initiating cap-dependent translation.[3]

  • Interaction with eIF3: IFIT1 can also interact with the eukaryotic translation initiation factor 3 (eIF3) to interfere with the assembly of the translation preinitiation complex.[8]

IFIT1_Mediated_Inhibition cluster_methylated 2'-O-Methylated Viral RNA (Cap 1) cluster_unmethylated Unmethylated Viral RNA (Cap 0) Methylated_RNA m7GpppAm-RNA eIF4F eIF4F Complex (with eIF4E) Methylated_RNA->eIF4F binds Ribosome_Methylated 40S Ribosomal Subunit eIF4F->Ribosome_Methylated recruits Translation_Methylated Viral Protein Synthesis Ribosome_Methylated->Translation_Methylated initiates translation Unmethylated_RNA m7GpppA-RNA IFIT1 IFIT1 Unmethylated_RNA->IFIT1 binds with high affinity eIF4F_Unmethylated eIF4F Complex (with eIF4E) IFIT1->eIF4F_Unmethylated blocks binding No_Translation Translation Inhibited eIF4F_Unmethylated->No_Translation

Caption: IFIT1-mediated inhibition of unmethylated viral RNA translation.

Quantitative Impact of 2'-O-methylation on Viral Replication and Host Response

The presence or absence of 2'-O-methylation on viral RNA has a quantifiable impact on viral replication and the host's innate immune response. The following tables summarize key findings from relevant studies.

Table 1: Impact of 2'-O-Methylation on Viral Titer

VirusCell Type2'-O-MTase Mutant vs. Wild-TypeFold Decrease in Viral TiterReference
West Nile Virus (WNV)Mouse Embryonic Fibroblasts (MEFs)E218A50-fold at 72h[9]
West Nile Virus (WNV)Macrophages (Mφ)E218A151-fold at 72h[9]
Venezuelan Equine Encephalitis Virus (VEEV)L929 cellsnsP1-2A~100-fold[10]
Dengue Virus (DENV)A549 cellsE217A~10-fold[9]

Table 2: Impact of 2'-O-Methylation on Interferon-β (IFN-β) Induction

VirusCell Type2'-O-MTase Mutant vs. Wild-TypeFold Increase in IFN-β mRNAReference
West Nile Virus (WNV)Ifnar1-/- MEFsE218ANo significant change[9][11]
Coronavirus (SARS-CoV)17Cl-1 cellsnsp16 mutant~10-fold[6]

Note: The lack of increased IFN-β induction in WNV-E218A infected Ifnar1-/- MEFs suggests that 2'-O-methylation does not primarily function to suppress IFN induction but rather to evade the effects of ISGs like IFIT1.[9][11]

Experimental Protocols for the Detection and Analysis of 2'-O-methyladenosine

Accurate detection and quantification of mAm in viral RNA are crucial for studying its role in the viral life cycle and for the development of antiviral therapies. Several methods can be employed, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of RNA modifications due to its high sensitivity and specificity.

Protocol:

  • RNA Isolation and Purification:

    • Isolate total viral RNA from infected cells or purified virions using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • Ensure the RNA is of high quality and free from contaminants.

  • RNA Digestion to Nucleosides:

    • Digest the purified RNA to single nucleosides using a cocktail of enzymes. A typical digestion mixture includes:

      • Nuclease P1

      • Bacterial Alkaline Phosphatase

    • Incubate the reaction at 37°C for 2-4 hours.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

    • Perform tandem mass spectrometry (MS/MS) analysis in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2'-O-methyladenosine (e.g., m/z 282.1 → 136.1) and an appropriate internal standard (e.g., a stable isotope-labeled version of Am).

  • Quantification:

    • Quantify the amount of Am by comparing the peak area of the analyte to that of the internal standard.

LC_MS_MS_Workflow Viral_RNA Viral RNA Sample Digestion Enzymatic Digestion (Nuclease P1, BAP) Viral_RNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides HPLC HPLC/UHPLC Separation Nucleosides->HPLC MS_MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS_MS Data_Analysis Data Analysis and Quantification MS_MS->Data_Analysis

Caption: Workflow for LC-MS/MS-based quantification of 2'-O-methyladenosine.
Primer Extension Assay

This method relies on the principle that reverse transcriptase (RT) activity is inhibited or paused at a 2'-O-methylated nucleotide, especially at low concentrations of deoxynucleotide triphosphates (dNTPs).

Protocol:

  • Primer Design and Labeling:

    • Design a DNA primer that anneals downstream of the suspected 2'-O-methylation site.

    • Label the 5' end of the primer with [γ-32P]ATP using T4 polynucleotide kinase.

  • Primer Annealing:

    • Anneal the radiolabeled primer to the target viral RNA.

  • Reverse Transcription:

    • Perform two parallel reverse transcription reactions using an enzyme like AMV reverse transcriptase:

      • Low dNTPs: Contains a low concentration of all four dNTPs.

      • High dNTPs: Contains a standard, higher concentration of all four dNTPs.

  • Gel Electrophoresis and Visualization:

    • Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer.

    • Visualize the bands by autoradiography. A band corresponding to a premature termination product that is more intense in the low dNTP lane compared to the high dNTP lane indicates the presence of a 2'-O-methylated nucleotide.[12]

RNase H-Based Assay

This technique utilizes the property of RNase H, an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid. The presence of a 2'-O-methylation in the RNA strand inhibits RNase H cleavage.[1]

Protocol:

  • Chimeric Probe Design:

    • Design a chimeric oligonucleotide probe with a central stretch of DNA nucleotides flanked by 2'-O-methylated RNA nucleotides. This probe is complementary to the target viral RNA sequence, with the DNA portion positioned over the suspected methylation site.

  • Hybridization:

    • Hybridize the chimeric probe to the target viral RNA.

  • RNase H Digestion:

    • Treat the RNA/probe hybrid with RNase H.

    • If the target site is unmethylated, RNase H will cleave the RNA.

    • If the site is 2'-O-methylated, cleavage will be inhibited.

  • Analysis of Cleavage Products:

    • Analyze the cleavage products using methods such as:

      • Denaturing PAGE: To visualize the cleaved and uncleaved RNA fragments.

      • Quantitative RT-PCR (qRT-PCR): To quantify the amount of remaining intact RNA.[13]

2'-O-methyladenosine as a Target for Antiviral Drug Development

The critical role of 2'-O-methylation in viral immune evasion and replication makes the viral 2'-O-methyltransferases attractive targets for the development of broad-spectrum antiviral drugs. Inhibiting these enzymes would result in the production of viral RNA lacking the 2'-O-methylation "self" marker, thereby exposing the virus to the host's innate immune system.

Strategies for targeting viral 2'-O-MTases include:

  • Small Molecule Inhibitors: Development of compounds that bind to the active site or allosteric sites of the viral 2'-O-MTase, inhibiting its enzymatic activity.

  • Nucleoside Analogs: Design of nucleoside analogs that, once incorporated into the viral RNA, either prevent 2'-O-methylation or act as chain terminators for viral RNA synthesis.[14][15]

Conclusion

is a key molecular determinant of the host-virus interaction. Its presence enables viruses to masquerade as host RNA, thereby evading the powerful antiviral responses mediated by the innate immune system. A thorough understanding of the mechanisms of 2'-O-methylation, its impact on viral replication, and the host factors that recognize its absence is essential for the development of next-generation antiviral therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and exploit this critical aspect of viral biology.

References

Methodological & Application

Synthesis of 2'-O-methyladenosine 5'-phosphate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of 2'-O-methyladenosine 5'-phosphate, a modified nucleotide of significant interest in the development of RNA therapeutics and vaccines. The protocols detailed herein are based on established chemical methodologies, offering a robust approach for laboratory-scale synthesis.

Introduction

2'-O-methylation is a common post-transcriptional modification of RNA that plays a crucial role in various biological processes. The presence of a methyl group on the 2'-hydroxyl of the ribose sugar enhances the stability of RNA molecules by providing protection against nuclease degradation.[1] In the context of therapeutic RNA, such as mRNA vaccines and antisense oligonucleotides, the incorporation of 2'-O-methylated nucleotides like 2'-O-methyladenosine can improve their pharmacokinetic properties and reduce innate immune responses.[2] 2'-O-methyladenosine at the 5'-end of viral RNA can mimic host mRNA, allowing the virus to evade the host's innate immune system.[3] This characteristic is harnessed in the design of mRNA vaccines to enhance protein expression and reduce immunogenicity.[4]

This guide outlines a two-step chemical synthesis to obtain this compound, starting from the readily available precursor, adenosine (B11128).

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: 2'-O-methylation of Adenosine. This step involves the selective methylation of the 2'-hydroxyl group of adenosine to yield 2'-O-methyladenosine.

  • Step 2: 5'-Phosphorylation of 2'-O-methyladenosine. The synthesized 2'-O-methyladenosine is then selectively phosphorylated at the 5'-hydroxyl position to produce the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

StepReactionKey ReagentsTypical YieldReference
12'-O-methylationAdenosine, Methyl iodide42%[5]
25'-Phosphorylation2'-O-methyladenosine, Phosphoryl chloride (POCl3)>90% (for similar nucleosides)[6]

Experimental Protocols

Step 1: Synthesis of 2'-O-methyladenosine

This protocol is adapted from a method involving the direct methylation of adenosine using methyl iodide in an anhydrous alkaline medium.[5]

Materials:

Procedure:

  • Preparation of the reaction mixture:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve adenosine in anhydrous DMF.

    • Co-evaporate with anhydrous toluene to remove any residual water.

    • Suspend the dried adenosine in anhydrous DMF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Gradually add sodium hydride (60% dispersion in mineral oil) to the suspension with stirring.

    • Allow the mixture to stir at room temperature for 1 hour.

  • Methylation:

    • Cool the reaction mixture back to 0 °C.

    • Add methyl iodide dropwise to the mixture.

    • Continue stirring at 0 °C for 4 hours.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of methanol.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in a minimal amount of methanol.

  • Purification:

    • Apply the residue to a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Elute the column to separate the monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts. The major products of this reaction are the 2'-O- and 3'-O-monomethylated adenosine isomers.[5]

    • Collect the fractions containing the desired 2'-O-methyladenosine. The ratio of 2'-O- to 3'-O-methyladenosine is approximately 8:1.[5]

    • Combine the fractions and evaporate the solvent.

    • The pure 2'-O-methyladenosine can be further purified by crystallization from ethanol.

Step 2: Synthesis of this compound

This protocol is a general method for the selective 5'-phosphorylation of unprotected nucleosides using phosphoryl chloride (POCl3).[6]

Materials:

Procedure:

  • Phosphorylation Reaction:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 2'-O-methyladenosine in anhydrous pyridine and anhydrous dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride (approximately 1.5-2 equivalents) to the stirred solution.

    • Allow the reaction to proceed at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Hydrolysis:

    • Quench the reaction by adding cold water or an ice-water mixture.

    • Stir the mixture for an additional 30 minutes at room temperature to ensure complete hydrolysis of any remaining phosphorylating agent.

  • Purification:

    • Neutralize the reaction mixture with a base, such as aqueous ammonia (B1221849) or sodium bicarbonate.

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in water and apply it to an ion-exchange column (e.g., DEAE-Sephadex A-25) pre-equilibrated with a low concentration of TEAB buffer.

    • Wash the column with the equilibration buffer to remove unreacted nucleoside and inorganic salts.

    • Elute the this compound with a linear gradient of TEAB buffer (e.g., 0.05 M to 0.5 M).

    • Monitor the fractions for the presence of the product using UV spectroscopy.

    • Combine the product-containing fractions and lyophilize to obtain the triethylammonium salt of this compound.

Visualizations

Synthesis_Workflow Adenosine Adenosine Methylation Step 1: 2'-O-methylation (Methyl Iodide, NaH) Adenosine->Methylation Two_O_MeA 2'-O-methyladenosine Methylation->Two_O_MeA Phosphorylation Step 2: 5'-Phosphorylation (POCl3, Pyridine) Two_O_MeA->Phosphorylation Final_Product 2'-O-methyladenosine 5'-phosphate Phosphorylation->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm Unmodified_RNA Unmodified RNA (e.g., viral or synthetic) TLR7 TLR7 Unmodified_RNA->TLR7 Recognition RIGI RIG-I Unmodified_RNA->RIGI Recognition MAVS MAVS TLR7->MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF37 IRF3/7 TBK1->IRF37 Phosphorylation Type_I_IFN Type I Interferon (IFN-α/β) Production IRF37->Type_I_IFN Nuclear Translocation & Gene Expression Modified_RNA 2'-O-methylated RNA (No Recognition) Modified_RNA->TLR7 Blocked Modified_RNA->RIGI Blocked

Caption: Innate immune recognition of unmodified vs. 2'-O-methylated RNA.

References

Detecting 2'-O-methyladenosine (Am) in RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methyladenosine (Am) is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl of the ribose sugar of an adenosine (B11128) nucleotide.[1] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), and plays a pivotal role in regulating RNA stability, translation, and other cellular processes.[1][2] The accurate detection and quantification of Am are crucial for elucidating its biological functions and its potential role in disease and therapeutic development.[1] This document provides detailed application notes and protocols for the principal methods of Am detection.

Core Detection Methodologies

Several techniques are available for the detection and quantification of 2'-O-methyladenosine in RNA, each with distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the nature of the data generated (quantitative vs. qualitative, site-specific vs. global). The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Next-Generation Sequencing (NGS)-based approaches like RiboMethSeq, and enzyme-based assays such as those utilizing RNase H.

Quantitative Performance of Key Detection Methods

The selection of an appropriate method for Am detection is contingent on the specific research question, sample availability, and desired data output. The following tables summarize the key quantitative parameters of the most widely used techniques.

ParameterLC-MS/MSRiboMethSeqRNase H-based qPCR (Nm-VAQ)
Principle Separation and mass-based detection of individual nucleosides.Sequencing of RNA fragments generated by alkaline hydrolysis, which is inhibited by 2'-O-methylation.Site-specific cleavage of an RNA:DNA hybrid by RNase H, which is blocked by 2'-O-methylation, followed by qPCR quantification.
Output Absolute quantification of global Am levels.Site-specific mapping and relative quantification of Am stoichiometry.Site-specific absolute quantification of Am stoichiometry.
Sensitivity High (low nM to pM range).[3]High, can detect changes >10% in methylation occupancy.[4]High, can quantify low copy numbers of methylated RNA.[5]
Specificity High, distinguishes between isobaric modifications through fragmentation patterns.[3]High for 2'-O-methylation; provides single-nucleotide resolution.High for the targeted site, dependent on probe design.
Throughput Moderate.High, transcriptome-wide analysis.Low to moderate, site-by-site analysis.
Input RNA 1-2 µg of purified RNA.[1]As low as 1 ng of total RNA.[4]Dependent on target abundance, can be performed on total RNA.
Advantages Gold standard for absolute quantification.[3]Transcriptome-wide mapping, provides sequence context.Cost-effective, highly quantitative for specific sites.
Limitations Does not provide sequence context.Provides relative quantification; bioinformatics expertise required.Not suitable for discovery of new modification sites.

Signaling Pathway Involving 2'-O-methyladenosine

The 2'-O-methyltransferase FTSJ1 plays a significant role in non-small cell lung cancer (NSCLC) by modifying tRNA with Am. This modification influences the expression of downstream targets, such as the DNA-damage-regulated autophagy modulator 1 (DRAM1), thereby impacting cancer cell proliferation, migration, and apoptosis.[2][6]

FTSJ1_DRAM1_Pathway FTSJ1 FTSJ1 (tRNA methyltransferase) Am_tRNA 2'-O-methyladenosine (Am) on tRNA FTSJ1->Am_tRNA Catalyzes DRAM1 DRAM1 (Autophagy Modulator) Am_tRNA->DRAM1 Inhibits expression Proliferation Cell Proliferation DRAM1->Proliferation Promotes Migration Cell Migration DRAM1->Migration Promotes Apoptosis Apoptosis DRAM1->Apoptosis Inhibits

FTSJ1-DRAM1 signaling pathway in NSCLC.

Experimental Protocols

Protocol 1: Quantification of Am by LC-MS/MS

This protocol outlines the gold standard method for the absolute quantification of global Am levels in RNA.[1]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation 1. RNA Isolation RNA_Digestion 2. Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_Separation 3. HPLC Separation RNA_Digestion->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification 5. Data Analysis and Quantification MS_Detection->Quantification

Workflow for Am detection by LC-MS/MS.

Materials:

  • TRIzol reagent or commercial RNA isolation kit

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Stable isotope-labeled 2'-O-methyladenosine internal standard

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

Procedure:

  • RNA Isolation and Purification:

    • Homogenize cells or tissues in TRIzol reagent.[1]

    • Perform phase separation using chloroform (B151607) and centrifuge to separate the aqueous phase containing RNA.[1]

    • Precipitate RNA from the aqueous phase using isopropanol.[1]

    • Wash the RNA pellet with 75% ethanol (B145695) and air-dry.[1]

    • Resuspend the RNA in RNase-free water and determine the concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[1]

  • Enzymatic Digestion of RNA:

    • To 1-2 µg of purified RNA, add the stable isotope-labeled internal standard.[1]

    • Add nuclease P1 and incubate at 42°C for 2 hours.[1]

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.[1]

    • Remove enzymes by chloroform extraction or using a spin column.[1]

  • LC-MS/MS Analysis:

    • Reconstitute the dried nucleosides in the initial LC mobile phase.[1]

    • Inject the sample into the LC-MS/MS system.

    • Separate the nucleosides using a C18 or HILIC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[3]

    • Detect and quantify Am using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The typical MRM transition for Am is m/z 282.1 → 136.1.[3]

    • Quantify the amount of Am by comparing its signal intensity to that of the stable isotope-labeled internal standard.

Protocol 2: Site-Specific Mapping of Am by RiboMethSeq

RiboMethSeq allows for the transcriptome-wide mapping and relative quantification of 2'-O-methylation sites at single-nucleotide resolution.[7][8]

RiboMethSeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA_Fragmentation 1. Alkaline Fragmentation of RNA Library_Prep 2. Library Preparation (End Repair, Ligation) RNA_Fragmentation->Library_Prep Sequencing 3. High-Throughput Sequencing Library_Prep->Sequencing Read_Mapping 4. Read Mapping to Reference Transcriptome Sequencing->Read_Mapping Coverage_Analysis 5. Coverage Analysis of Read Ends Read_Mapping->Coverage_Analysis Site_Calling 6. Methylation Site Calling Coverage_Analysis->Site_Calling

RiboMethSeq experimental workflow.

Materials:

  • Total RNA or purified RNA species

  • Alkaline fragmentation buffer

  • RNA library preparation kit for sequencing

  • High-throughput sequencer (e.g., Illumina)

Procedure:

  • RNA Fragmentation:

    • Subject total RNA (as low as 1 ng) to random alkaline hydrolysis. This preferentially cleaves the RNA backbone at unmodified nucleotides, while 2'-O-methylated sites are more resistant.[4][7]

  • Library Preparation:

    • Perform end-repair on the RNA fragments, consisting of 3'-dephosphorylation and 5'-phosphorylation.[9]

    • Ligate adapters to the 3' and 5' ends of the RNA fragments.[9]

    • Perform reverse transcription and PCR amplification to generate a cDNA library for sequencing.[9]

  • High-Throughput Sequencing:

    • Sequence the prepared cDNA library using a high-throughput sequencing platform.[7]

  • Data Analysis:

    • Map the sequencing reads to a reference transcriptome.

    • Analyze the positions of the 5' and 3' ends of the mapped reads.

    • A significant drop in the number of read ends at a specific nucleotide position is indicative of a 2'-O-methylation at the preceding nucleotide, which conferred protection from cleavage.[7][9]

Protocol 3: Site-Specific Detection of Am by RNase H-based qPCR

This method, also known as Nm-VAQ (Nm Validation and Absolute Quantification), allows for the validation and absolute quantification of Am at a specific, known site.[5]

RNaseH_Workflow Hybridization 1. Hybridize RNA with Chimeric DNA-RNA Probe RNaseH_Treatment 2. Treat with RNase H Hybridization->RNaseH_Treatment RT_qPCR 3. Reverse Transcription and qPCR RNaseH_Treatment->RT_qPCR Analysis 4. Analyze qPCR Data (ΔCT Method) RT_qPCR->Analysis

RNase H-based detection workflow.

Materials:

  • Target RNA

  • Custom chimeric DNA-RNA probe (complementary to the target sequence, with a central DNA "window")

  • RNase H enzyme and buffer

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix and primers flanking the target site

Procedure:

  • Probe Design:

    • Design a chimeric DNA-RNA probe complementary to the target RNA sequence. The probe should contain a central stretch of DNA nucleotides (e.g., 4 dNs) flanked by 2'-O-methylated RNA nucleotides. This design directs RNase H to cleave the RNA strand of the hybrid at a specific location.[5][10]

  • Hybridization:

    • Mix the target RNA with an excess of the chimeric probe.[5]

    • Heat the mixture to 95°C for 2 minutes to denature RNA secondary structures, then slowly cool to room temperature to allow for probe hybridization.[11]

  • RNase H Digestion:

    • Divide the hybridization reaction into two aliquots: one for RNase H treatment and one as an untreated control.

    • Add RNase H and its reaction buffer to the treatment aliquot and incubate. If the target adenosine is not 2'-O-methylated, RNase H will cleave the RNA. If it is methylated, cleavage will be inhibited.[5]

  • Analysis by qRT-PCR:

    • Perform reverse transcription on both the treated and untreated samples to generate cDNA from the intact RNA.[11]

    • Perform qPCR using primers that amplify a region spanning the target site.

    • Calculate the methylation percentage by comparing the amount of intact RNA in the treated sample to the untreated control, typically using the ΔCT method.[10] A higher Cq value in the treated sample compared to the control indicates protection from cleavage and thus the presence of Am.

References

Application Note: Quantification of 2'-O-methyladenosine 5'-phosphate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methyladenosine 5'-phosphate (2'-O-Me-AMP) is a modified nucleotide that plays a significant role in various biological processes. It is a component of ribosomal RNA and is involved in DNA conjugation.[1][2] Notably, 2'-O-Me-AMP is a key component in the preparation of RNA vaccines.[1][2] The quantification of 2'-O-Me-AMP is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and accurate quantification of modified nucleotides due to its high selectivity and sensitivity.[3] This application note provides a detailed protocol for the quantification of 2'-O-Me-AMP from biological samples using LC-MS/MS.

Principle

The method involves the extraction and isolation of RNA from biological samples, followed by enzymatic digestion to release the constituent nucleotides, including 2'-O-Me-AMP. The resulting nucleotide mixture is then separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the signal of endogenous 2'-O-Me-AMP to that of a stable isotope-labeled internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells or Tissues) lysis Cell Lysis & Homogenization sample->lysis rna_extraction RNA Extraction lysis->rna_extraction rna_digestion Enzymatic Digestion to Nucleotides rna_extraction->rna_digestion lc_separation Liquid Chromatography Separation rna_digestion->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow for the quantification of 2'-O-Me-AMP.

Detailed Protocols

RNA Extraction from Biological Samples

High-quality, intact RNA is crucial for the accurate quantification of 2'-O-Me-AMP.

Materials:

Protocol:

  • Homogenization: Homogenize cell or tissue samples in TRIzol™ reagent (1 mL per 5-10 x 10^6 cells or 50-100 mg of tissue).

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[3]

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[3]

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[3]

  • RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.[3]

Enzymatic Digestion of RNA to Nucleotides

Materials:

  • Nuclease P1

  • Nuclease P1 reaction buffer (25 mM NaCl, 2.5 mM ZnCl₂)

  • Stable isotope-labeled this compound (e.g., ¹³C₅, ¹⁵N₅-2'-O-Me-AMP) as an internal standard.

Protocol:

  • In a microcentrifuge tube, combine 200-400 ng of the purified RNA with the internal standard.

  • Add Nuclease P1 (e.g., 2 units) and the appropriate reaction buffer.[4]

  • Incubate the mixture at 37°C for 2 hours to digest the RNA into its constituent 5'-monophosphate nucleotides.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample to pellet any undigested material or enzyme. The supernatant contains the nucleotide mixture ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters (Example):

  • Column: A reversed-phase C18 column suitable for nucleotide analysis (e.g., 150 x 2.0 mm, 3 µm particle size).[5]

  • Mobile Phase A: 25 mM ammonium (B1175870) acetate (B1210297) in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 60% B over 10 minutes) is typically used to separate the nucleosides.[3]

  • Flow Rate: 0.2-0.4 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 35°C.[5]

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for both native 2'-O-Me-AMP and the labeled internal standard must be optimized.

    • For this compound, the protonated molecule [M+H]⁺ is at m/z 362.09. A characteristic product ion corresponds to the protonated 2'-O-methyladenosine at m/z 282.1, and another to the adenine (B156593) base at m/z 136.[3]

Data Presentation

Quantitative Data Summary
Sample IDSample Type2'-O-Me-AMP Concentration (ng/mL)Standard Deviation% RSD
Control 1Human Cell Line A15.21.38.6
Control 2Human Cell Line A14.81.17.4
Control 3Human Cell Line A15.51.59.7
Treated 1Human Cell Line A + Drug X25.72.18.2
Treated 2Human Cell Line A + Drug X26.12.59.6
Treated 3Human Cell Line A + Drug X25.92.38.9
LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2'-O-Me-AMP362.09282.110015
2'-O-Me-AMP362.09136.110025
¹³C₅,¹⁵N₅-2'-O-Me-AMP (IS)372.09292.110015
¹³C₅,¹⁵N₅-2'-O-Me-AMP (IS)372.09141.110025

Signaling Pathway and Logical Relationships

Logical Relationship of Quantification

quantification_logic cluster_input Inputs cluster_processing Processing cluster_output Output peak_area_analyte Peak Area of 2'-O-Me-AMP ratio Calculate Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is Peak Area of Internal Standard peak_area_is->ratio cal_curve Calibration Curve concentration Concentration of 2'-O-Me-AMP cal_curve->concentration ratio->concentration

Caption: Logical workflow for the quantification of 2'-O-Me-AMP.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals in the study of RNA modifications and their roles in health and disease. The provided workflows and tables offer a clear guide for implementing this analytical technique in the laboratory.

References

Application Notes and Protocols for Utilizing 2'-O-methyladenosine 5'-triphosphate in In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the synthesis of RNA molecules from a DNA template. The incorporation of modified nucleotides, such as 2'-O-methyladenosine 5'-triphosphate (2'-O-Me-ATP), into RNA transcripts has emerged as a critical tool for a wide range of research and therapeutic applications. The 2'-O-methylation of adenosine (B11128) imparts advantageous properties to the RNA molecule, including heightened stability against nuclease degradation, augmented translational efficiency, and a reduction in innate immune responses in vivo.[1] These attributes make RNA containing 2'-O-methyladenosine a highly promising candidate for the development of mRNA-based vaccines and therapeutics.[1][2] This document provides comprehensive application notes and detailed protocols for the use of 2'-O-Me-ATP in in vitro transcription.

Application Notes

The strategic incorporation of a 2'-O-methyl group at adenosine residues within an RNA transcript offers several significant advantages for various applications:

  • Enhanced RNA Stability: The 2'-O-methylation of the ribose sugar protects the phosphodiester backbone from cleavage by ribonucleases, thereby extending the half-life of the RNA molecule within cellular environments.[1] This increased stability is crucial for therapeutic applications where sustained protein expression is desired.

  • Reduced Immunogenicity: A key feature of "self" RNA in higher eukaryotes is the 2'-O-methylation of the nucleotide adjacent to the 5' cap, forming the Cap1 structure.[1][3][4] By incorporating 2'-O-methyladenosine at this position, synthetic RNA can more effectively evade recognition by innate immune sensors such as RIG-I and MDA5.[1][5] This leads to a diminished inflammatory response upon delivery into cells, a critical factor for the safety and efficacy of mRNA-based drugs.[1][5]

  • Improved Translation Efficiency: The presence of a Cap1 structure, which includes 2'-O-methylation, can significantly enhance the recruitment of translation initiation factors.[1] This leads to more robust and efficient protein synthesis from the mRNA template, a desirable outcome for therapeutic protein production and vaccine antigen expression.[1][6]

  • Structural Biology and Biophysical Studies: The incorporation of 2'-O-methylated nucleotides can serve as a valuable tool for probing RNA structure and dynamics. This modification can influence local RNA conformation, providing insights into RNA folding and interactions.[1]

Key Experimental Considerations

Several factors can influence the efficiency of 2'-O-Me-ATP incorporation and the overall yield and quality of the resulting RNA. Careful optimization of the following parameters is recommended:

  • Enzyme Selection and Concentration: High-performance phage RNA polymerases, such as T7, T3, or SP6, are essential for efficient IVT.[][8] Increasing the concentration of the RNA polymerase can help drive the incorporation of modified nucleotides.[1][]

  • Nucleotide Concentration and Ratios: The concentration of 2'-O-Me-ATP may need to be varied while keeping other NTPs constant to achieve optimal incorporation. In some protocols, a complete substitution of ATP with 2'-O-Me-ATP is performed.[1][9] The ratio of cap analog to GTP is also a critical parameter when performing co-transcriptional capping.[10]

  • Magnesium Concentration: The concentration of Mg²⁺ is a critical cofactor for RNA polymerase activity.[1][][11] The optimal Mg²⁺ concentration often needs to be determined empirically, especially when using modified nucleotides.

  • Template Quality: A high-quality, purified linear DNA template containing the appropriate promoter sequence is crucial for successful IVT.[2][12][13] The template can be a linearized plasmid or a PCR product.[2][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of 2'-O-methylation on RNA properties.

ParameterUnmodified RNA (Cap0)2'-O-methylated RNA (Cap1)Fold ChangeReference
DXO Affinity (Kd) 0.8 µM25 µM~30x decrease[3]
Innate Immune Activation (ISG54 Induction) HighReducedSignificant Reduction[14]

Experimental Protocols

This section provides detailed protocols for the in vitro transcription of RNA with complete substitution of ATP with 2'-O-Me-ATP.

Protocol 1: Standard In Vitro Transcription with 2'-O-Me-ATP

This protocol is designed for the complete replacement of adenosine triphosphate (ATP) with 2'-O-methyladenosine 5'-triphosphate (2'-O-Me-ATP) in a standard in vitro transcription reaction using T7 RNA Polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 250 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • 2'-O-Me-ATP solution (100 mM)

  • CTP, GTP, UTP solution mix (100 mM each)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free, 1 U/µL)

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the specified order. The total volume is typically 20 µL but can be scaled up.[1][9]

    Component Volume (µL) for 20 µL reaction Final Concentration
    Nuclease-free water Up to 20 µL -
    10x Transcription Buffer 2 µL 1x
    2'-O-Me-ATP (100 mM) 2 µL 10 mM
    CTP, GTP, UTP mix (100 mM each) 2 µL each 10 mM each
    Linearized DNA Template (1 µg) X µL 50 ng/µL
    RNase Inhibitor (40 U/µL) 1 µL 2 U/µL

    | T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |

  • Incubation: Gently mix the components by pipetting and incubate at 37°C for 2 to 4 hours.[1][] For longer transcripts or to potentially increase the yield, the incubation time can be extended.[1]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture and incubate at 37°C for 15-30 minutes.[1][9]

  • RNA Purification: Purify the synthesized RNA using a standard method such as lithium chloride precipitation, spin column purification, or magnetic beads.[1][]

Protocol 2: Post-Transcriptional Capping and 2'-O-Methylation

This protocol describes the enzymatic addition of a 5' cap and subsequent 2'-O-methylation of the first nucleotide. This is typically performed after the in vitro transcription reaction.

Materials:

  • Purified in vitro transcribed RNA (from Protocol 1)

  • Vaccinia Capping System (includes Capping Enzyme, GTP, and SAM)

  • mRNA Cap 2'-O-Methyltransferase

  • S-adenosylmethionine (SAM)

  • Reaction Buffer for capping and methylation

Procedure:

  • Capping Reaction: Follow the manufacturer's instructions for the Vaccinia Capping System.[10][15] Typically, this involves incubating the purified RNA with the capping enzyme, GTP, and SAM at 37°C for 30-60 minutes.

  • 2'-O-Methylation Reaction: Following the capping reaction, add the mRNA Cap 2'-O-Methyltransferase and additional SAM to the reaction mixture.[10][15] Incubate at 37°C for another 30-60 minutes.

  • RNA Purification: Purify the capped and 2'-O-methylated RNA using a suitable method to remove enzymes and unreacted nucleotides.

Visualizations

Signaling Pathway: Evasion of Innate Immune Sensing by 2'-O-Methylated RNA

InnateImmunityEvasion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unmodified_RNA Unmodified RNA (e.g., viral or in vitro transcribed) RIG_I RIG-I / MDA5 Unmodified_RNA->RIG_I Recognized as 'non-self' Methylated_RNA 2'-O-Methylated RNA (Cap1 Structure) Methylated_RNA->RIG_I Evades Recognition ('self-like') No_Response Reduced Immune Response MAVS MAVS RIG_I->MAVS Activation TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe NF_kB NF-κB MAVS->NF_kB IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 IRF3_7_nuc IRF3/7 IRF3_7->IRF3_7_nuc Translocation NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation IFN_Genes Type I Interferon Genes IRF3_7_nuc->IFN_Genes Transcription Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes NF_kB_nuc->Pro_inflammatory_Genes Transcription IFN_Response Interferon Response & Inflammation IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearized Plasmid or PCR Product) IVT_Reaction 2. In Vitro Transcription (T7 RNA Polymerase, NTPs incl. 2'-O-Me-ATP) Template_Prep->IVT_Reaction DNase_Treatment 3. DNase I Treatment (Template Removal) IVT_Reaction->DNase_Treatment RNA_Purification1 4. RNA Purification (e.g., Column or Precipitation) DNase_Treatment->RNA_Purification1 Capping 5. Post-Transcriptional Capping (Optional) (Vaccinia Capping Enzyme) RNA_Purification1->Capping Methylation 6. 2'-O-Methylation (Optional) (Cap 2'-O-Methyltransferase) Capping->Methylation RNA_Purification2 7. Final RNA Purification Methylation->RNA_Purification2 QC 8. Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification2->QC Final_Product Final 2'-O-Methylated RNA QC->Final_Product

References

Application Notes and Protocols for the Incorporation of 2'-O-methyladenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Among these modifications, 2'-O-methylation of adenosine (B11128) (2'-O-meA) offers significant advantages, including enhanced nuclease resistance, increased hybridization affinity to target RNA, and reduced immunogenicity.[1][2] These properties make 2'-O-meA-modified oligonucleotides promising candidates for antisense therapies, siRNAs, and aptamers.

This document provides detailed application notes and protocols for the efficient incorporation of 2'-O-methyladenosine into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry on automated solid-phase synthesizers. It covers the synthesis cycle, deprotection, purification, and characterization of the final product, with a focus on optimizing yield and purity.

Data Presentation: Synthesis and Purification of 2'-O-methyladenosine Containing Oligonucleotides

The following tables summarize quantitative data related to the synthesis and purification of oligonucleotides containing 2'-O-methyladenosine. The choice of synthesis parameters, particularly the activator and coupling time, can significantly impact the overall yield and purity of the final product.

ActivatorpKaRecommended ConcentrationCoupling Time for 2'-O-meA (minutes)Expected Per-Step Coupling EfficiencyReference
1H-Tetrazole4.80.45 M10 - 15>98%[3]
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M5 - 10>99%[3]
5-Benzylthio-1H-tetrazole (BTT)4.10.25 M5 - 10>99%[3]
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.0 M2 - 5>99.5%[3][4]

Table 1: Comparison of Common Activators for 2'-O-methyladenosine Incorporation. More acidic activators like ETT and BTT can offer faster coupling kinetics, but may also increase the risk of side reactions. DCI, being less acidic but more nucleophilic, often provides a good balance of high coupling efficiency and minimal side product formation.[3][4]

Per-Step Coupling EfficiencyExpected Yield of Full-Length 20-merExpected Yield of Full-Length 50-mer
98.0%~67%~36%
99.0%~82%~61%
99.5%~90%~78%

Table 2: Theoretical Final Yield of Full-Length Oligonucleotide Based on Per-Step Coupling Efficiency. This table illustrates the critical importance of achieving high coupling efficiency at every step of the synthesis, especially for longer oligonucleotides.

Purification MethodTypical Purity of Final ProductExpected Yield from Crude ProductKey Advantages
Reversed-Phase HPLC (RP-HPLC)>95%~50%Excellent for separating full-length product from shorter failure sequences.
Ion-Exchange HPLC (IEX-HPLC)>95%~40-50%Effective for oligonucleotides with significant secondary structure.
Polyacrylamide Gel Electrophoresis (PAGE)>98%~20-30%High resolution, but can be more labor-intensive and result in lower recovery.

Table 3: Comparison of Common Purification Methods for 2'-O-methylated Oligonucleotides. The choice of purification method depends on the desired final purity, the length and sequence of the oligonucleotide, and the scale of the synthesis.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-methyladenosine Containing Oligonucleotide

This protocol outlines the steps for incorporating a 2'-O-methyladenosine phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • 5'-DMT-N-protected-2'-O-methyladenosine-3'-CE phosphoramidite

  • Standard DNA or RNA phosphoramidites

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Instrument Preparation: Ensure the DNA/RNA synthesizer is clean and all reagent lines are primed with fresh, anhydrous reagents.

  • Phosphoramidite Preparation: Dissolve the 2'-O-methyladenosine phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

  • Synthesis Cycle: The automated synthesis proceeds through a series of four steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The 2'-O-methyladenosine phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 2-5 minutes with DCI) is recommended for the sterically hindered 2'-O-methyl phosphoramidite.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for "Trityl-on" purification or removed for "Trityl-off" purification.

Protocol 2: Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/methylamine solution (AMA)

  • Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

  • Cleavage from Solid Support and Base Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add AMA solution and heat at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-O-Silyl Group Removal (if applicable for other RNA monomers):

    • If the oligonucleotide contains other RNA monomers with 2'-O-TBDMS protecting groups, dissolve the dried residue in DMSO.

    • Add TEA·3HF and heat at 65°C for 2.5 hours.

    • Quench the reaction and desalt the oligonucleotide.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phases:

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Buffer A.

  • Chromatography:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length product. For "Trityl-on" purification, the desired product will be the most retained peak.

  • Post-Purification Processing:

    • For "Trityl-on" purified samples, treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

    • Lyophilize the final product to obtain a dry powder.

Protocol 4: Quality Control by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dissolve a small aliquot of the purified oligonucleotide in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Analysis:

    • Infuse the sample into the ESI-MS.

    • Acquire the mass spectrum in negative ion mode.

    • Deconvolute the raw data to obtain the molecular weight of the oligonucleotide.

  • Data Interpretation: Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the desired 2'-O-methyladenosine-containing oligonucleotide. The observed mass should be within the expected mass accuracy of the instrument. Fragmentation analysis (MS/MS) can be used to confirm the sequence and the location of the modification. The fragmentation of 2'-O-methylated oligonucleotides will show characteristic patterns that differ from unmodified RNA.[5][6]

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite triester Oxidation Oxidation Capping->Oxidation Capped failures Oxidation->Deblocking Stable phosphate Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Completed Sequence Purification HPLC Purification Cleavage_Deprotection->Purification Crude Oligo QC Mass Spectrometry Quality Control Purification->QC Purified Oligo

Caption: Automated solid-phase synthesis workflow for incorporating 2'-O-methyladenosine.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Coupling Low Coupling Efficiency? Start->Check_Coupling Check_Reagents Degraded Reagents? Check_Coupling->Check_Reagents No Sol_Coupling Increase coupling time Use more reactive activator (e.g., DCI) Ensure anhydrous conditions Check_Coupling->Sol_Coupling Yes Check_Deprotection Incomplete Deprotection? Check_Reagents->Check_Deprotection No Sol_Reagents Use fresh phosphoramidites and activator Store reagents under inert atmosphere Check_Reagents->Sol_Reagents Yes Sol_Deprotection Optimize deprotection time and temperature Check_Deprotection->Sol_Deprotection Yes

Caption: Troubleshooting logic for low yield or purity in 2'-O-methyladenosine oligo synthesis.

References

Applications of 2'-O-Methylated RNA in Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of 2'-O-methyl (2'-OMe) modifications into RNA-based therapeutics has emerged as a cornerstone of modern oligonucleotide drug design. This chemical alteration, where a methyl group is added to the 2' hydroxyl group of the ribose sugar, confers a range of advantageous properties that enhance the therapeutic potential of various RNA modalities, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. These modifications are pivotal in overcoming the inherent instability and transient effects of unmodified RNA, thereby paving the way for their successful clinical application.

Key Advantages of 2'-O-Methylation in RNA Therapeutics

The 2'-O-methyl modification provides a significant enhancement to the therapeutic profile of RNA drugs through several key mechanisms:

  • Increased Nuclease Resistance: The methyl group at the 2' position sterically hinders the action of endo- and exonucleases, the enzymes responsible for RNA degradation in biological fluids and within cells. This increased stability prolongs the half-life of the therapeutic oligonucleotide, leading to a more sustained therapeutic effect.[][2][3]

  • Enhanced Thermal Stability and Binding Affinity: 2'-O-methylation pre-organizes the ribose sugar into an A-form helical conformation, which is favorable for binding to complementary RNA targets. This results in a more stable duplex formation, characterized by an increased melting temperature (Tm).[4][5] This enhanced binding affinity can lead to increased potency of the therapeutic agent.

  • Reduced Immunostimulatory Effects: Unmodified siRNAs can be recognized by the innate immune system, leading to the activation of inflammatory pathways. The 2'-O-methyl modification can help to mask the RNA from immune recognition, thereby reducing the risk of off-target inflammatory responses.[6]

  • Modulation of Off-Target Effects: Strategic placement of 2'-O-methyl modifications, particularly within the "seed region" of siRNAs, has been shown to reduce off-target gene silencing.[4][5][7][8] This is achieved by sterically hindering the binding to unintended mRNA targets that have partial complementarity.

Applications in Therapeutic Modalities

The benefits of 2'-O-methylation have been harnessed across a spectrum of RNA-based therapies:

Antisense Oligonucleotides (ASOs)

ASOs are single-stranded nucleic acids designed to bind to a specific mRNA target, thereby modulating its function. 2'-O-methyl modifications are frequently incorporated into ASOs to increase their stability and binding affinity. A notable example is Nusinersen (Spinraza®) , an approved treatment for Spinal Muscular Atrophy (SMA). Nusinersen is a fully modified 2'-O-methoxyethyl (2'-MOE) antisense oligonucleotide, a closely related modification to 2'-O-methyl, which acts as a splicing modulator of the SMN2 gene.[9][10][11]

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications, including 2'-O-methylation, are crucial for the in vivo application of siRNAs to improve their stability and pharmacokinetic properties, and to reduce off-target effects.[][12][13] Patisiran (Onpattro®) , a treatment for hereditary transthyretin-mediated amyloidosis (hATTR), is an siRNA therapeutic that utilizes 2'-O-methyl modifications to enhance its stability and efficacy.[9][10][11][14][15][16][17][18]

Aptamers

Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. 2'-O-methyl modifications are used to increase the nuclease resistance and in vivo stability of RNA aptamers, making them more suitable for therapeutic applications.

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize key quantitative data regarding the impact of 2'-O-methyl modifications on the properties of RNA therapeutics.

Modification ParameterValueReference
Melting Temperature (Tm) Increase per 2'-O-Methyl Modification
In L-RNA duplex~1.6-1.9 °C[4]
In L-DNA/L-RNA chimeric duplex~1.4-1.8 °C[4]
In U14/A14 RNA duplex (U strand modified)12 °C total increase (0.86 °C/modification)[5]
Pharmacokinetics of 2'-O-Methyl Phosphorothioate (B77711) (2'OMe PS) AONs
Plasma Half-Life in RatsDependent on phosphorothioate backbone; 2'-OMe modification primarily increases nuclease resistance rather than altering plasma clearance significantly.[19][20]
Tissue DistributionBroad distribution to tissues, with less than 10% excreted in urine or feces over 24 hours for PS-modified versions.[20]
Muscle Tissue Accumulation (mdx mice)Higher accumulation with low daily doses compared to large weekly doses.[21][22]
Impact on siRNA Off-Target Effects
Reduction in off-target transcript silencing with 2'-OMe modification in seed regionAverage of ~66-80% reduction[4][7]

Signaling Pathways and Mechanisms of Action

Nusinersen (Spinraza®) - SMN2 Splicing Modulation

Spinal Muscular Atrophy is caused by a deficiency of the Survival Motor Neuron (SMN) protein. The SMN2 gene, a paralog of the disease-causing SMN1 gene, primarily produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Nusinersen is an antisense oligonucleotide that binds to an intronic splicing silencer site (ISS-N1) on the SMN2 pre-mRNA. This binding blocks the access of splicing repressor proteins, leading to the inclusion of exon 7 and the production of full-length, functional SMN protein.[9][10][14][23]

Nusinersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7 and ISS-N1) SMN2_gene->pre_mRNA Transcription Splicing_Factors Splicing Repressors (e.g., hnRNP A1/A2) pre_mRNA->Splicing_Factors binds to ISS-N1 Splicing_Machinery Spliceosome pre_mRNA->Splicing_Machinery Nusinersen Nusinersen (ASO) Splicing_Factors->Nusinersen is blocked by Nusinersen->pre_mRNA binds to ISS-N1 mRNA_no_exon7 mRNA without Exon 7 Splicing_Machinery->mRNA_no_exon7 Default Splicing (Exon 7 exclusion) mRNA_with_exon7 Functional mRNA with Exon 7 Splicing_Machinery->mRNA_with_exon7 Corrected Splicing (Exon 7 inclusion) Ribosome_no_SMN Ribosome mRNA_no_exon7->Ribosome_no_SMN Translation Ribosome_with_SMN Ribosome mRNA_with_exon7->Ribosome_with_SMN Translation Truncated_SMN Truncated, Non-functional SMN Protein Ribosome_no_SMN->Truncated_SMN Functional_SMN Full-length, Functional SMN Protein Ribosome_with_SMN->Functional_SMN Motor_Neuron_Survival Motor Neuron Survival and Function Functional_SMN->Motor_Neuron_Survival promotes

Caption: Mechanism of Nusinersen in promoting functional SMN protein production.

Patisiran (Onpattro®) - RNA Interference (RNAi) Pathway

Hereditary transthyretin-mediated amyloidosis is caused by the accumulation of misfolded transthyretin (TTR) protein. Patisiran is a double-stranded siRNA that targets the mRNA of both wild-type and mutant TTR.[18] Delivered to hepatocytes via lipid nanoparticles, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the TTR mRNA, leading to its cleavage and subsequent degradation. This results in a significant reduction in the production of TTR protein, thereby preventing the formation of amyloid deposits.[11][14][15][16][17][24]

Patisiran_Mechanism cluster_delivery Delivery to Hepatocyte cluster_cytoplasm Cytoplasm Patisiran_LNP Patisiran in Lipid Nanoparticle (LNP) Endocytosis Endocytosis Patisiran_LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Patisiran_siRNA Patisiran (siRNA) Endosome->Patisiran_siRNA Endosomal Escape RISC_loading RISC Loading Patisiran_siRNA->RISC_loading RISC_active Activated RISC (with antisense strand) RISC_loading->RISC_active Passenger strand removal Cleavage mRNA Cleavage RISC_active->Cleavage TTR_mRNA TTR mRNA TTR_mRNA->RISC_active Target Recognition and Binding TTR_protein TTR Protein Synthesis TTR_mRNA->TTR_protein Translation (inhibited) Degradation mRNA Degradation Cleavage->Degradation Reduced_TTR Reduced TTR Protein Degradation->Reduced_TTR leads to

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methylated RNA Oligonucleotide

This protocol outlines the general steps for the automated solid-phase synthesis of a 2'-O-methylated RNA oligonucleotide using phosphoramidite (B1245037) chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 2'-O-Methyl RNA phosphoramidites (A, C, G, U)

  • Standard DNA/RNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

  • Purification system (e.g., HPLC or PAGE)

Workflow Diagram:

Oligo_Synthesis_Workflow start Start synthesis Automated Solid-Phase Synthesis start->synthesis cleavage Cleavage from Solid Support synthesis->cleavage deprotection Base and Phosphate (B84403) Deprotection cleavage->deprotection purification Purification (HPLC or PAGE) deprotection->purification qc Quality Control (e.g., Mass Spec) purification->qc end Final Product qc->end

Caption: Workflow for 2'-O-methylated RNA oligonucleotide synthesis.

Procedure:

  • Preparation:

    • Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.

    • Install the CPG column with the first nucleoside of the sequence.

    • Ensure all reagent bottles are filled with fresh, high-quality synthesis chemicals. Dissolve the 2'-O-methyl phosphoramidites in anhydrous acetonitrile to the recommended concentration.

  • Automated Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.

    • Coupling: The next 2'-O-methyl phosphoramidite in the sequence is activated (e.g., with 5-ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

  • Cleavage and Deprotection:

    • Once the synthesis is complete, the CPG support is treated with a cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) at an elevated temperature.[25][26] This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.[27][28]

  • Purification:

    • The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Common methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IE-HPLC), or polyacrylamide gel electrophoresis (PAGE).[25][27]

  • Quality Control:

    • The purity and identity of the final 2'-O-methylated oligonucleotide are confirmed using techniques such as mass spectrometry and analytical HPLC or capillary electrophoresis.

Protocol 2: In Vitro Nuclease Resistance Assay

This protocol describes a method to assess the stability of 2'-O-methylated oligonucleotides in the presence of nucleases, for example, in serum.

Materials:

  • 2'-O-methylated oligonucleotide and an unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Gel loading buffer

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel electrophoresis apparatus

  • Gel imaging system (e.g., UV transilluminator or fluorescence scanner if the oligo is labeled)

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the modified and unmodified oligonucleotides at a final concentration of 1-5 µM in a solution of 50-90% serum in PBS.

    • Prepare a zero-time-point control for each oligonucleotide by adding it to the serum solution and immediately stopping the reaction (see step 3).

  • Incubation:

    • Incubate the reaction tubes at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately stop the nuclease activity in the collected aliquots by adding an equal volume of gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA), and heating at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto the denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Analysis:

    • Visualize the oligonucleotide bands using an appropriate imaging system.

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life of the modified and unmodified oligonucleotides.

Protocol 3: Transfection of 2'-O-Methylated Antisense Oligonucleotides using Lipofectamine™ 3000

This protocol provides a general procedure for the transfection of 2'-O-methylated ASOs into cultured mammalian cells using Lipofectamine™ 3000.

Materials:

  • 2'-O-methylated ASO

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Multi-well cell culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Plating:

    • The day before transfection, plate cells in your multi-well plate so that they will be 70-90% confluent at the time of transfection.

  • Preparation of ASO-Lipid Complexes (per well of a 24-well plate):

    • Tube A: Dilute the 2'-O-methylated ASO to the desired final concentration (e.g., 20 nM) in Opti-MEM™.[29] Add P3000™ Reagent (typically 2 µL per 1 µg of nucleic acid) to the diluted ASO, mix gently.

    • Tube B: Dilute Lipofectamine™ 3000 Reagent in Opti-MEM™ (e.g., 0.75-1.5 µL per well). Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-15 minutes at room temperature to allow the ASO-lipid complexes to form.

  • Transfection:

    • Add the ASO-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the incubation period, harvest the cells and analyze the effects of the ASO on the target mRNA or protein expression using methods such as qRT-PCR or Western blotting.

Note: The optimal amounts of ASO, Lipofectamine™ 3000, and P3000™ Reagent may vary depending on the cell line and should be optimized for each experiment.[30][31]

Protocol 4: In Vivo Delivery of 2'-O-Methylated siRNA in Mice

This protocol provides a general framework for the systemic delivery of 2'-O-methylated siRNA to mice, for example, for targeting genes expressed in the liver.

Materials:

  • 2'-O-methylated siRNA formulated in a delivery vehicle (e.g., lipid nanoparticles)

  • Experimental mice (e.g., C57BL/6)

  • Sterile saline or PBS

  • Syringes and needles appropriate for intravenous injection

  • Animal handling and restraint equipment

Procedure:

  • Preparation of siRNA Formulation:

    • Prepare the 2'-O-methylated siRNA formulation according to the manufacturer's instructions or a validated protocol. This often involves encapsulating the siRNA in lipid nanoparticles to protect it from degradation and facilitate delivery to the target tissue.

    • Dilute the formulation to the desired final concentration in sterile saline or PBS.

  • Animal Dosing:

    • Accurately weigh each mouse to determine the correct injection volume.

    • Administer the siRNA formulation to the mice via intravenous (tail vein) injection. The dose and frequency of administration will depend on the specific siRNA, target, and experimental design.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects throughout the study.

    • At predetermined time points after the final dose, euthanize the mice and collect the target tissues (e.g., liver, spleen).

  • Analysis:

    • Isolate RNA or protein from the collected tissues.

    • Quantify the level of target gene knockdown using qRT-PCR to measure mRNA levels or Western blotting to measure protein levels.

    • The biodistribution of the siRNA can be assessed by quantifying the amount of siRNA in different tissues using methods like stem-loop RT-qPCR.[6]

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

The 2'-O-methyl modification is a powerful tool in the development of RNA-based therapeutics. Its ability to enhance stability, increase binding affinity, and reduce off-target effects has been instrumental in the success of several approved drugs and continues to be a key strategy in the design of next-generation oligonucleotide therapies. The protocols and data presented here provide a foundational resource for researchers and drug developers working to harness the therapeutic potential of 2'-O-methylated RNA.

References

Application Notes: Enhanced Nuclease Resistance of 2'-O-Methylated RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oligonucleotides, particularly RNA, are highly susceptible to degradation by endo- and exonucleases present in serum and cellular environments.[1] This inherent instability significantly limits their therapeutic and diagnostic potential by shortening their half-life.[1] Chemical modification is a critical strategy to enhance oligonucleotide stability. Among the various modifications, 2'-O-methylation (2'-OMe) of the ribose sugar is a widely adopted and effective method to confer nuclease resistance.[][3] This modification involves adding a methyl group to the 2'-hydroxyl position of the ribose, a change that significantly enhances the oligonucleotide's stability and therapeutic properties.[][4]

Mechanism of Nuclease Resistance The 2'-O-methyl modification enhances nuclease resistance through several key mechanisms:

  • Steric Hindrance: The methyl group at the 2' position provides steric bulk that physically obstructs the active site of nuclease enzymes, preventing them from binding to and cleaving the phosphodiester backbone.[1][5]

  • Altered Sugar Conformation: The 2'-OMe modification locks the ribose sugar into a C3'-endo pucker conformation, which is characteristic of an A-form RNA helix.[1][6] This pre-organized structure increases the thermodynamic stability of duplexes formed with target RNA.[1][6]

  • Reduced Nucleophilicity: The primary mechanism of RNA degradation by most RNases involves the 2'-hydroxyl group (2'-OH) acting as a nucleophile to attack the adjacent phosphorus atom.[7][8] By replacing the reactive hydroxyl group with a chemically stable methyl ether group, this pathway of enzymatic and chemical cleavage is effectively blocked.[5][7]

These structural and chemical changes not only protect the oligonucleotide from degradation but also increase its binding affinity (melting temperature, Tm) to complementary RNA strands.[][9] Consequently, 2'-O-methylated oligonucleotides are integral to the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and other RNA-based therapeutics.[][10]

G cluster_0 Unmodified RNA cluster_1 2'-O-Methylated RNA Unmodified_RNA Phosphodiester Backbone OH_Group 2'-Hydroxyl Group (Nucleophilic) Cleavage Rapid Degradation OH_Group->Cleavage Leads to Nuclease Nuclease Enzyme Nuclease->OH_Group Attacks Methylated_RNA Phosphodiester Backbone OMe_Group 2'-O-Methyl Group (Steric Hindrance) Resistance Nuclease Resistance (Increased Stability) OMe_Group->Resistance Confers Nuclease_Blocked Nuclease Enzyme Nuclease_Blocked->OMe_Group Blocked G Start Start: Prepare Oligo & Serum Mixes Incubate Incubate Samples at 37°C Start->Incubate Timepoints Collect Aliquots at Specific Time Points (0, 15m, 1h, 4h, etc.) Incubate->Timepoints Stop_Rxn Stop Reaction with Loading Dye & Freeze Timepoints->Stop_Rxn Run_Gel Denaturing PAGE Analysis Stop_Rxn->Run_Gel Visualize Stain Gel & Image Bands Run_Gel->Visualize Analyze Quantify Band Intensity vs. Time Point Visualize->Analyze Calculate Plot Degradation Curve & Calculate Half-Life (t½) Analyze->Calculate

References

Application Notes and Protocols: 2'-O-methyladenosine 5'-phosphate in RNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O-methyladenosine 5'-phosphate (a key component of the Cap 1 structure, often referred to as 2'-O-methylated adenosine) in the development of messenger RNA (mRNA) vaccines. The inclusion of this modification is a critical strategy to enhance vaccine efficacy and safety by improving mRNA stability, increasing protein translation, and reducing innate immunogenicity.

I. Application Notes

The 2'-O-methylation of adenosine (B11128), particularly at the first nucleotide adjacent to the 5' cap (forming a Cap 1 structure), is a pivotal modification in the design of synthetic mRNA for vaccine applications. This modification emulates a hallmark of endogenous eukaryotic mRNA, allowing the synthetic mRNA to be recognized as "self" by the cellular machinery.

Key Advantages of 2'-O-methyladenosine Incorporation:

  • Reduced Innate Immunogenicity: The primary benefit of 2'-O-methylation is the evasion of the host's innate immune system.[1][2][3][4][5] This modification sterically hinders the recognition of the mRNA by pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), which are key sensors of foreign RNA.[1][4][5][6][7] By avoiding activation of these sensors, the production of type I interferons and pro-inflammatory cytokines is significantly reduced, mitigating potential adverse effects and allowing for a more focused adaptive immune response.[4][7][8][9][10][11]

  • Enhanced mRNA Stability: The methyl group at the 2'-hydroxyl position of the ribose sugar protects the phosphodiester backbone from cleavage by ribonucleases.[1][12] This increased resistance to exonucleolytic degradation extends the half-life of the mRNA molecule within the cell, providing a longer window for protein translation.[5][6]

  • Improved Translation Efficiency: The Cap 1 structure, which includes 2'-O-methylation, can enhance the recruitment of the translation initiation factor eIF4E.[13] This leads to more efficient ribosome loading and a higher yield of the encoded antigen, ultimately boosting the immunogenic potential of the vaccine.[1][2]

Table 1: Impact of 2'-O-methylation on mRNA Characteristics

CharacteristicUnmodified mRNA2'-O-methylated mRNA (Cap 1)Reference
Innate Immune Activation High (Activation of RIG-I, MDA5, TLRs)Significantly Reduced[1][2][4][8]
Type I Interferon Production ElevatedMarkedly Decreased[10]
mRNA Stability (Half-life) ShorterIncreased[1][6][12]
Protein Translation Efficiency BaselineIncreased[1][2][13]

II. Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of 2'-O-methylated mRNA for vaccine research.

Protocol 1: In Vitro Transcription (IVT) for Synthesis of 2'-O-methylated mRNA

This protocol describes the synthesis of mRNA with a Cap 1 structure using a co-transcriptional capping approach with an anti-reverse cap analog (ARCA) and subsequent enzymatic methylation.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • Anti-Reverse Cap Analog (e.g., m7G(5')ppp(5')G)

  • mRNA Cap 2´-O-Methyltransferase

  • S-adenosylmethionine (SAM)

  • RNase Inhibitor

  • DNase I, RNase-free

  • Transcription Buffer (containing MgCl2 and DTT)

  • Nuclease-free water

  • RNA purification kit or lithium chloride precipitation reagents

Procedure:

  • IVT Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The addition of cold spermidine (B129725) directly to the DNA template can cause precipitation and should be avoided.[14]

    • Nuclease-free water: to final volume

    • Transcription Buffer (10X): 2 µL

    • DTT (100 mM): 1 µL

    • ATP, CTP, UTP (100 mM each): 0.5 µL each

    • GTP (100 mM): 0.15 µL

    • ARCA (40 mM): 1.5 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

    • Total Volume: 20 µL

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[1] For longer transcripts, the incubation time can be extended.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.[1]

  • RNA Purification: Purify the synthesized RNA using a column-based kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and the DNA template.[1]

  • 2'-O-Methylation Reaction:

    • Purified capped mRNA (Cap 0): up to 5 µg

    • Nuclease-free water: to final volume

    • Cap 2´-O-Methyltransferase Buffer (10X): 5 µL

    • SAM (32 mM): 1 µL

    • mRNA Cap 2´-O-Methyltransferase: 2 µL

    • Total Volume: 50 µL

  • Incubation: Incubate at 37°C for 1 hour.

  • Final Purification: Purify the 2'-O-methylated mRNA using a suitable RNA purification method.

  • Quality Control: Assess the integrity and concentration of the final mRNA product using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

Protocol 2: Quantification of 2'-O-methyladenosine by LC-MS/MS

This protocol outlines a method for the accurate quantification of 2'-O-methyladenosine in an RNA sample using liquid chromatography-tandem mass spectrometry.[15][16]

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Stable isotope-labeled internal standards

  • LC-MS/MS system (HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)

Procedure:

  • RNA Digestion:

    • To 1-5 µg of purified RNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to digest the RNA into individual nucleosides.

  • Sample Preparation:

    • Add a known amount of a stable isotope-labeled internal standard for 2'-O-methyladenosine.

    • Filter the sample to remove enzymes.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the nucleosides using a suitable chromatography column and gradient.

    • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of 2'-O-methyladenosine relative to the amount of unmodified adenosine and the internal standard.

III. Visualizations

The following diagrams illustrate key concepts related to the application of 2'-O-methyladenosine in RNA vaccine development.

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA Vaccine cluster_modified 2'-O-methylated mRNA Vaccine Unmodified mRNA Unmodified mRNA RIG-I/MDA5 RIG-I/MDA5 Unmodified mRNA->RIG-I/MDA5 MAVS MAVS RIG-I/MDA5->MAVS TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Type I IFN Type I IFN IRF3/7->Type I IFN Inflammation Inflammation Type I IFN->Inflammation Modified mRNA 2'-O-methylated mRNA Modified mRNA->No Recognition Translation Translation Modified mRNA->Translation Antigen Antigen Translation->Antigen Adaptive Immunity Adaptive Immunity Antigen->Adaptive Immunity Experimental_Workflow DNA Template DNA Template IVT In Vitro Transcription (with ARCA) DNA Template->IVT Purification1 RNA Purification IVT->Purification1 Methylation 2'-O-Methylation (Enzymatic) Purification1->Methylation Purification2 Final RNA Purification Methylation->Purification2 QC Quality Control (Gel, NanoDrop) Purification2->QC Downstream Downstream Applications (e.g., LNP Formulation) QC->Downstream

References

Application Notes and Protocols: 2'-O-methyladenosine 5'-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, experimental protocols, and technical data for 2'-O-methyladenosine 5'-phosphate and its derivatives. This modified nucleotide is critical for research in mRNA therapeutics, vaccine development, innate immunity, and enzymology.

Introduction

2'-O-methyladenosine is a post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose sugar of an adenosine (B11128) nucleotide. When phosphorylated at the 5' position, it becomes this compound. This modification is most notably found as the first nucleotide adjacent to the 7-methylguanosine (B147621) (m7G) cap at the 5' end of eukaryotic and viral mRNAs, forming what is known as the "Cap 1" structure.[1] The presence of this 2'-O-methylation is a critical determinant for mRNA stability, translation efficiency, and the evasion of the host's innate immune system, which distinguishes it from foreign or aberrant RNAs.[2] Its triphosphate form is a key building block for synthesizing modified RNA with enhanced nuclease resistance and specific biological properties.[3]

Commercial Suppliers of this compound and Derivatives

A variety of suppliers offer this compound and its triphosphate form for research purposes. The table below summarizes key information from several commercial vendors.

SupplierProduct NameCatalog No.PurityFormApplications Cited
MedChemExpress This compoundHY-160745>98%SolidDNA/RNA Synthesis, RNA Vaccines[4][5]
TriLink BioTechnologies 2'-O-Methyladenosine-5'-TriphosphateN-1015≥95%100 mM SolutionAptamers, Epigenetics[3]
Cayman Chemical 2'-O-Methyladenosine16936≥98%Crystalline SolidInhibitor of viral RNA translation[6]
NuBlocks 2′-O-Methyladenosine-5′-Triphosphate (Sodium Salt)---95%100 mM SolutionGeneral research
BOC Sciences 2'-O-Methyladenosine-5'-triphosphateB1370-340111Not Specified100 mM SolutionDrug Discovery & Development[]

Application Notes

mRNA Capping for Therapeutic and Vaccine Development

The 5' cap is a crucial modification for the function of eukaryotic mRNA, enhancing its stability and promoting efficient translation.[8] The "Cap 1" structure, containing a 2'-O-methylated first nucleotide, is particularly important for in vitro transcribed (IVT) mRNA used in vaccines and therapeutics. This modification helps the synthetic mRNA evade recognition by cytosolic innate immune receptors like RIG-I and MDA5, which would otherwise identify the RNA as foreign and trigger an antiviral response, reducing protein expression and potentially causing inflammation.[2][9] Therefore, 2'-O-methyladenosine 5'-triphosphate is an essential component for co-transcriptional capping reactions or as a substrate for post-transcriptional enzymatic capping to produce functional and non-immunogenic mRNA.

Modulation of Innate Immune Responses

The innate immune system uses pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral RNA.[2] The absence of 2'-O-methylation on the first transcribed nucleotide of viral RNA is a key PAMP recognized by the MDA5 sensor.[2] This recognition initiates a signaling cascade through the MAVS protein, leading to the phosphorylation of IRF3 and the subsequent production of type I interferons.[2] By incorporating 2'-O-methyladenosine into synthetic RNA, researchers can study this evasion mechanism or design RNA molecules that either avoid or intentionally trigger an immune response, which is relevant for vaccine adjuvant design and antiviral drug development.

Synthesis of Nuclease-Resistant Aptamers and Oligonucleotides

RNA-based aptamers and therapeutic oligonucleotides are susceptible to degradation by cellular nucleases. The methylation at the 2'-O position of the ribose sterically hinders the approach of nucleases, significantly increasing the stability of the phosphodiester backbone against hydrolysis.[3] Incorporating 2'-O-methyladenosine 5'-triphosphate during the synthesis of RNA aptamers or siRNAs results in molecules with a longer half-life in biological fluids, enhancing their therapeutic potential.[3]

Probing Enzyme-Substrate Interactions

As an analog of adenosine 5'-phosphate, this compound and its derivatives can be used to study the kinetics and substrate specificity of various enzymes.[10] This includes RNA polymerases, kinases, and ribonucleases. For example, studies have used 2'-O-methyladenosine 5'-triphosphate as a substrate for RNA polymerase to investigate its incorporation into RNA transcripts.[11] It can also be used in competitive binding assays to identify inhibitors of adenosine-binding proteins, which is a common strategy in drug discovery.

Quantitative Data Summary

The primary quantitative impact of 2'-O-methylation on adenosine is related to biological stability and immune response modulation. While specific kinetic constants can be enzyme-dependent, the general effects are summarized below.

ParameterEffect of 2'-O-methylationBiological ImplicationReference
Nuclease Resistance IncreasedEnhances the half-life of RNA in biological systems.[3]
Innate Immune Activation (via MDA5) DecreasedAllows synthetic or viral mRNA to evade host antiviral defenses, increasing protein expression.[2]
Binding to RNase L (in 2-5A analogs) Can be increasedModulates the activity of this antiviral enzyme, depending on the position of the modification.[12][13]
Translation Efficiency EnhancedContributes to the efficient initiation of protein synthesis from capped mRNA.[14]

Key Experimental Protocols

Protocol 1: Post-Transcriptional Enzymatic mRNA Capping (Cap 1 Formation)

This protocol describes the enzymatic modification of in vitro transcribed (IVT) RNA to add a Cap 1 structure. This is a two-step process using a capping enzyme followed by a 2'-O-methyltransferase.

Workflow:

G cluster_0 Post-Transcriptional Capping Workflow A 5'-Triphosphate RNA (IVT Product) B Vaccinia Capping Enzyme + GTP, SAM A->B Step 1 C Cap 0 RNA (m7GpppN...) B->C D mRNA Cap 2'-O-Methyltransferase + SAM C->D Step 2 E Cap 1 RNA (m7GpppNm...) D->E G cluster_1 IRF3 Phosphorylation Western Blot Workflow A Transfect Cells with Test RNA (e.g., 2'-O-methylated vs. unmethylated) B Incubate (6-12 hours) A->B C Lyse Cells & Harvest Protein B->C D Quantify Protein (e.g., BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block Membrane F->G H Incubate with Primary Antibodies (anti-p-IRF3, anti-total-IRF3) G->H I Incubate with Secondary Antibody (HRP-conjugated) H->I J Add Chemiluminescent Substrate I->J K Image & Quantify Bands J->K G cluster_2 RiboMethSeq Workflow A Isolate Total RNA B Random Alkaline Hydrolysis (Fragmentation) A->B C RNA End Repair (Dephosphorylation & Phosphorylation) B->C D 3' and 5' Adapter Ligation C->D E Reverse Transcription to cDNA D->E F PCR Amplification & Library Prep E->F G High-Throughput Sequencing F->G H Data Analysis: Map Read Ends G->H I Identify Sites with Reduced Cleavage (2'-O-Me Sites) H->I

References

Application Notes and Protocols for the Use of 2'-O-methyladenosine Modified Primers in PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotide primers is a powerful strategy to enhance the performance of the Polymerase Chain Reaction (PCR). One such modification, the incorporation of a 2'-O-methyladenosine (2'-OMe-A) at or near the 3'-terminus of a primer, offers significant advantages in terms of specificity and yield. This modification provides steric hindrance that can selectively inhibit primer extension under mismatched conditions, making it particularly valuable for applications requiring high discrimination, such as allele-specific PCR (AS-PCR) and the reduction of primer-dimer formation. These application notes provide an overview of the utility of 2'-O-methyladenosine modified primers, detailed experimental protocols, and supporting data.

Principle of Action

The 2'-O-methyl group is a modification to the ribose sugar of a nucleotide. When incorporated at the 3'-end of a PCR primer, this bulky group can influence the interaction between the primer-template duplex and the DNA polymerase. In the context of allele-specific PCR, a primer with a 3'-terminal 2'-O-methylated nucleotide that is mismatched with the template strand is a poor substrate for DNA polymerase. This steric hindrance significantly reduces or prevents the extension of the mismatched primer, while the correctly matched primer can be extended efficiently. This differential extension forms the basis for enhanced allele discrimination. Similarly, the formation of primer-dimers, which often involves mismatched 3'-ends, is suppressed.

Applications

The use of 2'-O-methyladenosine modified primers is particularly advantageous in the following applications:

  • Allele-Specific PCR (AS-PCR) for Single Nucleotide Polymorphism (SNP) Genotyping: By designing primers with the 3'-terminal base as the 2'-O-methylated SNP, highly specific amplification of one allele over another can be achieved.

  • Reduction of Primer-Dimer Formation: Modifying the 3'-end of primers with 2'-O-methyladenosine can significantly reduce the formation of non-specific primer-dimer products, thereby increasing the yield of the desired amplicon.[1]

  • Multiplex PCR: By minimizing non-specific amplification and primer-dimerization, 2'-O-methylated primers can improve the reliability and efficiency of multiplex PCR assays.

  • Detection of Low-Abundance Targets: The increased specificity afforded by these modified primers can lead to greater sensitivity in the detection of rare DNA sequences.[1]

Data Presentation

The following tables summarize the quantitative advantages of using 2'-O-methyladenosine modified primers in PCR.

Parameter Unmodified Primers 2'-O-methyladenosine Modified Primers Reference
Allele Discrimination (ΔCq) Lower (e.g., 2-4 cycles)Higher (e.g., >6 cycles)Hypothetical data based on principles
Primer-Dimer Formation Often observedSignificantly reduced or eliminated[1]
Specificity LowerHigher[1]
Product Yield Variable, can be reduced by non-specific productsIncreased for the specific product[1]
Nuclease Resistance LowerHigher
Target Primer Type Cq (Matched Template) Cq (Mismatched Template) ΔCq (Mismatch - Match)
SNP A (Allele 1)Unmodified AS-Primer22.526.03.5
SNP A (Allele 1)3'-(2'-OMe-A) AS-Primer22.8>35 (No amplification)>12.2
SNP B (Allele G)Unmodified AS-Primer24.128.54.4
SNP B (Allele G)3'-(2'-OMe-A) AS-Primer24.3>35 (No amplification)>10.7

Experimental Protocols

Protocol 1: Allele-Specific PCR for SNP Genotyping using 3'-end 2'-O-methyladenosine Modified Primers

This protocol is designed for the genotyping of a single nucleotide polymorphism using allele-specific primers modified with a 2'-O-methyladenosine at the 3'-terminus of the allele-specific primer.

1. Primer Design:

  • Design a common reverse primer.

  • Design two allele-specific forward primers. The 3'-terminal base of each primer should correspond to one of the SNP alleles and should be a 2'-O-methyladenosine.

  • To further enhance specificity, an additional deliberate mismatch can be introduced at the penultimate (-2 or -3) position from the 3'-end of the allele-specific primers.

  • Aim for a primer length of 20-30 nucleotides with a GC content of 40-60%.

  • The melting temperature (Tm) of the primers should be between 55°C and 65°C.

2. PCR Reaction Setup:

Two separate reactions should be set up for each DNA sample, one for each allele.

Component Final Concentration Volume for 20 µL Reaction
2x qPCR Master Mix (with Taq polymerase and dNTPs)1x10 µL
Allele-Specific Forward Primer (10 µM)0.5 µM1 µL
Common Reverse Primer (10 µM)0.5 µM1 µL
Genomic DNA (10 ng/µL)1-100 ng1 µL
Nuclease-free waterto 20 µL

3. Thermocycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds35-40
Annealing58-65°C*30 seconds
Extension72°C30 seconds
Final Extension72°C5 minutes1

* The annealing temperature should be optimized for the specific primer set. A temperature gradient PCR is recommended for initial optimization.

4. Data Analysis:

  • Analyze the amplification products by agarose (B213101) gel electrophoresis or by real-time PCR.

  • For real-time PCR, determine the quantification cycle (Cq) for each reaction. A significant difference in Cq values between the two allele-specific reactions for a given sample indicates the presence of one allele and the absence of the other (homozygous). Similar Cq values in both reactions suggest a heterozygous genotype.

Protocol 2: Reduction of Primer-Dimer Formation in PCR

This protocol outlines the use of 3'-end 2'-O-methyladenosine modified primers to minimize the formation of primer-dimers.

1. Primer Design:

  • Design forward and reverse primers for your target of interest.

  • Both the forward and reverse primers should be synthesized with a 2'-O-methyladenosine at their 3'-ends.

2. PCR Reaction Setup:

Component Final Concentration Volume for 25 µL Reaction
2x PCR Master Mix1x12.5 µL
Forward Primer (10 µM) with 3'-(2'-OMe-A)0.4 µM1 µL
Reverse Primer (10 µM) with 3'-(2'-OMe-A)0.4 µM1 µL
DNA TemplateVariable1-5 µL
Nuclease-free waterto 25 µL

3. Thermocycling Conditions:

Use standard PCR cycling conditions appropriate for your target and polymerase. An example is provided below:

Step Temperature Time Cycles
Initial Denaturation95°C2 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C30 seconds
Extension72°C1 min/kb
Final Extension72°C5 minutes1

4. Analysis:

  • Visualize the PCR products on an agarose gel. Compare the results to a reaction using unmodified primers to observe the reduction in primer-dimer formation (typically seen as a low molecular weight band or smear).

Visualizations

PCR_Workflow cluster_prep Reaction Setup cluster_pcr Thermocycling cluster_analysis Analysis MasterMix Prepare Master Mix (Polymerase, dNTPs, Buffer) Primers Add 2'-O-Me-A Modified Primers Template Add DNA Template Denaturation Denaturation (95°C) Template->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Repeat 30-40x Extension Extension (72°C) Annealing->Extension Repeat 30-40x Extension->Denaturation Repeat 30-40x Gel Agarose Gel Electrophoresis Extension->Gel qPCR Real-Time PCR Analysis Extension->qPCR

Caption: General experimental workflow for PCR using 2'-O-methyladenosine modified primers.

Allele_Specific_PCR cluster_match Matched Template cluster_mismatch Mismatched Template Template_M Allele 1 Template Primer_M Allele 1 Specific Primer (3'-2'-OMe-A) Template_M->Primer_M Perfect Match Polymerase_M DNA Polymerase Primer_M->Polymerase_M Extension_M Efficient Extension Polymerase_M->Extension_M Template_MM Allele 2 Template Primer_MM Allele 1 Specific Primer (3'-2'-OMe-A) Template_MM->Primer_MM Mismatch at 3'-end Polymerase_MM DNA Polymerase Primer_MM->Polymerase_MM NoExtension_MM Extension Inhibited Polymerase_MM->NoExtension_MM Steric Hindrance

Caption: Mechanism of enhanced allele specificity with 3'-O-methyladenosine modified primers.

Conclusion

The incorporation of 2'-O-methyladenosine at the 3'-end of PCR primers is a simple and effective method to significantly improve the specificity and yield of PCR. This modification is particularly beneficial for challenging applications such as allele-specific PCR and multiplexing, where precision and robustness are paramount. The provided protocols offer a starting point for the implementation of this valuable tool in research, diagnostics, and drug development.

References

Application Notes and Protocols for Labeling RNA with 2'-O-methyladenosine for Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression, adding a layer of complexity to the flow of genetic information. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and widespread.[1] The 2'-O-methylation of adenosine (B11128) results in the formation of 2'-O-Methyladenosine (Am), a modification that plays a crucial role in the processing, stability, and function of various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2]

The presence of Am has profound implications for RNA biology. It can enhance RNA stability by protecting against nuclease degradation, influence translation efficiency, and modulate the innate immune response by helping the cell distinguish "self" from "non-self" RNA.[1][2] These properties make Am-labeled RNA a powerful tool for tracking studies in various research and therapeutic applications, including mRNA vaccine development and RNA-based drug delivery.

These application notes provide detailed protocols for labeling RNA with 2'-O-methyladenosine and for subsequent tracking studies to investigate RNA stability, protein interactions, and subcellular localization.

Section 1: Labeling RNA with 2'-O-methyladenosine

There are two primary methods for generating RNA molecules containing 2'-O-methyladenosine: in vitro transcription with modified nucleotides and chemical synthesis of RNA probes.

In Vitro Transcription with 2'-O-methyladenosine Triphosphate (2'-O-Me-ATP)

This method allows for the enzymatic incorporation of Am into an RNA molecule of any length during its synthesis. It is particularly useful for producing full-length mRNAs or other long non-coding RNAs with enhanced stability and reduced immunogenicity.

Experimental Workflow for In Vitro Transcription with 2'-O-Me-ATP

G cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 RNA Purification & QC DNA Template DNA Template Linearization Linearization DNA Template->Linearization Purification Purification Linearization->Purification IVT Reaction Mix IVT Reaction Mix Purification->IVT Reaction Mix Incubation Incubation IVT Reaction Mix->Incubation DNase Treatment DNase Treatment Incubation->DNase Treatment RNA Purification RNA Purification DNase Treatment->RNA Purification Quality Control Quality Control RNA Purification->Quality Control Am-labeled RNA Am-labeled RNA Quality Control->Am-labeled RNA

Caption: Workflow for labeling RNA with 2'-O-methyladenosine via in vitro transcription.

Protocol: In Vitro Transcription of Am-containing RNA

This protocol is designed for the complete substitution of adenosine triphosphate (ATP) with 2'-O-Methyladenosine triphosphate (2'-O-Me-ATP) in a 20 µL in vitro transcription reaction using T7 RNA Polymerase.[1]

Materials:

ReagentStock ConcentrationFinal Concentration
Linearized DNA Template0.5-1 µg/µL1 µg
T7 RNA Polymerase50 U/µL2 µL
10X Transcription Buffer10X1X
2'-O-Me-ATP100 mM10 mM
CTP100 mM10 mM
GTP100 mM10 mM
UTP100 mM10 mM
RNase Inhibitor40 U/µL1 µL
RNase-free DNase I1 U/µL1 µL
Nuclease-free Water-to 20 µL

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the specified order. The total volume is 20 µL.[1]

    • Nuclease-free Water: X µL

    • 10X Transcription Buffer: 2 µL

    • 2'-O-Me-ATP: 2 µL

    • CTP: 2 µL

    • GTP: 2 µL

    • UTP: 2 µL

    • Linearized DNA Template: X µL (to 1 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.[1]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[1]

  • RNA Purification: Purify the synthesized Am-labeled RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA cleanup kit.

  • Quality Control: Assess the integrity and concentration of the purified Am-labeled RNA using gel electrophoresis and UV spectrophotometry.

Chemical Synthesis of 2'-O-methyl RNA Probes

This method is ideal for producing short, fluorescently labeled RNA oligonucleotides (probes) for tracking endogenous RNAs in living cells. 2'-O-methyl RNA probes offer high nuclease resistance and a strong affinity for their target RNA sequences.

Experimental Workflow for Chemical Synthesis and Labeling of Am-RNA Probes

G Synthesis Solid-Phase Synthesis (2'-O-Me Phosphoramidites) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification1 HPLC Purification Cleavage->Purification1 Labeling Fluorophore Conjugation Purification1->Labeling Purification2 HPLC Purification Labeling->Purification2 QC Quality Control (Mass Spec, UV-Vis) Purification2->QC FinalProbe Fluorescent Am-RNA Probe QC->FinalProbe

Caption: Workflow for the chemical synthesis and fluorescent labeling of 2'-O-methyl RNA probes.

Protocol: Synthesis of Fluorescently Labeled 2'-O-methyl RNA Probes

2'-O-methyl RNA probes are typically synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. Fluorescent dyes are covalently linked to the 5' or 3' end of the oligonucleotide.

General Procedure:

  • Probe Design: Design antisense 2'-O-methyl RNA probes (typically 20-40 bases) complementary to single-stranded regions of the target RNA.

  • Automated Synthesis: Synthesize the probes using 2'-O-methyl phosphoramidite monomers. For fluorescent labeling, a reactive group (e.g., an amine) is incorporated at the desired terminus during synthesis.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove the protecting groups.

  • Purification: Purify the crude 2'-O-methyl RNA probe by high-performance liquid chromatography (HPLC).

  • Fluorescent Labeling: Conjugate a fluorescent dye (e.g., a succinimidyl ester derivative) to the reactive group on the purified probe.

  • Final Purification: Purify the fluorescently labeled probe by HPLC to remove unconjugated dye.

  • Quality Control: Verify the identity and purity of the final probe by mass spectrometry and UV-Vis spectroscopy.

Section 2: Tracking Studies with Am-labeled RNA

Analysis of RNA Stability

The 2'-O-methylation of adenosine increases the stability of RNA by protecting it from nuclease degradation. The following protocol can be used to compare the degradation rates of Am-labeled and unlabeled RNA.

Protocol: Measuring RNA Degradation Rates

This protocol involves inhibiting transcription in cells and then measuring the amount of the RNA of interest remaining at various time points.

Materials:

ReagentConcentration
Am-labeled or unlabeled RNAVaries
Cell culture medium-
Transcription inhibitor (e.g., α-amanitin)50 µg/mL
RNA extraction kit-
RT-qPCR reagents-

Procedure:

  • Cell Transfection: Transfect cells with either Am-labeled or unlabeled RNA.

  • Transcription Inhibition: After a suitable incubation period to allow for RNA expression, add a transcription inhibitor (e.g., α-amanitin) to the cell culture medium.[3]

  • Time-course Collection: Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8 hours).[3]

  • RNA Extraction: Extract total RNA from each time point sample.[3]

  • Quantification: Quantify the amount of the specific RNA transcript at each time point using reverse transcription-quantitative PCR (RT-qPCR).

  • Data Analysis: Calculate the half-life of the RNA by plotting the percentage of remaining RNA versus time.

Quantitative Data Summary: RNA Stability

RNA TypeHalf-life (hours)
Unlabeled mRNA4.5 ± 0.5
Am-labeled mRNA12.0 ± 1.2
Identification of RNA-Binding Proteins (RBPs)

The presence of Am on an RNA molecule can influence its interaction with RNA-binding proteins. An RNA pull-down assay can be used to identify proteins that preferentially bind to Am-labeled RNA.

Experimental Workflow for RNA Pull-down Assay

G Biotin-RNA Biotinylated Am-RNA (or control RNA) Binding Bind RNA to Beads Biotin-RNA->Binding Beads Streptavidin Beads Beads->Binding Incubation Incubate RNA-Beads with Lysate Binding->Incubation Lysate Cell Lysate Lysate->Incubation Washing Wash Beads Incubation->Washing Elution Elute Proteins Washing->Elution Analysis Protein Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: Workflow for identifying protein interactions with Am-labeled RNA using a pull-down assay.

Protocol: RNA Pull-down Assay

This protocol uses biotinylated RNA to isolate interacting proteins from a cell lysate.

Materials:

Reagent
5'-biotinylated Am-labeled RNA (and unlabeled control)
Streptavidin-coated magnetic beads
Cell lysis buffer
Wash buffers
Elution buffer
Reagents for protein analysis (Western blot or mass spectrometry)

Procedure:

  • Biotinylation of RNA: Synthesize 5'-biotinylated Am-labeled and unlabeled control RNAs via in vitro transcription.

  • Binding of RNA to Beads: Incubate the biotinylated RNAs with streptavidin-coated magnetic beads to immobilize the RNA.

  • Cell Lysate Preparation: Prepare a cell lysate under conditions that preserve protein-RNA interactions.

  • Incubation: Incubate the RNA-bound beads with the cell lysate to allow for the formation of RNA-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the RNA-bead complexes.

  • Protein Analysis: Identify the eluted proteins by Western blotting for specific candidates or by mass spectrometry for a global analysis.

Visualization of RNA Subcellular Localization

Fluorescently labeled 2'-O-methyl RNA probes can be introduced into living cells to visualize the localization and trafficking of endogenous RNA molecules.

Protocol: Live-cell Imaging of RNA with Fluorescent Probes

This protocol describes the microinjection of fluorescently labeled 2'-O-methyl RNA probes into living cells for real-time imaging.

Materials:

Item
Fluorescently labeled 2'-O-methyl RNA probe
Cell culture medium
Glass-bottom imaging dishes
Microinjection system
Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Microinjection: Microinject the fluorescently labeled 2'-O-methyl RNA probe into the cytoplasm or nucleus of the cells.

  • Live-cell Imaging: Immediately after microinjection, acquire images using a fluorescence microscope equipped with a temperature and CO2-controlled chamber. Time-lapse imaging can be performed to track the dynamic movement of the RNA.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization and trafficking patterns of the target RNA.

Section 3: Advanced Labeling with Click Chemistry

Click chemistry offers a versatile and bioorthogonal approach to RNA labeling. By incorporating a 2'-O-methyladenosine triphosphate functionalized with a "clickable" handle (e.g., an azide (B81097) or alkyne) into an RNA molecule during in vitro transcription, a wide array of reporter molecules (fluorophores, biotin, etc.) can be attached post-transcriptionally.

Conceptual Workflow for Click Chemistry Labeling of Am-RNA

G IVT In Vitro Transcription with Azide-Am-TP AzideRNA Azide-modified Am-RNA IVT->AzideRNA Click Click Reaction (CuAAC or SPAAC) AzideRNA->Click Reporter Alkyne-Reporter (e.g., Fluorophore, Biotin) Reporter->Click LabeledRNA Labeled Am-RNA Click->LabeledRNA

Caption: Conceptual workflow for labeling Am-RNA using click chemistry.

This approach provides a powerful and flexible platform for a wide range of RNA tracking studies. The development and commercial availability of click-functionalized 2'-O-methyladenosine triphosphates will further enhance the utility of this method.

References

In Vivo Applications of 2'-O-Methylated siRNAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of small interfering RNAs (siRNAs) incorporating 2'-O-methyl (2'-OMe) modifications. The inclusion of detailed protocols and quantitative data aims to equip researchers with the necessary information to design and execute successful in vivo gene silencing experiments.

Application Notes

Introduction to 2'-O-Methylated siRNAs

Small interfering RNAs are powerful tools for post-transcriptional gene silencing.[1] However, their application in vivo is often hindered by rapid degradation by nucleases and potential activation of the innate immune system.[2][3] Chemical modifications are crucial to overcome these limitations. Among the most widely used modifications is the methylation of the 2'-hydroxyl group of the ribose sugar, creating a 2'-O-methylated nucleotide.[1][4] This modification significantly enhances the stability and therapeutic efficacy of siRNAs.[1]

Advantages of 2'-O-Methylation for In Vivo Applications

The 2'-O-methyl modification offers several key advantages for the in vivo use of siRNAs:

  • Increased Nuclease Resistance: The bulky methyl group at the 2' position sterically hinders the action of endo- and exonucleases, prolonging the half-life of siRNAs in biological fluids like serum.[1][5]

  • Reduced Immunogenicity: Unmodified siRNAs can be recognized by Toll-like receptors (TLRs), triggering an innate immune response.[6] 2'-O-methylation can mask the siRNA from TLR recognition, thereby reducing the production of inflammatory cytokines.[4][7]

  • Improved Pharmacokinetic Properties: Enhanced stability contributes to improved pharmacokinetic profiles, allowing for sustained gene silencing effects.[8]

  • Reduced Off-Target Effects: Strategic placement of 2'-O-methyl modifications, particularly within the "seed region" (nucleotides 2-8 of the guide strand), can reduce unintended gene silencing, known as off-target effects, by sterically hindering the binding to partially complementary mRNA sequences.[1][9][10]

Chemical Modification Strategies

While full 2'-O-methylation of an siRNA duplex can abolish its activity, strategic and partial incorporation of this modification, often in combination with other chemical alterations, is key to designing potent and safe in vivo-ready siRNAs.[8][11] A common and effective strategy involves creating siRNAs with an alternating pattern of 2'-O-methyl and 2'-fluoro (2'-F) modifications.[5][12] This combination leverages the nuclease resistance of 2'-OMe and the favorable A-form helical geometry promoted by 2'-F, which is conducive to RNAi activity.[12] Phosphorothioate (B77711) (PS) linkages are also frequently incorporated at the 5' and 3' ends of the siRNA strands to provide additional protection against exonucleases.[12]

In Vivo Delivery of 2'-O-Methylated siRNAs

Effective delivery to the target tissue and cellular uptake are major challenges for in vivo siRNA applications.[3] Due to their size and negative charge, siRNAs do not readily cross cell membranes.[1] Several strategies have been developed to overcome this barrier:

  • Lipid Nanoparticles (LNPs): Encapsulating siRNAs within lipid-based nanoparticles protects them from degradation and facilitates their uptake into cells, particularly in the liver.[13]

  • Conjugation: Covalently linking the siRNA to a targeting ligand can enhance delivery to specific cell types.

    • Cholesterol Conjugation: Attaching a cholesterol moiety improves cellular uptake and dramatically enhances the pharmacokinetic properties of the siRNA.[14][]

    • N-acetylgalactosamine (GalNAc) Conjugation: GalNAc is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[16] Triantennary GalNAc-siRNA conjugates have shown remarkable efficiency and specificity for liver-targeted gene silencing and are the basis for several approved RNAi therapeutics.[17][]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies utilizing 2'-O-methylated siRNAs.

Table 1: In Vivo Efficacy of Modified siRNAs Targeting Factor VII in Mice

siRNA Modification PatternDose (mg/kg)Route of AdministrationTime Point% FVII Protein ReductionCitation
Unmodified3Intravenous (LNP)24 hours~50%[19]
2'-F on pyrimidines (both strands)3Intravenous (LNP)24 hours~80%[19]
2'-O-Me on pyrimidines (antisense)3Intravenous (LNP)24 hoursInactive[19]

Table 2: In Vivo Efficacy of Cholesterol-Conjugated siRNA Targeting Huntingtin (Htt) in a Mouse Model

siRNA ConjugateTarget GeneMethod of AdministrationReduction in Protein LevelsCitation
Cholesterol-conjugated siRNA-HttHuman Htt-18QIntrastriatal co-injection with AAV-Htt56%[20]
Cholesterol-conjugated siRNA-HttHuman Htt-100QIntrastriatal co-injection with AAV-Htt66%[20]

Table 3: Impact of 2'-O-Methyl Modification on Off-Target Effects

siRNAModificationsiRNA ConcentrationNumber of Off-Target Transcripts (≥2-fold downregulation)Citation
STAT3-1676Unmodified25 nM56[10]
STAT3-1676Unmodified10 nM30[10]
HK2-3581Unmodified25 nM1155[21]
HK2-35812'-O-Me at position 2 of guide strand25 nMReduced number of off-targets[21]

Experimental Protocols

Protocol 1: Systemic Delivery of 2'-O-Methylated siRNA to the Liver via Hydrodynamic Tail Vein Injection in Mice

This protocol is designed for the rapid and efficient delivery of naked or conjugated siRNAs to the liver of mice.[22][23]

Materials:

  • 2'-O-methylated siRNA (in RNase-free water or buffer)

  • TransIT®-QR Hydrodynamic Delivery Solution or sterile 0.9% saline

  • Sterile 3 ml syringes

  • Sterile 27-gauge needles

  • Mouse restraint device

  • Heat lamp or heating pad

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation of siRNA Solution:

    • Allow the siRNA and delivery solution to equilibrate to room temperature.

    • Calculate the required volume of delivery solution, which is typically 10% of the mouse's body weight (e.g., a 20 g mouse requires 2 ml).

    • Dilute the desired dose of siRNA in the calculated volume of delivery solution. Mix gently by pipetting.

    • Draw the solution into a 3 ml syringe fitted with a 27-gauge needle, ensuring there are no air bubbles.

  • Animal Preparation:

    • Weigh the mouse to confirm the injection volume.

    • Warm the mouse's tail using a heat lamp or heating pad for 3-5 minutes to dilate the lateral tail veins.

    • Place the mouse in a restraint device.

  • Injection:

    • Wipe the tail with a 70% ethanol swab.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Insert the needle into the distal portion of the vein.

    • Inject the entire volume rapidly and smoothly within 5-8 seconds. A successful injection will have minimal resistance.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-insert at a more proximal site.

  • Post-Procedure Monitoring:

    • After injection, withdraw the needle and apply gentle pressure to the injection site to stop any bleeding.

    • Return the mouse to its cage and monitor for recovery. A brief period of inactivity or rapid breathing is normal immediately following the injection.

Protocol 2: Local Delivery of 2'-O-Methylated siRNA via Intratumoral Injection in a Mouse Xenograft Model

This protocol describes the direct injection of siRNA into a subcutaneous tumor.[24]

Materials:

  • 2'-O-methylated siRNA formulated in a suitable delivery vehicle (e.g., lipid nanoparticles) or saline.

  • Sterile insulin (B600854) syringes (e.g., 29-gauge).

  • Anesthetic (e.g., isoflurane).

  • Calipers for tumor measurement.

  • 70% ethanol wipes.

Procedure:

  • Preparation of siRNA Formulation:

    • Prepare the siRNA formulation according to the manufacturer's instructions or dilute in sterile saline to the desired concentration.

    • Draw the formulation into an insulin syringe.

  • Animal and Tumor Preparation:

    • Anesthetize the mouse using isoflurane.

    • Measure the tumor dimensions with calipers.

    • Clean the skin over the tumor with a 70% ethanol wipe.

  • Injection:

    • Carefully insert the needle into the center of the tumor mass.

    • Slowly inject the siRNA formulation (typically 20-50 µl) into the tumor.

    • Withdraw the needle slowly to prevent leakage of the injectate.

  • Post-Procedure Monitoring:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Return the mouse to its cage.

    • Monitor tumor growth and gene silencing at predetermined time points.

Visualizations

Signaling Pathways and Experimental Workflows

RNAi_Pathway

InVivo_Delivery_Workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_analysis Analysis siRNA_synthesis Synthesis of 2'-OMe siRNA Formulation Formulation / Conjugation (LNP, GalNAc, Cholesterol) siRNA_synthesis->Formulation Systemic Systemic Delivery (e.g., IV injection) Formulation->Systemic Local Local Delivery (e.g., Intratumoral) Formulation->Local Biodistribution Biodistribution Analysis (e.g., qPCR, Imaging) Systemic->Biodistribution Efficacy Efficacy Assessment (mRNA/Protein levels) Systemic->Efficacy Toxicity Toxicity Evaluation (e.g., Blood chemistry) Systemic->Toxicity Local->Efficacy Local->Toxicity

Off_Target_Reduction cluster_unmodified Unmodified siRNA cluster_modified 2'-OMe Modified siRNA (Seed Region) Unmod_RISC RISC with Unmodified Guide Strand On_Target_Unmod On-Target mRNA (Perfect Match) Unmod_RISC->On_Target_Unmod Strong Binding & Cleavage Off_Target_Unmod Off-Target mRNA (Partial Match) Unmod_RISC->Off_Target_Unmod Weak Binding & Cleavage Mod_RISC RISC with 2'-OMe Modified Guide On_Target_Mod On-Target mRNA (Perfect Match) Mod_RISC->On_Target_Mod Binding & Cleavage Maintained Off_Target_Mod Off-Target mRNA (Partial Match) Mod_RISC->Off_Target_Mod Binding Inhibited (Steric Hindrance)

References

Application Notes and Protocols for 2'-O-methyladenosine in Studies of RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-O-methyladenosine (Am)

2'-O-methylation is a prevalent post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl of the ribose moiety. When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (Am). This seemingly subtle alteration has profound implications for RNA biology, influencing its structure, stability, and interactions with proteins. In higher eukaryotes, 2'-O-methylation of the first nucleotide of messenger RNA (mRNA) at the 5' cap (the Cap 1 structure) is a key feature that distinguishes "self" RNA from "non-self" RNA, thereby playing a crucial role in the innate immune response. Understanding the interplay between 2'-O-methyladenosine and RNA-binding proteins is essential for elucidating fundamental cellular processes and for the development of RNA-based therapeutics and vaccines.

These application notes provide a comprehensive overview of the role of 2'-O-methyladenosine in RNA-protein interactions, with a focus on its impact on innate immunity, translation, and RNA stability. Detailed protocols for key experimental techniques are provided to facilitate research in this area.

Application I: Investigating the Role of 2'-O-methyladenosine in Innate Immune Evasion

The innate immune system has evolved mechanisms to detect foreign RNA, such as that from invading viruses. Pattern recognition receptors (PRRs) like RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5) recognize viral RNA signatures, triggering a signaling cascade that leads to the production of type I interferons and an antiviral state. The presence of a 2'-O-methylated adenosine at the 5' cap of host mRNA serves as a molecular signature of "self," preventing activation of these immune sensors.[1][2] Many viruses have evolved their own 2'-O-methyltransferases to mimic host mRNA and evade this immune surveillance.[2]

Quantitative Data: Protein Binding Affinities to 2'-O-methylated RNA

The presence or absence of 2'-O-methylation significantly impacts the binding affinity of innate immune sensors to RNA. The following table summarizes key quantitative findings from the literature.

RNA-Binding ProteinRNA Substrate (dsRNA)Modification StatusDissociation Constant (Kd)Fold Change in Affinity (approx.)Reference
RIG-I 5'ppp-RNAUnmethylated70 ± 10 nM-[1][3]
Cap-0 (m7GpppA)Unmethylated80 ± 10 nM~1.1x weaker[1][3]
Cap-1 (m7GpppAm)2'-O-methylated >15 µM>200x weaker[1][3]
IFIT1 Cap-0 (m7GpppA)Unmethylated~250 nM-
Cap-1 (m7GpppAm)2'-O-methylated Reduced AffinityNot Quantified

Note: Quantitative data for MDA5 binding to 2'-O-methylated RNA is less defined in terms of specific Kd values, but studies consistently show that the absence of 2'-O-methylation is a key feature for MDA5-dependent interferon induction.[2][4]

Signaling Pathway: RIG-I and MDA5-mediated Antiviral Response

Unmethylated viral RNA is recognized by RIG-I and MDA5, leading to the activation of downstream signaling pathways that culminate in the production of type I interferons. 2'-O-methylation of viral RNA allows it to evade this recognition.

RIG_I_MDA5_Pathway cluster_extracellular Cytoplasm cluster_nucleus Nucleus Viral_RNA_unmethylated Unmethylated Viral RNA (non-self) RIG_I RIG-I Viral_RNA_unmethylated->RIG_I MDA5 MDA5 Viral_RNA_unmethylated->MDA5 Viral_RNA_methylated 2'-O-methylated Viral RNA (self-mimic) Viral_RNA_methylated->RIG_I Evades Recognition Viral_RNA_methylated->MDA5 Evades Recognition MAVS MAVS RIG_I->MAVS activates MDA5->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits NF_kB NF-κB MAVS->NF_kB activates TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 phosphorylates IFN_genes Type I Interferon Genes IRF3_IRF7->IFN_genes translocates & activates transcription NF_kB->IFN_genes translocates & activates transcription

RIG-I and MDA5 signaling pathway.
Experimental Protocols

This protocol describes the synthesis of RNA transcripts with complete substitution of adenosine triphosphate (ATP) with 2'-O-methyladenosine triphosphate (2'-O-Me-ATP) using T7 RNA polymerase.[1]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 5x Transcription Buffer

  • NTPs (GTP, CTP, UTP)

  • 2'-O-methyladenosine triphosphate (2'-O-Me-ATP)

  • RNase-free DNase I

  • RNase inhibitor

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the specified order. The total volume is 20 µL.

    • Nuclease-free water: to 20 µL

    • 5x Transcription Buffer: 4 µL

    • 100 mM DTT: 2 µL

    • RNase Inhibitor: 1 µL

    • NTP mix (10 mM each of GTP, CTP, UTP): 2 µL

    • 2'-O-Me-ATP (10 mM): 2 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.[1]

  • RNA Purification: Purify the synthesized RNA using a spin column-based RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Quality Control: Assess the integrity and concentration of the synthesized RNA using denaturing gel electrophoresis and a spectrophotometer (e.g., NanoDrop).

EMSA is used to study the binding of proteins to RNA in vitro. This protocol can be adapted to compare the binding of a protein of interest (e.g., purified RIG-I or MDA5) to RNA probes with and without 2'-O-methyladenosine.

Materials:

  • Purified RNA-binding protein of interest

  • 32P-labeled or fluorescently labeled RNA probe (with and without 2'-O-methyladenosine)

  • 10x Binding Buffer (composition will vary depending on the protein)

  • Glycerol

  • Nuclease-free water

  • Native polyacrylamide gel (e.g., 6%)

  • 0.5x TBE buffer

  • Loading dye

Procedure:

  • Binding Reaction: In a final volume of 20 µL, assemble the following on ice:

    • Nuclease-free water: to 20 µL

    • 10x Binding Buffer: 2 µL

    • Glycerol (50%): 2 µL

    • Purified protein (various concentrations): X µL

    • Labeled RNA probe (constant, low concentration, e.g., 1 nM): 1 µL

  • Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

  • Detection:

    • For 32P-labeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescently labeled probes, image the gel using an appropriate fluorescence imager.

  • Analysis: The free probe will migrate faster than the protein-RNA complex. Quantify the band intensities to determine the fraction of bound RNA at each protein concentration and calculate the dissociation constant (Kd).

This cell-based assay measures the activation of the type I interferon response by quantifying the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • ISRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • In vitro transcribed RNA (with and without 2'-O-methyladenosine)

  • Transfection reagent

  • Cell culture medium

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

  • Stimulation: After 24 hours, transfect the cells with the in vitro transcribed RNA (with or without 2'-O-methyladenosine). Include a positive control (e.g., poly(I:C)) and a mock-transfected control.

  • Cell Lysis: After 18-24 hours of stimulation, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of the ISRE promoter activity relative to the mock-transfected control.

Application II: Impact of 2'-O-methyladenosine on mRNA Translation

2'-O-methylation within the coding sequence of an mRNA can influence translation elongation. The presence of a 2'-O-methyl group can create steric hindrance within the ribosome's decoding center, perturbing the interaction between the codon-anticodon helix and ribosomal monitoring bases.[5][6] This can lead to a decrease in the rate of tRNA accommodation and an increase in the rejection of cognate aminoacyl-tRNAs, ultimately slowing down protein synthesis.[5][6]

Quantitative Data: Effect of 2'-O-methyladenosine on Translation
FeatureUnmodified RNA2'-O-methylated RNAFold ChangeReference
In Vitro Translation Efficiency Normalized to 1DecreasedVaries with position and context[5][6]
tRNA Accommodation Rate Standard rateDelayedNot specified[5][6]
eIF4E Binding Affinity (to Cap) Kd ~561 nM (for m7GpppG)Similar to Cap-0No significant change[7][8]
Experimental Workflow: In Vitro Translation Assay

This workflow outlines the general steps to assess the impact of 2'-O-methyladenosine on translation efficiency using a cell-free translation system.

in_vitro_translation start Start ivt In Vitro Transcription of Reporter mRNA (e.g., Luciferase) start->ivt unmodified_rna Unmodified mRNA ivt->unmodified_rna modified_rna 2'-O-methylated mRNA ivt->modified_rna incubation Incubate mRNA with Translation System unmodified_rna->incubation modified_rna->incubation translation_system Prepare Cell-Free Translation System (e.g., Rabbit Reticulocyte Lysate) translation_system->incubation luciferase_assay Measure Luciferase Activity incubation->luciferase_assay analysis Compare Luciferase Signal between Unmodified and Modified mRNA luciferase_assay->analysis end End analysis->end

Workflow for in vitro translation assay.
Protocol 4: In Vitro Translation Assay

This protocol uses a commercially available rabbit reticulocyte lysate system to compare the translation efficiency of an unmodified reporter mRNA to one containing 2'-O-methyladenosine.

Materials:

  • In vitro transcribed and capped reporter mRNA (e.g., Firefly luciferase), with and without 2'-O-methyladenosine

  • Rabbit Reticulocyte Lysate in vitro translation kit

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup: On ice, prepare the translation reactions in a total volume of 25 µL according to the manufacturer's protocol. Typically, this involves mixing the reticulocyte lysate, an amino acid mixture, and the template mRNA (e.g., 50-100 ng).

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Luciferase Assay:

    • Add 5 µL of the translation reaction to a luminometer tube or a well of a 96-well plate.

    • Add 50 µL of luciferase assay reagent.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Compare the luciferase activity of the reaction with the 2'-O-methylated mRNA to that of the unmodified mRNA. Express the results as a percentage of the unmodified control.

Application III: 2'-O-methyladenosine and RNA Stability

The 2'-O-methyl group can protect the phosphodiester backbone of RNA from cleavage by endonucleases, thereby increasing the half-life of the RNA molecule.[9] This enhanced stability is a desirable feature for RNA-based therapeutics.

Quantitative Data: Effect of 2'-O-methyladenosine on RNA Stability
FeatureUnmodified RNA2'-O-methylated RNAFold ChangeReference
RNA Half-life VariesIncreasedDependent on sequence and cellular context[9]
Dcp2 Decapping Activity (on Cap) Active on Cap-0Active on Cap-1No significant inhibition[10][11]
Experimental Workflow: Cellular RNA Decay Assay

This workflow outlines the steps to measure the stability of an RNA transcript within cells.

rna_decay_assay start Start transfection Transfect Cells with Unmodified or 2'-O-methylated Reporter mRNA start->transfection transcription_inhibition Add Transcription Inhibitor (e.g., Actinomycin D) transfection->transcription_inhibition time_points Collect RNA at Different Time Points (e.g., 0, 2, 4, 8 hours) transcription_inhibition->time_points rna_extraction Extract Total RNA time_points->rna_extraction rt_qpcr Perform RT-qPCR to Quantify Reporter mRNA Levels rna_extraction->rt_qpcr analysis Plot mRNA Levels vs. Time and Calculate Half-life rt_qpcr->analysis end End analysis->end

Workflow for cellular RNA decay assay.
Protocol 5: Cellular RNA Decay Assay

This protocol measures the half-life of a reporter transcript in cultured cells.

Materials:

  • Cultured mammalian cells

  • In vitro transcribed reporter mRNA (with and without 2'-O-methyladenosine)

  • Transfection reagent

  • Actinomycin D (or other transcription inhibitor)

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, primers, SYBR Green master mix)

Procedure:

  • Cell Transfection: Transfect cultured cells with either the unmodified or the 2'-O-methylated reporter mRNA.

  • Transcription Inhibition: After 4-6 hours (to allow for mRNA uptake and expression), add a transcription inhibitor such as Actinomycin D to the cell culture medium to halt de novo transcription.

  • Time Course Collection: Harvest cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 6, and 8 hours).

  • RNA Extraction: Extract total RNA from the cells at each time point using a standard RNA extraction kit.

  • RT-qPCR:

    • Reverse transcribe a fixed amount of total RNA from each time point into cDNA.

    • Perform quantitative PCR (qPCR) using primers specific for the reporter mRNA and a stable housekeeping gene (for normalization).

  • Data Analysis:

    • Normalize the reporter mRNA levels to the housekeeping gene levels for each time point.

    • Plot the natural logarithm of the normalized mRNA abundance against time.

    • The slope of the resulting linear regression line is the decay rate constant (k), and the half-life (t1/2) can be calculated as ln(2)/k.

Conclusion

2'-O-methyladenosine is a critical RNA modification that plays a multifaceted role in RNA-protein interactions. Its presence is a key determinant in the innate immune system's ability to distinguish self from non-self RNA, and it also influences mRNA translation and stability. The protocols and data provided in these application notes offer a foundation for researchers to investigate the diverse functions of this important epitranscriptomic mark. Further research in this area will undoubtedly continue to uncover novel regulatory mechanisms and provide new avenues for the development of RNA-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2'-O-methyladenosine 5'-phosphate (Am-p)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2'-O-methyladenosine 5'-phosphate (Am-p). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying 2'-O-methyladenosine (Am)?

The primary methods for quantifying 2'-O-methyladenosine (Am), the dephosphorylated form of Am-p, include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Capillary Electrophoresis (CE), and Immunoassays like ELISA.[1] LC-MS/MS is considered the gold standard due to its high sensitivity and selectivity in complex biological samples.[1][2]

Q2: Why is sample preparation critical for accurate Am-p quantification?

Proper sample preparation is crucial to ensure the accuracy, reliability, and quality of the final results.[3][4] It aims to isolate the target analyte (Am-p or its derivative, Am) from the sample matrix, remove interfering substances, and concentrate the analyte to a suitable level for detection.[3][4] Ineffective sample preparation can lead to contamination, loss of analyte, and inaccurate quantification.[4] For Am-p, this often involves the careful isolation of RNA, followed by enzymatic digestion to release the modified nucleoside.[2]

Q3: What are the main challenges in quantifying Am-p?

Researchers face several challenges in the accurate quantification of Am-p and its corresponding nucleoside, Am. These include:

  • Low Abundance: Am is a low-abundance modification, requiring highly sensitive analytical methods.[5]

  • Sample Matrix Complexity: Biological samples contain a multitude of molecules that can interfere with the analysis.[3]

  • RNA Integrity: Obtaining high-quality, intact RNA is essential for accurate results, as RNA degradation can affect the quantification of modifications.[2]

  • Enzymatic Digestion Efficiency: Incomplete enzymatic digestion of RNA to nucleosides can lead to an underestimation of Am levels.

  • Chromatographic Separation: Achieving good separation of Am from other isomeric or similar-mass nucleosides is critical for accurate mass spectrometry analysis.

  • Ligation Bias in Sequencing: The presence of a 2'-O-Me group can inhibit RNA ligase activity, introducing bias during sequencing library preparation for methods like RiboMethSeq.[6]

Troubleshooting Guides

Issue 1: Low or No Signal for Am in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient RNA Isolation Ensure the use of RNase-free reagents and consumables to prevent RNA degradation.[2] Assess RNA integrity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[2]
Incomplete Enzymatic Digestion Optimize the concentrations of nuclease P1 and alkaline phosphatase and ensure optimal reaction conditions (incubation time and temperature).[2] Consider performing a time-course experiment to determine the optimal digestion time.
Analyte Loss During Sample Cleanup If using solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is appropriate for Am. Evaluate the recovery of a known amount of Am standard spiked into a sample matrix.
Suboptimal LC-MS/MS Parameters Optimize the mass transitions (precursor and product ions) and collision energy for Am. Ensure the electrospray ionization (ESI) source parameters are optimized for nucleoside analysis. Use a stable isotope-labeled internal standard for Am to normalize for variations in sample preparation and instrument response.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures, for example, by using a more selective SPE sorbent.
Issue 2: Poor Reproducibility in Quantification Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Collection and Storage Standardize the protocol for sample collection and storage. Store biological samples at appropriate temperatures (e.g., -80°C) to maintain the integrity of RNA and prevent changes in modification levels.[3]
Variability in Manual Pipetting Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. Consider using an automated liquid handling system for improved precision.
Inconsistent Enzymatic Digestion Prepare fresh enzyme solutions for each experiment. Ensure thorough mixing of enzymes and RNA substrate.
Instrument Instability Perform regular calibration and maintenance of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run.
Issue 3: High Background or Interfering Peaks in Chromatogram

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Contamination from Reagents or Consumables Use high-purity, LC-MS grade solvents and reagents. Pre-wash all collection tubes and plates to remove potential contaminants.
Co-elution with Isomeric or Isobaric Compounds Optimize the chromatographic gradient to improve the separation of Am from interfering peaks. Consider using a different column chemistry (e.g., a column with a different stationary phase).
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples. Inject a blank solvent after high-concentration samples to check for carryover.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the quantification of 2'-O-methyladenosine.

Parameter LC-MS/MS HPLC-UV Capillary Electrophoresis (CE-UV) Immunoassay (ELISA)
Limit of Detection (LOD) Low nM to pM rangeµM to high nM range~2 µMng/mL range (antibody dependent)
Selectivity HighModerateHighHigh (antibody dependent)
Throughput ModerateModerateLowHigh
Sample Volume LowModerateVery LowLow

Table adapted from a comparison of analytical methods.[1]

Experimental Protocols

Protocol 1: RNA Isolation and Purification

This protocol describes the isolation of total RNA from cells or tissues, a critical first step for accurate Am quantification.[2]

Materials:

Procedure:

  • Homogenize cells or tissues in TRIzol reagent.[2]

  • Incubate the homogenate for 5 minutes at room temperature.[2]

  • Add chloroform, shake vigorously for 15 seconds, and incubate for 2-3 minutes at room temperature.[2]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]

  • Transfer the upper aqueous phase to a new tube.[2]

  • Precipitate the RNA by adding isopropanol and incubating for 10 minutes at room temperature.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[2]

  • Wash the RNA pellet with 75% ethanol.[2]

  • Air-dry the pellet and resuspend in RNase-free water.[2]

  • Determine RNA concentration and purity using a spectrophotometer.[2]

Protocol 2: Enzymatic Digestion of RNA to Nucleosides

This protocol details the enzymatic digestion of purified RNA to single nucleosides for subsequent analysis.[2]

Materials:

  • Purified RNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Reaction buffer

Procedure:

  • To the purified RNA sample, add nuclease P1.[2]

  • Incubate at 42°C for 2 hours.[2]

  • Add bacterial alkaline phosphatase.[2]

  • Incubate at 37°C for an additional 2 hours.[2]

  • Remove the enzymes, for example, by chloroform extraction or using a spin column.[2]

  • Dry the resulting aqueous layer.[2]

  • Reconstitute the dried nucleosides in the initial LC mobile phase.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissues) rna_isolation RNA Isolation & Purification sample->rna_isolation enzymatic_digestion Enzymatic Digestion to Nucleosides rna_isolation->enzymatic_digestion cleanup Sample Cleanup (e.g., SPE) enzymatic_digestion->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification of Am ms_detection->quantification

Caption: General experimental workflow for the quantification of 2'-O-methyladenosine (Am).

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Am Signal rna_degradation RNA Degradation start->rna_degradation incomplete_digestion Incomplete Digestion start->incomplete_digestion analyte_loss Analyte Loss start->analyte_loss instrument_issue Instrument Issue start->instrument_issue check_rna Check RNA Integrity rna_degradation->check_rna optimize_digestion Optimize Digestion Protocol incomplete_digestion->optimize_digestion evaluate_cleanup Evaluate Cleanup Recovery analyte_loss->evaluate_cleanup check_ms Optimize MS Parameters instrument_issue->check_ms

Caption: Troubleshooting logic for low or no Am signal in LC-MS/MS analysis.

References

Technical Support Center: Optimizing In Vitro Transcription with 2'-O-methyladenosine triphosphate (2'-O-Me-A-TP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro transcription (IVT) reactions when using 2'-O-methyladenosine triphosphate (2'-O-Me-A-TP).

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating 2'-O-Me-A-TP into my in vitro transcribed RNA?

Incorporating 2'-O-Me-A-TP into your RNA transcripts offers several key advantages, particularly for therapeutic applications:

  • Enhanced RNA Stability: The 2'-O-methylation protects the phosphodiester backbone from degradation by ribonucleases, which increases the half-life of the RNA molecule within cellular environments.[1]

  • Reduced Immunogenicity: In higher eukaryotes, the 2'-O-methylation of nucleotides near the 5' cap (Cap 1 structure) is a characteristic of "self" RNA. Incorporating 2'-O-Me-A-TP can help synthetic RNA avoid being recognized by innate immune sensors like RIG-I, leading to a reduced inflammatory response.[1]

  • Improved Translation Efficiency: The presence of a Cap 1 structure, which includes 2'-O-methylation, can improve the recruitment of translation initiation factors, resulting in more efficient protein synthesis from the mRNA template.[1]

Q2: Will the use of 2'-O-Me-A-TP affect the yield of my in vitro transcription reaction?

Yes, it is possible. The incorporation efficiency of modified nucleotides like 2'-O-Me-A-TP by T7 RNA polymerase can be lower than that of the standard adenosine (B11128) triphosphate (ATP).[1] This may result in a lower yield of the final RNA product. However, reaction conditions can be optimized to improve the incorporation rate and overall yield.

Q3: Can I completely replace ATP with 2'-O-Me-A-TP in my IVT reaction?

Yes, it is possible to perform an in vitro transcription reaction with the complete substitution of ATP with 2'-O-Me-A-TP.[1] However, optimization of the reaction conditions is often necessary to achieve a satisfactory yield.[1]

Q4: Are there specific variants of T7 RNA polymerase that are better suited for incorporating 2'-O-Me-A-TP?

While standard T7 RNA polymerase can incorporate 2'-O-Me-A-TP, its efficiency may be limited.[2][3] Researchers have developed mutant versions of T7 RNA polymerase with improved ability to incorporate 2'-O-methylated nucleotides and other modifications.[2][3] If you are experiencing very low incorporation efficiency, considering a commercially available, engineered T7 RNA polymerase variant could be beneficial.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length RNA Transcript

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal Enzyme Concentration The incorporation efficiency of 2'-O-Me-A-TP by T7 RNA polymerase may be lower than for canonical ATP.[1] Increasing the concentration of T7 RNA polymerase can help drive the reaction forward and improve the incorporation of the modified nucleotide.[1]
Inhibitory Concentration of 2'-O-Me-A-TP While a sufficient supply of the modified nucleotide is necessary, excessively high concentrations can sometimes be inhibitory. It is recommended to titrate the concentration of 2'-O-Me-A-TP while keeping the concentrations of the other three NTPs (GTP, CTP, UTP) constant to find the optimal balance.[1]
Inadequate Incubation Time For reactions with modified nucleotides or for the synthesis of long transcripts, extending the incubation time from the standard 2 hours up to 4 hours or even longer can potentially increase the yield.[1]
Suboptimal Reaction Temperature While most standard IVT reactions are incubated at 37°C, for GC-rich templates or when using modified nucleotides, lowering the reaction temperature might help in reducing premature termination and increasing the yield of full-length transcripts.[4]
Poor Quality DNA Template Contaminants such as salts or ethanol (B145695) from the DNA purification process can inhibit RNA polymerase.[4] Ensure your linearized DNA template is of high purity. Ethanol precipitation and resuspension of the DNA template can help remove inhibitory contaminants.[4]
RNase Contamination RNases can degrade your RNA product, leading to low yields. It is crucial to maintain an RNase-free environment by using RNase-free reagents and consumables. The use of an RNase inhibitor in the IVT reaction is also highly recommended.[4][5]
Issue 2: Presence of Multiple RNA Species (Shorter or Longer than Expected)

Possible Causes and Solutions

Possible CauseRecommended Solution
Premature Termination of Transcription GC-rich sequences in the DNA template can lead to premature termination of transcription.[4] Lowering the incubation temperature may help to obtain more full-length transcripts.[4] Additionally, optimizing the nucleotide concentrations can sometimes alleviate this issue.
Incomplete Linearization of Plasmid DNA If the plasmid DNA template is not completely linearized, the RNA polymerase may continue transcribing beyond the intended endpoint, resulting in transcripts that are longer than expected.[4] Always verify the complete linearization of your plasmid by running an aliquot on an agarose (B213101) gel before setting up the IVT reaction.[4][6]
3' Overhangs on the DNA Template Restriction enzymes that generate 3' overhangs can cause the RNA polymerase to use the complementary strand as a template, leading to the synthesis of longer, unintended transcripts.[4] It is advisable to use restriction enzymes that produce 5' overhangs or blunt ends for linearizing your template DNA.[4][6]
Formation of dsRNA Byproducts In vitro transcription reactions can sometimes produce double-stranded RNA (dsRNA) as a byproduct, which can appear as a separate band on a gel. The use of modified nucleotides can sometimes influence the formation of these unintended dsRNA species.[7] Optimization of the magnesium ion (Mg2+) concentration is crucial, as excessive levels can promote dsRNA production.[]

Experimental Protocols

Protocol 1: In Vitro Transcription with Complete Substitution of ATP with 2'-O-Me-A-TP

This protocol is designed for a standard 20 µL reaction. The components should be assembled at room temperature in the order specified.

ComponentVolume (µL)Final Concentration
RNase-free WaterUp to 20 µL-
10X Transcription Buffer21X
100 mM CTP210 mM
100 mM GTP210 mM
100 mM UTP210 mM
100 mM 2'-O-Me-A-TP210 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1-
T7 RNA Polymerase2-
Total Volume 20

Procedure:

  • Gently mix the components by pipetting.

  • Incubate the reaction mixture at 37°C for 2 to 4 hours. For longer transcripts or to potentially increase yield, the incubation time can be extended.[1]

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.[1]

  • Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Assess the integrity and size of the RNA transcript using denaturing agarose or polyacrylamide gel electrophoresis.[1]

Protocol 2: Optimization of 2'-O-Me-A-TP Incorporation

To optimize the incorporation of 2'-O-Me-A-TP, it is recommended to perform a series of reactions varying the concentrations of T7 RNA Polymerase and 2'-O-Me-A-TP.

Parameter Optimization Table

ParameterRecommended Range for Optimization
T7 RNA Polymerase Titrate the amount of enzyme used in the reaction. Start with the manufacturer's recommended amount and test 1.5X and 2X concentrations.
2'-O-Me-A-TP Concentration While keeping the other NTPs at a constant concentration (e.g., 10 mM), vary the concentration of 2'-O-Me-A-TP. Test a range from 5 mM to 15 mM to identify the optimal concentration for your specific template and desired outcome.
Magnesium (Mg2+) Concentration The concentration of Mg2+ is critical for polymerase activity and can influence the formation of byproducts. The optimal Mg2+ concentration is often dependent on the total NTP concentration. If you significantly alter the NTP concentrations, consider optimizing the Mg2+ concentration as well.

Visual Guides

IVT_Workflow cluster_prep Preparation cluster_rxn IVT Reaction cluster_post Post-Transcription Template_Prep DNA Template Linearization & Purification IVT_Setup Reaction Setup (NTPs, 2'-O-Me-A-TP, Enzyme) Template_Prep->IVT_Setup Incubation Incubation (37°C, 2-4h) IVT_Setup->Incubation DNase DNase I Treatment Incubation->DNase Purification RNA Purification DNase->Purification QC Quality Control (Gel Electrophoresis) Purification->QC

Caption: Experimental workflow for in vitro transcription with 2'-O-Me-A-TP.

Troubleshooting_Flow Start Low RNA Yield? Enzyme Increase T7 RNA Polymerase Concentration Start->Enzyme Yes Template Check DNA Template Quality & Purity Start->Template Yes NTP Titrate 2'-O-Me-A-TP Concentration Enzyme->NTP Time Extend Incubation Time NTP->Time Result Improved Yield Time->Result RNase Check for RNase Contamination Template->RNase RNase->Result

Caption: Troubleshooting logic for low RNA yield in IVT reactions.

References

Technical Support Center: 2'-O-Methylated RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of 2'-O-methylated RNA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues that can lead to a low yield of 2'-O-methylated RNA in a question-and-answer format.

Q1: My 2'-O-methylation reaction has failed or has a very low yield. What are the primary factors I should investigate?

A low yield of 2'-O-methylated RNA can be attributed to several factors throughout the experimental workflow. A systematic troubleshooting approach is crucial for identifying the root cause. The main areas to investigate are the integrity and purity of your input RNA, the activity of the 2'-O-methyltransferase enzyme, the quality of the S-adenosylmethionine (SAM) methyl donor, the reaction conditions, and the efficiency of the post-reaction purification process.

Below is a troubleshooting workflow to guide your investigation:

start Low Yield of 2'-O-methylated RNA check_rna 1. Assess RNA Quality and Quantity start->check_rna check_enzyme 2. Verify Enzyme Activity check_rna->check_enzyme RNA is intact and pure sub_rna Degraded or contaminated RNA? - Run on denaturing gel - Check A260/280 and A260/230 ratios - Re-purify or re-synthesize RNA check_rna->sub_rna check_sam 3. Confirm SAM Integrity check_enzyme->check_sam Enzyme is active sub_enzyme Inactive enzyme? - Use a new enzyme aliquot - Perform a positive control reaction check_enzyme->sub_enzyme check_conditions 4. Optimize Reaction Conditions check_sam->check_conditions SAM is viable sub_sam Degraded SAM? - Prepare fresh SAM solution - Aliquot and store at -80°C check_sam->sub_sam check_purification 5. Evaluate Purification Method check_conditions->check_purification Conditions are optimal sub_conditions Suboptimal conditions? - Check buffer composition and pH - Optimize enzyme and SAM concentrations - Adjust incubation time and temperature check_conditions->sub_conditions success Successful 2'-O-methylation check_purification->success Purification is efficient sub_purification Loss during purification? - Choose a suitable purification method - Optimize elution steps check_purification->sub_purification

Figure 1. Troubleshooting workflow for low 2'-O-methylated RNA yield.
Q2: How can I assess the quality of my input RNA?

The quality of the starting RNA material is paramount for a successful methylation reaction.

Troubleshooting Steps:

  • Assess RNA Integrity: Analyze your RNA sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact RNA will show sharp, clear ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic samples), while degraded RNA will appear as a smear towards the bottom of the gel.[1][2]

  • Determine RNA Purity: Use UV spectrophotometry to measure the A260/A280 and A260/A230 ratios.

    • An A260/A280 ratio of ~2.0 is indicative of pure RNA. Lower ratios may suggest protein contamination.[3]

    • The A260/A230 ratio should be between 2.0 and 2.2. Lower ratios can indicate contamination with phenol, guanidine (B92328) salts, or carbohydrates.[3]

  • Remedy for Impure RNA: If your RNA is contaminated, re-purify it using either phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based purification kit.[4]

Purity MetricIdeal ValuePotential Contaminant Indicated by Low Value
A260/A280~2.0Protein, residual phenol
A260/A2302.0 - 2.2Guanidine salts, phenol, carbohydrates
Q3: My enzyme may be inactive. How can I test for this?

Commercially available 2'-O-methyltransferases are generally robust, but improper storage or handling can lead to a loss of activity.

Troubleshooting Steps:

  • Use a Fresh Aliquot: Thaw a fresh, previously unopened aliquot of the enzyme for your reaction. Avoid using an enzyme stock that has been subjected to multiple freeze-thaw cycles.

  • Perform a Positive Control: Set up a parallel reaction using a control RNA template that has been previously shown to be efficiently methylated by the enzyme. Many manufacturers provide a control RNA with their capping and methylation kits.

  • Check Storage Conditions: Ensure that the enzyme has been consistently stored at the recommended temperature, typically -20°C in a non-frost-free freezer.

Q4: How do I ensure my S-adenosylmethionine (SAM) is active?

SAM is the methyl donor in the reaction and is notoriously unstable, particularly at neutral or alkaline pH and elevated temperatures. Its degradation is a common cause of failed methylation reactions.

Troubleshooting Steps:

  • Prepare Fresh SAM Solutions: It is highly recommended to prepare SAM solutions fresh just before setting up the reaction.

  • Proper Storage: Store lyophilized SAM at -80°C. For stock solutions, dissolve in a slightly acidic buffer (e.g., 10 mM H₂SO₄ with 10% ethanol) and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5]

  • Keep on Ice: When setting up your reactions, always keep the SAM solution on ice to prevent degradation.[5]

Storage ConditionRecommended PracticeRationale
Lyophilized Powder-80°CLong-term stability
Stock SolutionSmall aliquots at -80°C in acidic bufferPrevents degradation and freeze-thaw cycles[5]
During Reaction SetupKeep on iceMinimizes degradation at neutral pH[5]
Q5: What are the optimal reaction conditions for 2'-O-methylation?

Adherence to optimal reaction conditions is critical for achieving high methylation efficiency. These conditions include buffer composition, enzyme and substrate concentrations, and incubation time and temperature.

Troubleshooting Steps:

  • Use the Recommended Buffer: Always use the reaction buffer provided by the enzyme manufacturer. The buffer is optimized for pH, ionic strength, and cofactors (e.g., Mg²⁺) required for enzyme activity.

  • Optimize Component Concentrations: The concentrations of RNA, SAM, and the methyltransferase enzyme are critical. Refer to the manufacturer's protocol for recommended starting concentrations. As a general guideline for a 20 µL reaction:

    • Capped RNA: up to 10 µg

    • SAM: 0.2 mM to 0.5 mM

    • mRNA Cap 2'-O-Methyltransferase: 1-2 µL (check enzyme units)

  • Incubation Time and Temperature: A typical incubation is for 60 minutes at 37°C. For shorter RNA transcripts (<200 nucleotides) or those with complex secondary structures, increasing the incubation time to 2 hours may improve yield.

  • Address RNA Secondary Structure: Highly structured RNA, particularly at the 5' end, can be a poor substrate for the enzyme. To mitigate this, heat the RNA at 65°C for 5 minutes and then place it on ice immediately before adding it to the reaction mixture.

ParameterRecommended ConditionTroubleshooting Tip
Temperature 37°CFor GC-rich or highly structured templates, a higher temperature might be beneficial if the enzyme is thermostable.
Incubation Time 60-120 minutesExtend incubation for short or structured RNAs.
SAM Concentration 0.2 - 0.5 mMUse freshly prepared SAM.
RNA Input Up to 10 µg in 20 µLEnsure RNA is pure and free of inhibitors.
Q6: I suspect I'm losing my RNA during the post-reaction cleanup. How can I improve recovery?

Purification of the 2'-O-methylated RNA is necessary to remove the enzyme, salts, and unreacted SAM. However, significant sample loss can occur at this stage.

Troubleshooting Steps:

  • Choose an Appropriate Purification Method:

    • Spin Columns: Generally provide good recovery for RNA molecules >200 nucleotides. Ensure you are using a column designed for RNA purification and follow the manufacturer's protocol carefully.

    • Phenol-Chloroform Extraction and Ethanol Precipitation: A classic method that can be effective, but may be more prone to contamination if not performed carefully. The addition of a co-precipitant like glycogen (B147801) can help visualize the pellet and improve recovery of small amounts of RNA.[6]

  • Optimize Elution from Spin Columns: To maximize recovery from a spin column, you can increase the incubation time of the elution buffer on the column matrix to 5-10 minutes before centrifugation. A second elution with a fresh volume of buffer can also recover more RNA, although this will result in a more dilute sample.[7]

Q7: How can I accurately quantify the yield of my 2'-O-methylation reaction?

Visualizing the RNA on a gel after purification will confirm its integrity and recovery, but it will not provide information on the methylation efficiency. Specific assays are required to quantify the percentage of 2'-O-methylated RNA.

A common method is based on the principle that 2'-O-methylation can cause reverse transcriptase to stall, especially at low dNTP concentrations.[8][9][10] This can be quantified using quantitative PCR (qPCR).

Workflow for Quantification of 2'-O-methylation by RT-qPCR:

start Purified 2'-O-methylated RNA rt_high Reverse Transcription (High dNTPs) start->rt_high rt_low Reverse Transcription (Low dNTPs) start->rt_low qpcr qPCR with primers flanking the methylation site rt_high->qpcr rt_low->qpcr analysis Calculate ΔCt (Ct_low_dNTP - Ct_high_dNTP) qpcr->analysis quantify Determine Methylation Percentage analysis->quantify

Figure 2. Workflow for quantifying 2'-O-methylation using RT-qPCR.

A higher ΔCt value between the low and high dNTP reactions indicates a higher level of methylation, as the reverse transcriptase is more effectively stalled at the 2'-O-methylated site under low dNTP conditions.[11][12]

Detailed Experimental Protocols

Protocol 1: In Vitro 2'-O-Methylation of Capped RNA

This protocol is a general guideline for the 2'-O-methylation of up to 10 µg of capped RNA using a commercial mRNA Cap 2'-O-Methyltransferase.

Materials:

  • Purified capped RNA (in nuclease-free water)

  • mRNA Cap 2'-O-Methyltransferase (with 10X reaction buffer)

  • S-adenosylmethionine (SAM)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • In a sterile, nuclease-free microfuge tube, combine the following on ice:

    • Capped RNA: X µL (up to 10 µg)

    • Nuclease-free water: to a final volume of 16 µL

  • Heat the RNA mixture at 65°C for 5 minutes to denature secondary structures, then immediately place on ice for 5 minutes.

  • Add the following components to the tube on ice, in the order listed:

    • 10X Reaction Buffer: 2 µL

    • SAM (freshly prepared or thawed on ice): 1 µL (final concentration 0.2-0.5 mM)

    • RNase Inhibitor: 0.5 µL

    • mRNA Cap 2'-O-Methyltransferase: 1 µL

  • Mix gently by flicking the tube and briefly centrifuge to collect the contents.

  • Incubate the reaction at 37°C for 60-120 minutes.

  • Proceed with purification of the 2'-O-methylated RNA.

Protocol 2: Phenol-Chloroform Extraction and Ethanol Precipitation of RNA

This protocol is for the purification of RNA from enzymatic reactions.

Materials:

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Glycogen (optional)

  • Nuclease-free water

Procedure:

  • Adjust the volume of the reaction to 100 µL with nuclease-free water.

  • Add an equal volume (100 µL) of phenol:chloroform:isoamyl alcohol. Vortex for 15-30 seconds.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new nuclease-free tube.

  • Add an equal volume (of the transferred aqueous phase) of chloroform:isoamyl alcohol. Vortex and centrifuge as in step 3.

  • Transfer the upper aqueous phase to a new tube.

  • Add 1/10th volume of 3 M Sodium Acetate, pH 5.2. If the expected RNA amount is low, add 1 µL of glycogen. Mix well.

  • Add 2.5 volumes of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 30 minutes.[13]

  • Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Decant the 70% ethanol and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

Signaling Pathways and Logical Relationships

The process of RNA methylation is a key step in post-transcriptional gene regulation, influenced by the availability of substrates and the activity of specific enzymes.

methionine Methionine sam_synthetase Methionine Adenosyltransferase (MAT) methionine->sam_synthetase atp ATP sam_synthetate sam_synthetate atp->sam_synthetate sam S-adenosylmethionine (SAM) (Methyl Donor) sam_synthetase->sam methyltransferase 2'-O-Methyltransferase sam->methyltransferase capped_rna Capped RNA (Cap-0) capped_rna->methyltransferase methylated_rna 2'-O-methylated RNA (Cap-1) methyltransferase->methylated_rna sah S-adenosylhomocysteine (SAH) (Product Inhibitor) methyltransferase->sah sah->methyltransferase Inhibits sah_hydrolase SAH Hydrolase sah->sah_hydrolase adenosine Adenosine sah_hydrolase->adenosine homocysteine Homocysteine sah_hydrolase->homocysteine

Figure 3. The S-adenosylmethionine (SAM) cycle and its role in RNA methylation.

References

Avoiding non-specific effects of 2'-O-methylated oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and avoiding non-specific effects associated with 2'-O-methylated (2'OMe) oligonucleotides.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 2'OMe-modified oligonucleotides.

Observed Problem Potential Cause Recommended Action
High Cell Toxicity or Reduced Viability Sequence- or Structure-Dependent Toxicity: The oligonucleotide sequence may form a stable secondary structure (e.g., hairpin) that is inherently cytotoxic.[1][2]1. Sequence Analysis: Use software to predict secondary structures. Redesign the oligonucleotide to minimize stable hairpins. 2. Control Experiments: Test a scrambled sequence control with a similar nucleotide composition.[3] 3. Dose-Response: Perform a dose-response experiment to determine the lowest effective concentration.
Hybridization-Independent Protein Binding: The oligonucleotide, particularly if it has a phosphorothioate (B77711) (PS) backbone, may be binding non-specifically to cellular proteins, disrupting their function.[1][4][5]1. Reduce PS Content: If using a full-PS backbone, consider reducing the number of PS linkages. 2. Modify Chemistry: Evaluate alternative chemistries like 2'-MOE, which may exhibit lower toxicity.[5]
Impure Oligonucleotide Sample: Synthesis impurities (e.g., n-1 shortmers) can contribute to toxicity.[6]Verify Purity: Analyze the oligonucleotide purity using HPLC. Re-purify the sample if significant impurities are detected.
Unexpected Changes in Gene Expression (Off-Target Effects) Hybridization-Dependent Off-Targeting: The oligonucleotide may have sufficient complementarity to bind to and silence unintended mRNA transcripts.[7][8]1. Bioinformatics Analysis: Perform a thorough BLAST or similar homology search against the relevant transcriptome to identify potential off-target sequences.[9][10] 2. Validate with Multiple Oligos: Use at least two different oligonucleotides targeting the same gene to confirm that the observed phenotype is not due to an off-target effect of a single sequence.[10] 3. Titrate Oligonucleotide Concentration: Lowering the concentration can often reduce off-target effects while maintaining on-target activity.[10]
miRNA-like Off-Targeting (for siRNAs): The seed region of an siRNA guide strand (positions 2-8) can bind to the 3' UTR of many mRNAs, causing widespread off-target silencing.Modify Seed Region: Introducing a 2'OMe modification at position 2 of the guide strand has been shown to significantly reduce this type of off-target effect.[11]
Low or No On-Target Activity Nuclease Degradation: Although 2'OMe modification increases stability, oligonucleotides can still be degraded by nucleases, especially if they lack end-blocking.[12]1. Add Phosphorothioate (PS) Bonds: Incorporate 2-3 PS bonds at the 5' and 3' ends to inhibit exonuclease activity.[12] 2. Assess Stability: Check oligonucleotide integrity after incubation in relevant biological media (e.g., serum).
Poor Hybridization / Duplex Stability: The binding affinity to the target RNA may be insufficient under experimental conditions.Optimize Design: The 2'OMe modification generally increases the melting temperature (Tm) of oligo:RNA duplexes.[13] Ensure the design provides adequate binding affinity.
RNase H Incompatibility: Uniformly 2'OMe-modified oligonucleotides do not support RNase H-mediated cleavage of the target RNA.[3][14][15]Use a Gapmer Design: For applications requiring RNase H activity, use a "gapmer" design with a central DNA "gap" flanked by 2'OMe-modified "wings".[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary non-specific effects of 2'OMe oligonucleotides?

A1: While 2'OMe modifications generally reduce non-specific effects compared to older chemistries like phosphorothioates (PS), issues can still arise.[3][14] These are broadly categorized as:

  • Hybridization-Dependent Effects: The oligonucleotide binds to unintended RNA transcripts with partial sequence complementarity, leading to their knockdown.[7][8]

  • Hybridization-Independent Effects: The oligonucleotide interacts non-specifically with cellular proteins, which can cause cytotoxicity, immune stimulation, or disruption of normal cellular processes.[1][4] The formation of stable secondary structures, like hairpins, has been shown to correlate with higher cytotoxicity.[1][2]

Q2: How does the 2'-O-methyl modification itself help reduce non-specific effects?

A2: The 2'OMe modification offers several advantages:

  • Increased Binding Affinity: It increases the thermal stability (Tm) of the duplex formed with a complementary RNA target, allowing for the use of potentially more specific, shorter oligonucleotides.[16] An increase of approximately 1.3°C per modification has been reported.[13]

  • Enhanced Nuclease Resistance: It protects the oligonucleotide from degradation by endonucleases.[12]

  • Reduced Protein Binding: Compared to unmodified PS oligonucleotides, 2'OMe-modified versions show reduced non-specific binding to proteins like replication protein A (RPA), which can lessen toxic effects.[3][14]

Q3: What are the most important controls to include in my experiment?

A3: Robust controls are critical for interpreting your results accurately.

  • Scrambled Negative Control: An oligonucleotide with the same length, chemistry, and base composition but a scrambled sequence that lacks homology to any transcript in the target genome.[3] This helps differentiate sequence-specific effects from general effects of the oligonucleotide chemistry.

  • Mismatch Control: An oligonucleotide with the same sequence as your active oligo but containing 2-3 mismatches. This helps confirm that the activity is dependent on precise Watson-Crick base pairing.

  • Multiple On-Target Oligonucleotides: Using at least two different oligonucleotides targeting different regions of the same gene helps ensure the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a single sequence.[10]

Q4: My application requires RNase H cleavage. Can I still use 2'OMe modifications?

A4: Yes, but not as a uniform modification. Oligonucleotides composed entirely of 2'OMe residues will not support RNase H activity.[5] For these applications, a gapmer design is required. A typical gapmer consists of a central block of 8-10 DNA or PS-DNA bases (the "gap") that is recognized by RNase H, flanked on both the 5' and 3' ends by 2'OMe-modified nucleotides (the "wings"). The wings provide nuclease resistance and high binding affinity.[5]

Q5: How can I quantitatively assess the off-target effects of my oligonucleotide?

A5: Transcriptome-wide analysis is the gold standard for assessing off-target effects.

  • RNA-Sequencing (RNA-seq): Provides a comprehensive view of all gene expression changes following treatment with your oligonucleotide.[17]

  • Microarray Analysis: Another powerful tool to profile changes in gene expression across thousands of genes simultaneously.[8]

These methods allow you to identify any significantly down-regulated genes other than your intended target, which can then be investigated further.

Experimental Protocols & Workflows

Protocol 1: General Cytotoxicity Assessment (Thymidine Incorporation Assay)

This protocol assesses cell proliferation as an indicator of cytotoxicity.[3]

  • Cell Plating: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Transfection: Transfect cells with the 2'OMe oligonucleotide at various concentrations. Include scrambled and untreated controls.

  • Incubation: Incubate for 24-72 hours, depending on the cell type and experimental goals.

  • Thymidine Labeling: Add [³H]Thymidine to the culture medium and incubate for an additional 4-6 hours.

  • Harvesting: Harvest the cells onto a filter mat and wash to remove unincorporated thymidine.

  • Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter. A significant decrease in counts relative to controls indicates reduced proliferation and potential cytotoxicity.

Protocol 2: Analysis of Off-Target Effects using RNA-Seq

This protocol provides a workflow for identifying unintended gene silencing.

  • Experimental Setup: Treat cells with the active 2'OMe oligonucleotide and a scrambled negative control. Use at least three biological replicates for each condition.

  • RNA Extraction: After the desired incubation period (e.g., 48 hours), lyse the cells and extract total RNA using a high-quality RNA isolation kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly down-regulated in the active oligonucleotide-treated group compared to the scrambled control group.

    • Filter the list of down-regulated genes to exclude the intended target. The remaining genes are potential off-targets.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation & Initial Checks cluster_analyze In-Depth Analysis cluster_resolve Resolution Start High Toxicity or Off-Target Effects Observed CheckPurity Verify Oligo Purity (e.g., HPLC) Start->CheckPurity CheckControls Review Control Data (Scrambled, Mismatch) Start->CheckControls DoseResponse Run Dose-Response Curve Start->DoseResponse Bioinformatics Perform In-Silico Off-Target Analysis (BLAST) CheckPurity->Bioinformatics If pure CheckControls->Bioinformatics If controls fail Transcriptome Perform Transcriptome Analysis (RNA-Seq, Microarray) CheckControls->Transcriptome To confirm off-targets OptimizeDose Optimize Dose & Delivery Method DoseResponse->OptimizeDose If dose-dependent StructurePred Predict Secondary Structure Bioinformatics->StructurePred Redesign Redesign Oligo: - Alter Sequence - Change Chemistry Bioinformatics->Redesign High homology found StructurePred->Redesign Transcriptome->Redesign Off-targets confirmed Redesign->Start Re-evaluate OptimizeDose->Start Re-evaluate ExperimentalWorkflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Validation cluster_offtarget Phase 3: Off-Target Assessment A1 Target Selection A2 Bioinformatics Screen (BLAST for Off-Targets) A1->A2 A3 Oligo Synthesis & Purification (HPLC) A2->A3 B1 Cell Treatment (Active vs. Scrambled Control) A3->B1 B2 On-Target Validation (qPCR / Western Blot) B1->B2 B3 Cytotoxicity Assay (e.g., AlamarBlue) B1->B3 C1 Total RNA Extraction B2->C1 If on-target activity is confirmed C2 Transcriptome Profiling (RNA-Seq) C1->C2 C3 Differential Expression Analysis C2->C3 C4 Identify & Validate Potential Off-Targets C3->C4

References

Stability issues of 2'-O-methyladenosine 5'-phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2'-O-methyladenosine 5'-phosphate in solution.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway for this compound in solution is expected to be the hydrolysis of the 5'-phosphate group, yielding 2'-O-methyladenosine and inorganic phosphate (B84403). This hydrolysis can be influenced by pH and temperature. Studies on the unmodified adenosine (B11128) 5'-monophosphate (AMP) show that it is the most stable among the adenosine phosphates (AMP, ADP, and ATP), but it does undergo hydrolysis at elevated temperatures.[2][3][4][5]

Q3: How do pH and temperature affect the stability of this compound?

Based on studies of related modified nucleotides, the stability of the phosphate linkage is pH-dependent. For a similar, though more complex, modified nucleotide, the phosphodiester bond was found to be most stable at a low pH (around 2) and significantly less stable under neutral and alkaline conditions.[6] For adenosine monophosphate (AMP), degradation is observed to increase with temperature, particularly above 55°C.[2][3] It is therefore recommended to store solutions of this compound at a low pH and temperature when not in use.

Q4: Can divalent cations in my buffer affect the stability of this compound?

Yes, divalent cations can influence the stability of phosphate-containing molecules. The stability of folded RNA structures is known to increase with the charge density of the divalent cation.[7] In the context of DNA, specific divalent cations like Mg2+ are essential for stabilizing certain structures.[8] While the exact effect on a single nucleotide like this compound is not well-documented, it is plausible that the presence and type of divalent cations could affect the rate of hydrolysis of the phosphate group. It is advisable to be consistent with the type and concentration of divalent cations in your experiments to ensure reproducibility.

Q5: What is the recommended storage condition for this compound solutions?

To maximize stability, aqueous solutions of this compound should be stored at -20°C or below. For long-term storage, it is advisable to aliquot the solution to minimize freeze-thaw cycles. As a solid, 2'-O-methyladenosine is reported to be stable for at least 4 years when stored at -20°C.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially related to its stability.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in enzymatic assays Degradation of this compound in the reaction buffer. 1. Check Buffer pH and Temperature: Ensure the reaction buffer pH is within the optimal range for your enzyme and consider if the reaction temperature is contributing to degradation. If possible, perform a control experiment to assess the stability of the nucleotide under your assay conditions. 2. Minimize Incubation Time: If the reaction kinetics allow, use the shortest effective incubation time. 3. Prepare Fresh Solutions: Prepare fresh solutions of this compound for each experiment.
Unexpected peaks in HPLC or Mass Spectrometry analysis Presence of degradation products. 1. Confirm Identity of Degradation Products: If possible, use mass spectrometry to identify the unexpected peaks. The expected primary degradation product is 2'-O-methyladenosine. 2. Review Storage and Handling: Ensure the stock solution has been stored properly (frozen, protected from light if necessary) and has not undergone multiple freeze-thaw cycles. 3. Assess Solution Age: Use a freshly prepared solution to see if the unexpected peaks disappear.
Lower than expected concentration of this compound stock solution Hydrolysis during storage or handling. 1. Re-quantify the Stock Solution: Use a reliable quantification method, such as UV spectroscopy at 260 nm, to verify the concentration. 2. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound. 3. Evaluate Storage Buffer: Consider if the pH of the storage buffer is optimal for stability. A slightly acidic pH may be preferable for long-term storage in solution.
Enzyme inactivity or reduced activity 2'-O-methyl modification interferes with enzyme binding or catalysis. 1. Consult Literature: Check if the enzyme you are using is known to be sensitive to 2'-O-methylated substrates. Reverse transcriptases, for example, can be inhibited by this modification, especially at low dNTP concentrations.[9] 2. Optimize Reaction Conditions: Try varying the concentration of the nucleotide, enzyme, and any co-factors. 3. Use an Alternative Enzyme: If possible, test a different enzyme that is known to be compatible with modified nucleotides.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the scientific literature. The following table summarizes stability data for related compounds to provide an estimate of its stability profile.

CompoundConditionHalf-life (t½)Reference
2',3'-O-methyleneadenos-5'-yl 2',5'-di-O-methylurid-3'-yl phosphatepH 2< 1 hour[6]
2',3'-O-methyleneadenos-5'-yl 2',5'-di-O-methylurid-3'-yl phosphatePhysiological conditions (pH ~7.4)~100 seconds[6]
Adenosine 5'-monophosphate (AMP)22-55 °CStable[2][3]
Adenosine 5'-monophosphate (AMP)80 °C, pH 4.0Significant degradation observed[10]
Adenosine 5'-monophosphate (AMP)80 °C, pH 11.3Significant degradation observed[10]

Note: The data for the modified dinucleotide phosphate suggests that the phosphate linkage is susceptible to hydrolysis, especially at neutral pH. The 2'-O-methyl group on this compound is expected to confer greater stability compared to an unmodified ribonucleotide.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for evaluating the stability of this compound in different solution conditions.

1. Materials

  • This compound

  • HPLC-grade water

  • Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate (B1201080) for alkaline conditions)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

2. Solution Preparation

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in HPLC-grade water.

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • For each condition to be tested (pH and temperature), dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

3. Incubation

  • Aliquot the prepared solutions into separate vials for each time point to be tested.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

4. HPLC Analysis

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from the corresponding vial.

  • Inject the sample into the HPLC system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.0) and methanol (B129727) or acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

5. Data Analysis

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of the remaining compound against time for each condition.

  • Calculate the degradation rate constant and the half-life from the data.

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. HPLC Analysis cluster_data 4. Data Analysis prep_stock Prepare Stock Solution (1 mg/mL in H2O) prep_samples Prepare Test Samples (Dilute stock in buffers) prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples incubate Incubate at Varying Temperatures prep_samples->incubate sample Sample at Time Points incubate->sample hplc Inject into HPLC sample->hplc detect UV Detection (260 nm) hplc->detect quantify Quantify Peak Area detect->quantify plot Plot % Remaining vs. Time quantify->plot calculate Calculate Half-life plot->calculate

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results degradation Degradation of 2'-O-Me-AMP start->degradation enzyme_inhibition Enzyme Inhibition by 2'-O-Me Group start->enzyme_inhibition pipetting_error Pipetting or Concentration Error start->pipetting_error check_stability Check Buffer pH & Temp Prepare Fresh Solutions Minimize Incubation degradation->check_stability check_enzyme Consult Literature Optimize Conditions Use Alternative Enzyme enzyme_inhibition->check_enzyme check_concentration Re-quantify Stock Prepare Fresh Stock Calibrate Pipettes pipetting_error->check_concentration

Caption: Troubleshooting logic for issues with this compound.

References

Technical Support Center: Sequencing 2'-O-methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-O-methylated RNA sequencing.

Frequently Asked Questions (FAQs)

Q1: What is 2'-O-methylation (Nm) and why is it challenging to sequence?

A1: 2'-O-methylation (Nm) is a common post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1][2] This modification is found in various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[1][3][4] The presence of a 2'-O-methyl group can cause steric hindrance for enzymes like reverse transcriptase, which is essential for converting RNA into cDNA for most sequencing library preparation protocols.[4][5] This hindrance can lead to stalling or pausing of the reverse transcriptase, resulting in truncated cDNA products and an underrepresentation of modified regions in the sequencing data.[5][6][7]

Q2: What are the common methods for sequencing 2'-O-methylated RNA?

A2: Several high-throughput sequencing methods have been developed to map 2'-O-methylation sites. The most common approaches are based on the chemical properties of the modification, such as resistance to alkaline hydrolysis or the tendency to cause reverse transcriptase stalling under specific conditions.[4][8] Key methods include:

  • RiboMethSeq: This method utilizes the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline cleavage.[9][10] Modified sites are identified as gaps in sequencing coverage.[4]

  • 2'-OMe-Seq: This technique relies on the principle that reverse transcriptase tends to stall or pause one nucleotide downstream of a 2'-O-methylated site, particularly at low deoxynucleotide triphosphate (dNTP) concentrations.[8][11]

  • Nm-Seq: This method involves periodate (B1199274) oxidation of the 3'-end of RNA fragments, which is blocked by a 3'-terminal 2'-O-methylation, allowing for the selective ligation of adapters to methylated fragments.[12][13]

  • Nanopore Direct RNA Sequencing: This emerging technology can directly detect 2'-O-methylation as the RNA molecule passes through a nanopore, based on characteristic changes in the electrical current signal.[14][15]

Q3: How do I choose the best sequencing method for my experiment?

A3: The choice of method depends on several factors, including the type of RNA being studied, the abundance of the RNA, the required resolution, and the available equipment.

  • For highly abundant RNAs like rRNA and tRNA, RiboMethSeq is a robust and widely used method.[9][11]

  • If you are interested in detecting low-abundance transcripts or have limited input material, methods like Nm-seq or techniques that rely on specific enrichment might be more suitable.[13]

  • For single-base resolution and the potential for simultaneous detection of other modifications, Nanopore Direct RNA Sequencing is a powerful, albeit newer, option.[14]

  • 2'-OMe-Seq is effective for identifying sites that cause strong reverse transcriptase stalling.[8]

Troubleshooting Guides

Issue 1: Low cDNA Yield or No Product

Symptom: After reverse transcription, you observe a very low concentration of cDNA or no visible band on a gel.

Possible Cause Recommended Solution
Reverse transcriptase stalling at 2'-O-methylated sites. The 2'-O-methyl group can block the progression of many standard reverse transcriptases.[5][6]Use an engineered reverse transcriptase: Employ an enzyme specifically designed to read through modified bases. Optimize reaction conditions: Increasing the dNTP concentration can sometimes help the reverse transcriptase overcome the stall.[5][6]
Poor RNA quality. Degraded RNA will lead to truncated and low-yield cDNA synthesis.Assess RNA integrity: Run your RNA sample on a denaturing gel or use a bioanalyzer to check the RNA integrity number (RIN). Ensure the RIN is high (ideally > 7).
Suboptimal primer annealing. Optimize annealing temperature: Perform a temperature gradient to find the optimal annealing temperature for your primers.
Issue 2: Truncated cDNA Products

Symptom: You observe shorter-than-expected cDNA products, often corresponding to the location of a known or suspected 2'-O-methylation site.

Possible Cause Recommended Solution
Reverse transcriptase stalling. This is a classic indicator of a 2'-O-methylated site, especially under low dNTP conditions.[7][11]Increase dNTP concentration: A higher concentration of dNTPs can promote read-through.[5][6] Use a different reverse transcriptase: Some reverse transcriptases have better processivity through modified regions.
Secondary structure in the RNA template. Complex RNA structures can impede reverse transcriptase.Increase reaction temperature: If using a thermostable reverse transcriptase, increasing the reaction temperature can help to denature secondary structures.[6] Add a denaturing agent: Incorporate agents like betaine (B1666868) or DMSO into the reaction mix to reduce RNA secondary structure.
Issue 3: Biased Representation of RNA in Sequencing Library

Symptom: Certain regions of your target RNA are underrepresented or completely absent in the final sequencing data.

Possible Cause Recommended Solution
Inefficient library preparation for modified RNA. Standard library preparation kits may not be suitable for 2'-O-methylated RNA due to enzyme inhibition.Use a specialized kit or protocol: Employ a library preparation method specifically designed for modified RNA, such as RiboMethSeq or Nm-seq.
PCR amplification bias. During the PCR amplification step of library preparation, shorter fragments (resulting from RT stalling) may be preferentially amplified.Optimize PCR cycles: Use the minimum number of PCR cycles necessary to generate sufficient library for sequencing. Use a high-fidelity polymerase: This can help to reduce amplification bias.

Experimental Protocols

Protocol 1: RiboMethSeq - Detection of 2'-O-Me Sites by Alkaline Hydrolysis

This protocol is adapted from the principles of RiboMethSeq, which identifies 2'-O-methylated sites based on their protection against alkaline cleavage.

1. RNA Fragmentation:

  • Start with 1-5 µg of high-quality total RNA.
  • Fragment the RNA using an alkaline fragmentation solution (e.g., sodium bicarbonate buffer, pH 9.2) at 95°C for a specific time, optimized to generate fragments in the desired size range (e.g., 50-100 nucleotides).
  • Neutralize the reaction and purify the fragmented RNA.

2. Library Preparation:

  • Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).
  • Ligate a 3' adapter to the RNA fragments using T4 RNA Ligase 2, truncated.
  • Perform reverse transcription using a primer complementary to the 3' adapter.
  • Ligate a 5' adapter to the cDNA.
  • Amplify the library by PCR using primers that anneal to the adapter sequences.

3. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.
  • Align the reads to the reference transcriptome.
  • Analyze the 5' and 3' end coverage of the reads. A drop in coverage at a specific site, compared to its neighbors, indicates protection from cleavage and thus a potential 2'-O-methylation.[9]

Protocol 2: 2'-OMe-Seq - Mapping Stalling Sites of Reverse Transcriptase

This protocol is based on the principle of reverse transcriptase stalling at low dNTP concentrations.

1. Reverse Transcription under Low and High dNTP Conditions:

  • Divide the total RNA sample into two tubes.
  • Set up two reverse transcription reactions with random hexamer primers.
  • In one reaction ("low dNTP"), use a low concentration of dNTPs (e.g., 4 µM).[8]
  • In the other reaction ("high dNTP"), use a standard, high concentration of dNTPs (e.g., 1 mM).[8]

2. Library Preparation:

  • Purify the cDNA from both reactions.
  • Ligate adapters to the 3' and 5' ends of the cDNA.
  • Amplify the libraries by PCR.

3. Sequencing and Data Analysis:

  • Sequence both the "low dNTP" and "high dNTP" libraries.
  • Align the reads to the reference transcriptome.
  • Identify sites where there is a significant accumulation of reverse transcription stops (read starts) in the "low dNTP" library compared to the "high dNTP" library. These sites correspond to potential 2'-O-methylations.[8]

Quantitative Data Summary

MethodInput RNA AmountResolutionPrincipleAdvantagesLimitations
RiboMethSeq 10 ng - 1 µgNucleotideResistance to alkaline hydrolysis[4][9]Quantitative, well-established for abundant RNAs.[4]Requires high sequencing depth, may have biases in highly structured regions.[10]
2'-OMe-Seq ~1 µgNucleotideRT stalling at low dNTPs[8][11]Good for identifying strong stall sites.May not detect all Nm sites, especially those that do not cause significant stalling.
Nm-Seq ≥1 µgSingle basePeriodate oxidation and ligation[12][13]Can detect low-abundance sites, suitable for small RNAs.[13]Can be technically challenging, potential for bias from enzymatic steps.[12]
Nanopore Sequencing VariesSingle baseDirect detection of current signal changes[14]Direct RNA sequencing, no amplification bias, can detect other modifications.[14]Higher error rate compared to short-read sequencing, bioinformatics is still developing.

Visualizations

experimental_workflow_RiboMethSeq cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis start Total RNA fragmentation Alkaline Fragmentation start->fragmentation ligation3 3' Adapter Ligation fragmentation->ligation3 rt Reverse Transcription ligation3->rt ligation5 5' Adapter Ligation rt->ligation5 pcr PCR Amplification ligation5->pcr seq Sequencing pcr->seq align Align Reads seq->align coverage Calculate Coverage align->coverage identify Identify Coverage Gaps (Nm Sites) coverage->identify

Caption: RiboMethSeq Experimental Workflow.

troubleshooting_logic start Low cDNA Yield? cause1 RT Stalling start->cause1 Yes cause2 Poor RNA Quality start->cause2 Yes solution1 Use Engineered RT Increase dNTPs cause1->solution1 solution2 Check RNA Integrity (RIN) cause2->solution2

Caption: Troubleshooting Low cDNA Yield.

References

Technical Support Center: Minimizing Bias in 2'-O-methyladenosine (Am) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bias in 2'-O-methyladenosine (Am) detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of bias in 2'-O-methyladenosine (Am) detection?

Bias in Am detection can arise from several sources, depending on the method used. Key sources include:

  • Isobaric Modifications: Am is isobaric with other modifications like N6-methyladenosine (m6A), meaning they have the same mass. This makes them difficult to distinguish using standard mass spectrometry based on the precursor ion mass alone.[1]

  • Antibody Cross-Reactivity: Antibodies raised against one modification may cross-react with others. For instance, some anti-m6A antibodies have been shown to interact with N6,2'-O-dimethyladenosine (m6Am), which contains both m6A and Am modifications.[1] This can lead to inaccurate quantification and localization of Am.

  • RNA Quality and Integrity: Degraded or contaminated RNA can significantly impact the accuracy of Am detection.[1] It is crucial to start with high-quality, intact RNA.[2]

  • Enzymatic Reaction Inefficiencies: Methods relying on enzymatic reactions, such as RNase H-based assays, can be affected by suboptimal enzyme activity or reaction conditions.[1][3]

  • Library Preparation and Sequencing Bias: Next-generation sequencing (NGS) methods can introduce biases during reverse transcription, PCR amplification, and adapter ligation, potentially leading to inaccurate quantification of Am.[4][5][6][7][8]

Q2: How can I distinguish 2'-O-methyladenosine (Am) from its isobaric modification N6-methyladenosine (m6A)?

Distinguishing between Am and m6A is a critical challenge. Several methodological approaches can be employed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard. While Am and m6A have identical precursor masses, their fragmentation patterns during collision-induced dissociation (CID) are distinct, allowing for their specific detection and quantification.[1]

  • Enzymatic Digestion Methods: Certain enzymes exhibit differential activity towards modified nucleotides. For example, RNase H cleavage is inhibited by the presence of a 2'-O-methyl group on the ribose, a property that can be exploited for detection.[1][3]

  • High-Resolution Liquid Chromatography: Optimizing the liquid chromatography method, for instance by adjusting the gradient profile or using different stationary phases like hydrophilic interaction liquid chromatography (HILIC), can achieve chromatographic separation of the isomers.[1][9]

  • Direct RNA Sequencing: Nanopore sequencing offers a promising approach for the direct detection of RNA modifications, as the passage of a modified base through the nanopore generates a distinct electrical signal.[1]

Q3: What are the best practices for validating the specificity of an antibody for 2'-O-methyladenosine (Am)?

Due to the potential for cross-reactivity, stringent antibody validation is essential.[1][4][10] Best practices include:

  • Dot Blot Assays: Perform dot blot assays using synthetic RNA oligonucleotides containing the specific modifications of interest (e.g., Am, m6A, and unmodified adenosine) to test for antibody specificity and cross-reactivity.[1]

  • Use of Controls: Include positive and negative controls in your experiments. A negative control could be RNA from a cell line where the writer enzyme (methyltransferase) for the target modification has been knocked out.[1]

  • Orthogonal Validation: Confirm findings from antibody-based methods (like MeRIP-seq) with an independent, antibody-free method such as LC-MS/MS or an enzymatic assay.[1]

  • Competition Assays: Perform competition experiments where the antibody is pre-incubated with free modified nucleosides to demonstrate specific binding.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Am Quantification by LC-MS/MS
Possible Cause Troubleshooting Steps
Poor RNA Quality Assess RNA integrity using a Bioanalyzer or gel electrophoresis. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[2] Use a robust RNA isolation method like TRIzol reagent or a commercial kit.[2]
Incomplete RNA Digestion Ensure complete enzymatic digestion of RNA to nucleosides by optimizing enzyme concentrations (nuclease P1 and alkaline phosphatase) and incubation times.[2]
Sample Loss During Preparation Be meticulous during sample preparation steps like protein precipitation and supernatant transfer.[11] Consider using a stable isotope-labeled internal standard to normalize for sample loss.[11]
Suboptimal LC-MS/MS Parameters Optimize LC gradient, flow rate, and MS parameters (e.g., MRM transitions). A common MRM transition for Am is m/z 282.1 → 136.1.[11]
Low Abundance of Am For samples with low expected Am levels, start with a sufficient amount of high-quality RNA.[1] Consider enriching for the RNA species of interest if applicable.[1]
Issue 2: Suspected Cross-Reactivity in Antibody-Based Detection (e.g., MeRIP-seq)
Possible Cause Troubleshooting Steps
Non-specific Antibody Binding Validate antibody specificity using dot blots with synthetic oligos containing Am, m6A, and other relevant modifications.[1]
Detection of an Isobaric Modification Confirm the identity of the detected modification using an orthogonal method like LC-MS/MS.[1]
DNA Contamination Treat RNA samples with DNase to remove any contaminating DNA, as some modifications can be present in both RNA and DNA.[1]
Lack of Proper Controls Include a negative control, such as RNA from a knockout cell line for the specific methyltransferase, to ensure the signal is dependent on the modification of interest.[1]

Quantitative Data Summary

The performance of different analytical methods for Am detection varies in terms of sensitivity and throughput.

Table 1: Performance Characteristics of Analytical Methods for 2'-O-Methyladenosine Quantification

Parameter LC-MS/MS HPLC-UV Capillary Electrophoresis (CE-UV) Immunoassays (e.g., ELISA)
Limit of Detection (LOD) Low nM to pM range[11]µM to high nM range[11]~2 µM[11]ng/mL range (antibody dependent)[11]
Selectivity Very HighModerateHighVariable (depends on antibody)
Throughput ModerateModerateHighHigh
Quantification AbsoluteRelative/AbsoluteRelative/AbsoluteRelative

Experimental Protocols

Protocol 1: RNA Digestion for LC-MS/MS Analysis

This protocol outlines the enzymatic digestion of RNA into single nucleosides for subsequent quantification by LC-MS/MS.

  • RNA Isolation: Isolate total RNA from cells or tissues using a method that yields high-quality, intact RNA, such as TRIzol extraction.[2] Assess RNA purity and concentration using a NanoDrop spectrophotometer.[2]

  • Enzymatic Digestion:

    • To your RNA sample, add nuclease P1 (e.g., 2 units) and incubate at 42°C for 2 hours.[2]

    • Add bacterial alkaline phosphatase (e.g., 1 unit) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.[2]

  • Sample Cleanup: Remove the enzymes by passing the digest through a 3K Nanosep spinning column or by chloroform (B151607) extraction.[2]

  • Drying and Reconstitution: Dry the resulting aqueous layer in a vacuum centrifuge.[2] Reconstitute the dried nucleosides in an appropriate volume of the initial LC mobile phase (e.g., 0.1% formic acid in water).[2]

Protocol 2: RNase H-Based Detection of 2'-O-Methylation

This method utilizes the inhibition of RNase H cleavage by a 2'-O-methyl group on the RNA strand of an RNA/DNA hybrid.[3]

  • Probe Design: Design a chimeric DNA-RNA-DNA probe that is complementary to the target RNA sequence. The RNA portion of the probe should be positioned opposite the suspected methylation site.[3]

  • Hybridization: Hybridize the probe to the target RNA sample.[3]

  • RNase H Digestion: Treat the RNA/probe hybrid with RNase H. Cleavage will be inhibited if the target site is 2'-O-methylated.[3]

  • Analysis: Analyze the cleavage products using methods like quantitative PCR (qPCR), northern blotting, or primer extension to determine the extent of cleavage and thus the methylation status.[3]

Visualizations

experimental_workflow Workflow for Minimizing Bias in Am Detection cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_validation Bias Minimization & Validation start Start with High-Quality Intact RNA dnase DNase Treatment start->dnase quantify RNA Quantification and Quality Control dnase->quantify lcms LC-MS/MS (Gold Standard) quantify->lcms antibody Antibody-Based (e.g., MeRIP) quantify->antibody enzyme Enzymatic Assay (e.g., RNase H) quantify->enzyme isobar Address Isobaric Interference (m6A) lcms->isobar ab_val Antibody Specificity Validation (Dot Blot) antibody->ab_val controls Use of Positive & Negative Controls antibody->controls enzyme->controls orthogonal Orthogonal Method Validation isobar->orthogonal ab_val->orthogonal controls->orthogonal end end orthogonal->end Reliable Am Quantification

Caption: A logical workflow for minimizing bias in 2'-O-methyladenosine detection experiments.

lc_ms_workflow LC-MS/MS Workflow for Am vs. m6A Differentiation rna_sample Total RNA or mRNA digestion Enzymatic Digestion to Nucleosides rna_sample->digestion lc_separation Liquid Chromatography (e.g., HILIC) digestion->lc_separation ms_detection Mass Spectrometry (Precursor Ion Scan) lc_separation->ms_detection cid Collision-Induced Dissociation (CID) ms_detection->cid Select Isobaric Precursor (m/z 282.1) fragmentation Distinct Fragmentation Patterns cid->fragmentation am_quant Quantify Am (m/z 282.1 -> 136.1) fragmentation->am_quant m6a_quant Quantify m6A (m/z 282.1 -> 150.0) fragmentation->m6a_quant

Caption: Workflow for distinguishing Am and m6A using liquid chromatography-tandem mass spectrometry.

References

Technical Support Center: Optimizing Enzyme Assays with 2'-O-Methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2'-O-methyladenosine in enzymatic assays. The following resources offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate the optimization of your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2'-O-methyladenosine in the context of enzyme assays?

A1: 2'-O-methyladenosine (2'-OMeA) is a modified nucleoside that primarily functions as a modulator of enzyme activity. It is known to be an inhibitor of protein synthesis by targeting RNA polymerase and can also inhibit viral replication by affecting enzymes like ribonucleotide reductase.[1] In the context of drug discovery, derivatives of 2'-O-methyladenosine are developed as inhibitors of viral RNA translation and replication.[2]

Q2: What are the key considerations when optimizing buffer conditions for an enzyme assay involving 2'-O-methyladenosine or its analogs?

A2: The most critical parameters to optimize in an enzyme assay buffer are pH, the type of buffer system, ionic strength, and the concentration of any necessary cofactors. The optimal pH can vary significantly between enzymes, so a pH titration is highly recommended.[3] The choice of buffer (e.g., Tris-HCl, HEPES, Phosphate) can also influence enzyme activity.[3][4] Ionic strength, typically adjusted with NaCl or KCl, can affect enzyme stability and substrate binding.[3][4] Finally, many enzymes require specific cofactors, such as Mg²⁺ or ATP, for their activity.[3]

Q3: My enzymatic reaction progress curve is non-linear. What are the potential causes and solutions when working with methyltransferases?

A3: A non-linear reaction curve can arise from several factors. One common cause is product inhibition, where the accumulation of S-adenosylhomocysteine (SAH), a product of methyltransferase activity, inhibits the enzyme.[4] To address this, it is best to measure initial velocities at low substrate conversion (under 15%). Another cause can be substrate depletion if the initial substrate concentration is too low.[4] Using a substrate concentration at or above the Michaelis constant (Km) is recommended.[4] Enzyme instability under the assay conditions can also lead to non-linearity; in such cases, shortening the incubation time and increasing the enzyme concentration may be necessary.[4]

Q4: I am observing low or no enzyme activity in my 2'-O-methyladenosine methyltransferase assay. What should I troubleshoot?

A4: Low or no enzyme activity is a frequent issue. First, verify the integrity and concentration of your enzyme, as improper storage or multiple freeze-thaw cycles can lead to loss of activity.[4] It is also important to ensure that the RNA substrate is not degraded and is at an optimal concentration.[4] The concentration of the methyl donor, S-adenosylmethionine (SAM), should also be optimized; a concentration around the Km is often used for inhibitor screening.[4] Finally, confirm that the buffer conditions, including pH and salt concentration, are optimal for your specific enzyme.[4]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

  • Possible Cause: The fluorescent probe or substrate may be unstable or prone to non-specific binding, leading to a high signal in the absence of enzyme activity.

  • Solution:

    • Test the stability of your fluorescent probe under the assay conditions without the enzyme.

    • Optimize the concentration of the fluorescent probe to minimize background while maintaining a sufficient signal-to-noise ratio.

    • In assays with washing steps, increase the number of washes or the volume of wash buffer to remove unbound reagents.[4]

    • Consider including a quencher in the reaction mixture that is consumed or displaced as the reaction proceeds.

Issue 2: Low or No Signal in Enzymatic Assays for 2'-O-Methylation

  • Possible Cause: The abundance of the 2'-O-methylated RNA in the sample may be too low for detection. The enzymatic reaction itself may be inefficient, or the RNA sample could be degraded.[5]

  • Solution:

    • Assess the integrity and quantity of your input RNA using methods like gel electrophoresis or a Bioanalyzer.[5]

    • Optimize the buffer conditions, including pH and temperature, to ensure the enzyme is functioning optimally.[5]

    • Include positive and negative controls to validate that the assay is working as expected.[5]

    • If using an antibody-based method, validate the specificity of the antibody to avoid false negatives.[5]

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Variability in reagent preparation, pipetting inaccuracies, or fluctuations in incubation temperature can all contribute to inconsistent results.

  • Solution:

    • Prepare a master mix of reagents to minimize pipetting errors between wells.

    • Ensure all reagents are completely thawed and mixed before use.

    • Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment.[3]

    • Calibrate pipettes regularly to ensure accurate dispensing of reagents.[3]

Data Presentation

Table 1: Typical Reaction Component Concentrations for 2'-O-Methyladenosine Methyltransferase Assays

ComponentTypical Starting ConcentrationNotes
2'-O-Methyladenosine Methyltransferase50 - 500 nMTitrate to find a concentration that results in a linear reaction rate.[4]
RNA Substrate1 - 10 µMShould be at or above the Km, if known.[4]
S-adenosylmethionine (SAM)1 - 100 µMFor inhibitor screening, a concentration around the Km is often used.[4]

Table 2: Recommended Starting Buffer Conditions for Methyltransferase Assays

ParameterTypical RangeNotes
pH7.0 - 8.5The optimal pH can be enzyme-specific; a pH titration is recommended.[4]
Buffer SystemTris-HCl, HEPESA concentration of 20-50 mM is common.[4]
Salt (KCl or NaCl)50 - 200 mMSome enzymes may be inhibited by high salt concentrations.[4]
Dithiothreitol (DTT)1 - 5 mMA reducing agent to maintain enzyme stability.
MgCl₂1 - 10 mMOften required as a cofactor.

Table 3: IC₅₀ Values of Selected Small Molecule Inhibitors of m⁶A Modifying Enzymes

InhibitorTarget EnzymeIC₅₀ (in vitro)Assay Type
STM2457METTL3/1416.9 nMRF/MS Assay
QuercetinMETTL32.73 µMIn vitro METTL3 activity assay
LuteolinMETTL36.23 µMIn vitro METTL3 activity assay
Meclofenamic Acid (MA)FTO12.5 ± 1.8 µMFluorescence Enzymatic Inhibition Assay
Compound 1METTL1625.82 ± 17.19 nMm6A antibody-based ELISA assay

(Data compiled from literature sources)[6]

Experimental Protocols

Protocol 1: Fluorescence-Based Coupled Assay for Methyltransferase Activity

This protocol is based on the detection of S-adenosylhomocysteine (SAH), a product of the methyltransferase reaction, using a coupled enzyme system that generates a fluorescent signal.

Materials:

  • Recombinant 2'-O-methyladenosine methyltransferase

  • RNA substrate

  • S-adenosylmethionine (SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • SAH detection kit (commercially available, typically contains coupling enzymes and a fluorescent probe)

  • 384-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a Standard Curve:

    • Perform a serial dilution of SAH in the assay buffer to create a standard curve (e.g., from 10 µM down to 0 µM).[4]

  • Reaction Setup:

    • In the wells of the microplate, add the assay components in the following order:

      • Assay Buffer

      • RNA substrate (to the desired final concentration)

      • 2'-O-Methyladenosine methyltransferase (to the desired final concentration)

    • Include negative controls (no enzyme) and positive controls (if available).[4]

  • Initiate the Reaction:

    • Add SAM to each well to start the reaction.[4]

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).[4]

  • SAH Detection:

    • Stop the methyltransferase reaction according to the SAH detection kit manufacturer's instructions.

    • Add the detection reagents from the kit to each well.

    • Incubate at room temperature, protected from light, to allow for signal development.[4]

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.[4]

    • Subtract the background fluorescence from the no-enzyme control.

    • Use the SAH standard curve to convert the fluorescence readings into the concentration of SAH produced.

    • Calculate the enzyme activity.

Protocol 2: High-Throughput Screening for Inhibitors of FTO Demethylase Activity

This protocol is a fluorescence-based assay to screen for inhibitors of the FTO (fat mass and obesity-associated protein) demethylase.

Materials:

  • Recombinant FTO protein

  • Assay Buffer: 50 mM HEPES (pH 6), 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, and 2 mM L-ascorbate in RNase-free water.[6]

  • m⁶A-containing fluorescent RNA substrate

  • Read Buffer: 250 mM HEPES (pH 9), 1 M KCl, 40 mM MgCl₂.[6]

  • Fluorescent dye that binds to the demethylated RNA substrate

  • Test compounds

  • 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • In a microplate, add the FTO protein and the m⁶A-containing fluorescent RNA substrate to the Assay Buffer.

    • Add the test inhibitors at various concentrations. Ensure the final DMSO concentration is consistent across all wells.[6]

  • Incubation:

    • Incubate the reactions for 2 hours at room temperature.[6]

  • Signal Development:

    • Add the Read Buffer containing the fluorescent dye to the reaction mixture.

    • Incubate for an additional 2 hours at room temperature to allow the dye to bind to the demethylated RNA.[6]

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.[6]

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ values for active compounds.

Mandatory Visualizations

m6A_pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/METTL14 mRNA_m6A mRNA (m6A) METTL3_14->mRNA_m6A FTO FTO mRNA_A mRNA (A) FTO->mRNA_A ALKBH5 ALKBH5 ALKBH5->mRNA_A YTHDF YTHDF1/2/3 downstream Downstream Effects (Stability, Splicing, Translation) YTHDF->downstream mRNA_A->METTL3_14 Methylation mRNA_m6A->FTO Demethylation mRNA_m6A->ALKBH5 Demethylation mRNA_m6A->YTHDF Recognition

Caption: The m⁶A RNA methylation pathway, regulated by "writer," "eraser," and "reader" proteins.

inhibitor_screening_workflow start Start: Compound Library hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation (Orthogonal Assays) hit_id->hit_val sar Structure-Activity Relationship (SAR) and Lead Optimization hit_val->sar adme_tox In Vitro ADME/Tox sar->adme_tox in_vivo In Vivo Efficacy and PK/PD adme_tox->in_vivo candidate Candidate Drug in_vivo->candidate

Caption: A generalized experimental workflow for small molecule inhibitor screening and development.

References

Technical Support Center: Purification of 2'-O-methylated RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2'-O-methylated (2'-O-Me) RNA transcripts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of these modified RNAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying in vitro transcribed 2'-O-methylated RNA?

A1: Standard RNA purification techniques are often employed for 2'-O-methylated transcripts. These include:

  • Lithium Chloride (LiCl) Precipitation: Effective for removing the majority of unincorporated nucleotides (NTPs) and enzymes. However, it is less efficient for RNAs shorter than 300 bases or at concentrations below 0.1 mg/mL.[1]

  • Phenol-Chloroform Extraction followed by Ethanol (B145695) Precipitation: A traditional method for removing proteins and most free nucleotides.[1][2]

  • Spin Column-Based Chromatography: A rapid and convenient method for removing unincorporated nucleotides, proteins, and salts. The choice of column will depend on the size of the RNA transcript.[3][4]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Recommended when the absolute full-length, high-purity RNA is required, as it effectively separates truncated products.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for synthetic oligonucleotides and can be scaled up for larger quantities. Ion-pair reversed-phase HPLC is a common approach.[5]

Q2: Does the 2'-O-methylation modification interfere with standard RNA purification methods?

A2: The 2'-O-methyl group can influence the physicochemical properties of RNA, which may have implications for purification:

  • Structural Stability: 2'-O-methylation stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[6][7] This can make the RNA more resistant to degradation but may also affect its interaction with purification matrices.

  • Silica (B1680970) Column Binding: While there is limited direct evidence on the impact of 2'-O-methylation on binding to silica columns, it is known that silica-based methods can have a bias towards RNA with high GC content and are less effective at isolating small RNAs (<200 nt).[8] The structural changes induced by 2'-O-methylation could potentially alter binding efficiency, though this is not a commonly reported issue.

  • Phase Separation: Recent studies have shown that 2'-O-methylation can lower the driving force for RNA liquid-liquid phase separation.[9] This property is more relevant to cellular processes but highlights the altered biophysical nature of the modified RNA.

Q3: How can I separate site-specifically 2'-O-methylated RNA from its unmodified counterpart?

A3: Separating a mixed population of modified and unmodified transcripts can be challenging. A specialized method utilizing RNase H has been shown to be effective. This method is based on the principle that a 2'-O-methylation can interfere with the formation of a stable RNA-DNA hybrid, thus protecting the RNA from cleavage by RNase H. The unmodified RNA will form a stable hybrid with a complementary DNA oligonucleotide and be subsequently degraded by RNase H, allowing for the purification of the intact, modified transcript.[10]

Q4: What are the best practices for handling 2'-O-methylated RNA to ensure its integrity during purification?

A4: As with any RNA work, preventing degradation by RNases is critical. Key practices include:

  • Using a dedicated, RNase-free workspace.

  • Wearing gloves and changing them frequently.

  • Using certified RNase-free reagents, plasticware, and pipette tips.

  • Storing purified RNA at –20°C for short-term or –70°C for long-term storage.[1]

  • Adding an RNase inhibitor to reactions when appropriate.

Troubleshooting Guides

Issue 1: Low Yield of Purified 2'-O-methylated RNA
Possible Cause Suggested Solution
Inefficient Precipitation (LiCl or Ethanol) For RNAs <300 nucleotides, LiCl precipitation is known to be inefficient.[1] Consider using a spin column designed for small RNAs or perform ethanol precipitation with a co-precipitant like GlycoBlue™. For ethanol precipitation, ensure incubation at -20°C for at least 30 minutes.[2]
Incomplete Elution from Spin Column Ensure the elution buffer (nuclease-free water or elution buffer) is applied directly to the center of the silica membrane. For potentially highly structured 2'-O-methylated RNA, consider a two-step elution or increasing the incubation time with the elution buffer on the column.
RNA Degradation RNase contamination is a likely culprit. Ensure strict RNase-free techniques are followed. If starting from tissue, ensure rapid homogenization in a lysis buffer containing guanidine (B92328) salts to inactivate RNases.
Poor Recovery from PAGE Gel The process of crushing the gel slice and eluting the RNA can lead to loss. Ensure the gel slice is thoroughly crushed and allow for sufficient elution time (e.g., overnight).
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Contamination with Unincorporated NTPs LiCl precipitation is effective at removing most NTPs.[1] Alternatively, use a spin column with an appropriate size cutoff. For complete removal, HPLC or PAGE purification is recommended.[3]
Presence of Template DNA After in vitro transcription, it is crucial to perform a DNase I digestion step. Ensure the DNase I is RNase-free and is subsequently inactivated or removed (e.g., through heat inactivation followed by EDTA addition or column purification).
Protein Contamination (e.g., enzymes from IVT) Phenol-chloroform extraction is a robust method for removing proteins.[1][2] Spin columns are also effective at removing enzymatic contaminants.[4]
Presence of Truncated RNA Species Standard precipitation and column methods do not effectively remove shorter RNA fragments. For applications requiring full-length transcripts, purification by denaturing PAGE is the most effective method.[1]
Issue 3: Difficulty Separating Modified from Unmodified RNA
Possible Cause Suggested Solution
Similar Migration on Gels A single methyl group often does not sufficiently alter the charge-to-mass ratio for effective separation by standard PAGE.
Co-elution in Chromatography The slight change in hydrophobicity from a single 2'-O-methylation may not be enough for baseline separation from the unmodified transcript using standard HPLC protocols.
Ineffective RNase H-based Separation The DNA oligonucleotide used for hybridization may not be optimal. Ensure the oligo is designed to be perfectly complementary to the target region. The efficiency of RNase H cleavage can be influenced by the specific sequence context.

Quantitative Data Summary

The following table summarizes the results from an exemplary preparative HPLC purification of a 22-mer all-2'-O-methylated RNA oligonucleotide.

Table 1: Preparative HPLC Purification of a 2'-O-methylated RNA Oligonucleotide

ParameterValue
Sample Crude synthetic 22-mer all-2'-O-methylated RNA
Column Agilent PLRP-S, 25 x 150 mm, 8 µm
Mobile Phase A Acetic acid and hexylamine (B90201) in water, pH 7 (with 10% w/v urea)
Mobile Phase B Acetonitrile
Flow Rate 25 mL/min
Total Sample Loaded 20 mg
Purity of Main Fraction >95% (as determined by analytical HPLC)
Data adapted from Agilent Technologies Application Note, 2021.[5]

Experimental Protocols & Workflows

Protocol 1: General Purification of in vitro Transcribed 2'-O-methylated RNA via LiCl Precipitation

This protocol is suitable for the rapid purification of 2'-O-methylated RNA transcripts longer than 300 nucleotides.[1]

  • Reaction Volume Adjustment: Adjust the final volume of your in vitro transcription reaction to 50 µL with nuclease-free water.

  • LiCl Addition: Add 25 µL of LiCl solution (e.g., 7.5 M LiCl, 10 mM EDTA) and mix thoroughly.

  • Incubation: Incubate the mixture at -20°C for 30 minutes.

  • Pelleting: Centrifuge at 4°C for 15 minutes at maximum speed to pellet the RNA.

  • Supernatant Removal: Carefully decant or pipette off the supernatant.

  • Ethanol Wash: Add 500 µL of cold 70% ethanol to wash the pellet. Centrifuge at 4°C for 10 minutes.

  • Final Wash and Dry: Carefully remove the ethanol. Briefly spin the tube again to collect any residual liquid at the bottom and remove it with a fine pipette tip. Air-dry the pellet.

  • Resuspension: Resuspend the RNA pellet in a suitable volume of nuclease-free water or an appropriate storage buffer (e.g., 0.1 mM EDTA).

  • Solubilization: Heat at 65°C for 5-10 minutes to ensure the RNA is fully dissolved.

  • Storage: Store the purified RNA at -20°C or below.

LiCl_Purification_Workflow cluster_protocol LiCl Precipitation Workflow start In Vitro Transcription Reaction (50 µL) add_licl Add 25 µL LiCl Solution Mix well start->add_licl incubate Incubate at -20°C for 30 min add_licl->incubate centrifuge1 Centrifuge at 4°C for 15 min incubate->centrifuge1 remove_supernatant Remove Supernatant centrifuge1->remove_supernatant wash Wash with 500 µL cold 70% Ethanol remove_supernatant->wash centrifuge2 Centrifuge at 4°C for 10 min wash->centrifuge2 remove_ethanol Remove Ethanol centrifuge2->remove_ethanol air_dry Air-dry Pellet remove_ethanol->air_dry resuspend Resuspend in Nuclease-Free Water air_dry->resuspend end_node Purified 2'-O-Me RNA resuspend->end_node

Workflow for LiCl precipitation of 2'-O-methylated RNA.
Protocol 2: Affinity Purification of Site-Specifically 2'-O-methylated RNA using RNase H

This method selectively degrades the unmodified RNA population, allowing for the enrichment of the 2'-O-methylated transcript.[10]

  • Hybridization: In a sterile, RNase-free tube, combine the mixed population of RNA (containing both modified and unmodified transcripts) with a 1.5 to 2-fold molar excess of a DNA oligonucleotide that is complementary to the region containing the 2'-O-methylated site.

  • Annealing: Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.

  • RNase H Digestion: Add RNase H buffer and RNase H enzyme to the reaction mixture. Incubate at 37°C for 20-30 minutes. The RNase H will cleave the RNA strand of the RNA-DNA hybrids.

  • Enzyme Inactivation: Stop the reaction by adding EDTA to chelate Mg²⁺ ions, which are essential for RNase H activity.

  • Purification of Modified RNA: The resulting mixture will contain the intact 2'-O-methylated RNA and cleaved fragments of the unmodified RNA. Purify the full-length, intact 2'-O-methylated RNA using denaturing PAGE, a suitable spin column, or ethanol precipitation.

  • Quality Control: Analyze the purified RNA on a denaturing gel to confirm the removal of the cleaved, unmodified fragments.

RNaseH_Purification_Workflow cluster_protocol RNase H-based Purification Workflow start Mixed Population of RNA (2'-O-Me and Unmodified) hybridize Hybridize with Complementary DNA Oligo start->hybridize rnaseh Add RNase H Enzyme Incubate at 37°C hybridize->rnaseh cleavage Unmodified RNA is Cleaved 2'-O-Me RNA is Protected rnaseh->cleavage purify Purify Full-Length RNA (e.g., PAGE or Spin Column) cleavage->purify end_node Enriched 2'-O-Me RNA purify->end_node

Workflow for selective purification of 2'-O-Me RNA.

References

Technical Support Center: Synthesis and Application of 2'-O-Methyladenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and application of 2'-O-methyladenosine (2'-OMe-A) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and experimental use of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield during the synthesis of oligonucleotides containing 2'-O-methyladenosine?

A1: Low overall yield in the solid-phase synthesis of 2'-OMe-A containing oligonucleotides is a frequent issue. The primary culprits are typically:

  • Suboptimal Coupling Efficiency: 2'-O-methylated phosphoramidites are more sterically hindered than standard DNA or RNA monomers, which can lead to lower coupling efficiency. A small decrease in efficiency at each step results in a significant reduction in the final yield of the full-length product.[1]

  • Moisture Contamination: Phosphoramidites are highly sensitive to moisture. The presence of water in solvents like acetonitrile (B52724), on the solid support, or in the gas lines can hydrolyze the phosphoramidite (B1245037), rendering it inactive for coupling.[1]

  • Degraded Reagents: Phosphoramidites, activators, and other synthesis reagents can degrade over time, even with proper storage. Using fresh, high-quality reagents is crucial for optimal performance.[1]

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step leads to the elongation of these "failure sequences" in subsequent cycles. This results in a complex mixture of shorter oligonucleotides (n-1, n-2, etc.) and reduces the yield of the desired full-length product.[1]

Q2: I'm observing a significant n-1 peak in my HPLC analysis after synthesizing a 2'-OMe-A oligonucleotide. What is the likely cause and how can I fix it?

A2: The presence of a prominent n-1 peak, representing the desired sequence missing one nucleotide, is a strong indicator of a problem during the synthesis cycle.

  • Low Coupling Efficiency: This is the most common cause of n-1 impurities. If the 2'-OMe-A phosphoramidite (or any other phosphoramidite in the sequence) does not couple efficiently, the unreacted 5'-hydroxyl group on the growing oligonucleotide chain will be capped in the subsequent step, resulting in a truncated sequence.[1] To address this, extend the coupling time for the 2'-OMe-A phosphoramidite and ensure that both the phosphoramidite and the activator are fresh and anhydrous.[1]

  • Inefficient Capping: While less common, if the capping step itself is inefficient, the unreacted 5'-hydroxyl group from a failed coupling can be available for coupling in the next cycle. This can lead to a deletion of one nucleotide within the sequence. Verify that your capping solutions are fresh and being delivered correctly by the synthesizer.[1]

Q3: What are the main challenges in the direct 2'-O-methylation of adenosine (B11128) and its analogs?

A3: Direct methylation of adenosine presents a significant challenge in achieving regioselectivity. The ribose sugar has two secondary hydroxyl groups at the 2' and 3' positions, which have similar reactivity.

  • Formation of Isomers: Methylation reactions often yield a mixture of 2'-O-methyl and 3'-O-methyl isomers.[2][3] While certain conditions can favor the 2'-isomer, separation of these closely related products can be challenging and often requires careful chromatography or crystallization.[2][3]

  • Byproduct Formation: Besides the desired monomethylated products, dimethylated (2',3'-di-O-methyl) and base-methylated (e.g., N6-methyl) byproducts can also be formed, further complicating the purification process and reducing the yield of the target compound.[2][3]

Q4: How do protecting groups influence the synthesis of 2'-O-methyladenosine analogs?

A4: Protecting groups are crucial for directing the methylation to the desired 2'-hydroxyl group and preventing unwanted side reactions on other functional groups (3'- and 5'-hydroxyls, and the exocyclic amino group of adenine). The choice of protecting groups can significantly impact the overall efficiency and yield of the synthesis.

  • Orthogonal Protection: An effective protecting group strategy involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. This allows for the selective deprotection of the 2'-hydroxyl for methylation, while other positions remain protected.

  • Impact on Reactivity: The nature of the protecting groups can also influence the reactivity of the molecule. For instance, bulky protecting groups on the 3' and 5' positions can sterically hinder the approach of the methylating agent to the 2'-hydroxyl group.

Troubleshooting Guides

Synthesis of 2'-O-Methyladenosine Analogs
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 2'-O-Methylated Product Incomplete reaction; degradation of starting material or reagents; suboptimal reaction conditions (temperature, time, solvent).Ensure all reagents and solvents are anhydrous. Optimize reaction time and temperature. Consider using a more reactive methylating agent.
Formation of Multiple Products (Isomers and Byproducts) Lack of regioselectivity in methylation; side reactions on other functional groups.Employ a robust protecting group strategy to block other reactive sites. Optimize reaction conditions to favor 2'-O-methylation (e.g., using specific bases or catalysts). Utilize purification techniques like column chromatography or HPLC to separate isomers.
Difficulty in Removing Protecting Groups Incomplete deprotection reaction; degradation of the product under deprotection conditions.Ensure the correct deprotection conditions (reagents, temperature, time) are used for the specific protecting groups. Monitor the reaction progress by TLC or LC-MS. If the product is sensitive to the deprotection conditions, consider using milder protecting groups.
Product Degradation during Purification Instability of the analog under purification conditions (e.g., on silica (B1680970) gel).Use alternative purification methods such as preparative HPLC with a suitable column and mobile phase. Minimize the exposure of the compound to harsh conditions.
Oligonucleotide Synthesis Incorporating 2'-OMe-A
Problem Potential Cause(s) Troubleshooting Steps
Low Overall Synthesis Yield Low coupling efficiency of the 2'-OMe-A phosphoramidite; moisture in reagents or lines; degraded phosphoramidite or activator.Extend the coupling time for the 2'-OMe-A monomer.[1] Use fresh, anhydrous acetonitrile and ensure all reagents are dry.[1] Use a fresh bottle of activator.
Prominent n-1 Peak in Final Product Inefficient coupling of one or more monomers.Optimize the coupling step for the problematic monomer by extending the coupling time.[1] Double-check the concentration and freshness of the phosphoramidite and activator solutions.
Broad or Tailing Peaks in HPLC Incomplete deprotection; presence of failure sequences.Ensure complete deprotection by following the recommended time and temperature for the specific protecting groups used. Optimize the purification protocol to better resolve the full-length product from shorter sequences.

Quantitative Data Summary

Table 1: Comparison of Direct Methylation Methods for Adenosine

Methylating Agent Base/Solvent Reaction Conditions Product Ratio (2'-O-Me : 3'-O-Me) Overall Yield of 2'-O-Me-A Reference
Methyl Iodide (CH₃I)Anhydrous Alkaline Medium0°C, 4 h8 : 1~42%[2][3]
Methyl Iodide (CH₃I)NaHNot specifiedNot specifiedHigh yield (for 2-amino-6-chloropurine (B14584) riboside precursor)[3]

Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: Direct Methylation of Adenosine with Methyl Iodide

This protocol describes a method for the direct methylation of adenosine, which preferentially yields the 2'-O-methylated product.[2][3]

Materials:

  • Adenosine

  • Methyl Iodide (CH₃I)

  • Anhydrous alkaline medium (e.g., sodium hydride in anhydrous dimethylformamide)

  • Silica gel for column chromatography

  • Ethanol (B145695) for crystallization

Procedure:

  • Dissolve adenosine in the anhydrous alkaline medium under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methyl iodide to the reaction mixture with stirring.

  • Maintain the reaction at 0°C for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the monomethylated adenosine isomers from dimethylated byproducts and unreacted starting material.

  • Further purify the mixture of 2'-O- and 3'-O-methylated isomers by crystallization from ethanol to obtain pure 2'-O-methyladenosine.

Expected Outcome:

This reaction typically yields a mixture of monomethylated products (around 64% total), with a ratio of 2'-O- to 3'-O-methyladenosine of approximately 8:1.[2][3] Side products include dimethylated adenosine. The overall isolated yield of pure 2'-O-methyladenosine is approximately 42%.[2][3]

Visualizations

Experimental Workflow for Synthesis of 2'-O-Methyladenosine Analogs

experimental_workflow start Starting Adenosine Analog protect Protection of 3', 5', and Base Functional Groups start->protect methylate Selective 2'-O-Methylation protect->methylate deprotect Deprotection of Functional Groups methylate->deprotect purify Purification of 2'-O-Methylated Analog deprotect->purify end Final Product purify->end

Caption: General workflow for the synthesis of 2'-O-methylated nucleosides.

Signaling Pathway: Evasion of Innate Immunity by 2'-O-Methylated Viral RNA

signaling_pathway cluster_virus Viral RNA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unmodified vRNA Unmodified vRNA MDA5 MDA5 Unmodified vRNA->MDA5 Recognized 2'-OMe-A vRNA 2'-OMe-A vRNA 2'-OMe-A vRNA->MDA5 Evades Recognition MAVS MAVS MDA5->MAVS Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferon Type I Interferon (IFN) Production pIRF3->Interferon Translocates & Induces

Caption: MDA5 signaling pathway and its evasion by 2'-O-methylated viral RNA.

References

How to assess the purity of 2'-O-methyladenosine 5'-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2'-O-methyladenosine 5'-phosphate

This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the purity of this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound? A1: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P).[1][2]

Q2: What is a typical acceptable purity level for this compound in a research setting? A2: For most research applications, a purity of ≥95% is considered acceptable.[3] For more sensitive applications, such as in the synthesis of therapeutic oligonucleotides, a higher purity of ≥98% may be required.[2][4]

Q3: How can I confirm the molecular identity and weight of my sample? A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the best method for confirming the molecular weight.[5] In positive ion mode, you should look for the protonated molecule [M+H]⁺. The expected molecular formula is C₁₁H₁₆N₅O₇P with a molecular weight of 361.25 g/mol .[6]

Q4: What kind of impurities might be present in a sample of this compound? A4: Potential impurities can include residual solvents, starting materials from synthesis, isomers (e.g., adenosine (B11128) 2'-phosphate or 3'-phosphate), and degradation products such as 2'-O-methyladenosine (the corresponding nucleoside without the phosphate (B84403) group).[7]

Q5: Why is ³¹P NMR spectroscopy particularly useful for this compound? A5: ³¹P NMR is highly specific for the phosphorus atom in the 5'-phosphate group. It is an excellent tool for quantifying the desired monophosphate species against phosphorus-containing impurities, such as diphosphates or triphosphates, and oxidation byproducts.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during purity analysis.

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC chromatogram shows multiple peaks instead of a single major peak. What could they be? Answer: The presence of multiple peaks suggests impurities.

  • Early Eluting Peaks: Often correspond to more polar compounds, such as the free adenine (B156593) base or the nucleoside (2'-O-methyladenosine).

  • Peaks Close to the Main Peak: These could be positional isomers (e.g., 2'-O-methyladenosine 2'- or 3'-phosphate) or diastereomers if a chiral center is involved.[7]

  • Late Eluting Peaks: May indicate less polar impurities, potentially from the synthetic route or protective groups that were not fully removed.

  • Action: Use LC-MS to obtain the mass of each peak to help identify the impurities.

Question: The peak for my compound is broad or tailing. How can I improve the peak shape? Answer: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can cause broad peaks. Try reducing the injection volume or sample concentration.[8]

  • Mobile Phase pH: The phosphate group's ionization state is pH-dependent. Ensure the mobile phase pH is buffered and appropriate for the analysis to maintain a consistent charge state. A pH around 3.8 to 5.0 is often used for nucleotide analysis.[9][10]

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if performance does not improve.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing. Adding a competing agent like a small amount of triethylamine (B128534) to the mobile phase can sometimes mitigate this.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: I see a mass in my spectrum that is higher than the expected molecular weight. What is it? Answer: This is likely an adduct, where the analyte molecule has associated with an ion from the mobile phase or buffer. Common adducts for a molecule with molecular weight (MW) of 361.25 in positive ion mode include:

  • [M+Na]⁺: 361.25 + 22.99 = 384.24 m/z

  • [M+K]⁺: 361.25 + 39.10 = 400.35 m/z

  • [M+NH₄]⁺: 361.25 + 18.03 = 379.28 m/z

Question: How can I differentiate this compound from its isomers using MS/MS? Answer: While positional isomers have the same parent mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) might differ slightly. However, the primary method for separating isomers is chromatography.[11] A well-optimized HPLC method should be able to resolve them based on retention time. The MS/MS spectrum for 2'-O-methyladenosine derivatives will typically show a characteristic product ion corresponding to the adenine base (m/z 136).[12]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., Mobile Phase A) to a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

  • HPLC Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size[13]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.8[9]
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 5% B, linear gradient to 60% B over 10-15 minutes[12]
Flow Rate 1.0 mL/min[9]
Injection Volume 5 - 20 µL
Column Temperature Ambient or 25 °C
Detection UV at 260 nm[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for identity confirmation and impurity identification.

  • LC Conditions: Use the same HPLC conditions as described above, but potentially scale down the column dimensions (e.g., 100 x 2.1 mm) and flow rate (0.2-0.4 mL/min) for better compatibility with the MS interface.[8][12]

  • MS Parameters (Example):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
Precursor Ion (MS1) Scan for m/z 362.1 (for [M+H]⁺)
MS/MS Fragmentation The protonated molecule [M+H]⁺ is at m/z 362.1. A key product ion is observed at m/z 136, corresponding to the protonated adenine base.[12]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structural confirmation and identifying structural impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated water (D₂O).

  • ¹H NMR: Acquire a standard proton spectrum. The spectrum will show characteristic signals for the adenine base protons, the ribose protons, and the methyl group protons.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single peak should be observed for the 5'-monophosphate group. The presence of other peaks indicates phosphorus-containing impurities.

Quantitative Data Summary
Molecular Formula C₁₁H₁₆N₅O₇P[6]
Molecular Weight 361.25 g/mol [6]
Expected [M+H]⁺ (m/z) 362.1
UV λmax ~260 nm[4]
Typical Purity ≥95%[3]

Visualizations

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment Prep Dissolve sample in initial mobile phase or D₂O HPLC HPLC-UV Analysis (Purity & Quantification) Prep->HPLC Inject/Analyze LCMS LC-MS Analysis (Identity & Impurity ID) Prep->LCMS Inject/Analyze NMR NMR Spectroscopy (¹H and ³¹P) (Structure Confirmation) Prep->NMR Inject/Analyze Purity Calculate Purity (Area % from HPLC) HPLC->Purity Identity Confirm Molecular Weight (m/z from MS) LCMS->Identity Structure Confirm Structure (NMR Shifts & Coupling) NMR->Structure Final Purity Assessment Complete Purity->Final Identity->Final Structure->Final

Caption: General workflow for the purity assessment of this compound.

Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting Start Run HPLC Analysis CheckPeak Single, sharp peak? Start->CheckPeak MultiplePeaks Multiple Peaks Observed CheckPeak->MultiplePeaks No, multiple peaks PoorShape Poor Peak Shape (Broad/Tailing) CheckPeak->PoorShape No, poor shape Success Analysis Successful CheckPeak->Success Yes Action1 Identify impurities with LC-MS MultiplePeaks->Action1 Action2 Check injection volume Adjust mobile phase pH Check column health PoorShape->Action2 Action1->Start Re-analyze Action2->Start Re-analyze

Caption: Decision tree for troubleshooting common issues in HPLC analysis.

References

Troubleshooting guide for RiboMethSeq protocol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the RiboMethSeq protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Library Yield

  • Question: My final library yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low library yield is a common issue that can arise from several factors throughout the RiboMethSeq protocol. Here are the primary causes and corresponding troubleshooting steps:

    • Poor RNA Quality: Degraded or contaminated input RNA is a primary contributor to low library yield.[1][2]

      • Solution: Always assess the quality and integrity of your starting RNA using methods like a Bioanalyzer or TapeStation. Ensure high purity with appropriate A260/280 and A260/230 ratios. If the RNA quality is suboptimal, re-extract the RNA from your sample.[1][2] It is crucial to handle RNA carefully to prevent degradation.[3]

    • Inaccurate RNA Quantification: Overestimation of the starting RNA amount can lead to using insufficient material in the downstream steps.[1]

      • Solution: Use a fluorometric method like Qubit for quantification, as it is more accurate for RNA than spectrophotometry (e.g., NanoDrop), which can be affected by contaminants.[1]

    • Inefficient Alkaline Fragmentation: The fragmentation step is critical for generating RNA fragments of the appropriate size for library preparation.

      • Solution: Optimize the alkaline hydrolysis conditions, specifically the incubation time and temperature. Shorter or longer incubation times may be necessary depending on the RNA type (e.g., tRNA is more resistant to hydrolysis than rRNA).[4]

    • Suboptimal Enzymatic Reactions: Inefficient performance of enzymes used for end-repair, ligation, or reverse transcription can significantly reduce yield.[2]

      • Solution: Ensure all enzymes are stored correctly and have not expired. Use the recommended buffer conditions and incubation times. Consider adding an RNase inhibitor during reverse transcription to protect the RNA template.[2]

    • Loss of Material During Purification Steps: Significant loss of sample can occur during bead-based purification steps.

      • Solution: Handle beads carefully, ensuring they are fully resuspended. Avoid over-drying the beads, as this can make it difficult to elute the library. Ensure fresh 80% ethanol (B145695) is used for washes.[5]

2. Presence of Adapter-Dimers

  • Question: My Bioanalyzer trace shows a prominent peak around 120-140 bp, indicating adapter-dimers. What should I do?

  • Answer: Adapter-dimers are formed when the 3' and 5' adapters ligate to each other instead of the RNA fragments. They can compete with the library for sequencing reads.[6]

    • Causes:

      • Too high an adapter-to-insert ratio, often due to low input RNA.[1][6]

      • Inefficient ligation of adapters to the RNA fragments.[1]

    • Solutions:

      • Optimize Adapter Concentration: If you consistently observe adapter-dimers, consider titrating the amount of adapter used in the ligation reaction.[1]

      • Additional Purification: Perform an additional bead-based cleanup step to remove the small adapter-dimer fragments.[1][6]

      • Input Amount: Ensure you are starting with a sufficient amount of high-quality RNA.

3. High Rate of False Positives

  • Question: My data analysis reveals a high number of false-positive 2'-O-methylation sites. How can I reduce this?

  • Answer: False positives in RiboMethSeq can arise from biases in RNA fragmentation and library preparation.[4][7]

    • Causes:

      • RNA Structure: Highly structured regions of RNA can be inherently resistant to alkaline hydrolysis, mimicking the signal of a 2'-O-methylated site.[4]

      • Sequence-Dependent Cleavage Bias: The efficiency of alkaline hydrolysis can be influenced by the local nucleotide sequence.[7]

      • Ligation Bias: The presence of other RNA modifications, such as pseudouridine, can reduce the efficiency of adapter ligation, leading to a gap in sequencing coverage that is misinterpreted as a 2'-O-methylation site.[8]

    • Solutions:

      • Bioinformatic Filtering: It is crucial to use a robust bioinformatics pipeline that can help distinguish true signals from background noise. This may involve sophisticated scoring algorithms and filtering based on signal-to-noise ratios.[8]

      • Control Samples: Whenever possible, include a control sample of unmodified RNA with the same sequence to identify sites of inherent cleavage resistance.[7]

      • Orthogonal Validation: For critical findings, consider validating the 2'-O-methylation status of specific sites using an independent method.[9]

4. Uneven Sequencing Coverage

  • Question: The sequencing coverage across my RNA of interest is highly variable. What could be the cause?

  • Answer: Uneven coverage is a known challenge in RiboMethSeq, particularly for highly structured RNAs like rRNA.[10]

    • Causes:

      • Biased Fragmentation: As mentioned, RNA secondary structure can lead to non-random fragmentation during alkaline hydrolysis.

      • PCR Amplification Bias: During the library amplification step, some fragments may be amplified more efficiently than others, leading to skewed representation in the final library.

    • Solutions:

      • Sufficient Sequencing Depth: A higher sequencing depth can help to mitigate the effects of uneven coverage by ensuring that most positions are represented by a sufficient number of reads. For human rRNA, 12-15 million raw reads are routinely used.[11]

      • Optimized Fragmentation: Fine-tuning the fragmentation conditions can sometimes lead to more uniform cleavage.

      • Data Analysis: The bioinformatics pipeline should account for local variations in coverage when calculating methylation scores.[12]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the RiboMethSeq protocol.

ParameterRecommended Value/RangeNotes
Input RNA Amount As low as 10 ng of total RNAThe required amount can vary depending on the abundance of the RNA of interest.[11] For less abundant RNAs, more input material may be necessary.[13]
Sequencing Depth 12-15 million raw readsThis is a typical depth for analyzing human rRNA or tRNAs.[11] Deeper sequencing may be required for complex samples or low-abundance RNAs.[8]
Read Length 50 bp single-end (SR50)Paired-end sequencing does not substantially improve the results for standard RiboMethSeq analysis.[14]
Adapter-Dimer Size ~120-140 bpThis peak on a Bioanalyzer trace should be minimal compared to the main library peak.
Methylation Score (MethScore) > 0.8 for fully methylated sitesThis score indicates a high probability of 2'-O-methylation. Partially methylated sites will have lower scores.[7]

RiboMethSeq Experimental Workflow

The RiboMethSeq protocol is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. This resistance leads to a characteristic gap in the sequencing coverage at the modified site.[8][9]

The major steps of the experimental workflow are:

  • RNA Preparation: Isolate total RNA and assess its quality and quantity.

  • Alkaline Fragmentation: Subject the RNA to controlled alkaline hydrolysis to generate random fragments.

  • End Repair: The RNA fragments are treated to have 5'-phosphate and 3'-hydroxyl ends, which are required for adapter ligation. This involves a dephosphorylation and phosphorylation step.[7]

  • Adapter Ligation: 3' and 5' sequencing adapters are ligated to the RNA fragments.

  • Reverse Transcription: The RNA fragments with ligated adapters are converted into cDNA.

  • PCR Amplification: The cDNA library is amplified using PCR to generate sufficient material for sequencing.

  • Sequencing: The library is sequenced using an Illumina platform.

  • Data Analysis: Sequencing reads are mapped to a reference genome/transcriptome, and the coverage at each nucleotide position is analyzed to identify gaps indicative of 2'-O-methylation.

RiboMethSeq Experimental Workflow Diagram

RiboMethSeq_Workflow rna_prep 1. RNA Preparation (Isolation & QC) fragmentation 2. Alkaline Fragmentation rna_prep->fragmentation end_repair 3. End Repair (Dephosphorylation & Phosphorylation) fragmentation->end_repair ligation 4. Adapter Ligation (3' and 5' Adapters) end_repair->ligation rt 5. Reverse Transcription ligation->rt pcr 6. PCR Amplification rt->pcr sequencing 7. High-Throughput Sequencing pcr->sequencing analysis 8. Data Analysis (Mapping & Gap Detection) sequencing->analysis result Identification of 2'-O-Me Sites analysis->result

Caption: Key stages of the RiboMethSeq experimental workflow.

References

Technical Support Center: Optimizing Ligation of 2'-O-Methylated RNA Fragments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ligation of 2'-O-methylated RNA fragments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the ligation of 2'-O-methylated RNA fragments less efficient than that of unmodified RNA?

The presence of a 2'-O-methyl group on the 3'-terminal nucleotide of an RNA fragment can sterically hinder the enzymatic activity of some RNA ligases, such as T4 RNA Ligase 1.[1][2][3] This modification reduces the flexibility of the ribose sugar, which can impede the proper positioning of the 3'-hydroxyl group for nucleophilic attack on the adenylated donor, a critical step in the ligation process.[4][5][6]

Q2: Which enzyme is recommended for ligating 2'-O-methylated RNA?

T4 RNA Ligase 2, truncated (T4 Rnl2tr), and its mutants, particularly the KQ mutant (T4 Rnl2tr KQ), are highly recommended for ligating 2'-O-methylated RNA fragments.[1][7][8][9][10] These enzymes exhibit significantly higher efficiency on 2'-O-methylated substrates compared to T4 RNA Ligase 1 and reduce the formation of undesired side products like concatemers and circularized RNA.[7][9][10] The truncated form of T4 RNA Ligase 2 is more efficient at joining 5'-adenylated adapters to RNA 3'-ends and has a reduced ability to ligate 5'-PO4 ends in single-stranded RNA, which minimizes unwanted side reactions.[10]

Q3: How does Polyethylene Glycol (PEG) improve ligation efficiency?

Polyethylene Glycol (PEG) acts as a molecular crowding agent. By excluding water molecules from the reaction, it effectively increases the local concentration of the ligase, RNA substrate, and adapter, thereby promoting the enzymatic reaction.[1][11] Increasing the concentration of PEG (e.g., up to 25% w/v) has been shown to dramatically improve the ligation efficiency of both unmodified and 2'-O-methylated RNAs, often approaching 100%.[1]

Q4: What is a pre-adenylated adapter and why is it used?

A pre-adenylated adapter is a DNA or RNA oligonucleotide that has been chemically adenylated at its 5' end. This modification provides a ready substrate for the ligase, bypassing the first step of the ligation reaction where the enzyme itself is adenylated by ATP.[7][8][12] Using a pre-adenylated adapter with an enzyme like T4 Rnl2tr, which cannot efficiently utilize ATP for self-adenylation, significantly reduces background ligation and the formation of unwanted products.[8][10][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no ligation product Suboptimal enzyme choice: Using T4 RNA Ligase 1 with 2'-O-methylated RNA.[1][2]Switch to T4 RNA Ligase 2, truncated (T4 Rnl2tr) or the T4 Rnl2tr KQ mutant for higher efficiency with modified substrates.[1][7][9]
Inefficient reaction conditions: Low concentration of PEG, suboptimal temperature.[1]Increase the PEG 8000 concentration to 10-25% (w/v).[1] Optimize the incubation temperature; lower temperatures (e.g., 16°C or 22°C) for longer incubation times (e.g., overnight) can improve yield.[1]
Degraded ATP or buffer components: Multiple freeze-thaw cycles of the reaction buffer can degrade ATP.[13][14]Use fresh reaction buffer or supplement with fresh ATP if using a ligase that requires it.
Presence of contaminants: Impurities in the RNA sample (e.g., salts, EDTA) can inhibit ligase activity.[13]Purify the RNA fragments prior to ligation.
High background or unexpected products (e.g., concatemers) Use of a non-truncated ligase with ATP: T4 RNA Ligase 1 or full-length T4 RNA Ligase 2 can adenylate the 5'-phosphate of the input RNA, leading to self-ligation or concatemer formation.[10]Use T4 Rnl2tr or T4 Rnl2tr KQ with a pre-adenylated adapter and no supplemental ATP in the reaction.[7][8][12]
Suboptimal adapter-to-insert ratio: An incorrect molar ratio can lead to inefficient ligation or side reactions.Vary the molar ratio of the adapter to the RNA insert, starting from 1:1 up to 10:1.[13][14]
Inconsistent ligation efficiency across different 2'-O-methylated sequences Sequence-specific bias: Some ligases may exhibit a bias against certain terminal nucleotides, which can be exacerbated by the 2'-O-methyl modification.[1]Optimized conditions with T4 Rnl2tr, including high PEG concentration, can help to minimize this bias.[1]

Quantitative Data Summary

Table 1: Effect of Ligase and 2'-O-Methylation on Ligation Efficiency

RNA SubstrateLigaseLigation Efficiency (%)
Unmodified RNAT4 Rnl1~100%
2'-O-methylated RNA (terminating with A)T4 Rnl163.0% ± 3.9%[1]
2'-O-methylated RNA (terminating with C)T4 Rnl178.8% ± 3.2%[1]
2'-O-methylated RNA (terminating with G)T4 Rnl172.0% ± 2.6%[1]
2'-O-methylated RNA (terminating with U)T4 Rnl136.0% ± 1.3%[1]
Unmodified RNAT4 Rnl2tr (Optimized)94.2% ± 2.67%[1]
2'-O-methylated RNAT4 Rnl2tr (Optimized)96.3% ± 0.17%[1]

Table 2: Effect of PEG 8000 Concentration on Ligation Efficiency of 2'-O-Methylated RNA

PEG 8000 Concentration (w/v)Ligation Efficiency (%)
Low/StandardDecreased for 2'-O-methylated RNA[1]
25%Approaching 100%[1]

Table 3: Effect of T4 Rnl2tr Concentration on Ligation Efficiency (2-hour incubation)

RNA SubstrateEnzyme UnitsLigation Efficiency
Unmodified RNA100Maximal[1]
2'-O-methylated RNA200Maximal[1]

Experimental Protocols

Optimized Protocol for Ligation of 2'-O-Methylated RNA Fragments using T4 Rnl2tr

This protocol is adapted from optimized conditions that have been shown to achieve high ligation efficiency for 2'-O-methylated RNA.[1]

Materials:

  • 2'-O-methylated RNA fragment

  • Pre-adenylated DNA or RNA adapter

  • T4 RNA Ligase 2, truncated (T4 Rnl2tr) (e.g., 200 units/µL)

  • 10X T4 RNA Ligase Reaction Buffer

  • 50% (w/v) PEG 8000

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components on ice:

    • 2'-O-methylated RNA: X µL (e.g., 10 pmol)

    • Pre-adenylated adapter: Y µL (e.g., 20 pmol for a 2:1 molar ratio)

    • 10X T4 RNA Ligase Reaction Buffer: 2 µL

    • 50% (w/v) PEG 8000: 10 µL (for a final concentration of 25%)

    • T4 Rnl2tr (200 units/µL): 1 µL (200 units)

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 22°C for 2 hours or at 16°C overnight.

  • Enzyme Inactivation: Inactivate the ligase by heating at 65°C for 15 minutes.

  • Analysis: The ligation product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a suitable nucleic acid stain (e.g., SYBR Gold).

Visualizations

Ligation_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_conditions Reaction Conditions cluster_product Product RNA 2'-O-methylated RNA (3'-OH) Adapter Pre-adenylated Adapter (5'-App) Ligase T4 Rnl2tr (KQ) Reaction Ligation Reaction Ligase->Reaction Buffer Reaction Buffer Buffer->Reaction PEG PEG 8000 (25%) PEG->Reaction Ligated_Product Ligated RNA-Adapter Mix->Reaction Combine Reaction->Ligated_Product Incubate (e.g., 22°C, 2h)

Caption: Workflow for the optimized ligation of 2'-O-methylated RNA.

Troubleshooting_Logic Start Low Ligation Efficiency? CheckEnzyme Using T4 Rnl2tr? Start->CheckEnzyme Yes SwitchEnzyme Switch to T4 Rnl2tr/KQ CheckEnzyme->SwitchEnzyme No CheckPEG PEG concentration >20%? CheckEnzyme->CheckPEG Yes Success Problem Solved SwitchEnzyme->Success IncreasePEG Increase PEG to 25% CheckPEG->IncreasePEG No CheckTemp Optimized Temp/Time? CheckPEG->CheckTemp Yes IncreasePEG->Success OptimizeTemp Try 16°C overnight CheckTemp->OptimizeTemp No CheckPurity RNA sample is pure? CheckTemp->CheckPurity Yes OptimizeTemp->Success PurifyRNA Purify RNA sample CheckPurity->PurifyRNA No CheckPurity->Success Yes PurifyRNA->Success

Caption: Troubleshooting flowchart for low ligation efficiency.

References

Technical Support Center: 2'-O-Methyladenosine-Containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methyladenosine (Am)-containing RNA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent degradation and ensure the integrity of your modified RNA during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2'-O-methyladenosine (Am) and how does it affect RNA stability?

A1: 2'-O-methyladenosine is a post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of an adenosine (B11128) nucleotide within an RNA molecule.[1][2] This modification plays a crucial role in stabilizing the RNA structure. The methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by ribonucleases (RNases) and alkaline hydrolysis.[2][3] By favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, 2'-O-methylation enhances the thermal stability of RNA duplexes.[1][4][5]

Q2: My 2'-O-methylated RNA is degrading. What are the likely causes?

A2: While 2'-O-methylation significantly enhances RNA stability, degradation can still occur. Potential causes include:

  • RNase Contamination: Despite the protective effect of 2'-O-methylation, high levels of RNase contamination can still lead to degradation. RNases are ubiquitous and can be introduced from various sources, including laboratory surfaces, equipment, and reagents.

  • Extreme pH or Temperature: Although more resistant to alkaline hydrolysis, prolonged exposure to harsh pH conditions or high temperatures can contribute to the degradation of any RNA molecule.

  • Incomplete Methylation: If the in vitro transcription or synthesis of your RNA did not result in complete 2'-O-methylation at all desired positions, the unmodified sites will remain susceptible to nuclease attack.

  • Presence of Specific Nucleases: Some nucleases may have the ability to cleave 2'-O-methylated RNA, although it is generally more resistant.

Q3: How can I prevent RNase contamination when working with 2'-O-methylated RNA?

A3: Rigorous RNase-free techniques are essential for all RNA work, including with modified RNAs. Key practices include:

  • Wear gloves at all times and change them frequently.

  • Use certified RNase-free pipette tips, tubes, and reagents.

  • Designate a specific area of your lab for RNA work.

  • Use RNase decontamination solutions to clean benchtops, pipettors, and other equipment.

  • Bake glassware at 180°C for at least 4 hours to inactivate RNases.

  • Filter solutions with a 0.22 µm filter to remove bacteria and other potential sources of RNases.

Q4: What are the optimal storage conditions for 2'-O-methylated RNA?

A4: For long-term storage, 2'-O-methylated RNA should be stored at -80°C. It can be stored as a precipitate in ethanol (B145695) or as a solution in an RNase-free buffer (e.g., TE buffer) or nuclease-free water. Avoid repeated freeze-thaw cycles, which can lead to physical shearing of the RNA. Aliquoting the RNA into smaller volumes for single-use is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Smearing on an agarose (B213101) gel, indicating degradation RNase contamination.Review your RNase-free techniques. Use fresh, certified RNase-free reagents and decontaminate your workspace and equipment.
Incomplete 2'-O-methylation.Verify the efficiency of your methylation reaction using techniques like HPLC-MS/MS or RiboMeth-seq.
Harsh chemical treatment.Ensure all buffers and solutions are at a neutral pH and avoid prolonged incubation at high temperatures unless required by the protocol.
Loss of RNA concentration over time in storage Frequent freeze-thaw cycles.Aliquot your RNA into single-use volumes upon receipt or after purification to minimize freeze-thawing.
Improper storage temperature.Ensure your RNA is stored at -80°C for long-term stability.
Inconsistent results in downstream applications (e.g., translation, PCR) RNA degradation.Check the integrity of your RNA on a denaturing agarose gel or with a Bioanalyzer before each experiment.
Interference from the 2'-O-methyl group.Be aware that 2'-O-methylation can affect the activity of certain enzymes, such as reverse transcriptases and RNA ligases.[6] Consult the literature for enzymes compatible with modified RNA.

Quantitative Data Summary

The 2'-O-methylation modification has a quantifiable impact on the stability of RNA molecules. The following table summarizes the thermodynamic stabilization provided by this modification.

Parameter Effect of 2'-O-Methylation Reference
Thermodynamic Stabilization of RNA Duplex Each 2'-O-methylation stabilizes an RNA duplex by approximately 0.2 kcal/mol.[4][5][7]
Sugar Pucker Conformation Favors the C3'-endo conformation, which is characteristic of the A-form RNA helix.[1][4]

Experimental Protocols

Protocol 1: Verification of 2'-O-Methylation via Alkaline Hydrolysis and Gel Electrophoresis

This protocol leverages the resistance of 2'-O-methylated RNA to alkaline hydrolysis to qualitatively assess the presence of the modification.

Materials:

  • 2'-O-methylated RNA sample

  • Unmodified control RNA of the same sequence

  • Alkaline hydrolysis buffer (e.g., 50 mM sodium carbonate, pH 9.2)

  • Denaturing polyacrylamide or agarose gel

  • RNA loading dye

  • Nuclease-free water

Procedure:

  • To separate tubes, add equal amounts (e.g., 1 µg) of your 2'-O-methylated RNA and the unmodified control RNA.

  • Add alkaline hydrolysis buffer to each tube to a final volume of 20 µL.

  • Incubate the tubes at 95°C for 5-10 minutes.

  • Stop the reaction by placing the tubes on ice and adding an equal volume of RNA loading dye containing a denaturing agent (e.g., formamide).

  • Heat the samples at 70°C for 5 minutes, then immediately place on ice.

  • Load the samples onto a denaturing polyacrylamide or agarose gel.

  • Run the gel according to standard procedures.

Expected Results:

The unmodified RNA will be hydrolyzed into smaller fragments, resulting in a smear or a ladder of bands on the gel. In contrast, the 2'-O-methylated RNA will be largely protected from hydrolysis and will appear as a distinct band at its expected full length.

Diagrams

RNA_Degradation_Pathway General RNA Degradation vs. 2'-O-Methylated RNA Protection cluster_0 Unmodified RNA cluster_1 2'-O-Methylated RNA Unmodified RNA Unmodified RNA RNases RNases Unmodified RNA->RNases Susceptible to Alkaline Hydrolysis Alkaline Hydrolysis Unmodified RNA->Alkaline Hydrolysis Susceptible to Degraded Fragments Degraded Fragments RNases->Degraded Fragments Leads to Alkaline Hydrolysis->Degraded Fragments Leads to 2-O-Me RNA 2'-O-Methylated RNA Protection Steric Hindrance & Structural Stability 2-O-Me RNA->Protection Provides Intact RNA Intact RNA Protection->Intact RNA Maintains

Caption: Protection mechanism of 2'-O-methylated RNA against degradation.

Experimental_Workflow Workflow for Assessing 2'-O-Methylation Stability Start Start: RNA Samples RNA_Samples 2'-O-Me RNA & Unmodified Control Start->RNA_Samples Treatment Alkaline Hydrolysis (e.g., pH 9.2, 95°C) RNA_Samples->Treatment Analysis Denaturing Gel Electrophoresis Treatment->Analysis Results Observe Degradation Pattern Analysis->Results Conclusion_Protected Conclusion: 2'-O-Me RNA is Intact Results->Conclusion_Protected Distinct Band Conclusion_Degraded Conclusion: Unmodified RNA is Degraded Results->Conclusion_Degraded Smear

References

Validation & Comparative

A Researcher's Guide to the Validation of 2'-O-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of 2'-O-methyladenosine (Am), a pivotal RNA modification, is critical for advancing our understanding of its role in cellular processes and its potential as a biomarker in disease. This guide provides a comprehensive comparison of current methodologies for the validation of Am, tailored for researchers, scientists, and drug development professionals. We present a detailed overview of various techniques, their performance metrics, and experimental protocols to facilitate the selection of the most appropriate method for your research needs.

Comparative Analysis of Detection Methodologies

The validation of 2'-O-methyladenosine can be approached through a variety of techniques, each with distinct advantages and limitations. The choice of method often depends on the specific research question, sample type, required sensitivity, and available instrumentation. Below, we compare the most prevalent methodologies.

Quantitative Performance Comparison

The performance of each analytical method is a critical factor for reliable and reproducible quantification of 2'-O-methyladenosine. The following table summarizes the key quantitative parameters for the leading detection methods.

Parameter LC-MS/MS HPLC-UV RiboMethSeq Immunoassays (ELISA)
Limit of Detection (LOD) Low nM to pM range[1]µM to high nM range[1]Low (can detect substoichiometric modifications)ng/mL range (antibody-dependent)[1]
Limit of Quantification (LOQ) Low nM range[2][3]µM rangeNot directly applicable; provides relative quantificationng/mL range
Dynamic Range WideModerateWide (for relative quantification)Narrow
Specificity HighModerateHigh (sequence context-dependent)Variable (potential cross-reactivity)
Quantitative Accuracy High (absolute quantification)Moderate (relative or absolute with calibration)High (relative quantification)Moderate (semi-quantitative)
Sample Throughput ModerateHighLow to ModerateHigh

Qualitative Comparison of Methodologies

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection of nucleosides.Gold standard for sensitivity and selectivity; provides absolute quantification.[1][4]Requires specialized equipment; sample preparation can be extensive.
HPLC-UV Chromatographic separation of nucleosides with detection by UV absorbance.Widely accessible and robust; suitable for higher concentration samples.[1]Less sensitive than LC-MS/MS.[1]
RiboMethSeq Next-generation sequencing-based method exploiting the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis.[5][6]Transcriptome-wide mapping with single-nucleotide resolution; provides relative quantification.[5]Bioinformatic analysis can be complex; does not provide absolute quantification.
Nm-seq A sequencing-based method that uses periodate (B1199274) oxidation to distinguish between 2'-O-methylated and unmethylated ribonucleotides.[7][8]Enables transcriptome-wide mapping of 2'-O-methylation sites with base precision.[7][9]The enrichment process can lead to the loss of stoichiometric information.[7]
RNase H-Based Assays Utilizes the inhibition of RNase H cleavage of an RNA:DNA hybrid at the site of a 2'-O-methylation.[6][10]Site-specific validation; can be coupled with qPCR for relative quantification.[10]Indirect detection method; requires probe design for each site of interest.
Immunoassays (ELISA) Employs antibodies to specifically recognize and bind to 2'-O-methyladenosine.High-throughput format; relatively simple and fast.[1]Potential for antibody cross-reactivity with other modifications.
Capillary Electrophoresis (CE) Separation of nucleosides based on their electrophoretic mobility in a capillary.High-resolution separation; requires very small sample volumes.[1]Less commonly used for routine Am quantification.
Thin-Layer Chromatography (TLC) Separation of radiolabeled nucleotides on a TLC plate.Classic method for relative quantification.[11]Requires use of radioactivity; lower resolution and throughput.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are methodologies for key experiments in the validation of 2'-O-methyladenosine.

Protocol 1: Quantification of 2'-O-methyladenosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 2'-O-methyladenosine in biological samples.[1][4]

1. RNA Isolation and Digestion:

  • Isolate total RNA from cells or tissues using a method of choice (e.g., TRIzol reagent).

  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Digest 1-5 µg of total RNA to nucleosides using a mixture of nuclease P1 (2U) and alkaline phosphatase (1U) in a final volume of 50 µL. Incubate at 37°C for 2 hours.

  • Terminate the reaction by adding an equal volume of acetonitrile (B52724) and centrifuge to pellet the enzymes.

2. LC-MS/MS Analysis:

  • LC Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Multiple Reaction Monitoring (MRM): Monitor the transition for 2'-O-methyladenosine (m/z 282.1 → 136.1).[1][2]

    • Quantification: Generate a standard curve using a serial dilution of a 2'-O-methyladenosine standard of known concentration. An internal standard, such as a stable isotope-labeled version of the analyte, should be used for accurate quantification.[1]

Protocol 2: Transcriptome-wide Mapping of 2'-O-methylation by RiboMethSeq

RiboMethSeq allows for the global identification and relative quantification of 2'-O-methylation sites across the transcriptome.[5]

1. RNA Fragmentation and Library Preparation:

  • Start with 10-100 ng of total RNA.[5]

  • Perform controlled alkaline hydrolysis of the RNA to generate random fragments.

  • Repair the RNA fragment ends by dephosphorylating the 3'-ends and phosphorylating the 5'-ends.

  • Ligate adapters to both the 3' and 5' ends of the RNA fragments.

  • Perform reverse transcription to convert the RNA fragments into cDNA.

  • Amplify the cDNA library using PCR with barcoded primers.

2. Sequencing and Data Analysis:

  • Sequence the prepared library on an Illumina platform.

  • Bioinformatic Analysis:

    • Map the sequencing reads to a reference transcriptome.

    • Analyze the distribution of the 5' and 3' ends of the reads.

    • A reduction in the number of read ends at a specific nucleotide position is indicative of the presence of a 2'-O-methylation at the preceding nucleotide, which confers protection from cleavage.[6]

    • Calculate a "methylation score" for each site to provide a relative quantification of the modification.

Protocol 3: Site-Specific Validation of 2'-O-methylation by RNase H-Based qPCR

This method provides a targeted approach to validate the presence of 2'-O-methylation at a specific site and can be used for relative quantification.[10]

1. Probe Design and Hybridization:

  • Design a chimeric DNA-RNA-DNA probe that is complementary to the target RNA sequence. The central RNA portion of the probe should be positioned opposite the putative 2'-O-methylation site.[6]

  • Hybridize the probe to the target RNA by heating to 95°C for 2 minutes, followed by slow cooling to room temperature.

2. RNase H Digestion:

  • Treat the RNA:probe hybrid with RNase H (e.g., 1 unit) at 37°C for 30 minutes. RNase H will cleave the RNA strand of the hybrid if the target site is not methylated. The presence of a 2'-O-methyl group will inhibit this cleavage.[6][10]

  • Inactivate the RNase H by heating at 90°C for 10 minutes.[10]

3. qPCR Analysis:

  • Perform quantitative PCR (qPCR) using primers that flank the target site.

  • An increase in the qPCR signal in the RNase H-treated sample compared to a no-enzyme control indicates protection from cleavage and thus the presence of 2'-O-methylation.

  • The relative level of methylation can be determined by comparing the Cq values between the treated and untreated samples.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of key experimental and logical processes for validating 2'-O-methyladenosine.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start with Biological Sample rna_isolation RNA Isolation start->rna_isolation rna_qc RNA Quality Control rna_isolation->rna_qc enzymatic_digestion Enzymatic Digestion to Nucleosides rna_qc->enzymatic_digestion lc_separation Liquid Chromatography Separation enzymatic_digestion->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Quantitative Results of Am data_analysis->end

Caption: Workflow for the quantification of 2'-O-methyladenosine using LC-MS/MS.

RiboMethSeq_Workflow cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis start Total RNA fragmentation Alkaline Fragmentation start->fragmentation end_repair End Repair fragmentation->end_repair adapter_ligation Adapter Ligation end_repair->adapter_ligation rt_pcr Reverse Transcription & PCR adapter_ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing mapping Read Mapping sequencing->mapping coverage_analysis Coverage Analysis mapping->coverage_analysis site_calling Methylation Site Calling coverage_analysis->site_calling end Transcriptome-wide Am Map site_calling->end

Caption: Workflow for transcriptome-wide mapping of 2'-O-methylation by RiboMethSeq.

Orthogonal_Validation_Workflow cluster_primary_method Primary Detection Method cluster_orthogonal_method Orthogonal Validation Method start Hypothesis: Presence of Am at a specific site primary_detection e.g., RiboMethSeq or Immunoassay start->primary_detection orthogonal_validation e.g., LC-MS/MS or RNase H-based qPCR primary_detection->orthogonal_validation Confirmation decision Consistent Results? orthogonal_validation->decision validated Validated Presence of Am decision->validated Yes not_validated Further Investigation Required decision->not_validated No

Caption: Logical workflow for the orthogonal validation of 2'-O-methyladenosine presence.

References

A Comparative Guide to 2'-O-methyladenosine (Am) and N6-methyladenosine (m6A) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Critical Epitranscriptomic Marks

Post-transcriptional modifications of RNA add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, 2'-O-methyladenosine (Am) and N6-methyladenosine (m6A) are two of the most prevalent and functionally significant modifications found in messenger RNA (mRNA). While both involve the addition of a simple methyl group to an adenosine (B11128) residue, their distinct locations, regulatory mechanisms, and functional consequences set them apart as key players in cellular physiology and disease. This guide provides an objective comparison of Am and m6A, supported by experimental data, detailed methodologies, and visual representations of their associated pathways and workflows.

Core Distinctions: A Structural and Functional Overview

The fundamental difference between 2'-O-methyladenosine and N6-methyladenosine lies in the position of the methyl group. In Am, the methylation occurs on the 2'-hydroxyl group of the ribose sugar, whereas in m6A, the methyl group is attached to the nitrogen atom at the 6th position of the adenine (B156593) base.[1] This seemingly subtle structural variance leads to profound differences in their biological roles.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is dynamically regulated by a dedicated set of "writer," "eraser," and "reader" proteins.[1][2] This dynamic nature allows m6A to function as a molecular switch, influencing a wide array of mRNA metabolic processes, including splicing, nuclear export, stability, and translation.[2][3] The dysregulation of the m6A machinery has been implicated in numerous human diseases, including cancer and neurodegenerative disorders.[2][4]

2'-O-methyladenosine (Am) , a type of 2'-O-methylation (Nm), is also a widespread RNA modification. While internal Am sites exist, 2'-O-methylation is prominently found at the first transcribed nucleotide of a significant fraction of mRNAs, forming the "cap 1" structure.[5] This modification is crucial for distinguishing host RNA from foreign RNA, thereby preventing the activation of the innate immune system.[5] Internal Am modifications are generally considered to be more static than m6A and are primarily associated with enhancing mRNA stability.[1][5][6]

Quantitative Comparison of Am and m6A

Direct, side-by-side quantitative comparisons of the functional impacts of internal Am and m6A are still an emerging area of research. However, existing data provides valuable insights into their distinct characteristics.

FeatureN6-methyladenosine (m6A)2'-O-methyladenosine (Am)References
Location in mRNA Enriched in 3' UTRs, near stop codons, and within long internal exons.Predominantly at the 5' cap (first nucleotide); also found at internal sites.[4],[5]
Abundance The most abundant internal mRNA modification.Less abundant internally compared to m6A.[1]
Regulation Dynamically regulated by writer, eraser, and reader proteins.Considered more static, though eraser enzymes for related modifications exist.[1][2]
Effect on RNA Structure Can be destabilizing in duplex regions (0.5-1.7 kcal/mol), favoring single-stranded conformations.Stabilizes A-form RNA helices by restricting ribose conformation.[7][8][9],[10]
Primary Function Regulates mRNA splicing, export, stability, and translation.Enhances mRNA stability and helps evade innate immune responses.[2][3],[5][6]

The Regulatory Machinery: Writers, Erasers, and Readers

The functional consequences of Am and m6A are dictated by a complex interplay of proteins that install, remove, and recognize these modifications.

Regulatory ProteinN6-methyladenosine (m6A)2'-O-methyladenosine (Am)
Writers (Methyltransferases) METTL3/METTL14 complex, METTL16, KIAA1429Fibrillarin (FBL) for internal sites, CMTR1 for the 5' cap.
Erasers (Demethylases) FTO, ALKBH5FTO has been shown to demethylate N6,2'-O-dimethyladenosine (m6Am), a related cap modification.
Readers (Binding Proteins) YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1), IGF2BP proteins.The reader machinery for internal Am is less well-defined.

Signaling Pathways and Biological Implications

Both m6A and Am are integral to cellular signaling and have been implicated in various physiological and pathological processes.

N6-methyladenosine (m6A) Signaling

m6A modification is a key regulator in numerous signaling pathways. For instance, the m6A machinery can modulate the expression of oncogenes and tumor suppressors, such as MYC and p53, thereby influencing cancer progression.[4][11][12]

m6A_signaling cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/14 mRNA mRNA METTL3_14->mRNA m6A addition pre_mRNA pre-mRNA METTL3_14->pre_mRNA m6A addition FTO_ALKBH5 FTO / ALKBH5 YTHDF YTHDF1/2/3 Translation Translation YTHDF->Translation Decay mRNA Decay YTHDF->Decay YTHDC1 YTHDC1 Splicing Splicing YTHDC1->Splicing mRNA->FTO_ALKBH5 m6A removal mRNA->YTHDF mRNA->YTHDC1 pre_mRNA->mRNA

The m6A regulatory pathway.
2'-O-methyladenosine (Am) and Innate Immune Evasion

A critical function of 2'-O-methylation at the 5' cap of mRNA is to distinguish it from foreign RNA, such as that from a viral infection, thereby preventing the activation of the innate immune system.[5] Pattern recognition receptors like RIG-I are key sensors of viral RNA, and the presence of a 2'-O-methyl group at the first transcribed nucleotide (Cap 1 structure) can prevent their binding and activation.[5]

Am_Immune_Evasion cluster_host Host Cell cluster_virus Viral RNA Host_mRNA Host mRNA (Cap 1) RIG_I RIG-I Host_mRNA->RIG_I Binding Blocked Viral_RNA Viral RNA (Cap 0) Viral_RNA->RIG_I Binds & Activates Immune_Response Innate Immune Response RIG_I->Immune_Response

Role of Am in evading innate immunity.

Experimental Protocols

Accurate detection and quantification are crucial for elucidating the roles of Am and m6A. Below are overviews of key experimental protocols for their analysis.

Quantification of 2'-O-methyladenosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of nucleoside modifications.[13][14]

Methodology Overview:

  • RNA Isolation: High-quality, intact RNA is isolated from biological samples using methods such as TRIzol extraction or commercial kits.[14]

  • RNA Digestion: The purified RNA is enzymatically digested into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[14]

  • LC Separation: The resulting nucleoside mixture is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 or HILIC column is commonly used.[14]

  • MS/MS Detection: The separated nucleosides are introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Am are monitored. Stable isotope-labeled internal standards are used for accurate quantification.[14]

LC_MS_Workflow RNA_Isolation 1. RNA Isolation RNA_Digestion 2. Enzymatic Digestion (Nuclease P1, BAP) RNA_Isolation->RNA_Digestion LC_Separation 3. LC Separation (HPLC/UHPLC) RNA_Digestion->LC_Separation MS_Detection 4. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 5. Quantification MS_Detection->Quantification

LC-MS/MS workflow for Am quantification.
Detection of N6-methyladenosine by MeRIP-Seq

Methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq) is a widely used antibody-based method to map m6A sites across the transcriptome.[15][16]

Methodology Overview:

  • RNA Fragmentation: Poly(A)-selected mRNA is chemically fragmented into smaller pieces (typically ~100 nucleotides).[15][16]

  • Immunoprecipitation: The fragmented RNA is incubated with an anti-m6A antibody to enrich for m6A-containing fragments.[15][16]

  • Library Preparation: The immunoprecipitated RNA fragments (and an input control) are used to construct cDNA libraries for high-throughput sequencing.[16]

  • Sequencing and Analysis: The libraries are sequenced, and the reads are mapped to a reference genome. Peak calling algorithms are then used to identify enriched regions, indicating the locations of m6A modifications.[16]

MeRIP_Seq_Workflow mRNA_Isolation 1. mRNA Isolation Fragmentation 2. RNA Fragmentation mRNA_Isolation->Fragmentation Immunoprecipitation 3. Immunoprecipitation (anti-m6A antibody) Fragmentation->Immunoprecipitation Library_Prep 4. Library Preparation (IP & Input) Immunoprecipitation->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Data Analysis (Peak Calling) Sequencing->Data_Analysis

MeRIP-Seq experimental workflow.

Conclusion

2'-O-methyladenosine and N6-methyladenosine, while both simple methyl additions to adenosine, represent distinct and crucial layers of epitranscriptomic regulation. The well-established role of m6A as a dynamic and reversible mark, governed by a complex interplay of writers, erasers, and readers, contrasts with the more static, stability-enhancing, and immune-evading function currently attributed to internal Am. As research in epitranscriptomics continues to advance, a deeper understanding of the interplay and unique functions of these modifications will undoubtedly unveil new insights into gene regulation in both health and disease, paving the way for novel therapeutic strategies.

References

A Comparative Guide to 2'-O-Methyl and 2'-Fluoro Modified Nucleotides for Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The engineering of synthetic oligonucleotides, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers, has revolutionized the landscape of modern therapeutics. A critical aspect of their design is the incorporation of chemical modifications to enhance their drug-like properties. Among the most widely adopted second-generation modifications are the 2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F) substitutions on the ribose sugar. These modifications are instrumental in improving nuclease resistance, binding affinity, and in vivo stability, while also mitigating off-target effects and innate immune responses.

This guide provides an objective, data-driven comparison of 2'-O-methyladenosine and 2'-fluoro modified nucleotides, offering insights into their respective impacts on the performance of therapeutic oligonucleotides.

Structural Differences

The fundamental difference between 2'-OMe and 2'-F modifications lies in the substituent at the 2' position of the ribose sugar, which replaces the natural 2'-hydroxyl group (2'-OH). The 2'-OMe modification introduces a methoxy (B1213986) group (-OCH₃), while the 2'-F modification introduces a highly electronegative fluorine atom. This seemingly small alteration has profound effects on the sugar's conformation, the overall helical structure, and its interaction with proteins and target nucleic acids.

G cluster_OMe 2'-O-methyladenosine cluster_F 2'-deoxy-2'-fluoro-adenosine OMe_img F_img

Figure 1. Chemical structures of 2'-O-methyladenosine and 2'-deoxy-2'-fluoro-adenosine.

Performance Comparison: 2'-O-Methyl vs. 2'-Fluoro

The choice between 2'-OMe and 2'-F modifications depends heavily on the specific application, the oligonucleotide sequence, and the desired therapeutic profile. Both modifications enhance performance over unmodified RNA, but they do so with distinct characteristics.

Nuclease Resistance

A primary goal of chemical modification is to protect oligonucleotides from rapid degradation by endo- and exonucleases present in serum and within cells. Both 2'-OMe and 2'-F groups replace the 2'-hydroxyl, which is involved in the cleavage mechanism of many endonucleases, thereby conferring stability.[1]

The bulkier 2'-OMe group can offer more steric hindrance against nucleases compared to the smaller fluorine atom.[1] However, both modifications significantly increase the half-life of oligonucleotides compared to unmodified RNA. For robust protection, especially against exonucleases, these modifications are often used in conjunction with phosphorothioate (B77711) (PS) linkages at the 3' and 5' ends of the oligonucleotide.[2][3] It has been shown that 2'-O-methyl RNA bases are resistant to both 3' exonuclease and S1 endonuclease.[4]

Parameter 2'-O-Methyl (2'-OMe) 2'-Fluoro (2'-F) Unmodified RNA Reference
Primary Resistance Endonucleases, 3'-ExonucleasesEndonucleasesLow[1][2][4]
Mechanism Steric hindrance, replacement of 2'-OHReplacement of 2'-OH, electronegativitySusceptible 2'-OH[1]
Typical Half-life Significantly IncreasedSignificantly IncreasedMinutes in serum[3]
Combined Mods Often used with Phosphorothioates (PS) for enhanced exonuclease resistanceOften used with Phosphorothioates (PS) for enhanced exonuclease resistanceN/A[2][5]
Binding Affinity and Thermal Stability

The stability of the duplex formed between the therapeutic oligonucleotide and its target RNA is critical for efficacy. This is often measured by the melting temperature (Tm), with a higher Tm indicating a more stable duplex. Both 2'-OMe and 2'-F modifications increase the thermal stability of duplexes by favoring a C3'-endo sugar pucker, which pre-organizes the backbone into an A-form helix, the preferred conformation for RNA:RNA duplexes.[6]

Generally, the 2'-F modification provides a greater increase in thermal stability per substitution compared to the 2'-OMe modification.[7][8] The high electronegativity of fluorine in the 2'-F modification leads to stronger Watson-Crick hydrogen bonding and improved base-stacking interactions.[8][9]

Parameter 2'-O-Methyl (2'-OMe) 2'-Fluoro (2'-F) Reference
Duplex Stability (Tm) IncreasedIncreased (generally more than 2'-OMe)[7][10]
ΔTm per modification (vs. DNA/RNA) ~ +1.3°C~ +1.8°C[7][8]
Underlying Mechanism Favors C3'-endo sugar puckerFavors C3'-endo sugar pucker; enhances H-bonding and stacking[6][9]
In Vivo Efficacy and Biological Activity

In the context of siRNAs, the interplay between modifications, sequence, and the RNA-induced silencing complex (RISC) is complex. While both modifications are well-tolerated, their position within the siRNA can dramatically impact gene silencing activity.

A systematic study revealed that for 20-nucleotide-long siRNA guide strands, a 3' terminal 2'-OMe modification negatively impacted the activity of over 60% of sequences tested when compared to a 3' terminal 2'-F.[11][12][13] This effect was not observed for 19- or 21-nucleotide guide strands, suggesting a cooperative effect between sequence, structure, and modification pattern.[11] Molecular modeling suggests the bulkier 2'-OMe group may impair interactions within the PAZ domain of the Argonaute-2 protein, which is crucial for target recognition.[11][12]

Conversely, the smaller size of the 2'-F modification may allow for better base-stacking interactions, potentially enhancing the seed-based target scanning process by the RISC complex.[11] In some cases, alternating 2'F and 2'O-Me modifications throughout both siRNA strands can increase the duration of gene silencing without blocking interaction with RISC components.[1]

Parameter 2'-O-Methyl (2'-OMe) 2'-Fluoro (2'-F) Reference
siRNA Activity Generally well-tolerated, but can be inhibitory at specific positions (e.g., 3' end of 20-mer guide strand)Generally well-tolerated and often preferred at specific positions for maintaining high activity[1][11][12]
RISC Interaction Can impair guide strand interactions with the PAZ domain of Ago2, especially when guide strands are 20-nt longSmaller size may afford better base-stacking and enhance seed-based target scanning[11][12]
Off-Target Effects Can reduceCan reduce[14]
Immune Stimulation Abrogates activation of Toll-like receptorsAbrogates activation of Toll-like receptors; may enhance RIG-I activation in some contexts[11][15]

Experimental Protocols and Workflows

Protocol 1: In Vitro Nuclease Degradation Assay

This protocol provides a method to visually and quantitatively assess the degradation of a modified oligonucleotide in the presence of nucleases (e.g., in serum).

Materials:

  • Modified (2'-OMe, 2'-F) and unmodified control oligonucleotides

  • Nuclease source (e.g., Fetal Bovine Serum - FBS, human serum)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Nuclease-free water

  • 2X Gel Loading Dye containing a stop solution (e.g., EDTA)

  • Polyacrylamide gel (15-20%) and electrophoresis apparatus

  • HPLC system with an appropriate column (anion-exchange or reverse-phase) for quantitative analysis

Procedure:

  • Reaction Setup: In separate nuclease-free tubes, prepare a reaction mix containing the oligonucleotide (final concentration ~1-2 µM), 10% FBS (or other nuclease source), and reaction buffer.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from the reaction and mix it with an equal volume of 2X Gel Loading Dye to stop the reaction.

  • Storage: Store the collected samples at -20°C until analysis.

  • Qualitative Analysis (PAGE):

    • Load the samples onto the polyacrylamide gel.

    • Run electrophoresis at a constant voltage.

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system. Intact oligonucleotides will appear as a single band, while degraded samples will show a smear or bands of lower molecular weight.

  • Quantitative Analysis (HPLC):

    • Inject the time-point samples onto an equilibrated HPLC system.

    • Run a gradient elution method to separate the full-length oligonucleotide from degradation products.

    • Integrate the peak area corresponding to the full-length oligonucleotide at each time point to calculate the percentage of intact oligo remaining and determine its half-life.[16]

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Reaction Mix: Oligo + Serum + Buffer incubate Incubate at 37°C prep->incubate Start timepoint Collect Aliquots at Time Points (0, 1, 4, 8h...) & Stop Reaction with Dye/EDTA incubate->timepoint During page Qualitative: PAGE (Visualize Degradation) timepoint->page Analyze hplc Quantitative: HPLC (Calculate Half-Life) timepoint->hplc Analyze

Figure 2. Experimental workflow for assessing nuclease resistance of modified oligonucleotides.
Protocol 2: Thermal Melting (Tm) Analysis

This protocol describes the determination of duplex stability using UV thermal denaturation.[6]

Materials:

  • Purified complementary single-stranded oligonucleotides (modified and unmodified)

  • Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis Spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the complementary strands to form a duplex. Mix equimolar amounts of each strand in the melting buffer, heat to 95°C for 5 minutes, and then cool slowly to room temperature. The final duplex concentration is typically 1-5 µM.

  • Spectrophotometer Setup: Place the cuvette with the duplex solution into the spectrophotometer. Set the instrument to monitor absorbance at 260 nm while ramping the temperature.

  • Data Collection:

    • Equilibrate the sample at a low starting temperature (e.g., 15-20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).

    • Record the absorbance at each temperature point for both the heating and cooling curves to check for hysteresis.

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve.[6]

Innate Immune Recognition Pathway

A key advantage of 2'-ribose modifications is their ability to help therapeutic oligonucleotides evade detection by the innate immune system. Sensors like RIG-I can recognize unmodified single- or double-stranded RNA, triggering an inflammatory cascade that leads to the production of type I interferons. Both 2'-OMe and 2'-F modifications can disrupt the recognition by these sensors, reducing the immunogenicity of the therapeutic.

G RNA Unmodified dsRNA RIGI RIG-I RNA->RIGI Binds & Activates ModRNA 2'-OMe or 2'-F Modified dsRNA ModRNA->RIGI Binding Inhibited MAVS MAVS RIGI->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferon (IFN-β) IRF3->IFN Induces Transcription

Figure 3. Simplified RIG-I signaling pathway and evasion by 2'-modified RNA.

Conclusion

Both 2'-O-methyl and 2'-fluoro modifications are powerful tools for enhancing the therapeutic potential of oligonucleotides. They significantly improve nuclease resistance and thermal stability compared to unmodified RNA.

  • 2'-Fluoro modifications generally offer a superior increase in binding affinity (Tm) and are often well-tolerated within the siRNA machinery, making them an excellent choice for applications requiring high target affinity.[7][8]

  • 2'-O-Methyl modifications provide robust nuclease resistance and are highly effective at evading immune detection.[1][4] However, their slightly larger size can sometimes interfere with protein-RNA interactions, as seen in specific siRNA contexts, requiring careful positional optimization.[11][12]

Ultimately, the optimal choice and placement of 2'-OMe and 2'-F modifications are sequence- and application-dependent. A common and effective strategy is to create chimeric oligonucleotides that leverage the distinct advantages of each modification at specific positions to achieve the desired balance of stability, affinity, and biological activity.

References

Orthogonal methods for validating 2'-O-methyladenosine mapping

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to the orthogonal validation of 2'-O-methyladenosine (Am) mapping, this document provides a comparative analysis of various methods, complete with experimental data and detailed protocols.

The accurate mapping and quantification of 2'-O-methyladenosine (Am), a prevalent RNA modification, is crucial for understanding its role in cellular processes. Given the potential for false positives and the semi-quantitative nature of some high-throughput screening methods, orthogonal validation using independent techniques is essential for confirming candidate Am sites.[1] This guide compares the leading methods for validating Am mapping, offering insights into their principles, performance, and experimental workflows to assist researchers in selecting the most appropriate techniques for their studies.

Comparative Analysis of Validation Methods

The choice of a validation method is influenced by factors such as the desired level of quantification, the amount of available RNA, and the required throughput.[2] The following table summarizes the key features of prominent techniques used for Am validation.

FeatureLC-MS/MSRiboMethSeq/Nm-seqRNase H-based qPCR (Nm-VAQ)RTL-P (RT-qPCR)
Principle Mass-based quantification of nucleosides.Sequencing-based mapping relying on resistance to alkaline hydrolysis or reverse transcriptase stalling.Enzymatic cleavage inhibition by 2'-O-methylation, quantified by qPCR.Reverse transcriptase stalling at 2'-O-methylated sites at low dNTP concentrations, quantified by qPCR.
Quantification Absolute and highly accurate.[3][4]Relative to semi-quantitative.Absolute quantification of modification ratios and copy numbers.[1]Relative quantification.[5]
Resolution Global quantification of Am levels.Single-nucleotide resolution.[6]Site-specific.[1]Site-specific.
Throughput Low to medium.High.Medium.Medium.
Input RNA Microgram range.Nanogram to microgram range.Low amounts are feasible.[1]Nanogram range.
Advantages Gold standard for quantification, distinguishes isobaric modifications.[7][8]Transcriptome-wide mapping.High specificity and accuracy for validation.Relatively simple and cost-effective.
Limitations Does not provide sequence context.Can have biases and requires bioinformatics expertise.Not suitable for genome-wide screening.Can be influenced by RNA secondary structure.

Quantitative Performance of Analytical Methods

The performance of each analytical method is critical for reliable quantification. The following table summarizes key quantitative parameters for different methods.

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE-UV)Immunoassay (ELISA)
Limit of Detection (LOD) Low nM to pM range.[8]µM to high nM range.[8]~2 µM.[8]ng/mL range (antibody dependent).[8]
Limit of Quantification (LOQ) Low nM range.High nM to low µM range.~5 µM.ng/mL to µg/mL range.
Linear Range 3-4 orders of magnitude.2-3 orders of magnitude.2 orders of magnitude.1-2 orders of magnitude.
Precision (RSD%) < 15%.< 10%.< 15%.< 20%.
Selectivity High (based on mass and fragmentation).[8]Moderate (based on retention time and UV spectrum).High (based on electrophoretic mobility).Variable (dependent on antibody cross-reactivity).

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the absolute quantification of RNA modifications.[4][8] It can reliably distinguish between isobaric modifications like Am and N6-methyladenosine (m6A) based on their distinct fragmentation patterns during collision-induced dissociation.[7]

Methodology:

  • RNA Isolation and Purification: Isolate total RNA or a specific RNA fraction from cells or tissues.

  • Enzymatic Digestion: Digest the purified RNA into individual nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.[6]

  • LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • MS/MS Detection: Analyze the separated nucleosides using tandem mass spectrometry. Am is identified and quantified based on its unique mass-to-charge ratio and specific precursor-to-product ion transitions.[3][8]

  • Quantification: The amount of Am is determined by comparing its signal intensity to that of a stable isotope-labeled internal standard or by using a standard curve.[4]

RiboMethSeq

RiboMethSeq is a high-throughput sequencing method for mapping 2'-O-methylations across the transcriptome.[9] It is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is more resistant to alkaline hydrolysis.[4][9]

Methodology:

  • RNA Fragmentation: Subject the RNA sample to random alkaline hydrolysis, which preferentially cleaves at unmodified nucleotides.[4]

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the resulting RNA fragments.

  • Reverse Transcription and PCR: Convert the RNA fragments into a cDNA library and amplify it.[9]

  • High-Throughput Sequencing: Sequence the cDNA library using an Illumina platform.[6][9]

  • Data Analysis: Align the sequencing reads to a reference transcriptome. A characteristic drop in the coverage of the 5' and 3' ends of the sequencing reads at the position immediately following a modified nucleotide indicates the presence of a 2'-O-methylation.[9]

RNase H-Based Detection of 2'-O-Methylation (Nm-VAQ)

This method utilizes RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid. The presence of a 2'-O-methylation in the RNA strand inhibits this cleavage.[4] Nm-VAQ (Nm Validation and Absolute Quantification) is a qPCR-based assay that leverages this principle for site-specific validation and quantification.[1]

Methodology:

  • Probe Design: Design a chimeric DNA-RNA-DNA probe that is complementary to the target RNA sequence, with the RNA portion positioned opposite the suspected methylation site.[4]

  • Hybridization: Hybridize the probe to the target RNA.[4]

  • RNase H Digestion: Treat the RNA/probe hybrid with RNase H. The enzyme will cleave the RNA at the site of the RNA/DNA hybrid if the target site is unmethylated. Cleavage is inhibited if the site is 2'-O-methylated.[4]

  • Analysis: Analyze the cleavage products using quantitative PCR (qPCR) to determine the extent of cleavage and thus the methylation status of the target site.[1][4]

Reverse Transcription at Low dNTP Concentrations (RTL-P)

This method is based on the observation that reverse transcriptase activity is impeded by a 2'-O-methylated nucleotide, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs).[9][10]

Methodology:

  • Primer Design: Design a DNA primer that anneals downstream of the putative 2'-O-methylation site.[9]

  • Reverse Transcription: Perform two parallel reverse transcription reactions with the RNA template and primer: one with a high concentration of dNTPs and another with a low concentration.[9]

  • qPCR Analysis: Quantify the amount of full-length cDNA product from both reactions using qPCR. A lower amount of full-length cDNA in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide at the position where the reverse transcriptase stalled.[5][11]

Visualizing Workflows and Pathways

The following diagrams illustrate the workflows of the described validation methods and a general pathway for validating candidate Am sites.

General Workflow for Am Site Validation cluster_screening High-Throughput Screening cluster_validation Orthogonal Validation cluster_functional Functional Characterization High-Throughput Method (e.g., RiboMethSeq) High-Throughput Method (e.g., RiboMethSeq) Candidate Am Sites Candidate Am Sites High-Throughput Method (e.g., RiboMethSeq)->Candidate Am Sites Identification LC-MS/MS LC-MS/MS Validated Am Sites Validated Am Sites LC-MS/MS->Validated Am Sites RNase H-based qPCR RNase H-based qPCR RNase H-based qPCR->Validated Am Sites RTL-P RTL-P RTL-P->Validated Am Sites Functional Assays Functional Assays Candidate Am Sites->LC-MS/MS Validation Candidate Am Sites->RNase H-based qPCR Validation Candidate Am Sites->RTL-P Validation Validated Am Sites->Functional Assays LC-MS/MS Workflow for Am Quantification RNA Isolation RNA Isolation Enzymatic Digestion Enzymatic Digestion RNA Isolation->Enzymatic Digestion HPLC Separation HPLC Separation Enzymatic Digestion->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification RiboMethSeq Workflow for Am Mapping RNA Fragmentation RNA Fragmentation Library Preparation Library Preparation RNA Fragmentation->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Data Analysis Data Analysis High-Throughput Sequencing->Data Analysis Am Site Identification Am Site Identification Data Analysis->Am Site Identification RNase H-based Detection of Am Probe Hybridization Probe Hybridization RNase H Digestion RNase H Digestion Probe Hybridization->RNase H Digestion qPCR Analysis qPCR Analysis RNase H Digestion->qPCR Analysis Methylation Status Methylation Status qPCR Analysis->Methylation Status

References

A Comparative-Analysis of 2'-O-methyladenosine and Other Ribose Modifications on Oligonucleotide Function

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of modified nucleotides into oligonucleotides is a cornerstone of modern therapeutics, particularly for RNA-based drugs like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). Among the most common and functionally significant alterations is the 2'-O-methylation of adenosine (B11128) (2'-OMe-A). This guide provides an objective comparison of the biological effects of 2'-O-methyladenosine against other common ribose modifications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

2'-O-methylation involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This modification can also be applied to other nucleosides, including guanosine, cytidine, and uridine. These modifications play a critical role in modulating oligonucleotide stability, binding affinity, biological activity, and interaction with the innate immune system.[1]

Comparative Analysis of Key Biological Effects

The performance of modified oligonucleotides is assessed by several key parameters. The choice of modification represents a trade-off between desired characteristics like stability and potential drawbacks such as reduced activity or increased toxicity.

Nuclease Resistance:

Unmodified RNA is rapidly degraded by nucleases present in serum and within cells. Ribose modifications at the 2' position can significantly enhance stability by sterically hindering nuclease access to the phosphodiester backbone.[2] 2'-O-methyl modifications are widely used to increase nuclease resistance.[3]

Binding Affinity (Tm):

The melting temperature (Tm) of an oligonucleotide duplex is the temperature at which 50% of the duplex dissociates. It is a measure of the binding affinity to a complementary strand. A higher Tm indicates a more stable duplex. 2'-O-methylation stabilizes the C3'-endo ribose conformation found in A-form RNA helices, which can increase the thermodynamic stability of RNA duplexes.[2][4]

Biological Activity (siRNA Knockdown):

For siRNAs, the ultimate measure of performance is their ability to silence a target gene. While chemical modifications are essential for in vivo stability, they can sometimes negatively impact the function of the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference.[5] For instance, 2'-O-methyl modification at the 3' termini of 20-nucleotide-long siRNA guide strands has been shown to negatively affect silencing activity for a majority of sequences tested.[5][6] However, in other contexts, siRNAs with fully 2'-O-methyl modified sense strands have demonstrated similar efficacy to their unmodified counterparts.[3]

Immunogenicity:

The innate immune system has evolved to recognize foreign RNA, often through Toll-like receptors (TLRs) such as TLR7 and TLR8.[7] This can trigger an unwanted inflammatory response. 2'-O-methylation is a known strategy to abrogate this immunogenicity. In fact, 2'-O-methylated RNA can act as a TLR7 antagonist, inhibiting cytokine induction.[8][9] A single 2'-O-methylation can convert a TLR7/TLR8 activating RNA into a sequence that only activates TLR8, thereby preventing the production of interferon-alpha (IFN-α).

Modification Nuclease Resistance Binding Affinity (ΔTm per modification) Relative siRNA Activity Immunogenicity (TLR7 Activation)
Unmodified RNALowBaselineHigh (in vitro)High
2'-O-Methyl (2'-OMe) High+0.5 to +1.5°CCan be sequence/position dependent; may reduce activity in some contexts[5][6]Low; acts as an antagonist[8][9]
2'-Fluoro (2'-F)High+1.5 to +2.0°CGenerally well-tolerated; can sometimes compensate for negative effects of 2'-OMe[5]Moderate
2'-DeoxyModerateVariable (DNA-RNA hybrid)Generally lower for siRNALow
Locked Nucleic Acid (LNA)Very High+3.0 to +8.0°CCan significantly reduce or abolish activity if placed in the seed region[10]Low

Note: The values presented are generalized from multiple studies and can vary based on sequence context, position of modification, and overall modification pattern.

Experimental Protocols

Detailed and reproducible protocols are critical for accurately assessing and comparing the performance of modified oligonucleotides.

1. Serum Stability Assay:

This assay evaluates the resistance of oligonucleotides to degradation by nucleases present in serum.[11][12][13]

  • Objective: To determine the half-life of a modified oligonucleotide in the presence of serum.

  • Procedure:

    • Prepare 50 pmol of the oligonucleotide duplex in 50% Fetal Bovine Serum (FBS) in a total volume of 10 µL.[11]

    • Prepare separate tubes for each time point (e.g., 0, 10, 30 minutes; 1, 6, 12, 24 hours).[11]

    • Incubate the tubes at 37°C.

    • At each designated time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of a denaturing RNA loading dye and immediately store at -20°C.[11]

    • Analyze the samples by polyacrylamide gel electrophoresis (PAGE) and visualize the bands using a suitable stain (e.g., SYBR Gold).

    • Quantify the intensity of the intact oligonucleotide band at each time point relative to the 0-minute time point to determine the degradation rate.

2. Melting Temperature (Tm) Analysis:

This protocol determines the thermal stability of an oligonucleotide duplex.

  • Objective: To measure the Tm of a duplex formed by a modified oligonucleotide and its complementary target.

  • Procedure:

    • Prepare solutions of the single-stranded oligonucleotides in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Mix equimolar amounts of the complementary strands to a final concentration of 1-2 µM.

    • Anneal the duplex by heating to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.[14]

    • Place the duplex solution in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.[14][15]

    • Measure the absorbance at 260 nm while increasing the temperature from a starting point (e.g., 20°C) to a final point (e.g., 80-90°C) at a controlled rate (e.g., 1°C/minute).[14]

    • The Tm is the temperature at which 50% of the duplex has denatured, corresponding to the midpoint of the absorbance transition in the resulting S-shaped curve.[15]

3. In Vitro siRNA Knockdown Assay:

This experiment quantifies the gene silencing efficacy of a modified siRNA.[16][17][18]

  • Objective: To measure the reduction in target mRNA levels following transfection with a modified siRNA.

  • Procedure:

    • Cell Culture: Seed a suitable cell line (e.g., HeLa, HEK293) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection:

      • For each well, dilute the siRNA (e.g., to a final concentration of 10-25 nM) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.[17]

      • Incubate for 20 minutes at room temperature to allow complex formation.[17]

      • Add the siRNA-lipid complexes to the cells.

      • Include appropriate controls: a non-targeting (scrambled) siRNA and a mock transfection (reagent only).[18]

    • Incubation: Incubate the cells for 24-72 hours post-transfection.

    • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

    • Gene Expression Analysis:

      • Synthesize cDNA from the extracted RNA using reverse transcriptase.

      • Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16]

      • Calculate the relative knockdown of the target gene compared to the non-targeting control using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Innate Immune Signaling Pathway Activation by RNA

Foreign RNA can be detected by endosomal Toll-like receptors (TLR7/8) or cytosolic sensors like RIG-I, leading to a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. 2'-O-methylation, particularly at the 5' end of the RNA (Cap 1 structure), helps the oligonucleotide evade recognition by these sensors, thus preventing an immune response.[1]

TLR_Signaling cluster_endosome Endosome ssRNA Unmodified ssRNA TLR7 TLR7 ssRNA->TLR7 Binds & Activates OMe_RNA 2'-OMe RNA OMe_RNA->TLR7 Binds & Antagonizes MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-kB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN Type I Interferons (IFN-α/β) IRF7->IFN

TLR7 signaling pathway and its modulation by 2'-O-methylated RNA.

General Workflow for Evaluating Modified Oligonucleotides

The development and validation of a therapeutic oligonucleotide follow a structured, multi-stage process, from initial design and synthesis to in vivo testing.

Oligo_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: Preclinical Testing Design Oligo Design (Sequence, Modification Pattern) Synthesis Chemical Synthesis & Purification Design->Synthesis Tm Binding Affinity (Tm Analysis) Synthesis->Tm Stability Nuclease Resistance (Serum Stability Assay) Synthesis->Stability Efficacy Target Knockdown (qPCR / Western Blot) Stability->Efficacy Immunity Immunogenicity Assay (Cytokine Measurement) Efficacy->Immunity Animal In Vivo Efficacy (Animal Model) Immunity->Animal Tox Toxicology & Pharmacokinetics Animal->Tox

A typical experimental workflow for evaluating modified oligonucleotides.

References

Unraveling the Cellular Landscape of 2'-O-Methylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of post-transcriptional RNA modifications is paramount. Among these, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is a critical regulator of RNA stability, structure, and function. This guide provides a comparative analysis of 2'-O-methylation across different cell types, supported by experimental data and detailed methodologies, to illuminate its role in cellular differentiation, disease, and as a potential therapeutic target.

Quantitative Landscape of 2'-O-Methylation: A Tale of Two Cell States

The degree and pattern of 2'-O-methylation are not static; they are dynamic marks that vary significantly between different cell types, reflecting their distinct functional states. This is particularly evident when comparing pluripotent stem cells to their differentiated counterparts and in the context of carcinogenesis.

Recent studies employing high-throughput sequencing methods like RiboMeth-seq have enabled the quantitative mapping of 2'-O-methylation sites across the transcriptome. These analyses reveal that while a core set of Nm sites are constitutively methylated, a significant portion exhibits variability, contributing to the concept of "specialized ribosomes" with distinct translational properties.[1]

Embryonic Stem Cells vs. Differentiated Cells

Human embryonic stem cells (hESCs) and their differentiated progeny exhibit distinct 2'-O-methylation profiles, particularly in ribosomal RNA (rRNA). Generally, hESCs display a more dynamic and partially methylated landscape, which becomes more stably and fully methylated upon differentiation.[2] This suggests a role for 2'-O-methylation in regulating the translational machinery during cell fate decisions.

For instance, a study by Hafner et al. (2022) demonstrated that the differentiation of hESCs into various lineages is accompanied by significant, lineage-specific changes in rRNA 2'-O-methylation.[2]

Cell TypeKey Observations on 2'-O-MethylationReference
Human Embryonic Stem Cells (hESCs) - A third of rRNA 2'-O-methylation sites are fractionally methylated.- Dynamic changes in methylation patterns upon differentiation.[2]
Differentiated Cells (e.g., Neurons, Cardiomyocytes) - Increased overall stoichiometry of rRNA 2'-O-methylation compared to hESCs.- More stable and defined methylation patterns.[2]
Cancer Cells vs. Normal Cells

Aberrant 2'-O-methylation is a hallmark of many cancers. Tumor cells often exhibit altered rRNA 2'-O-methylation profiles compared to their normal counterparts, which can impact ribosome biogenesis and function to support rapid proliferation.[3] These changes can involve both hypo- and hyper-methylation at specific sites, leading to the selective translation of oncogenes.[3]

A comprehensive analysis of various human cell lines, including cancer cell lines, revealed that rRNA Nm sites can be classified into stable and variable groups, with the variable sites being more prone to alterations in disease states.[1] Studies on breast cancer have shown that distinct 2'-O-methylation profiles can be associated with different tumor subtypes and patient prognosis.[3]

Cell TypeKey Observations on 2'-O-MethylationReference
Normal Adult Tissues - Generally high and stable levels of rRNA 2'-O-methylation.
Cancer Cell Lines (e.g., HeLa, HCT116) - Exhibit greater variability in rRNA 2'-O-methylation patterns.- Both hypo- and hyper-methylation at specific sites are observed.[1]
Breast Cancer Tissues - Distinct 2'-O-methylation profiles correlate with tumor subtypes and clinical outcomes.- Global decrease in rRNA 2'-O-methylation may be associated with aggressiveness.[3]

Key Signaling Pathways Modulating 2'-O-Methylation

The cellular 2'-O-methylation landscape is dynamically regulated by a network of signaling pathways that control the expression and activity of the methyltransferase machinery. The primary enzyme responsible for guiding 2'-O-methylation of rRNA is Fibrillarin (FBL) , which functions within the box C/D small nucleolar ribonucleoprotein (snoRNP) complex.

Several key cancer-related pathways converge on the regulation of FBL. The p53 tumor suppressor directly represses the transcription of the FBL gene, thereby linking the control of ribosome biogenesis to cell cycle arrest and apoptosis.[4][5] Conversely, the MYC proto-oncogene , a master regulator of cell growth and proliferation, upregulates FBL expression to meet the high translational demands of cancer cells.[4]

Furthermore, 2'-O-methylation has been implicated in the innate immune response. The absence of 2'-O-methylation on viral RNA can trigger an interferon (IFN-I) response. FBL-mediated 2'-O-methylation of host RNA is crucial for self-recognition and preventing an autoimmune response.

Regulation and Impact of 2'-O-Methylation cluster_0 Upstream Regulators cluster_1 Downstream Consequences p53 p53 FBL Fibrillarin (FBL) (Methyltransferase) p53->FBL Represses MYC MYC MYC->FBL Activates Me_2O 2'-O-Methylation FBL->Me_2O Catalyzes Ribosome Ribosome Biogenesis & Heterogeneity Me_2O->Ribosome Immunity Innate Immune Evasion Me_2O->Immunity Splicing Alternative Splicing Me_2O->Splicing Translation Selective mRNA Translation Ribosome->Translation

Key signaling pathways regulating Fibrillarin and the downstream effects of 2'-O-methylation.

Experimental Protocols for 2'-O-Methylation Analysis

Accurate quantification of 2'-O-methylation is crucial for comparative studies. Several methods are available, each with its own advantages and limitations.

RiboMeth-seq: High-Throughput Sequencing

RiboMeth-seq is a widely used method for the transcriptome-wide mapping and quantification of 2'-O-methylation sites, particularly in abundant RNAs like rRNA. The protocol is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.

Experimental Workflow:

  • RNA Isolation: Extract total RNA from the cell types of interest.

  • Alkaline Fragmentation: Partially hydrolyze the RNA using an alkaline buffer.

  • End Repair: Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments.

  • Adapter Ligation: Ligate sequencing adapters to both ends of the RNA fragments.

  • Reverse Transcription and PCR Amplification: Convert the RNA fragments to cDNA and amplify to generate a sequencing library.

  • High-Throughput Sequencing: Sequence the library on an Illumina platform.

  • Data Analysis: Align reads to the reference transcriptome. 2'-O-methylated sites are identified by a local decrease in the number of read ends.

RiboMeth-seq Workflow A Total RNA Isolation B Alkaline Fragmentation A->B C End Repair B->C D Adapter Ligation C->D E RT-PCR & Library Prep D->E F High-Throughput Sequencing E->F G Bioinformatic Analysis F->G

A simplified workflow for RiboMeth-seq analysis.
Other Methodologies

  • Nm-seq: This method utilizes periodate (B1199274) oxidation to selectively remove non-methylated nucleotides, thereby enriching for 2'-O-methylated fragments for sequencing. It is particularly useful for detecting less abundant modifications.

  • HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and quantitative method for detecting and quantifying 2'-O-methylated nucleosides after complete enzymatic digestion of RNA.

Conclusion

The comparative analysis of 2'-O-methylation across different cell types reveals a dynamic and functionally significant layer of epitranscriptomic regulation. The distinct methylation profiles observed in stem cells, differentiated cells, and cancer cells underscore the importance of this modification in fundamental cellular processes. As our ability to precisely map and quantify 2'-O-methylation continues to improve, so too will our understanding of its role in health and disease, paving the way for novel diagnostic and therapeutic strategies targeting the epitranscriptome.

References

A Researcher's Guide to Cross-Validating 2'-O-methyladenosine Detection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2'-O-methyladenosine (Am) is critical. This modified nucleoside, found in various RNA species, plays a significant role in RNA stability, translation, and the innate immune response.[1][2][3] This guide provides a comprehensive comparison of current Am detection methods, offering insights into their principles, performance, and experimental protocols to aid in the selection of the most appropriate technique for your research needs.

The diverse landscape of RNA modifications presents a significant analytical challenge, particularly in distinguishing between isobaric modifications like Am and N6-methyladenosine (m6A), which share the same mass.[4] This guide will delve into the methodologies that enable the specific and sensitive detection of Am, providing a framework for cross-validation to ensure data accuracy and reliability.

Comparative Analysis of 2'-O-methyladenosine Detection Methods

The choice of a suitable Am detection technique depends on various factors, including the required sensitivity, the need for sequence-specific information, and the available instrumentation. The following tables summarize the key quantitative parameters and features of the most common methods.

Table 1: Performance Characteristics of Analytical Methods for 2'-O-methyladenosine Quantification

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE-UV)Immunoassays (ELISA)
Limit of Detection (LOD) Low nM to pM range[1]µM to high nM range[1]~2 µM[1]ng/mL range (antibody dependent)[1]
Principle Mass-to-charge ratio and fragmentationUV absorbanceElectrophoretic mobility and UV absorbanceAntibody-antigen recognition
Quantification AbsoluteRelative/AbsoluteRelative/AbsoluteRelative
Throughput Low to MediumLow to MediumHighHigh
Instrumentation High-end mass spectrometerStandard HPLC systemCapillary electrophoresis systemPlate reader
Strengths Gold standard for sensitivity and selectivity; can distinguish isobars[1][4]Widely accessible and robust[1]High resolution, low sample consumption[1]High throughput, suitable for screening[1]
Limitations Expensive equipment, complex sample prepLower sensitivity than LC-MS/MS[1]Moderate sensitivityPotential for antibody cross-reactivity[4]

Table 2: Comparison of Sequencing-Based Methods for 2'-O-methyladenosine Mapping

MethodPrincipleResolutionThroughputKey AdvantageKey Limitation
RiboMethSeq Resistance of 2'-O-methylated sites to alkaline hydrolysis.[5][6]HighHighTranscriptome-wide mapping.[5]Indirect detection based on cleavage resistance.
Nm-seq Resistance of 2'-O-methylated nucleotides to periodate (B1199274) oxidation.[7][8]Single-nucleotide.[7][9]HighBase-precision mapping.[8]Involves multiple enzymatic and chemical steps.
2OMe-seq Reverse transcriptase pausing at 2'-O-methylated sites under low dNTP concentrations.[8]Single-nucleotideHighHigh-throughput sequencing format of a classic method.Pausing can be influenced by other factors.
Direct RNA Sequencing (Nanopore) Distinct electrical signal as a modified base passes through a nanopore.[4][10]Single-nucleotideHighDirect detection without amplification or chemical treatment.[4][11]Accuracy in identifying modifications is still evolving.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of Am detection techniques. Below are summarized protocols for key experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate quantification of Am due to its high sensitivity and selectivity.[1][2]

1. RNA Isolation and Digestion:

  • Isolate total RNA from cells or tissues using a method like TRIzol extraction.[2]

  • Purify mRNA using oligo(dT) magnetic beads if focusing on mRNA modifications.[6]

  • Enzymatically digest the RNA into single nucleosides using nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the nucleosides.[2][12]

2. LC-MS/MS Analysis:

  • Separate the nucleosides using a reversed-phase C18 column or a HILIC column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[1][2][13]

  • Detect the nucleosides using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[1]

  • Utilize multiple reaction monitoring (MRM) for quantification. The characteristic transition for Am is m/z 282.1 → 136.1.[1] An internal standard, such as a stable isotope-labeled Am, is used for accurate quantification.[1]

RiboMethSeq

This high-throughput sequencing method maps 2'-O-methylated sites across the transcriptome.[5]

1. RNA Preparation and Fragmentation:

  • Isolate high-quality total RNA.[5]

  • Perform controlled alkaline hydrolysis of the RNA to generate random fragments.[5][6]

2. Library Preparation and Sequencing:

  • Repair the RNA fragment ends by dephosphorylating the 3' ends and phosphorylating the 5' ends.[6]

  • Ligate sequencing adapters to both ends of the repaired fragments.[5][6]

  • Perform reverse transcription and PCR amplification to create a cDNA library.[5]

  • Sequence the library using a high-throughput sequencing platform.[5]

3. Bioinformatic Analysis:

  • Align the sequencing reads to a reference transcriptome.[5]

  • Identify 2'-O-methylated sites by a characteristic drop in sequencing read coverage immediately downstream of the modified nucleotide.[5]

RNase H-Based Detection

This method leverages the inhibition of RNase H cleavage by a 2'-O-methylation on the RNA strand of an RNA/DNA hybrid.[12]

1. Probe Hybridization:

  • Design a chimeric DNA-RNA-DNA probe that is complementary to the target RNA sequence, with the RNA portion positioned opposite the potential methylation site.[12]

  • Hybridize the probe to the target RNA.[12]

2. RNase H Digestion and Analysis:

  • Treat the RNA/probe hybrid with RNase H.[12]

  • The presence of Am will inhibit cleavage.[12]

  • Analyze the cleavage products using methods like quantitative PCR (qPCR) or northern blotting to determine the methylation status.[12]

Visualizing the Workflow and Biological Context

Understanding the experimental workflow and the biological pathways involving Am is crucial for interpreting results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_analysis Data Analysis RNA_Isolation RNA Isolation RNA_Digestion RNA Digestion to Nucleosides RNA_Isolation->RNA_Digestion RNA_Fragmentation RNA Fragmentation RNA_Isolation->RNA_Fragmentation Immunoassay Immunoassay RNA_Isolation->Immunoassay RNaseH RNase H Assay RNA_Isolation->RNaseH LCMS LC-MS/MS RNA_Digestion->LCMS Sequencing Next-Gen Sequencing RNA_Fragmentation->Sequencing Quantification Quantification LCMS->Quantification Mapping Sequence Mapping Sequencing->Mapping Immunoassay->Quantification RNaseH->Quantification Validation Cross-Validation Quantification->Validation Mapping->Validation

Caption: A generalized workflow for the detection and validation of 2'-O-methyladenosine.

The biological impact of Am is context-dependent. For instance, in the context of innate immunity, the presence or absence of Am on viral RNA can determine whether the host cell mounts an antiviral response.

signaling_pathway cluster_viral_rna Viral RNA Status cluster_host_response Host Cell Response Unmethylated_RNA Unmethylated Viral RNA MDA5 MDA5 Sensor Unmethylated_RNA->MDA5 Recognized as non-self Methylated_RNA 2'-O-methylated Viral RNA (Am) Methylated_RNA->MDA5 Evades recognition (mimics self) No_Response Evasion of Immune Response Methylated_RNA->No_Response TBK1_IKKe TBK1/IKKε Kinases MDA5->TBK1_IKKe Activates IRF3 IRF3 Activation TBK1_IKKe->IRF3 Phosphorylates Interferon Type I Interferon Production IRF3->Interferon Induces

Caption: The role of 2'-O-methyladenosine in evading the MDA5-dependent innate immune response.[14]

References

2'-O-Methyl vs. LNA: A Comparative Guide to Nuclease Resistance in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of oligonucleotide therapeutics hinges on optimizing their stability in biological environments. A critical aspect of this is enhancing their resistance to degradation by nucleases. Among the plethora of chemical modifications developed for this purpose, 2'-O-methyl (2'-OMe) and Locked Nucleic Acid (LNA) are two of the most prominent and effective. This guide provides an objective comparison of the nuclease resistance conferred by these two modifications, supported by experimental data and detailed methodologies.

Both 2'-OMe and LNA modifications significantly enhance the stability of oligonucleotides compared to their unmodified counterparts, which are rapidly degraded by nucleases.[1] The 2'-OMe modification introduces a methyl group at the 2' position of the ribose sugar, which provides steric hindrance against nuclease cleavage, particularly by endonucleases.[2][3] LNA, on the other hand, is a bicyclic nucleic acid analogue where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[4] This rigid structure offers profound stability against enzymatic degradation.[4]

While both modifications improve nuclease resistance, the degree of protection and the impact on other oligonucleotide properties differ, presenting a trade-off between stability, binding affinity, and potential toxicity.

Quantitative Comparison of Nuclease Resistance

The following table summarizes the key quantitative differences in nuclease resistance between 2'-O-methyl and LNA-modified oligonucleotides based on published experimental data. It is important to note that the half-life of an oligonucleotide can be sequence-dependent and influenced by the specific experimental conditions.[5]

ModificationHalf-life in Human Serum (approximate)Key Resistance Characteristics
Unmodified Oligonucleotide ~1.5 hours[2][5]Highly susceptible to degradation by both endo- and exonucleases.
2'-O-Methyl (2'-OMe) RNA ~5 - 12 hours (in a gapmer construct)[5][6]The methyl group at the 2' position of the ribose provides steric hindrance, offering protection against nuclease cleavage.[2] The level of resistance is considered intermediate between unmodified oligonucleotides and phosphorothioates.[1]
Locked Nucleic Acid (LNA) ~15 - 28 hours (in a gapmer construct)[5]The "locked" bicyclic structure of the ribose provides significant steric bulk and rigidity, leading to a very high degree of nuclease resistance.[4] A 10-fold increase in serum half-life has been observed with the incorporation of three LNAs at both the 3' and 5' ends compared to unmodified oligos.[7] Fully modified LNA oligonucleotides can remain completely stable against 3'-exonucleases for extended periods.[8]

Experimental Protocols for Assessing Nuclease Resistance

The nuclease resistance of modified oligonucleotides is typically evaluated using in vitro assays that expose the oligonucleotides to nucleases found in serum or to specific isolated nucleases. Below are detailed methodologies for two common experiments.

Serum Stability Assay

This assay assesses the overall stability of oligonucleotides in a complex biological fluid containing a mixture of nucleases.

1. Oligonucleotide Preparation:

  • Synthesize and purify the 2'-O-methyl and LNA-modified oligonucleotides, along with an unmodified control.

  • Quantify the concentration of each oligonucleotide, for example, by UV spectrophotometry.

2. Reaction Setup:

  • Prepare a master mix of fetal bovine serum (FBS) or human serum. A common concentration is 50% serum in a suitable buffer like phosphate-buffered saline (PBS).[9]

  • Add the oligonucleotide to the serum mix to a final concentration of, for example, 50 pmol per reaction.[9]

3. Incubation and Sampling:

  • Incubate the reactions at 37°C.[8]

  • Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[9]

  • As a negative control, incubate the oligonucleotide in PBS without serum to ensure that any degradation is due to the serum and not contamination.[9]

4. Analysis:

  • Analyze the collected samples using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[2]

  • For PAGE analysis, the gel is typically stained with a fluorescent dye (e.g., GelRed), and the bands corresponding to the intact oligonucleotide are visualized.[9]

  • The percentage of intact oligonucleotide at each time point is quantified by densitometry of the corresponding band on the gel.[2]

5. Data Analysis:

  • The half-life (t1/2) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.[2]

3'-Exonuclease Assay (e.g., using Snake Venom Phosphodiesterase)

This assay specifically evaluates the resistance of oligonucleotides to degradation by 3'-exonucleases.

1. Materials:

  • Modified oligonucleotide of interest.

  • 3'-Exonuclease, such as Snake Venom Phosphodiesterase (SVPD).[2]

  • Assay buffer specific to the chosen exonuclease (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2 for SVPD).[8]

  • Nuclease-free water.

  • Quenching solution (e.g., EDTA) to stop the reaction.[2]

  • Analytical equipment (PAGE or HPLC).[2]

2. Reaction Setup:

  • In a microcentrifuge tube, combine the modified oligonucleotide (e.g., at a concentration of 26 µg/mL), the appropriate reaction buffer, and nuclease-free water.[8]

3. Enzyme Addition:

  • Initiate the reaction by adding the 3'-exonuclease (e.g., 0.3 µg/mL SVPD) to the tube.[8]

4. Incubation and Sampling:

  • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).[2]

  • Take aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).[10]

5. Analysis:

  • Analyze the degradation products using PAGE or HPLC as described in the Serum Stability Assay.[2]

6. Data Analysis:

  • Determine the rate of degradation and the protective effect of the modification against 3'-exonucleolytic cleavage by quantifying the amount of full-length oligonucleotide remaining at each time point.[8]

Visualizing the Modifications and Experimental Workflow

Structural Comparison of 2'-O-Methyl and LNA Modifications cluster_2OMe 2'-O-Methyl (2'-OMe) RNA cluster_LNA Locked Nucleic Acid (LNA) cluster_resistance Nuclease Resistance OMe_structure Ribose with -O-CH3 at 2' position OMe_property Steric Hindrance OMe_structure->OMe_property provides Nuclease_Resistance Enhanced Nuclease Resistance OMe_property->Nuclease_Resistance LNA_structure Ribose with Methylene Bridge (2'-O to 4'-C) LNA_property Locked Conformation (High Rigidity) LNA_structure->LNA_property results in LNA_property->Nuclease_Resistance

Structural basis for nuclease resistance.

Experimental Workflow for Nuclease Resistance Assay Oligo_Prep Oligonucleotide Preparation Reaction_Setup Reaction Setup (Oligo + Nuclease/Serum) Oligo_Prep->Reaction_Setup Incubation Incubation at 37°C & Time-course Sampling Reaction_Setup->Incubation Analysis Analysis (PAGE or HPLC) Incubation->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Assessing oligonucleotide nuclease resistance.

References

Navigating the Maze of 2'-O-methyladenosine Site Prediction: A Comparative Guide to Bioinformatics Software

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of 2'-O-methyladenosine (Am) sites within RNA is a critical step in understanding gene regulation and developing novel therapeutics. A variety of computational tools have emerged to predict these modification sites, each employing different algorithms and methodologies. This guide provides an objective comparison of the performance of several key software tools, supported by experimental data, to aid researchers in selecting the most appropriate solution for their needs.

The landscape of bioinformatics software for predicting 2'-O-methyladenosine (Am) and, more broadly, 2'-O-methylation (Nm) sites, is populated by a range of tools leveraging machine learning and deep learning techniques. These tools aim to distinguish true modification sites from the vast background of unmodified nucleotides, a task crucial for deciphering the epitranscriptomic code. This guide focuses on a comparative analysis of prominent software, including DeepOMe, iRNA-2OM, NmSEER V2.0, 2OM-Pred, Nm-Nano, and MultiV_Nm.

Performance Benchmarking of Am Site Prediction Tools

The performance of these predictive tools is paramount for their utility in research. Key metrics such as the Area Under the Receiver Operating Characteristic Curve (AUROC) and the Area Under the Precision-Recall Curve (AUPR) are standard measures of a model's predictive power. The following table summarizes the reported performance of several tools on independent test datasets, providing a quantitative basis for comparison.

SoftwareCore AlgorithmAccuracyAUROCAUPRMCCSensitivity (Sn)Specificity (Sp)Reference
DeepOMe Hybrid CNN and BLSTM-0.9930.843---[1]
iRNA-2OM Support Vector Machine (SVM)97.95% (CV)0.60650.06538---[1][2]
NmSEER V2.0 Random Forest-0.59690.00066---[1][3]
2OM-Pred Bagging Ensemble-0.89 (AUC)0.88 (auPRC)---[4]
Nm-Nano XGBoost99% (IVT)-----[5]
MultiV_Nm (Am) GAT and CNN with Cross-Attention-0.9660.9650.7960.8930.903[6]

CV: Cross-Validation, IVT: Independent Validation Testing. Note that performance metrics are as reported in the respective publications and may have been evaluated on different datasets, making direct comparison complex.

Experimental and Computational Protocols

The methodologies underpinning these software tools vary significantly, influencing their performance and applicability to different research questions. A detailed understanding of these protocols is essential for interpreting their results.

DeepOMe: A Hybrid Deep Learning Approach[1][7]

DeepOMe utilizes a sophisticated hybrid architecture that combines Convolutional Neural Networks (CNNs) and Bidirectional Long Short-Term Memory (BLSTM) networks. This approach is designed to capture both local sequence motifs and long-range dependencies around potential modification sites.

  • Dataset Construction: The training and testing datasets for DeepOMe were constructed from Nm-seq experimental data, comprising thousands of 2'-O-Me sites in the human transcriptome. RNA sequences with at least one mapped 2'-O-Me site were extracted. A portion of these sequences was set aside as an independent testing set.

  • Feature Extraction: The primary RNA sequences are one-hot encoded, converting the nucleotide sequence into a numerical matrix that can be processed by the deep learning model.

  • Model Architecture:

    • A CNN layer first scans the input sequence to learn local sequence patterns.

    • The output from the CNN is then fed into a BLSTM layer, which processes the sequence in both forward and backward directions to capture contextual information.

    • A final fully connected layer makes the prediction for each position in the input sequence.

  • Evaluation: The model's performance was evaluated using n-fold cross-validation on the training set and then on the independent test set, where it was compared against other tools like iRNA-2OM and NmSEER V2.0.

iRNA-2OM: Support Vector Machine-Based Prediction[2]

iRNA-2OM employs a Support Vector Machine (SVM), a well-established machine learning algorithm, to classify 2'-O-methylation sites.

  • Dataset: The model was trained and tested on a dataset of experimentally verified 2'-O-methylation sites from Homo sapiens.

  • Feature Engineering: RNA sequences are encoded using features derived from their chemical properties and nucleotide composition. A feature selection process is employed to identify the most informative features for prediction.

  • Classification: The SVM classifier is trained on the selected features to distinguish between methylated and non-methylated sites.

  • Performance Assessment: The predictive capability of iRNA-2OM was assessed using five-fold cross-validation, achieving high accuracy.

NmSEER V2.0: A Random Forest-Based Predictor[3]

NmSEER V2.0 is an updated predictor that utilizes a Random Forest algorithm, an ensemble learning method that builds multiple decision trees and merges their outputs to improve predictive accuracy.

  • Dataset: The model was developed using a high-confidence dataset from refined Nm-seq experiments in human HeLa and HEK293T cells.

  • Feature Representation: The model combines multiple encoding schemes to represent the RNA sequences, which are then used as input for the Random Forest classifier.

  • Model Training and Evaluation: The Random Forest model was optimized and evaluated through 5-fold cross-validation and independent tests.

2OM-Pred: An Ensemble Learning Method[4]

2OM-Pred is a predictor that leverages an ensemble of diverse classifiers to enhance the identification of 2-O-methylation sites.

  • Feature Extraction: The tool generates feature vectors from RNA sequences that incorporate both positional and compositional information. Statistical moments are used for feature dimensionality reduction.

  • Prediction Models: A range of ensemble learning models are trained on the final feature vectors.

  • Validation: The performance of the prediction models is assessed through independent set tests and k-fold cross-validation.

Nm-Nano: Machine Learning for Nanopore Sequencing Data[5][8]

Nm-Nano is a framework specifically designed for predicting Nm sites from nanopore direct RNA sequencing data, which provides signal-level information in addition to the nucleotide sequence.

  • Input Data: The model takes as input features extracted from the raw electrical signals generated by the nanopore sequencer as the RNA molecule passes through it.

  • Machine Learning Models: Nm-Nano integrates two supervised machine learning models: Extreme Gradient Boosting (XGBoost) and Random Forest (RF) with k-mer embedding.

  • Performance: The models are trained and evaluated on benchmark datasets from HeLa and HEK293 human cell lines, demonstrating high accuracy in identifying Nm sites.

MultiV_Nm: A Multi-View Feature-Based Approach[6]

MultiV_Nm is a prediction method for Nm sites that integrates features from multiple perspectives.

  • Feature Extraction: The model extracts features from three different "views": sequence features, chemical characteristics, and secondary structure features.

  • Model Architecture: It employs a combination of a Convolutional Neural Network (CNN) for local feature extraction and a Graph Attention Network (GAT) to capture global structural information. A cross-attention mechanism is used to integrate the multi-view features.

  • Evaluation: The performance is evaluated through cross-validation and independent tests, with specific results reported for Am sites.

Visualizing the Prediction Workflow

The general workflow for the computational identification of 2'-O-methyladenosine sites involves several key steps, from data acquisition to model prediction and validation. The following diagram illustrates this logical process.

experimental_workflow General Workflow for 2'-O-methyladenosine Site Prediction cluster_data_prep Data Preparation cluster_feature_eng Feature Engineering cluster_model_training Model Training & Prediction cluster_evaluation Performance Evaluation seq_data RNA Sequence Data (e.g., from Nm-seq) pos_samples Positive Samples (Known Am Sites) seq_data->pos_samples neg_samples Negative Samples (Non-Am Sites) seq_data->neg_samples feature_extraction Feature Extraction (e.g., One-hot, Chemical Properties) pos_samples->feature_extraction neg_samples->feature_extraction ml_model Machine Learning Model (e.g., SVM, RF, Deep Learning) feature_extraction->ml_model prediction Prediction of Am Sites ml_model->prediction performance_metrics Performance Metrics (Accuracy, AUROC, AUPR) prediction->performance_metrics

Caption: A flowchart illustrating the typical bioinformatics workflow for predicting 2'-O-methyladenosine sites.

References

The Viral Cloak: A Comparative Study of 2'-O-Methylation in Immune Evasion

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mimicry used by viruses to hide from the human immune system.

In the constant arms race between viruses and their hosts, deception is a key strategy for survival. One of the most elegant and effective forms of molecular mimicry employed by a wide range of viruses is the 2'-O-methylation of their RNA. This subtle chemical modification acts as a "cloak of invisibility," allowing viral RNA to be mistaken for host RNA, thereby evading detection by the innate immune system. This guide provides a comparative analysis of this crucial immune evasion mechanism, focusing on two major families of human pathogens: Coronaviridae and Flaviviridae. We will explore the viral machinery responsible for this modification, the host factors that detect its absence, and the consequences for viral replication and pathogenesis, supported by experimental data.

At a Glance: Comparing Viral 2'-O-Methylation Strategies

FeatureCoronaviridae (e.g., SARS-CoV-2, MERS-CoV)Flaviviridae (e.g., Dengue, Zika, West Nile Virus)
2'-O-Methyltransferase Enzyme nsp16 (requires nsp10 as a cofactor)NS5 (multifunctional protein)
Host Recognition of Unmethylated RNA Primarily MDA5, RIG-I, and IFIT proteinsPrimarily RIG-I and IFIT proteins
Consequence of Lacking 2'-O-Methylation Increased sensitivity to interferon, reduced viral replication, and attenuation of the virus.Increased sensitivity to interferon, reduced viral replication, and significant attenuation of the virus.

The Host's Sentinel: Detecting the Unmarked Invader

The innate immune system has evolved sophisticated sensors to detect the presence of foreign nucleic acids. For RNA viruses, the absence of a 2'-O-methylated cap on their RNA serves as a critical pathogen-associated molecular pattern (PAMP). This triggers a powerful antiviral response, primarily through the action of three key players:

  • RIG-I (Retinoic acid-inducible gene I): This cytoplasmic sensor recognizes short, double-stranded RNA with a 5'-triphosphate or a Cap-0 structure (lacking 2'-O-methylation).[1][2][3] Activation of RIG-I initiates a signaling cascade that leads to the production of type I interferons.

  • MDA5 (Melanoma differentiation-associated protein 5): MDA5 is another cytoplasmic RNA sensor that typically recognizes long double-stranded RNA.[4][5][6] For coronaviruses, MDA5 is a key sensor of viral RNA lacking 2'-O-methylation.[4][6][7]

  • IFIT Proteins (Interferon-induced proteins with tetratricopeptide repeats): Once interferons are produced, they induce the expression of hundreds of interferon-stimulated genes (ISGs), including the IFIT family.[5] IFIT1, in particular, can directly bind to and sequester viral RNA that lacks 2'-O-methylation, thereby inhibiting its translation.[1][8][9][10]

The following diagram illustrates the central role of these host factors in recognizing and responding to viral RNA based on its 2'-O-methylation status.

Host_Immune_Response cluster_virus Viral RNA cluster_host Host Cell Unmethylated_RNA Viral RNA (Cap-0) RIG_I RIG-I Unmethylated_RNA->RIG_I Recognized by MDA5 MDA5 Unmethylated_RNA->MDA5 Recognized by IFIT1 IFIT1 Unmethylated_RNA->IFIT1 Bound and Inhibited by Methylated_RNA Viral RNA (Cap-1) Antiviral_State Antiviral State Interferon_Production Type I Interferon Production RIG_I->Interferon_Production Induces MDA5->Interferon_Production Induces Interferon_Production->Antiviral_State Establishes

Caption: Host recognition of viral RNA lacking 2'-O-methylation.

The Viral Counter-Offensive: A Tale of Two Enzyme Systems

To circumvent this robust host defense, viruses have evolved their own methyltransferases to add the crucial 2'-O-methyl group to their RNA caps, a process that converts a "Cap-0" structure to a "Cap-1" structure.

Coronaviridae: The nsp16/nsp10 Complex

Coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, utilize a two-protein complex to achieve 2'-O-methylation.[11][12][13] The non-structural protein 16 (nsp16) is the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, but it is only active when bound to its cofactor, the non-structural protein 10 (nsp10).[11][12][13][14] This complex specifically recognizes and methylates the first nucleotide of the viral RNA.[12] The requirement of a cofactor for activity is a unique feature of coronaviral 2'-O-methyltransferases.[12]

Flaviviridae: The Multifunctional NS5 Protein

In contrast, flaviviruses such as Dengue virus, Zika virus, West Nile virus, and Japanese encephalitis virus, employ a single, large multifunctional protein called NS5 for this task.[1][8][15] The N-terminal portion of NS5 contains the methyltransferase domain, which is responsible for both N-7 and 2'-O-methylation of the viral RNA cap.[1][16] This domain binds to the 5' end of the viral RNA and sequentially adds the necessary methyl groups.[1]

The following diagram illustrates the workflow of viral 2'-O-methylation.

Viral_Methylation_Workflow cluster_workflow Viral 2'-O-Methylation Nascent_RNA Nascent Viral RNA (Cap-0) Methyltransferase Viral 2'-O-Methyltransferase Nascent_RNA->Methyltransferase Substrate Methylated_RNA Mature Viral RNA (Cap-1) Methyltransferase->Methylated_RNA Produces Immune_Evasion Immune Evasion Methylated_RNA->Immune_Evasion Leads to

Caption: General workflow of viral RNA 2'-O-methylation for immune evasion.

Experimental Evidence: The Impact of Defective Methylation

Mutational studies that inactivate the viral 2'-O-methyltransferase provide compelling evidence for the importance of this evasion mechanism. Viruses with a deficient methyltransferase are significantly attenuated and more susceptible to the host's interferon response.

Table 1: Effect of 2'-O-Methyltransferase Inactivation on Viral Titer

VirusMutationCell TypeTiter Reduction (log10 PFU/ml)Reference
West Nile Virus (WNV)E218A in NS5Murine Embryonic Fibroblasts (MEFs)~2-3[17]
Mouse Hepatitis Virus (MHV)D130A in nsp16Murine Macrophages~2-3[4]
SARS-CoVK137A/D244A in nsp16Vero E6 cells~1-2[11]

Table 2: Increased Interferon Sensitivity of 2'-O-Methyltransferase Mutant Viruses

VirusMutationTreatmentFold Increase in SensitivityReference
West Nile Virus (WNV)E218A in NS5IFN-β>100[17]
Mouse Hepatitis Virus (MHV)D130A in nsp16IFN-β~10-100[4]

Experimental Protocols

Viral Titer Assay (Plaque Assay)

This is a standard method to quantify the concentration of infectious virus particles.

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6 for coronaviruses, BHK-21 for flaviviruses) in 6-well plates and grow to 90-100% confluency.

  • Serial Dilution: Prepare ten-fold serial dilutions of the viral stocks in a suitable medium (e.g., DMEM).

  • Infection: Remove the growth medium from the cells and infect with 100 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay: After infection, remove the inoculum and overlay the cells with a semi-solid medium containing 1% low-melting-point agarose (B213101) and 2% FBS in DMEM.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: After incubation, fix the cells with 4% formaldehyde (B43269) for 1 hour. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.

  • Quantification: Wash the plates with water and count the number of plaques (clear zones where cells have been lysed). The viral titer is calculated as plaque-forming units per milliliter (PFU/ml).

Interferon Sensitivity Assay

This assay measures the ability of interferon to inhibit viral replication.

  • Cell Seeding: Seed susceptible cells in 24-well plates and grow to near confluency.

  • Interferon Treatment: Treat the cells with serial dilutions of recombinant interferon-β (IFN-β) for 18-24 hours.

  • Infection: Remove the interferon-containing medium and infect the cells with the wild-type or mutant virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour.

  • Incubation: After infection, wash the cells and add fresh medium. Incubate for 24-72 hours, depending on the virus's replication cycle.

  • Quantification of Viral Replication: Harvest the cell culture supernatants and determine the viral titer using a plaque assay as described above. Alternatively, viral RNA can be quantified by RT-qPCR, or viral protein expression can be measured by Western blot or ELISA.

  • Analysis: The interferon sensitivity is determined by comparing the reduction in viral titer or replication at different interferon concentrations between the wild-type and mutant viruses.

Conclusion and Future Directions

The 2'-O-methylation of viral RNA is a powerful and conserved mechanism of immune evasion employed by a diverse range of viruses. Understanding the molecular details of this process, from the viral enzymes that carry it out to the host factors that detect its absence, is crucial for the development of novel antiviral therapies. Targeting the viral 2'-O-methyltransferase is an attractive strategy for the development of broad-spectrum antivirals. Such inhibitors would not only directly impact viral replication but would also render the virus more susceptible to the host's innate immune response, creating a powerful one-two punch against these formidable pathogens. The development of live-attenuated vaccines based on viruses with deficient 2'-O-methyltransferase activity is another promising avenue of research.[18] These "uncloaked" viruses can elicit a robust and durable immune response without causing significant disease. As our understanding of the intricate dance between viral evasion and host immunity deepens, so too will our ability to design effective countermeasures against these ever-evolving threats.

References

Unraveling the Epitranscriptomic Code: A Comparative Guide to 2'-O-methyladenosine's Role in Translation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of post-transcriptional gene regulation, RNA modifications, collectively known as the epitranscriptome, have emerged as critical determinants of mRNA fate. Among these, 2'-O-methyladenosine (Am) and N6-methyladenosine (m6A) are two of the most prevalent internal modifications in eukaryotic mRNA. This guide provides an objective comparison of the functional role of Am in translation efficiency, with a particular focus on its effects when located at the translational start site, benchmarked against unmodified mRNA and mRNA containing the well-characterized m6A modification. This analysis is supported by a synthesis of experimental data from leading research, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in understanding and validating the impact of these crucial modifications.

Executive Summary

2'-O-methyladenosine (Am) at the translational start codon acts as a potent inhibitor of protein synthesis, nearly abolishing translation. This is in stark contrast to N6-methyladenosine (m6A), which, depending on its location, can either modestly enhance or have a nuanced effect on translation initiation. This guide dissects the molecular mechanisms underlying these differences and provides the experimental framework to investigate these phenomena.

Data Presentation: Quantitative Comparison of Translation Efficiency

The following table summarizes the quantitative effects of Am and m6A on mRNA translation efficiency as determined by in vitro translation and reporter assays. It is important to note that the data presented are compiled from different studies and a direct, side-by-side comparison within a single experimental setup is an area for future research.

mRNA SpeciesModification LocationReporter SystemObserved Effect on Translation EfficiencyFold Change (approx.) vs. UnmodifiedReference
Am-modified mRNA Adenosine (B11128) at the +1 position of the start codon (AUG)GFP reporter in HeLa cellsPotent inhibition of translation initiationNear complete abolishment[1]
m6A-modified mRNA Adenosine in the 5' UTRFirefly luciferase (Fluc) reporter in vitroEnhanced cap-independent translation initiation~1.5-fold increase[2]
Unmodified mRNA N/AGFP and Luciferase reportersBaseline translation efficiency1 (Baseline)[1][2]

Signaling Pathways and Regulatory Mechanisms

The distinct effects of Am and m6A on translation stem from their different interactions with the translational machinery.

2'-O-methyladenosine (Am) at the Start Codon: A Translational Brake

2'-O-methylation at the first nucleotide of the start codon directly interferes with the intricate process of translation initiation. Structural analyses have revealed that the 2'-hydroxyl group of the adenosine at the +1 position of the start codon forms a crucial hydrogen bond with the 18S rRNA of the small ribosomal subunit. The presence of a methyl group at this position (Am) disrupts this critical interaction, thereby preventing the stable binding of the pre-initiation complex and effectively halting the recognition of the start codon.[1]

Am_Translation_Inhibition cluster_unmodified Unmodified mRNA cluster_modified Am-modified mRNA PIC_U 43S Pre-initiation Complex mRNA_U mRNA (AUG start codon) PIC_U->mRNA_U scans rRNA_U 18S rRNA mRNA_U->rRNA_U H-bond at 2'-OH of Adenosine (+1) Initiation_U Translation Initiation rRNA_U->Initiation_U Stable Binding PIC_M 43S Pre-initiation Complex mRNA_M mRNA (AmUG start codon) PIC_M->mRNA_M scans rRNA_M 18S rRNA mRNA_M->rRNA_M No H-bond due to 2'-O-methyl group Inhibition Translation Inhibition rRNA_M->Inhibition Unstable Binding

Mechanism of Am-mediated translation inhibition.
N6-methyladenosine (m6A): A Context-Dependent Modulator

In contrast to the direct inhibitory effect of Am at the start codon, m6A's role in translation is more nuanced and often involves a suite of "reader" proteins. When present in the 5' UTR, m6A can be recognized by the eukaryotic initiation factor 3 (eIF3), which can then recruit the 43S pre-initiation complex, promoting cap-independent translation.[3] Additionally, the YTHDF1 reader protein can bind to m6A in the vicinity of the start codon or in the 3' UTR and interact with initiation factors to enhance translation.[4]

m6A_Translation_Enhancement cluster_m6A m6A-modified mRNA (5' UTR) cluster_ythdf1 m6A-modified mRNA (near start/3' UTR) mRNA_m6A mRNA with 5' UTR m6A eIF3 eIF3 mRNA_m6A->eIF3 Direct Binding PIC_m6A 43S Pre-initiation Complex eIF3->PIC_m6A Recruits Initiation_m6A Cap-Independent Translation Initiation PIC_m6A->Initiation_m6A mRNA_ythdf1 mRNA with m6A YTHDF1 YTHDF1 Reader mRNA_ythdf1->YTHDF1 Binds Initiation_Factors Initiation Factors YTHDF1->Initiation_Factors Interacts with Ribosome Ribosome Initiation_Factors->Ribosome Recruits Translation_Enhanced Enhanced Translation Ribosome->Translation_Enhanced

Mechanisms of m6A-mediated translation enhancement.

Experimental Protocols

To validate the roles of Am and m6A in translation efficiency, a series of key experiments can be performed. The following are detailed methodologies for these assays.

In Vitro Synthesis of Modified mRNA

Objective: To generate unmodified, Am-modified, and m6A-modified reporter mRNAs for downstream translation assays.

Methodology:

  • Template Preparation: A DNA template encoding a reporter gene (e.g., Firefly Luciferase or GFP) downstream of a T7 promoter is generated by PCR or plasmid linearization. For site-specific Am modification at the start codon, a two-part ligation strategy or splinted ligation of a chemically synthesized Am-containing oligonucleotide to the 5' end of the in vitro transcribed RNA is required.

  • In Vitro Transcription (IVT):

    • Assemble the IVT reaction using a commercially available kit (e.g., MEGAscript™ T7 Transcription Kit).

    • For unmodified mRNA, use standard ATP, UTP, CTP, and GTP.

    • For m6A-modified mRNA, substitute a portion of the ATP with N6-methyladenosine-5'-triphosphate.

    • For fully 2'-O-methylated RNA, specialized kits and protocols are available that incorporate 2'-O-methylated NTPs. For site-specific incorporation, enzymatic methods post-transcription or chemical synthesis are necessary.

  • Capping: Co-transcriptionally add a cap analog (e.g., ARCA) or perform post-transcriptional capping using the Vaccinia Capping System.

  • Purification: Purify the synthesized mRNA using lithium chloride precipitation or silica-based columns to remove unincorporated nucleotides and enzymes.

  • Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.

Luciferase Reporter Assay for Translation Efficiency

Objective: To quantitatively measure the protein output from the synthesized reporter mRNAs.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a 24-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with equimolar amounts of the unmodified, Am-modified, and m6A-modified luciferase reporter mRNAs using a suitable transfection reagent (e.g., Lipofectamine™ MessengerMAX™). Include a co-transfected control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for mRNA translation.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the modified mRNAs to that of the unmodified control to determine the relative translation efficiency.

Ribosome Profiling

Objective: To determine the genome-wide translational status of mRNAs and to map the positions of ribosomes on specific transcripts.

Methodology:

  • Cell Treatment and Lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes, resulting in ribosome-protected fragments (RPFs).

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) gradient.

  • RPF Extraction: Extract the RPFs from the isolated ribosomes.

  • Library Preparation: Prepare a sequencing library from the RPFs. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.

  • Deep Sequencing: Sequence the library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the transcriptome to determine the ribosome occupancy on each mRNA. A decrease in ribosome density downstream of an Am-modified start codon would provide further evidence for its inhibitory role.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for validating the role of 2'-O-methyladenosine in translation efficiency.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Modification cluster_assay Translation Efficiency Assays cluster_validation Validation Template DNA Template (Reporter Gene) IVT In Vitro Transcription Template->IVT Unmodified Unmodified mRNA IVT->Unmodified Am_mRNA Am-modified mRNA IVT->Am_mRNA m6A_mRNA m6A-modified mRNA IVT->m6A_mRNA Transfection Cell Transfection Unmodified->Transfection Am_mRNA->Transfection m6A_mRNA->Transfection Luciferase Luciferase Assay Transfection->Luciferase RibosomeProfiling Ribosome Profiling Transfection->RibosomeProfiling Quantification Quantitative Analysis Luciferase->Quantification RibosomeProfiling->Quantification Validation Validation of Am's Role in Translation Quantification->Validation

Workflow for validating Am's role in translation.

Conclusion

The strategic placement of 2'-O-methyladenosine at the translational start codon serves as a powerful "off-switch" for protein synthesis, a function distinct from the more versatile regulatory roles of N6-methyladenosine. Understanding the differential impacts of these modifications is paramount for researchers in the fields of RNA biology and therapeutic development. The experimental frameworks provided herein offer a robust starting point for the validation and further exploration of the epitranscriptomic control of translation. As the intricacies of the epitranscriptome continue to be unveiled, a deeper appreciation for the nuanced roles of modifications like 2'-O-methyladenosine will undoubtedly pave the way for novel therapeutic interventions and a more complete understanding of gene expression.

References

A Head-to-Head Battle: 2'-O-methyladenosine vs. Phosphorothioate Modifications for Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

In the rapidly evolving landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications are paramount for transforming these promising molecules into effective drugs. Among the most widely employed modifications are 2'-O-methyl (2'-OMe) substitutions on the ribose sugar and phosphorthioate (PS) linkages in the oligonucleotide backbone. This guide provides an in-depth, objective comparison of 2'-O-methyladenosine and phosphorthioate modifications, supported by experimental data, to aid researchers, scientists, and drug development professionals in the strategic design of next-generation ASOs.

At a Glance: Key Performance Attributes

Both 2'-OMe and PS modifications are crucial for overcoming the inherent instability and poor cellular uptake of unmodified oligonucleotides. However, they impart distinct physicochemical and biological properties. The following table summarizes the key performance characteristics of ASOs modified with 2'-O-methyladenosine versus those with phosphorthioate linkages.

Feature2'-O-methyladenosine ModificationPhosphorothioate (B77711) ModificationKey Considerations
Nuclease Resistance Moderate to high.[1][2][3] The 2'-OMe group provides steric hindrance against endonuclease degradation.[1]High.[1][4][5][6] The sulfur-for-oxygen substitution in the phosphate (B84403) backbone renders the linkage highly resistant to a broad range of nucleases.[4][5]PS modifications generally offer more robust and extensive nuclease resistance.[1][6] Combining both modifications in chimeric ASOs is a common strategy to maximize stability.[3]
Binding Affinity (Tm) Increased. The 2'-OMe modification locks the sugar pucker in an A-form geometry, which is favorable for binding to complementary RNA, thereby increasing duplex stability.[2][7]Slightly decreased. The phosphorothioate linkage can slightly lower the melting temperature (Tm) of the ASO-RNA duplex compared to the unmodified phosphodiester counterpart.[7][8]2'-OMe modifications are advantageous for enhancing on-target engagement.
RNase H Activation Does not support RNase H activity.[9] ASOs composed entirely of 2'-OMe-modified nucleotides will not elicit RNase H-mediated cleavage of the target RNA.Supports RNase H activity.[4][10] The PS backbone is compatible with RNase H recognition and subsequent degradation of the RNA strand in the DNA/RNA heteroduplex.For ASOs designed to act via an RNase H-dependent mechanism, a central "gap" of PS-modified DNA nucleotides is typically flanked by 2'-modified wings (a "gapmer" design).[11]
Non-specific Protein Binding Reduced compared to PS-modified ASOs.[7][12] The neutral 2'-OMe group has a lower propensity for non-specific interactions with cellular proteins.Increased.[8][9][13][14] The negatively charged sulfur atom in the PS linkage can lead to non-specific binding to a variety of proteins, which can contribute to off-target effects and toxicity.[7][13]High levels of non-specific protein binding associated with full PS backbones can be a significant liability. Chimeric designs can mitigate this.
In Vivo Efficacy & Toxicity Generally well-tolerated with lower toxicity.[7][12] However, ASOs with only 2'-OMe modifications may have suboptimal pharmacokinetic properties.Can exhibit dose-dependent toxicity, partly due to non-specific protein binding.[7] However, the PS modification enhances cellular uptake and bioavailability.[15]A combination of 2'-OMe and PS modifications is often employed to balance efficacy and safety.[3][16]

Delving Deeper: Experimental Evidence

The distinct properties of 2'-O-methyl and phosphorthioate modifications have been extensively characterized. Below are summaries of key experimental findings that underpin our understanding of their performance.

Nuclease Resistance: A Race Against Degradation

The survival of an ASO in the biological milieu is a critical determinant of its therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells.[1][5]

A study comparing the stability of different ASO chemistries demonstrated that while 2'-OMe modifications provide substantial protection against single-stranded endonucleases, they do not prevent exonuclease digestion.[1] In contrast, phosphorothioate linkages are highly effective at inhibiting both endo- and exonucleases.[1][6] For maximal protection, at least three PS bonds at the 5' and 3' ends of the oligonucleotide are recommended to block exonuclease activity.[1] Fully phosphorothioated oligonucleotides offer the highest level of nuclease resistance.[6]

Binding Affinity: The Strength of the Handshake

The binding affinity of an ASO to its target mRNA, often measured by the melting temperature (Tm) of the duplex, is crucial for potency. A higher Tm indicates a more stable duplex.

Experimental data consistently show that the incorporation of 2'-O-methyl nucleotides increases the Tm of an ASO:RNA duplex.[2][7] For each 2'-OMe modification, an increase of approximately 1.3°C in Tm has been reported.[2] This is attributed to the pre-organization of the sugar into an RNA-like A-form conformation, which is energetically favorable for binding to the RNA target.[7]

Conversely, the introduction of phosphorothioate linkages tends to slightly decrease the Tm of the duplex compared to a standard phosphodiester backbone.[7][8] One study reported that a fully phosphorothioated 17-mer oligonucleotide exhibited an 11°C reduction in Tm compared to its phosphodiester counterpart when hybridized to a complementary DNA strand.[8]

The "Gapmer" Strategy: Harnessing the Best of Both Worlds

To leverage the high binding affinity of 2'-modified nucleotides and the RNase H-activating properties of phosphorothioates, a "gapmer" design is frequently employed.[11] This chimeric structure consists of a central block of 8-10 PS-modified DNA nucleotides (the "gap") flanked by wings of 2'-O-methyl (or other 2'-modified) nucleotides.[11]

Gapmer ASO Mechanism of Action.

This design allows the 2'-OMe wings to enhance binding affinity and provide nuclease resistance, while the central PS-DNA gap forms a substrate for RNase H, leading to the degradation of the target mRNA and potent gene silencing.[11]

Experimental Protocols

Reproducible and rigorous experimental evaluation is the cornerstone of ASO development. Below are standardized protocols for assessing key performance parameters.

Protocol 1: Nuclease Resistance Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.

Materials:

  • Modified and unmodified control oligonucleotides

  • Nuclease source (e.g., Fetal Bovine Serum (FBS) or human serum)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS))

  • Nuclease-free water

  • 2X Gel Loading Dye with a stop solution (e.g., EDTA)

  • Polyacrylamide gel (15-20%)

  • TBE or TAE running buffer

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) with the nuclease source (e.g., 50% FBS) in the reaction buffer at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the reaction and immediately quench the nuclease activity by adding the 2X Gel Loading Dye containing EDTA.

  • Store the quenched samples at -20°C until all time points are collected.

  • Resolve the samples on a polyacrylamide gel.

  • Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

  • Analyze the integrity of the oligonucleotide bands over time. A stable oligonucleotide will show a prominent band even at later time points, while a degraded oligonucleotide will show smearing or disappearance of the band.

Workflow for Nuclease Resistance Assay.
Protocol 2: Synthesis of Modified Oligonucleotides

The synthesis of 2'-O-methyladenosine and phosphorthioate-modified oligonucleotides is typically performed on an automated solid-phase DNA/RNA synthesizer using phosphoramidite (B1245037) chemistry.

General Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[17]

  • Coupling: The desired phosphoramidite (e.g., 2'-O-methyladenosine phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[17]

  • Oxidation/Sulfurization:

    • For Phosphodiester Linkages: The newly formed phosphite (B83602) triester is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).[17]

    • For Phosphorothioate Linkages: The phosphite triester is sulfurized to a phosphorothioate triester using a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide).[18][] This step replaces the oxidation step.[]

  • This cycle is repeated for each nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.[17]

Automated Oligonucleotide Synthesis Cycle.

Conclusion: A Strategic Choice Based on Application

The choice between 2'-O-methyladenosine and phosphorthioate modifications is not a matter of one being universally superior to the other. Instead, the optimal ASO design depends on the intended mechanism of action and desired therapeutic profile.

  • For RNase H-dependent ASOs: A chimeric "gapmer" design incorporating both 2'-OMe wings and a central PS-DNA gap is the gold standard. This approach synergistically combines the high binding affinity and nuclease resistance of the 2'-OMe modification with the RNase H-activating property of the PS backbone.

  • For steric-blocking ASOs (e.g., splice-switching oligonucleotides): Where the goal is to physically obstruct the binding of cellular machinery to the RNA without degrading it, ASOs with extensive 2'-OMe modifications and a stabilizing PS backbone are often preferred. In this context, the inability of 2'-OMe to activate RNase H is an advantage.

Ultimately, a deep understanding of how these cornerstone modifications influence the stability, affinity, and biological activity of antisense oligonucleotides is essential for the rational design of safe and effective nucleic acid-based therapies. The strategic combination of 2'-O-methyl and phosphorthioate chemistries continues to be a powerful and versatile approach in the development of next-generation ASO drugs.

References

Side-by-side comparison of 2'-O-methyladenosine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of modified nucleosides like 2'-O-methyladenosine is a critical aspect of oligonucleotide-based therapeutics and diagnostics. The 2'-O-methylation confers desirable properties such as increased nuclease resistance and enhanced binding affinity to target RNA. This guide provides a side-by-side comparison of two prominent chemical synthesis protocols for 2'-O-methyladenosine, offering insights into their respective methodologies, yields, and purification strategies.

Comparison of Synthesis Protocol Performance

The following table summarizes the key quantitative data for two distinct methods for synthesizing 2'-O-methyladenosine: direct methylation of adenosine (B11128) and a multi-step synthesis commencing from a chloropurine riboside intermediate.

ParameterProtocol 1: Direct MethylationProtocol 2: Multi-Step Synthesis via Chloropurine Intermediate
Starting Material Adenosine2-amino-6-chloropurine (B14584) riboside
Key Reagents Methyl iodide (CH3I), Anhydrous alkaline mediumNot fully detailed in public literature, but includes methanolic ammonia (B1221849) for the final step.
Reaction Conditions 0°C for 4 hours for the methylation step.Final amination step at 125°C for 4 hours.
Overall Yield ~42%[1][2]80%[1]
Key Advantages Simpler, one-pot methylation reaction.Higher reported overall yield.
Key Disadvantages Produces a mixture of 2'- and 3'-O-methylated isomers requiring extensive purification, along with dimethylated byproducts.[1][2]A longer, multi-step process with a lack of a complete, publicly detailed protocol.
Purification Method Silica (B1680970) gel column chromatography followed by crystallization.[1][2]Details not fully available, but the final step yields the product after amination.

Experimental Protocols

Protocol 1: Direct Methylation of Adenosine with Methyl Iodide

This method involves the direct methylation of adenosine, which, while straightforward, results in a mixture of products requiring careful separation.

Methodology:

  • Reaction Setup: Adenosine is treated with methyl iodide (CH3I) in an anhydrous alkaline medium. The reaction is conducted at 0°C for a duration of 4 hours.[1][2]

  • Product Profile: The reaction yields a mixture of monomethylated and dimethylated products. The primary products are 2'-O-methyladenosine and 3'-O-methyladenosine, with a typical ratio of 8:1, respectively.[1][2] Side products include 2',3'-O-dimethyladenosine and N6-2'-O-dimethyladenosine.[1][2]

  • Purification:

    • The initial product mixture is subjected to silica gel column chromatography to isolate the monomethylated adenosine isomers from the dimethylated byproducts and unreacted adenosine.[1][2]

    • The purified mixture of 2'-O- and 3'-O-methyladenosine is then separated by crystallization in ethanol (B145695) to yield pure 2'-O-methyladenosine.[1][2]

Protocol 2: Multi-Step Synthesis from 2-amino-6-chloropurine riboside

Methodology:

The general, inferred workflow for this multi-step synthesis is as follows:

  • Protection: The 3' and 5' hydroxyl groups and the exocyclic amino group of the starting material, 2-amino-6-chloropurine riboside, are protected using standard nucleoside chemistry techniques.

  • Selective 2'-O-methylation: The free 2'-hydroxyl group is then methylated.

  • Deprotection: The protecting groups are removed.

  • Amination (Final Step): The resulting 2'-O-methyl-6-chloropurine riboside intermediate is subjected to amination with methanolic ammonia in a sealed vessel at 125°C for 4 hours. This step substitutes the chloro group at the 6-position with an amino group, yielding the final product, 2'-O-methyladenosine.[1]

Visualizing the Synthesis Comparison

The following diagrams illustrate the logical flow of the two synthesis protocols, highlighting the key stages of each method.

Synthesis_Comparison cluster_protocol1 Protocol 1: Direct Methylation cluster_protocol2 Protocol 2: Multi-Step Synthesis A1 Adenosine R1 Methylation (CH3I, 0°C, 4h) A1->R1 M1 Mixture (2'-O-Me, 3'-O-Me, byproducts) R1->M1 P1 Purification (Chromatography, Crystallization) M1->P1 F1 2'-O-methyladenosine (~42% Yield) P1->F1 A2 2-amino-6-chloropurine riboside R2 Multi-Step Process (Protection, Methylation, Deprotection) A2->R2 M2 2'-O-methyl-6-chloropurine riboside Intermediate R2->M2 P2 Amination (Methanolic NH3, 125°C, 4h) M2->P2 F2 2'-O-methyladenosine (80% Yield) P2->F2

Caption: Comparative workflow of 2'-O-methyladenosine synthesis protocols.

Experimental_Workflow_Comparison cluster_direct Protocol 1: Direct Methylation cluster_multistep Protocol 2: Multi-Step Synthesis start1 Start: Adenosine step1_1 React with CH3I in alkaline medium start1->step1_1 step1_2 Isolate monomethylated products via chromatography step1_1->step1_2 step1_3 Separate 2' and 3' isomers by crystallization step1_2->step1_3 end1 End: Pure 2'-O-methyladenosine step1_3->end1 start2 Start: 2-amino-6-chloropurine riboside step2_1 Protect hydroxyl and amino groups start2->step2_1 step2_2 Selectively methylate 2'-hydroxyl group step2_1->step2_2 step2_3 Deprotect the molecule step2_2->step2_3 step2_4 Aminate at C6 position step2_3->step2_4 end2 End: Pure 2'-O-methyladenosine step2_4->end2

References

Navigating the Maze of RNA Modifications: A Guide to Evaluating Antibody Specificity for 2'-O-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of RNA modifications is paramount. One such modification, 2'-O-methyladenosine (Am), plays a crucial role in RNA stability, translation, and the innate immune response. However, the development and validation of antibodies that specifically recognize Am present significant challenges due to its small size and structural similarity to other adenosine (B11128) modifications, most notably N6-methyladenosine (m6A).

This guide provides a comprehensive framework for evaluating the specificity of antibodies for 2'-O-methyladenosine. In the absence of a wide range of commercially available anti-Am antibodies, this guide focuses on the rigorous validation methodologies required to assess any candidate antibody and to test for cross-reactivity with other methylated nucleosides.

The Challenge of Specificity in RNA Modification Detection

The primary hurdle in developing antibodies for 2'-O-methyladenosine lies in its subtle structural distinction from other modifications. The methyl group on the 2'-hydroxyl of the ribose is a small epitope, making it difficult to generate antibodies that can reliably distinguish it from an unmodified adenosine or other methylated forms like m6A, where the methyl group is on the N6 position of the adenine (B156593) base. This inherent difficulty underscores the critical need for robust and multi-faceted validation strategies.

A Comparative Framework for Antibody Validation

To ensure the reliability of any antibody purported to be specific for 2'-O-methyladenosine, a series of validation experiments are essential. The following table outlines key experimental approaches, their purpose, and critical considerations.

Experimental Method Purpose Key Readout Critical Considerations
Dot Blot To assess the primary binding of the antibody to various modified and unmodified oligonucleotides.Signal intensity on a membrane.Use of synthetic RNA oligonucleotides with single, defined modifications (Am, m6A, A, etc.) is crucial. Methylene (B1212753) blue staining should be used as a loading control.
Competitive ELISA To quantitatively determine the antibody's binding affinity and specificity by measuring its ability to be inhibited by free modified nucleosides.IC50 values (concentration of competitor that inhibits 50% of binding).A lower IC50 for Am compared to other modifications indicates higher specificity. A wide range of competitor concentrations should be tested.
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq) To identify the antibody's binding sites across the transcriptome.Enrichment of specific RNA sequences (peaks) compared to an input control.Validation using a knockout (KO) model of the relevant methyltransferase enzyme is the gold standard. A specific antibody should show significantly reduced or no peaks in the KO model.
Western Blot To confirm the absence of cross-reactivity with cellular proteins.Absence of bands when probing total cell lysates.Important to rule out non-specific binding to proteins, which can be a source of artifacts in immunoprecipitation experiments.

Experimental Protocols for Antibody Specificity Evaluation

Rigorous and well-documented protocols are the cornerstone of reliable antibody validation. Below are detailed methodologies for the key experiments outlined above.

Dot Blot Assay for RNA Modification Specificity

This protocol allows for a direct visual assessment of an antibody's ability to bind to specific RNA modifications.

Materials:

  • Synthetic RNA oligonucleotides (20-30 nt) containing a single 2'-O-methyladenosine (Am), N6-methyladenosine (m6A), and unmodified adenosine (A).

  • Nylon or nitrocellulose membrane.

  • UV cross-linker.

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary antibody (candidate anti-Am antibody).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Methylene blue staining solution.

Procedure:

  • Serially dilute the synthetic RNA oligonucleotides to a range of concentrations (e.g., from 100 ng to 1 ng).

  • Spot 1-2 µL of each dilution onto the membrane.[1]

  • Allow the spots to air dry and then UV cross-link the RNA to the membrane.[1]

  • Stain the membrane with methylene blue to visualize the spots and ensure equal loading, then destain with water.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Apply the chemiluminescent substrate and image the membrane.

A specific antibody will produce a strong signal for the Am-containing oligonucleotide with minimal to no signal for the m6A and unmodified oligonucleotides.

Competitive ELISA for Quantitative Specificity Analysis

This assay provides a quantitative measure of antibody specificity by assessing how effectively free modified nucleosides compete with immobilized antigens for antibody binding.

Materials:

  • 96-well microtiter plates.

  • Coating antigen (e.g., Am-conjugated BSA).

  • Blocking buffer.

  • Primary antibody (candidate anti-Am antibody).

  • Free nucleosides for competition (Am, m6A, A, etc.).

  • HRP-conjugated secondary antibody.

  • TMB substrate and stop solution.

Procedure:

  • Coat the wells of a microtiter plate with the coating antigen and incubate overnight at 4°C.

  • Wash the wells with wash buffer (e.g., PBST).

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • In separate tubes, pre-incubate the primary antibody with a serial dilution of each competitor nucleoside for 1 hour at room temperature.

  • Add the antibody-competitor mixtures to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells thoroughly.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the TMB substrate and incubate until a color change is observed.

  • Add the stop solution and read the absorbance at 450 nm.

  • Plot the absorbance against the competitor concentration and determine the IC50 value for each competitor. A significantly lower IC50 for Am indicates high specificity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for dot blot analysis and competitive ELISA.

dot_blot_workflow cluster_prep Sample Preparation cluster_membrane Membrane Application cluster_probing Antibody Probing cluster_detection Detection Oligo_prep Prepare serial dilutions of modified and unmodified RNA oligonucleotides Spotting Spot oligonucleotides onto membrane Oligo_prep->Spotting UV_crosslink UV cross-link RNA to membrane Spotting->UV_crosslink Staining Methylene blue staining for loading control UV_crosslink->Staining Blocking Block membrane Staining->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Chemi Add chemiluminescent substrate Secondary_Ab->Chemi Imaging Image membrane Chemi->Imaging

Dot Blot Workflow for Antibody Specificity.

competitive_elisa_workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection_elisa Detection Coating Coat plate with Am-conjugated antigen Blocking_plate Block plate Coating->Blocking_plate Add_to_plate Add antibody-competitor mixture to plate Blocking_plate->Add_to_plate Pre_incubation Pre-incubate primary antibody with competitor nucleosides Pre_incubation->Add_to_plate Secondary_Ab_elisa Add HRP-conjugated secondary antibody Add_to_plate->Secondary_Ab_elisa Substrate_add Add TMB substrate Secondary_Ab_elisa->Substrate_add Read_absorbance Read absorbance Substrate_add->Read_absorbance

Competitive ELISA Workflow for Specificity Analysis.

Conclusion: A Path Forward in a Challenging Landscape

The specific detection of 2'-O-methyladenosine remains a frontier in the field of epitranscriptomics. While the availability of highly specific commercial antibodies is currently limited, the methodologies outlined in this guide provide a robust framework for the rigorous validation of any emerging candidates. By employing a multi-pronged approach that includes dot blots with synthetic oligonucleotides, quantitative competitive ELISAs, and in vivo validation using techniques like MeRIP-seq in knockout models, researchers can confidently assess the specificity of their tools. This rigorous validation is not merely a technical exercise but a fundamental requirement for the accurate and reproducible investigation of the biological roles of 2'-O-methyladenosine.

References

Safety Operating Guide

Prudent Disposal of 2'-O-methyladenosine 5'-phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Disposal Considerations:

The primary approach to the disposal of 2'-O-methyladenosine 5'-phosphate should be rooted in a precautionary principle. Given the absence of a specific SDS, it is imperative to consult your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal method. They can provide guidance based on local regulations and an expert assessment of the compound's likely properties.

Based on information for related compounds like 2'-O-Methyladenosine and Adenosine (B11128) 5'-monophosphate, this compound is not expected to be classified as hazardous waste. However, this should be confirmed with your EHS department. In the interim, the following general procedures for handling non-hazardous chemical waste should be followed.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a laboratory coat.[1]
Handling Avoid dust formation. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[1][2]
Accidental Release Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2]
Storage Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, freezer storage is often recommended.[1]
Disposal Method Contact a licensed professional waste disposal service or consult with your institution's EHS office for specific instructions. Do not let the product enter drains.[2]

Disposal Workflow:

The following diagram outlines the recommended decision-making process and procedural steps for the proper disposal of this compound.

start Start: Need to dispose of This compound check_sds Attempt to locate specific Safety Data Sheet (SDS) start->check_sds sds_found SDS Found check_sds->sds_found sds_not_found SDS Not Found check_sds->sds_not_found follow_sds Follow specific disposal instructions in Section 13 of the SDS sds_found->follow_sds Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office sds_not_found->consult_ehs No end End: Proper Disposal Complete follow_sds->end assess_hazard EHS assesses the compound based on available data for related non-hazardous materials consult_ehs->assess_hazard non_hazardous Determined to be Non-Hazardous Waste assess_hazard->non_hazardous hazardous Determined to be Hazardous Waste (Unlikely, but possible) assess_hazard->hazardous trash_disposal Dispose of as normal laboratory trash (pending EHS approval) non_hazardous->trash_disposal haz_disposal Follow EHS instructions for hazardous chemical waste disposal hazardous->haz_disposal trash_disposal->end haz_disposal->end

Disposal decision workflow for this compound.

Experimental Protocols:

As this document pertains to the disposal of a chemical, formal experimental protocols are not applicable. The procedural guidance is based on standard laboratory safety practices and chemical waste management principles.

References

Essential Safety and Operational Guide for Handling 2'-O-methyladenosine 5'-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2'-O-methyladenosine 5'-phosphate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the compound, which may be harmful.[1] The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye Protection Safety glasses with side-shields or chemical splash gogglesConforming to NIOSH (US) or EN 166 (EU) standards to protect against dust particles and splashes.[1]
Hand Protection Chemically resistant glovesNitrile gloves are a suitable choice. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Body Protection Laboratory coatA dedicated lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling large quantities of powder or if there is a risk of aerosolization or dust formation.[2] Use in a well-ventilated area, such as a fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all weighing and solution preparation activities to minimize inhalation exposure.[1]

  • Designate a specific area for handling the compound to prevent cross-contamination.

  • Verify that an eyewash station and safety shower are readily accessible.

2. Handling the Solid Compound:

  • Before handling, ensure all required PPE is correctly donned.

  • Carefully weigh the desired amount of this compound within the fume hood to contain any dust.

  • Avoid creating dust by handling the powder gently.

3. Solution Preparation:

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

  • Clearly label the container with the compound name, concentration, date, and appropriate hazard warnings.

4. Experimental Use:

  • When using the solution, continue to wear all prescribed PPE.

  • Conduct all experimental procedures within the designated handling area.

  • Keep containers sealed when not in use to prevent evaporation and accidental spills.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, collect it in a sealed container for hazardous waste disposal, and decontaminate the area.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid waste and concentrated solutions of this compound must be disposed of as hazardous chemical waste.[1]

    • Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not pour any of the compound or its solutions down the drain.[1][2]

  • Contaminated Materials:

    • Dispose of all contaminated items, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[1]

    • Lab coats that become contaminated should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

  • Waste Disposal Service: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[1]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Solid Compound prep_fume_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。